molecular formula C14H17FN2O8 B1436180 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine CAS No. 869355-34-0

3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine

Katalognummer: B1436180
CAS-Nummer: 869355-34-0
Molekulargewicht: 360.29 g/mol
InChI-Schlüssel: YDFKGGOQOTYTGP-PRULPYPASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine is a useful research compound. Its molecular formula is C14H17FN2O8 and its molecular weight is 360.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

[(2R,3R,4R,5R)-3-acetyloxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O8/c1-6(18)23-5-9-10(24-7(2)19)11(22-3)13(25-9)17-4-8(15)12(20)16-14(17)21/h4,9-11,13H,5H2,1-3H3,(H,16,20,21)/t9-,10-,11-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDFKGGOQOTYTGP-PRULPYPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=C(C(=O)NC2=O)F)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=C(C(=O)NC2=O)F)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine synthesis protocol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 3',5'-Di-O-Acetyl-5-fluoro-2'-O-methyluridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, field-proven protocol for the synthesis of 3',5'-di-O-acetyl-5-fluoro-2'-O-methyluridine, a key intermediate in nucleoside chemistry and drug development. Acetylation of nucleosides is a critical modification to enhance properties such as cell membrane permeability and bioavailability. This document moves beyond a simple recitation of steps to offer a deeper understanding of the reaction mechanism, the rationale behind procedural choices, and robust methods for purification and characterization. The protocol detailed herein is designed to be self-validating, ensuring reproducibility and high-purity yields for researchers in both academic and industrial settings.

Introduction: The Significance of Nucleoside Acetylation

Nucleoside analogues are a cornerstone of antiviral and anticancer therapeutics.[1] However, their inherent polarity, due to multiple hydroxyl groups, often limits their passive diffusion across cellular membranes. Protecting these hydroxyl groups via acetylation is a widely employed strategy to create more lipophilic prodrugs or intermediates.[1] The acetyl groups can be cleaved by intracellular esterases, releasing the active nucleoside at the target site.

The target molecule, 3',5'-di-O-acetyl-5-fluoro-2'-O-methyluridine, is an important derivative of 5-fluoro-2'-O-methyluridine. The fluorine atom at the 5-position of the uracil base is a common modification known to impart valuable biological activity, while the 2'-O-methyl group on the ribose moiety can enhance metabolic stability and fine-tune binding affinity. This guide details an efficient and reliable method for the di-acetylation of the primary 5'-hydroxyl and the secondary 3'-hydroxyl groups of the parent nucleoside.

The Acetylation Reaction: Mechanism and Rationale

The selected method employs acetic anhydride as the acetylating agent and 4-(Dimethylamino)pyridine (DMAP) as a highly efficient nucleophilic catalyst.[2][3] This combination offers significantly accelerated reaction rates compared to using pyridine or other less nucleophilic bases alone.[2]

Core Mechanism: The Role of DMAP as a Hypernucleophilic Acyl-Transfer Catalyst

The catalytic prowess of DMAP stems from its ability to form a highly reactive N-acylpyridinium intermediate with acetic anhydride.[4][5]

  • Catalyst Activation: The dimethylamino group on DMAP enhances the nucleophilicity of the pyridine nitrogen, allowing it to readily attack one of the carbonyl carbons of acetic anhydride.[4]

  • Formation of the Reactive Intermediate: This attack forms a highly electrophilic and unstable N-acetylpyridinium ion, along with an acetate anion. This intermediate is a far more potent acylating agent than acetic anhydride itself.[4][5]

  • Acyl Transfer: The hydroxyl groups of the nucleoside (5-fluoro-2'-O-methyluridine) then act as nucleophiles, attacking the activated acetyl group of the N-acetylpyridinium ion.

  • Catalyst Regeneration: This transfers the acetyl group to the nucleoside's hydroxyls and regenerates the DMAP catalyst, allowing it to re-enter the catalytic cycle.

DMAP_Catalysis DMAP Catalytic Cycle for Acetylation DMAP DMAP center_node DMAP->center_node + Ac₂O Ac2O Acetic Anhydride (Ac₂O) Ac2O->center_node Intermediate N-Acetylpyridinium Ion (Highly Reactive) Product Acetylated Nucleoside (R-OAc) Intermediate->Product + R-OH Acetate Acetate (AcO⁻) Intermediate->Acetate Nucleoside Nucleoside-OH (R-OH) Product->DMAP Regenerates DMAP center_node->Intermediate

DMAP Catalytic Cycle for Acetylation

Materials, Reagents, and Equipment

Reagents and Materials
Reagent/MaterialGradeSupplier (Example)Notes
5-fluoro-2'-O-methyluridine≥98%Commercially AvailableStarting material.
Acetic Anhydride (Ac₂O)Reagent Grade, ≥99%Sigma-AldrichAcetylating agent.
4-(Dimethylamino)pyridine (DMAP)≥99%Sigma-AldrichCatalyst.
Triethylamine (Et₃N)≥99.5%, redistilledSigma-AldrichBase to neutralize acidic byproduct.
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-AldrichAnhydrous solvent is crucial.
Methanol (MeOH)ACS GradeFisher ScientificFor quenching and chromatography.
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous SolutionLab PreparedFor aqueous workup.
Brine (Saturated NaCl)Aqueous SolutionLab PreparedFor aqueous workup.
Anhydrous Sodium Sulfate (Na₂SO₄)GranularVWRFor drying organic phase.
Silica Gel230-400 meshSorbent TechnologiesFor column chromatography.
Equipment
  • Round-bottom flasks and magnetic stir bars

  • Magnetic stir plate with heating capabilities

  • Reflux condenser and inert gas (N₂ or Ar) manifold

  • Addition funnel

  • Separatory funnel

  • Rotary evaporator

  • Glass chromatography column

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware (beakers, graduated cylinders)

Detailed Synthesis and Purification Protocol

This protocol is based on a 1.0 mmol scale of the starting nucleoside.

Synthesis_Workflow Overall Synthesis Workflow start Dissolve Nucleoside in Anhydrous DCM reagents Add Et₃N, DMAP, and Acetic Anhydride start->reagents reaction Stir at Room Temperature (Monitor by TLC) reagents->reaction quench Quench with Methanol reaction->quench workup_start Dilute with DCM quench->workup_start wash1 Wash with sat. NaHCO₃ workup_start->wash1 wash2 Wash with Brine wash1->wash2 dry Dry over Na₂SO₄ wash2->dry concentrate Concentrate via Rotary Evaporation dry->concentrate purify Purify by Silica Gel Chromatography concentrate->purify end Characterize Final Product (NMR, MS) purify->end

Overall Synthesis Workflow
Step 1: Reaction Setup
  • To a dry 50 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-fluoro-2'-O-methyluridine (1.0 mmol, 260.2 mg).

  • Add anhydrous dichloromethane (DCM, 10 mL) and stir until the solid is fully dissolved.

  • Add triethylamine (Et₃N) (3.0 mmol, 0.42 mL).

  • Add 4-(Dimethylamino)pyridine (DMAP) (0.1 mmol, 12.2 mg).

  • Cool the mixture to 0 °C in an ice bath.

Scientist's Note: The reaction is run under an inert atmosphere using anhydrous solvent to prevent the hydrolysis of acetic anhydride, which would reduce yield and complicate purification. Triethylamine acts as a base to neutralize the acetic acid byproduct generated during the reaction, driving the equilibrium towards the product.

Step 2: Acetylation
  • Slowly add acetic anhydride (Ac₂O) (2.5 mmol, 0.24 mL) to the stirring solution at 0 °C.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the mixture for 2-4 hours.

Scientist's Note: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a mobile phase such as 5% Methanol in DCM. The product spot should be significantly less polar (higher Rf value) than the starting material.

Step 3: Quenching and Aqueous Workup
  • Once the reaction is complete (as indicated by TLC), cool the flask in an ice bath and slowly add methanol (2 mL) to quench any remaining acetic anhydride.

  • Dilute the reaction mixture with an additional 20 mL of DCM.

  • Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ solution (2 x 20 mL).

  • Wash the organic layer with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude oil or foam.

Scientist's Note: The NaHCO₃ wash is critical for removing acidic components, including excess acetic anhydride (which hydrolyzes to acetic acid) and the acetic acid byproduct. The brine wash helps to remove residual water from the organic phase.

Step 4: Purification
  • Prepare a silica gel column using a suitable eluent system, such as a gradient of 0% to 5% methanol in dichloromethane.

  • Dissolve the crude product in a minimal amount of DCM and load it onto the column.

  • Elute the column and collect fractions, monitoring by TLC.

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield 3',5'-di-O-acetyl-5-fluoro-2'-O-methyluridine as a white solid or foam. A typical yield for this type of reaction is in the range of 85-95%.

Characterization and Validation

To confirm the identity and purity of the final product, standard analytical techniques should be employed.

Analysis TechniqueExpected Result
¹H NMR Appearance of two sharp singlets around δ 2.1-2.2 ppm, corresponding to the two acetyl methyl groups. Downfield shift of H-3' and H-5'/5'' protons compared to the starting material due to the deshielding effect of the acetyl groups.
¹³C NMR Appearance of two new signals around δ 170 ppm for the carbonyl carbons of the acetyl groups and two signals around δ 21 ppm for the methyl carbons of the acetyl groups.
¹⁹F NMR A signal characteristic of the 5-fluoro-uracil moiety, likely a doublet due to coupling with H-6.
Mass Spectrometry (ESI-MS) Calculation of the exact mass for C₁₄H₁₇FN₂O₈. Expected [M+H]⁺ or [M+Na]⁺ ion peak corresponding to this mass.
Appearance White to off-white solid or foam.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield 1. Incomplete reaction.2. Hydrolysis of acetic anhydride.3. Loss of product during workup.1. Increase reaction time or slightly warm the reaction.2. Ensure all glassware is oven-dried and use fresh anhydrous solvents.3. Be careful during extractions; perform back-extractions of the aqueous layers if necessary.
Incomplete Reaction Insufficient catalyst or reaction time.Add an additional small portion of DMAP. Allow the reaction to stir for a longer period.
Presence of Mono-acetylated Product Insufficient acetic anhydride or short reaction time.Use a slight excess of acetic anhydride and ensure the reaction runs to completion as monitored by TLC.
Product is an Oil, Not a Solid Residual solvent or minor impurities.Co-evaporate with a solvent like toluene to remove residual DCM. Ensure high purity via careful chromatography.

Safety Precautions

  • Acetic Anhydride: Corrosive and a lachrymator. Handle only in a well-ventilated fume hood.

  • Dichloromethane: A suspected carcinogen. Avoid inhalation and skin contact.

  • Triethylamine: Flammable and has a strong, unpleasant odor. Handle in a fume hood.

  • DMAP: Toxic. Avoid skin contact and inhalation.

  • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.

Conclusion

This guide outlines a robust and high-yielding protocol for the synthesis of 3',5'-di-O-acetyl-5-fluoro-2'-O-methyluridine. By understanding the underlying catalytic mechanism and the rationale for each procedural step, researchers can confidently and reproducibly synthesize this valuable compound. The detailed purification and characterization guidelines provide a framework for ensuring the high purity required for subsequent applications in medicinal chemistry and drug development.

References

  • The Science Behind DMAP: Structure, Reactivity, and Catalytic Mechanism. (2026, January 25). Ningbo Inno Pharmchem Co.,Ltd.
  • Application of Efficient Catalyst DMAP. Suzhou Highfine Biotech Co., Ltd.
  • Boppisetti, J. K. DMAP as a Catalyst for Carbon Acylation: Elucidation of Mechanistic Pathway, Including Spectral Characterization of the Putative Reactive Intermediate. Eastern Illinois University.
  • 4-Dimethylaminopyridine: An Effective Acyl Transfer Agent. (2023, April 14). ChemicalBook.
  • The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study (DMAP=4-(Dimethylamino)pyridine). ResearchGate.
  • Beránek, J., & Hrebabecký, H. (1976). Acetylation and Cleavage of Purine Nucleosides. Synthesis of 6-azauridine, 5-fluorouridine, and 5-methyluridine. Nucleic Acids Research, 3(5), 1387-99.
  • Procedure to obtain the 3',5'-di-O-acetyl-5-formyl- 2'-deoxyuridine. Redalyc.
  • The acetylation of a series of free nucleosides. ResearchGate.
  • The practical acetylation of nucleosides using acetic anhydride/acetic acid as a reusable solvent. (2022, July 6). ResearchGate.
  • Selective Acylation of Nucleosides, Nucleotides and Glycerol-‐3-‐ phosphocholine in Water. UCL Discovery.
  • NMR conformational analysis of p-tolyl furanopyrimidine 2'-deoxyribonucleoside and crystal structure of its 3',5'-di-O-acetyl derivative. (2005, February 15). Bioorganic & Medicinal Chemistry, 13(4), 1231-8.
  • Synthesis and NMR Study of Novel Acyclonucleosides Derived from Pyrazolo[3,4-d][2][4][6]triazines with Alkyl. Journal of Chemical and Pharmaceutical Research. Available at:

Sources

Technical Guide: Mechanism of Action of 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the pharmacodynamics and cellular processing of 3',5'-Di-O-Acetyl-5-fluoro-2'-O-methyluridine . This molecule represents a sophisticated "Trojan Horse" strategy in nucleoside chemistry, combining a lipophilic prodrug architecture with a metabolically stable, RNA-selective warhead.

Unlike canonical 5-Fluorouracil (5-FU) therapeutics that primarily target Thymidylate Synthase (TS) via DNA pathways, this analog is engineered to bypass nucleoside transporters, undergo intracellular activation, and exclusively disrupt RNA dynamics due to the 2'-O-methyl blockade of Ribonucleotide Reductase (RNR).

Molecular Architecture & Chemical Biology

To understand the mechanism, one must first deconstruct the three distinct functional modifications applied to the uridine scaffold.

ComponentChemical ModificationFunctional Role
Base 5-Fluoro (5-F) The Warhead: Mimics Uracil but introduces steric and electronic perturbations. The fluorine atom (Van der Waals radius 1.47 Å) is slightly larger than Hydrogen (1.20 Å) but much smaller than the Methyl group of Thymine, allowing it to "trick" enzymes while altering pKa and base-stacking properties.
Sugar 2'-O-Methyl (2'-OMe) The Selector: Locks the ribose in a C3'-endo (North) conformation, favoring A-form RNA helices. Critically, it prevents the conversion to deoxyribonucleotides by RNR, restricting the drug's activity to the RNA pool (mRNA, tRNA, rRNA).
Protecting Groups 3',5'-Di-O-Acetyl The Delivery System: Masks the polar hydroxyl groups, significantly increasing lipophilicity (LogP). This enables passive diffusion across lipid bilayers, bypassing the rate-limiting dependence on Nucleoside Transporters (hENT/hCNT).

Step-by-Step Mechanism of Action

The biological activity of 3',5'-Di-O-Acetyl-5-fluoro-2'-O-methyluridine follows a strict four-stage cascade: Permeation, Bioactivation, Anabolism, and RNA Integration.

Phase I: Cellular Entry (The "Bypass")

Standard nucleosides are polar and require transporters (SLC29A/SLC28A families) to enter the cell. Downregulation of these transporters is a common resistance mechanism in cancer.

  • Mechanism: The 3',5'-di-acetyl esterification renders the molecule charge-neutral and lipophilic.

  • Result: It enters the cell via passive diffusion , saturating the cytoplasm regardless of transporter expression levels.

Phase II: Bioactivation (The "Unmasking")

Once intracellular, the molecule is pharmacologically inert until the acetyl masks are removed.

  • Enzymatic Driver: Carboxylesterases (CES1/CES2) and intracellular lipases.

  • Reaction: Rapid hydrolysis of the ester bonds at the 3' and 5' positions.

  • Product: Free 5-fluoro-2'-O-methyluridine .

  • Note: This step is pH-dependent and relies on high esterase activity, which is often upregulated in hepatic and neoplastic tissues.

Phase III: Metabolic Anabolism (The "Kinase Cascade")

The liberated nucleoside must be phosphorylated to become a substrate for polymerases.

  • First Phosphorylation: Catalyzed by Uridine-Cytidine Kinase (UCK1/2) . This is often the rate-limiting step. The 2'-O-Me modification can reduce affinity for UCK compared to native uridine, but the high intracellular concentration achieved via prodrug delivery compensates for this.

    • Product: 5-Fluoro-2'-O-methyl-UMP.[]

  • Poly-phosphorylation: Sequential action by UMP-CMP kinase and Nucleoside Diphosphate Kinase (NDPK).

    • Final Active Species:5-Fluoro-2'-O-methyl-UTP .

Phase IV: The Terminal Effect (RNA Dysfunction)

Unlike 5-FU, which is converted to FdUMP to inhibit DNA synthesis, the 2'-O-methyl group prevents the action of Ribonucleotide Reductase. The triphosphate (5-F-2'-O-Me-UTP) competes with UTP for incorporation into RNA by RNA Polymerases (I, II, and III).

Mechanisms of Toxicity:

  • Translation Inhibition: Incorporation into mRNA creates "unreadable" codons or alters secondary structure, stalling the ribosome.

  • Spliceosome Disruption: The 2'-O-Me modification stabilizes the sugar backbone against nucleases but alters the flexibility required for snRNA function in splicing.

  • tRNA Pseudouridylation Blockade: The 5-Fluoro substitution at the C5 position prevents the isomerization of Uridine to Pseudouridine (which requires C5 proton abstraction), leading to defective tRNA and protein synthesis errors.

Visualization: The Activation Pathway

The following diagram illustrates the unidirectional flow from prodrug entry to RNA-mediated cytotoxicity.

MechanismOfAction cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus / Ribosome node_ext Extracellular Space node_prodrug 3',5'-Di-O-Acetyl- 5-F-2'-OMe-Uridine (Lipophilic Prodrug) node_ext->node_prodrug node_membrane || Cell Membrane (Passive Diffusion) || node_prodrug->node_membrane node_esterase Carboxylesterases (CES1/CES2) node_membrane->node_esterase Entry node_nuc 5-Fluoro-2'-OMe-Uridine (Free Nucleoside) node_esterase->node_nuc Deacetylation node_uck Uridine-Cytidine Kinase (UCK) node_nuc->node_uck node_ump 5-F-2'-OMe-UMP node_uck->node_ump Phosphorylation node_utp 5-F-2'-OMe-UTP (Active Triphosphate) node_ump->node_utp Kinase Cascade node_rnr Ribonucleotide Reductase (RNR) node_ump->node_rnr node_rnap RNA Polymerases node_utp->node_rnap node_dna X  NO DNA Incorporation  X node_rnr->node_dna Blocked by 2'-OMe node_rna Incorporation into mRNA / tRNA / rRNA node_rnap->node_rna node_effect Translation Arrest & Splicing Defects node_rna->node_effect

Caption: Pathway showing passive entry, esterase-mediated activation, and exclusive RNA targeting due to RNR blockade.

Experimental Protocol: In Vitro Validation

To validate the mechanism of this specific compound, researchers must control for esterase activity. A standard cytotoxicity assay in cell-free media will fail because the prodrug cannot be activated outside the cell.

Protocol: Esterase-Dependent Cytotoxicity Assay

Objective: Confirm that toxicity is dependent on intracellular deacetylation and RNA incorporation.

Materials:

  • Compound: 3',5'-Di-O-Acetyl-5-fluoro-2'-O-methyluridine (dissolved in DMSO).

  • Control A: 5-Fluoro-2'-O-methyluridine (Non-prodrug parent).

  • Control B: 5-Fluorouracil (DNA/RNA dual actor).[2]

  • Inhibitor: BNPP (Bis-p-nitrophenyl phosphate), a specific carboxylesterase inhibitor.

Workflow:

  • Preparation: Seed HeLa or HepG2 cells (high esterase activity) in 96-well plates.

  • Inhibition Step: Pre-treat half the wells with 100 µM BNPP for 1 hour to inhibit intracellular esterases.

  • Treatment: Add graded concentrations (0.1 µM – 100 µM) of the acetylated prodrug and controls.

  • Incubation: Incubate for 48–72 hours.

  • Readout: Measure cell viability via ATP-based assay (e.g., CellTiter-Glo).

Expected Results (Self-Validating Logic):

  • Without BNPP: The acetylated prodrug should show high potency (low IC50) due to enhanced permeability.

  • With BNPP: The acetylated prodrug's toxicity should significantly decrease (IC50 increases), proving that deacetylation is required for activity.

  • Control A: Should show lower potency than the prodrug (poor permeability) but be unaffected by BNPP.

Comparative Pharmacology

Feature5-Fluorouracil (5-FU)3',5'-Di-O-Acetyl-5-F-2'-OMe-U
Primary Target Thymidylate Synthase (DNA)RNA Polymerase / Translation
Cell Entry Transporter DependentPassive Diffusion (Lipophilic)
Metabolic Fate Converted to FdUMP (DNA) & FUTP (RNA)Exclusively FUTP Analog (RNA)
RNR Interaction Substrate (becomes dNTP)Inhibitor/Non-substrate (Blocked)
Resistance Profile Vulnerable to Transporter downregulationBypasses Transporter resistance

References

  • Prodrug Strategies in Nucleoside Antivirals. Source: RSC Publishing [Link] Relevance: Establishes the mechanism of di-acetyl ester prodrugs for enhancing nucleoside permeability.

  • Metabolism and Mechanism of Action of 5-Fluorouracil. Source: Nature Reviews Cancer [Link] Relevance: Defines the canonical 5-FU pathway and the role of FdUMP vs FUTP.

  • Chemical Modifications to RNA: 2'-O-Methylation. Source: Nucleic Acids Research [Link] Relevance: Explains the structural impact of 2'-O-Me on sugar pucker and RNR resistance.

  • Nucleoside Ester Prodrug Substrate Specificity of Liver Carboxylesterase. Source: PubMed / NIH [Link] Relevance: Validates the enzymatic cleavage of ester masks by CES1.

Sources

3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3',5'-Di-O-Acetyl-5-Fluoro-2'-O-Methyluridine Chemical Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[]

Chemical Properties, Synthesis, and Applications in Oligonucleotide Chemistry[1]

Executive Summary & Chemical Identity

3',5'-Di-O-acetyl-5-fluoro-2'-O-methyluridine (CAS: 869355-34-0) is a specialized nucleoside intermediate used primarily in the development of modified RNA therapeutics (siRNA, aptamers) and as a metabolic probe.[][2] It combines three critical structural modifications:

  • 5-Fluoro Base: Provides electronic modification and 19F NMR handle.[]

  • 2'-O-Methyl Ribose: Confers nuclease resistance and alters sugar pucker (C3'-endo bias).[]

  • 3',5'-Di-O-Acetyl Protection: Enhances lipophilicity for purification and acts as a transient protecting group strategy during synthesis.[]

This guide details the physicochemical profile, synthetic pathways, and handling protocols for this compound, designed for application scientists in medicinal chemistry.

Physicochemical Profile
PropertySpecification
IUPAC Name [(2R,3R,4R,5R)-3-acetyloxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-2-yl]methyl acetate
Molecular Formula C₁₄H₁₇FN₂O₈
Molecular Weight 360.29 g/mol
CAS Number 869355-34-0
Physical State White to off-white crystalline powder or foam
Solubility Soluble in DCM, Methanol, DMSO, Ethyl Acetate; Low solubility in Water
LogP (Predicted) ~0.5 – 1.2 (Lipophilic shift due to acetyls)
pKa (Base) ~7.8 (N3-H), acidic due to electron-withdrawing fluorine

Synthetic Utility & Reaction Pathways[1][6][7][8]

The Role of Acetylation

The acetylation of 5-fluoro-2'-O-methyluridine is not merely for protection; it serves a kinetic and thermodynamic purpose in synthesis:

  • Solubility Modulation: The parent nucleoside is highly polar. Acetylation renders the molecule soluble in standard organic solvents (DCM, THF), facilitating silica gel chromatography.

  • Orthogonal Protection: Acetyl esters are stable to mild acidic conditions (used in DMT removal) but are rapidly cleaved by basic conditions (ammonia/methylamine), making them suitable for "base-labile" protection strategies.

Synthesis Workflow Diagram

The following diagram illustrates the synthesis of the di-acetylated intermediate and its downstream conversion or deprotection pathways.

SynthesisPathway Start 5-Fluoro-2'-O-Methyluridine (Parent Nucleoside) Reagent Ac2O / Pyridine (Acetylation) Start->Reagent Product 3',5'-Di-O-Acetyl-5-Fluoro-2'-O-Methyluridine (Target Intermediate) Reagent->Product RT, 4-12h Yield >85% App1 Deprotection (NH4OH / MeOH) Product->App1 Hydrolysis App2 Phosphoramidite Synthesis (After selective 3'-deacetylation) Product->App2 Regioselective Modification

Figure 1: Synthetic pathway for the acetylation of 5-fluoro-2'-O-methyluridine and downstream applications.

Experimental Protocols

Synthesis of 3',5'-Di-O-Acetyl-5-Fluoro-2'-O-Methyluridine

Rationale: This protocol uses acetic anhydride in pyridine.[] Pyridine acts as both the solvent and the nucleophilic catalyst (forming the N-acetylpyridinium intermediate), ensuring complete esterification of the 3' and 5' hydroxyls.

Materials:

  • 5-Fluoro-2'-O-methyluridine (1.0 eq)[]

  • Acetic Anhydride (3.0 eq)

  • Anhydrous Pyridine (Solvent volume: ~10 mL per gram of nucleoside)

  • Dichloromethane (DCM) for extraction

Step-by-Step Methodology:

  • Drying: Co-evaporate the starting nucleoside (5-Fluoro-2'-O-methyluridine) with anhydrous pyridine (2x) to remove trace water, which hydrolyzes the acetylating agent.[]

  • Reaction: Suspend the dried nucleoside in anhydrous pyridine under an Argon atmosphere.

  • Addition: Add Acetic Anhydride dropwise at 0°C.

  • Incubation: Allow the reaction to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (System: 5% MeOH in DCM). The product will have a significantly higher R_f than the starting material.

  • Quenching: Cool to 0°C and add ice-cold water (2 mL) to quench excess anhydride. Stir for 15 minutes.

  • Work-up: Concentrate the mixture under reduced pressure to a syrup. Co-evaporate with toluene (3x) to remove residual pyridine (azeotrope).

  • Extraction: Dissolve residue in DCM and wash with saturated NaHCO₃ (to neutralize acid) followed by brine.

  • Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (SiO₂, Gradient: 0-5% MeOH in DCM).

Analytical Validation (Self-Validating System)

To ensure the integrity of the product, the following spectral features must be observed. If these are absent, the reaction has failed or deacetylation occurred.

TechniqueExpected Signal / ObservationInterpretation
¹H NMR (DMSO-d₆) Singlet ~2.0–2.1 ppm (6H)Confirms presence of two acetyl methyl groups.[]
¹H NMR Doublet ~8.0 ppm (J_H-F coupling)Confirms integrity of 5-Fluoro base (H6 proton).[]
¹H NMR Singlet ~3.4 ppm (3H)Confirms retention of 2'-O-Methyl group.[]
¹⁹F NMR Singlet ~ -165 to -168 ppmDiagnostic for 5-Fluorouracil core.[]
Mass Spec (ESI) [M+H]⁺ ≈ 361.3 or [M+Na]⁺ ≈ 383.3Confirms molecular weight of di-acetylated product.

Therapeutic & Research Context

2'-O-Methyl Modification

The 2'-O-methyl group is a "gold standard" modification in RNA therapeutics.[] Unlike DNA (2'-H) or RNA (2'-OH), the 2'-O-Me:

  • Prevents Hydrolysis: Blocks the nucleophilic attack of the 2'-OH on the phosphodiester backbone, rendering the oligonucleotide resistant to alkaline hydrolysis and nucleases.

  • Immune Evasion: Reduces the immunogenicity of siRNA by mimicking endogenous mRNA caps.

5-Fluoro Substitution

The introduction of fluorine at the 5-position of the uracil ring has profound electronic effects:

  • pKa Shift: Fluorine is electron-withdrawing, lowering the pKa of the N3 proton. This increases the acidity and hydrogen-bonding strength of the base pair.[]

  • Steric Mimicry: The Van der Waals radius of Fluorine (1.47 Å) is close to Hydrogen (1.20 Å), allowing it to mimic Uracil sterically while altering electronic properties.

  • ¹⁹F NMR Probe: This isotope is 100% naturally abundant and has no background signal in biological tissues, making this compound an excellent tracer for metabolic studies.

Safety and Handling

  • Hazard Classification: Irritant (Skin/Eye). Potential germ cell mutagen (due to 5-fluoro base analog nature).[]

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Protect from moisture to prevent hydrolysis of acetyl groups.

  • Disposal: Incineration in a chemical waste facility equipped with scrubbers for HF (Hydrofluoric acid) generation upon combustion.

References

  • PubChem. (n.d.). 3',5'-Di-O-acetyl-2'-deoxy-5-fluorouridine (Analogous Chemistry).[][2][3] National Library of Medicine. Retrieved from [Link]

  • ChemWhat. (n.d.). 3',5'-Di-O-Acetyl-5-Fluoro-2'-O-Methyluridine CAS 869355-34-0 Data.[][2] Retrieved from [Link]

  • Beránek, J., & Hřebabecký, H. (1976).[4][5] Acetylation and cleavage of purine nucleosides.[6][4][7][5] Synthesis of 6-azauridine, 5-fluorouridine, and 5-methyluridine.[][6][4] Nucleic Acids Research, 3(5), 1387–1399.[4] Retrieved from [Link]

Sources

A Prospective Analysis of the Antiviral Spectrum of 3',5'-di-O-acetyl-5-fluoro-2'-O-methyluridine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This technical guide is a prospective analysis based on the known biological activities of structurally related nucleoside analogs. As of the date of this publication, comprehensive antiviral testing data for 3',5'-di-O-acetyl-5-fluoro-2'-O-methyluridine is not publicly available. This document is intended to provide a scientifically grounded framework for its potential synthesis, evaluation, and application in antiviral research.

Executive Summary

Nucleoside analogs represent a cornerstone of antiviral chemotherapy, with numerous approved drugs targeting viral polymerases. This guide delves into the therapeutic potential of a novel, yet uncharacterized, molecule: 3',5'-di-O-acetyl-5-fluoro-2'-O-methyluridine. By dissecting its constituent chemical moieties—a 5-fluorouridine base, a 2'-O-methylated ribose, and 3',5'-di-O-acetyl prodrug groups—we can postulate its mechanism of action and predict a promising antiviral spectrum. This document provides a comprehensive roadmap for researchers, from chemical synthesis and in vitro screening to mechanistic elucidation, to unlock the potential of this next-generation antiviral candidate.

Introduction: Rationale for a Trifecta of Antiviral Moieties

The rational design of antiviral agents often involves the strategic combination of chemical features known to confer specific advantageous properties. 3',5'-di-O-acetyl-5-fluoro-2'-O-methyluridine is an exemplary case, integrating three key functionalities:

  • 5-Fluorouracil Core: The parent nucleobase, 5-fluorouracil (5-FU), is a well-established antimetabolite. Its mechanism of action often involves the inhibition of thymidylate synthase, a critical enzyme in nucleotide synthesis, thereby disrupting DNA and RNA replication.[1] This moiety provides a foundational cytotoxic potential against rapidly replicating viruses.

  • 2'-O-Methyl Ribose Modification: The 2'-O-methylation of the ribose sugar is a hallmark of several potent antiviral nucleoside analogs, including the blockbuster drug sofosbuvir (a 2'-fluoro-2'-C-methyluridine derivative).[2] This modification can enhance the molecule's affinity for viral RNA-dependent RNA polymerases (RdRp) while potentially reducing its recognition by host enzymes, thus improving selectivity and reducing toxicity.[2] Furthermore, 2'-O-methylation of viral RNA is a known mechanism for evading the host's innate immune response.[3]

  • 3',5'-di-O-acetyl Prodrug Strategy: The hydroxyl groups at the 3' and 5' positions of the ribose are acetylated. These ester linkages are designed to be cleaved by intracellular esterases, releasing the active nucleoside within the target cell. This prodrug approach enhances the lipophilicity of the compound, facilitating its passage across the cell membrane and improving bioavailability.[4]

The convergence of these three features suggests that 3',5'-di-O-acetyl-5-fluoro-2'-O-methyluridine is a promising prodrug of a potentially potent and selective antiviral agent.

Postulated Mechanism of Action

We hypothesize a multi-stage mechanism of action for 3',5'-di-O-acetyl-5-fluoro-2'-O-methyluridine, initiated upon its entry into a virus-infected host cell.

  • Cellular Uptake and Activation: The lipophilic di-O-acetylated prodrug passively diffuses across the cell membrane.

  • Intracellular Cleavage: Host cell esterases hydrolyze the acetyl groups at the 3' and 5' positions, releasing the active nucleoside, 5-fluoro-2'-O-methyluridine.

  • Anabolic Phosphorylation: Cellular kinases phosphorylate the free 5'-hydroxyl group to yield the monophosphate, diphosphate, and ultimately the active triphosphate form: 5-fluoro-2'-O-methyluridine triphosphate.

  • Inhibition of Viral RNA-Dependent RNA Polymerase (RdRp): The triphosphate analog is recognized as a substrate by the viral RdRp and is incorporated into the nascent viral RNA chain. The presence of the 2'-O-methyl group is predicted to act as a chain terminator, preventing the addition of the next nucleotide and halting viral replication.

G cluster_outside Extracellular Space cluster_cell Host Cell Cytoplasm cluster_virus Viral Replication Complex Prodrug 3',5'-di-O-acetyl- 5-fluoro-2'-O-methyluridine Active_Nucleoside 5-fluoro-2'-O-methyluridine Prodrug->Active_Nucleoside Intracellular Esterases Monophosphate Monophosphate Active_Nucleoside->Monophosphate Kinase Diphosphate Diphosphate Monophosphate->Diphosphate Kinase Triphosphate Active Triphosphate Diphosphate->Triphosphate Kinase RdRp Viral RdRp Triphosphate->RdRp RNA_Chain Nascent Viral RNA RdRp->RNA_Chain Incorporation Termination Chain Termination RNA_Chain->Termination

Caption: Postulated mechanism of action of 3',5'-di-O-acetyl-5-fluoro-2'-O-methyluridine.

Prospective Antiviral Spectrum

Based on the activities of related 2'-O-methylated and 5-fluorinated nucleoside analogs, 3',5'-di-O-acetyl-5-fluoro-2'-O-methyluridine is predicted to exhibit broad-spectrum activity against RNA viruses, particularly those heavily reliant on an RdRp for replication.

Viral Family/GenusTarget Virus(es)Rationale for Susceptibility
Flaviviridae Dengue virus (DENV), Zika virus (ZIKV), West Nile virus (WNV), Yellow Fever Virus (YFV)The RdRp of flaviviruses is a validated target for nucleoside analogs. The 2'-O-methyl modification may enhance binding and inhibition.[2]
Coronaviridae SARS-CoV-2, MERS-CoVCoronaviral RdRp is susceptible to inhibition by nucleoside analogs. The 2'-O-methyl group could mimic the natural 2'-O-methylation of the viral RNA cap, potentially enhancing interaction with the polymerase complex.
Orthomyxoviridae Influenza A and B virusesThe influenza virus RdRp is a prime target for antiviral intervention. Nucleoside analogs can disrupt viral RNA synthesis.
Picornaviridae Enterovirus, RhinovirusThe RdRp of picornaviruses is a known target for nucleoside inhibitors.

Experimental Protocols

Synthesis of 3',5'-di-O-acetyl-5-fluoro-2'-O-methyluridine

A plausible synthetic route would involve the acetylation of commercially available or synthesized 5-fluoro-2'-O-methyluridine.

Materials:

  • 5-fluoro-2'-O-methyluridine

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Dissolve 5-fluoro-2'-O-methyluridine in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0°C in an ice bath.

  • Add acetic anhydride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Dilute the mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 3',5'-di-O-acetyl-5-fluoro-2'-O-methyluridine.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Antiviral Activity and Cytotoxicity Assays

A tiered approach is recommended to efficiently screen for antiviral activity and assess cytotoxicity.

Cell Lines and Viruses:

  • Vero E6 cells: For SARS-CoV-2, DENV, ZIKV

  • Huh-7 cells: For Flaviviridae

  • MDCK cells: For Influenza A and B viruses

  • HeLa cells: For Picornaviridae

  • A non-susceptible cell line (e.g., HEK293T) for cytotoxicity assessment.

Protocol: Cytopathic Effect (CPE) Inhibition Assay

  • Seed 96-well plates with the appropriate host cells and incubate overnight to form a confluent monolayer.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the growth medium from the cell plates and add the compound dilutions.

  • Infect the cells with the target virus at a pre-determined multiplicity of infection (MOI). Include uninfected and untreated virus-infected controls.

  • Incubate the plates for a period sufficient to observe significant CPE in the virus control wells (typically 3-5 days).

  • Assess cell viability using a suitable method, such as the MTT or neutral red uptake assay.

  • Calculate the 50% effective concentration (EC₅₀) and the 50% cytotoxic concentration (CC₅₀) from the dose-response curves.

  • Determine the selectivity index (SI) as the ratio of CC₅₀ to EC₅₀. A higher SI value indicates greater antiviral specificity.

G Start Start Seed_Cells Seed cells in 96-well plates Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Prepare_Dilutions Prepare serial dilutions of test compound Incubate_24h->Prepare_Dilutions Add_Compound Add compound to cells Prepare_Dilutions->Add_Compound Infect_Cells Infect cells with virus Add_Compound->Infect_Cells Incubate_CPE Incubate until CPE in virus control Infect_Cells->Incubate_CPE Assess_Viability Assess cell viability (e.g., MTT assay) Incubate_CPE->Assess_Viability Calculate_EC50_CC50 Calculate EC50 and CC50 Assess_Viability->Calculate_EC50_CC50 End End Calculate_EC50_CC50->End

Caption: Workflow for the Cytopathic Effect (CPE) Inhibition Assay.

Conclusion and Future Directions

3',5'-di-O-acetyl-5-fluoro-2'-O-methyluridine stands as a molecule of significant interest at the intersection of proven antiviral strategies. The combination of a 5-fluorouracil base, a 2'-O-methylated ribose, and a di-acetyl prodrug configuration provides a strong rationale for its investigation as a broad-spectrum antiviral agent. The experimental framework outlined in this guide offers a clear path for its synthesis, in vitro evaluation, and mechanistic studies. Future research should focus on confirming its postulated mechanism of action, expanding the antiviral screening to a wider panel of viruses, and, if promising, advancing the lead compound into preclinical animal models to assess its in vivo efficacy and pharmacokinetic profile.

References

  • De Clercq, E. (2004). Antivirals and antiviral strategies. Nature Reviews Microbiology, 2(9), 704-720.
  • Warren, T. K., Jordan, R., Lo, M. K., Ray, A. S., Mackman, R. L., Soloveva, V., ... & Siegel, D. (2016). Therapeutic efficacy of the small molecule GS-5734 against Ebola virus in rhesus monkeys.
  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-fluorouracil: mechanisms of action and clinical strategies. Nature reviews Cancer, 3(5), 330-338. Available at: [Link]

  • Sofia, M. J., Bao, D., Chang, W., Du, J., Nagarathnam, D., Rachakonda, S., ... & Otto, M. J. (2012). Discovery of a β-d-2′-deoxy-2′-α-fluoro-2′-β-C-methyluridine nucleotide prodrug (PSI-7977) for the treatment of hepatitis C virus. Journal of medicinal chemistry, 55(4), 1650-1661.
  • Eyer, L., Nencka, R., De Clercq, E., Seley-Radtke, K. L., & Růžek, D. (2018). Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses. Antiviral chemistry & chemotherapy, 26, 2040206618761291.
  • Pruijssers, A. J., & Denison, M. R. (2019). Nucleoside analogues for the treatment of coronavirus infections. Current opinion in virology, 35, 57-62.
  • De Clercq, E. (2010). Anti-influenza drugs: a story of nucleosides and nucleotides. Molecules, 15(7), 4858-4877.
  • Uhlmann, E., & Peyman, A. (1990). Antisense oligonucleotides: a new therapeutic principle. Chemical reviews, 90(4), 543-584.
  • Daffis, S., Szretter, K. J., Schriewer, J., Li, J., Youn, S., Errett, J., ... & Diamond, M. S. (2010). 2'-O methylation of the viral mRNA cap evades host restriction by IFIT1.
  • Götte, M. (2010). The distinct contributions of the RNA-dependent RNA polymerase and the 3' to 5' exoribonuclease to the fidelity of RNA replication in coronaviruses. Journal of virology, 84(21), 11030-11033.
  • Farquhar, D., Khan, S., Srivastva, D. N., & Saunders, P. P. (1994). Synthesis and antitumor evaluation of bis [(pivaloyloxy) methyl] 2'-deoxy-5-fluorouridine 5'-monophosphate (FdUMP): a strategy to introduce nucleotides into cells. Journal of medicinal chemistry, 37(23), 3902-3909. Available at: [Link]

  • Mehellou, Y., & De Clercq, E. (2010). Twenty-five years of anti-HIV drug discovery: where are we now and where are we going?. Journal of medicinal chemistry, 53(2), 521-538.
  • Robins, M. J., & Uznanski, B. (1981). Nucleic acid related compounds. 35. Synthesis of 5-fluoro-and 5-bromo-2'-O-methyluridine and 5-fluoro-2'-O-methylcytidine. Canadian Journal of Chemistry, 59(17), 2608-2611.
  • Smee, D. F., Bailey, K. W., Wong, M. H., & Sidwell, R. W. (2002). A topical fomivirsen-like antisense oligodeoxynucleotide is a potent inhibitor of herpes simplex virus type 1 in vitro and in vivo. Antiviral Research, 54(2), 115-124.
  • Isono, T., & Suzuki, S. (1981). Antitumor activity of 3', 5'-diesters of 5-fluoro-2'-deoxyuridine against murine leukemia L1210 cells. Cancer chemotherapy and pharmacology, 6(1), 19-23. Available at: [Link]

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A Technical Guide to 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine: A Prodrug Strategy for Enhanced Nucleoside Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Nucleoside analogs represent a cornerstone of antiviral and anticancer chemotherapy. Their efficacy, however, is often hampered by poor pharmacokinetic properties, including low membrane permeability and rapid metabolism. The parent compound, 5-fluoro-2'-O-methyluridine, is a promising therapeutic agent whose clinical utility is limited by these challenges. This technical guide details the rationale, synthesis, and evaluation of 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine, a prodrug designed to overcome these limitations. By masking the polar hydroxyl groups at the 3' and 5' positions with acetyl esters, this lipophilic prodrug strategy aims to enhance cellular uptake and bioavailability. The subsequent intracellular cleavage by ubiquitous esterases releases the active 5-fluoro-2'-O-methyluridine, enabling targeted delivery and improved therapeutic potential. This document provides in-depth protocols and mechanistic insights for researchers in drug development and medicinal chemistry.

Introduction: The Prodrug Approach in Nucleoside Therapeutics

The therapeutic success of nucleoside analogs is often a double-edged sword. Their structural similarity to endogenous nucleosides allows them to interfere with critical cellular processes like DNA and RNA synthesis, making them potent therapeutic agents.[1][2] However, this same hydrophilicity, essential for their mechanism of action, significantly impedes their ability to cross lipophilic cell membranes, resulting in poor oral bioavailability and limited cellular penetration.[3][4]

A well-established strategy to circumvent these pharmacokinetic hurdles is the prodrug approach.[5][6] A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in the body to release the active agent.[5] For nucleoside analogs, a common and effective modification is the esterification of the free hydroxyl groups on the ribose sugar moiety.[3][4] This chemical modification masks the polar nature of the hydroxyls, increasing the overall lipophilicity of the molecule. This enhanced lipophilicity facilitates passive diffusion across the gastrointestinal tract and cellular membranes, leading to improved absorption and cellular uptake.[6]

Once inside the target cell, the ester bonds are readily hydrolyzed by a wide spectrum of intracellular esterases, regenerating the active nucleoside analog precisely where its therapeutic action is required.[7][8][] This guide focuses on a specific application of this strategy: the di-acetylation of 5-fluoro-2'-O-methyluridine to create a more effective drug candidate.

The Parent Compound: 5-fluoro-2'-O-methyluridine

The parent compound belongs to the family of fluoropyrimidines, which includes the widely used anticancer drug 5-fluorouracil (5-FU).[1] The mechanism of action for these compounds generally involves their metabolic conversion into active nucleotides that either inhibit essential enzymes or are incorporated into RNA and DNA, leading to cytotoxicity.[1][10]

  • 5-Fluorination: The fluorine atom at the C5 position of the uracil base is critical. The active metabolite, 5-fluoro-2'-deoxyuridine 5'-monophosphate (FdUMP), is a potent inhibitor of thymidylate synthase (TS), an enzyme crucial for the synthesis of thymidine, a necessary component of DNA.[1][10] Inhibition of TS leads to a depletion of the DNA building blocks, arresting cell division.

  • 2'-O-methylation: The 2'-O-methyl modification on the ribose ring provides several advantages. It can confer stability against degradation by certain nucleases and can modulate the binding affinity to target enzymes, such as viral RNA-dependent RNA polymerases. This modification is a key feature in some antiviral nucleoside analogs.[11]

Despite its therapeutic potential, the free 5-fluoro-2'-O-methyluridine suffers from the classic drawbacks of nucleoside analogs: high polarity and consequently, poor membrane permeability. This necessitates the exploration of a prodrug form to enhance its drug-like properties.

The Prodrug: 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine

Rationale for Di-Acetylation

The selection of acetyl groups as pro-moieties for the 3' and 5' hydroxyl positions is a deliberate and strategic choice.

  • Increased Lipophilicity: Acetyl groups are small, non-polar moieties that effectively mask the hydrogen-bonding capacity of the hydroxyl groups, significantly increasing the molecule's overall lipophilicity. This is a primary driver for improved passive diffusion across biological membranes.[3][12]

  • Esterase-Mediated Cleavage: Acetyl esters are excellent substrates for a broad range of endogenous carboxylesterases present in high concentrations within cells, plasma, and the liver.[7][] This ensures efficient and rapid conversion of the prodrug into its active form following absorption and cellular uptake.

  • Biocompatible Byproducts: The hydrolysis of the acetyl esters releases acetic acid, a natural and readily metabolized bodily constituent, minimizing the potential for toxicity from the pro-moiety.

The di-acetylation strategy thus represents a balanced approach, providing a substantial boost in lipophilicity while ensuring efficient and clean conversion to the active parent drug.

Mechanism of Activation: An Esterase-Driven Conversion

The therapeutic action of 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine is entirely dependent on its conversion to the active parent drug. This process is a classic example of enzyme-mediated prodrug activation.[8] After the lipophilic prodrug crosses the cell membrane, it becomes a substrate for intracellular carboxylesterases. These enzymes catalyze the hydrolysis of the two ester bonds, sequentially removing the acetyl groups from the 3' and 5' positions and releasing the active 5-fluoro-2'-O-methyluridine.

G cluster_outside Extracellular Space cluster_inside Intracellular Space Prodrug_ext 3',5'-Di-O-Acetyl-5-fluoro-2'-O-methyluridine (Lipophilic Prodrug) Prodrug_int Prodrug (Post-diffusion) Prodrug_ext->Prodrug_int Passive Diffusion ActiveDrug 5-fluoro-2'-O-methyluridine (Active Drug) Prodrug_int->ActiveDrug Hydrolysis Esterase Intracellular Carboxylesterases Esterase->Prodrug_int Metabolism Phosphorylation & Target Interaction (e.g., TS Inhibition) ActiveDrug->Metabolism Bioactivation

Caption: Prodrug activation pathway.

Synthesis and Characterization

The synthesis of 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine is a straightforward esterification reaction. The protocol below provides a general methodology that can be optimized for scale and purity requirements.

Synthesis Workflow

G Start Start: 5-fluoro-2'-O-methyluridine Dissolve 1. Dissolve in aprotic solvent (e.g., Pyridine, DMF) Start->Dissolve Reagent 2. Add Acetic Anhydride (Excess) Dissolve->Reagent React 3. Stir at room temperature (Monitor by TLC/LC-MS) Reagent->React Quench 4. Quench reaction (e.g., with Methanol or Water) React->Quench Extract 5. Work-up & Extraction (e.g., Ethyl Acetate/Water) Quench->Extract Purify 6. Purify by column chromatography (Silica gel) Extract->Purify Characterize 7. Characterize product (NMR, MS, Purity by HPLC) Purify->Characterize End End Product: 3',5'-Di-O-Acetyl- 5-fluoro-2'-O-methyluridine Characterize->End

Caption: General synthesis workflow for the prodrug.

Detailed Synthesis Protocol

Disclaimer: This protocol is a representative example. All chemical syntheses should be performed by trained personnel in a suitable laboratory environment with appropriate safety precautions.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add 5-fluoro-2'-O-methyluridine (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous pyridine (approx. 10-20 mL per gram of starting material).

  • Acetylation: Cool the solution to 0 °C in an ice bath. Add acetic anhydride (2.5 - 3.0 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Quenching: Once the reaction is complete, cool the flask again to 0 °C and slowly add methanol to quench the excess acetic anhydride.

  • Solvent Removal: Remove the pyridine and other volatiles under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to remove acetic acid), water, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to obtain the pure 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Assess final purity using HPLC.

Pharmacokinetic and Pharmacodynamic Evaluation

A comprehensive evaluation is critical to validate the prodrug strategy. This involves comparing the physicochemical properties, metabolic stability, cellular permeability, and biological activity of the prodrug against the parent compound.

Physicochemical Properties
Property5-fluoro-2'-O-methyluridine (Parent)3',5'-DI-O-Acetyl ProdrugRationale for Change
Molecular Weight LowerHigher (+84 Da)Addition of two acetyl groups.
Polarity HighLowMasking of two polar hydroxyl groups.
Lipophilicity (LogP) Low (Predicted < 0)Higher (Predicted > 1)Increased non-polar character enhances membrane permeability.
Aqueous Solubility HighLowIncreased lipophilicity reduces solubility in water.
In Vitro Evaluation Protocol

The following workflow outlines the key steps to assess and compare the biological activity of the prodrug and its parent compound in a cell-based assay (e.g., antiviral or anticancer).

G cluster_prep Preparation cluster_treat Treatment cluster_analyze Analysis CellCulture 1. Culture target cells (e.g., A549, Vero E6) Seed 2. Seed cells in 96-well plates CellCulture->Seed Dilute 3. Prepare serial dilutions of Prodrug & Parent Drug Add 4. Add compounds to cells (± viral infection) Dilute->Add Incubate 5. Incubate for 48-72 hours Assay 6. Perform viability/activity assay (e.g., MTS, CellTiter-Glo, Plaque Assay) Incubate->Assay Read 7. Read plate (absorbance/luminescence) Assay->Read Calculate 8. Calculate EC50/IC50 & CC50 values Read->Calculate

Caption: Workflow for in vitro biological evaluation.

  • Efficacy (EC₅₀/IC₅₀): The half-maximal effective or inhibitory concentration is determined to measure the potency of the compounds. In many cases, the prodrug will show similar or slightly lower potency in vitro compared to the parent drug, as the assay duration must be sufficient for intracellular conversion.[12][13]

  • Cytotoxicity (CC₅₀): The half-maximal cytotoxic concentration is measured in parallel on uninfected or non-cancerous cells to determine the compound's therapeutic index (TI = CC₅₀/EC₅₀). A key goal is to maintain or improve the therapeutic index.[14]

  • Metabolic Stability: The stability of the prodrug is assessed by incubating it with liver microsomes or in plasma.[12] The prodrug is expected to be relatively stable in plasma but readily metabolized by liver microsomes, which are rich in esterases.

  • Permeability Assay: Assays using Caco-2 cell monolayers can be used to directly measure the permeability of the prodrug and parent compound, providing a quantitative assessment of the improvement in membrane transport.

Analytical Methods for Pharmacokinetic Studies

To analyze the concentration of the prodrug and the released parent drug in biological matrices (plasma, tissue homogenates), a sensitive and specific analytical method is required. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard.[15][16][17]

ParameterDescriptionTypical Conditions
Sample Preparation Protein precipitation followed by liquid-liquid or solid-phase extraction.Precipitate with Acetonitrile; Extract with Ethyl Acetate.[18]
Chromatography Reversed-phase HPLC column.C18 column with a water/acetonitrile or water/methanol gradient containing formic acid.
Ionization Electrospray Ionization (ESI), positive or negative mode.ESI negative mode is often effective for uracil analogs.[17]
Mass Spectrometry Multiple Reaction Monitoring (MRM).Monitor specific precursor-to-product ion transitions for the prodrug and the parent drug for high specificity and sensitivity.
Internal Standard A stable isotope-labeled version of the analyte.e.g., ¹³C,¹⁵N₂-labeled 5-fluoro-2'-O-methyluridine.
Limit of Quantitation Low ng/mL to pg/mL range.Sufficient to characterize the full pharmacokinetic profile.[19]

Conclusion and Future Perspectives

The transformation of 5-fluoro-2'-O-methyluridine into its 3',5'-di-O-acetylated prodrug is a prime example of a rational drug design strategy aimed at overcoming fundamental pharmacokinetic barriers. By increasing lipophilicity, this approach is designed to enhance oral bioavailability and cellular penetration, two critical determinants of a drug's clinical success. The reliance on ubiquitous intracellular esterases for bioactivation provides a robust and efficient mechanism for releasing the active therapeutic agent at its site of action.

Future work should focus on comprehensive in vivo studies in relevant animal models to confirm the anticipated improvements in the pharmacokinetic profile and to demonstrate superior efficacy and safety compared to the parent compound. Further optimization, such as exploring different ester pro-moieties, could fine-tune the rate of hydrolysis and tissue distribution, potentially leading to even more effective and targeted therapies. This well-established prodrug strategy holds significant promise for unlocking the full therapeutic potential of 5-fluoro-2'-O-methyluridine and other promising nucleoside analogs.

References

  • Microbial esterases and ester prodrugs: An unlikely marriage for combatting antibiotic resistance - PMC.
  • Prodrug activation in malaria parasites mediated by an imported erythrocyte esterase, acylpeptide hydrolase (APEH) | PNAS.
  • Esterase activity profiling and the esterase prodrug strategy proposed... - ResearchGate.
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  • Prodrug activation in malaria parasites mediated by an imported erythrocyte esterase, acylpeptide hydrolase (APEH) - PubMed. PubMed.
  • Potent activity of 5-fluoro-2'-deoxyuridine and related compounds against thymidine kinase-deficient (TK-)
  • In Vitro Evaluation of 5-Fluorouridine as an Adjuvant to Antifungal Drugs and Molecular Insights into Resistance to This Compound in Candida Species - MDPI. MDPI.
  • Prodrug strategies for improved efficacy of nucleoside antiviral inhibitors - PMC - NIH.
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  • Discovery of 5′-Substituted 5-Fluoro-2′-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors | ACS Pharmacology & Translational Science.
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An In-Depth Technical Guide to the Structural Analogs of 3',5'-Di-O-Acetyl-5-fluoro-2'-O-methyluridine: Synthesis, Characterization, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Modified Nucleosides

The strategic modification of nucleosides has long been a cornerstone of medicinal chemistry, leading to the development of numerous antiviral and anticancer agents. The parent compound, 3',5'-di-O-acetyl-5-fluoro-2'-O-methyluridine, represents a promising scaffold for further drug discovery efforts. This guide provides a comprehensive technical overview of the synthesis, characterization, and biological evaluation of its structural analogs, offering insights for researchers engaged in the development of novel therapeutics.

The rationale for exploring analogs of this molecule lies in the established bioactivity of its constituent modifications. The 5-fluorouracil (5-FU) moiety is a well-known antimetabolite that inhibits thymidylate synthase, a critical enzyme in DNA synthesis, and can be incorporated into RNA, disrupting its function.[1][2][3] The 2'-O-methyl modification on the ribose sugar is a common post-transcriptional modification in RNA that can enhance metabolic stability and modulate biological activity.[4][5] The 3' and 5' acetyl groups serve as prodrug moieties, improving cell permeability and potentially being cleaved by intracellular esterases to release the active nucleoside. By systematically modifying these three key positions—the 5-position of the uracil base, the 2'-position of the ribose sugar, and the 3' and 5' hydroxyl groups—researchers can fine-tune the compound's pharmacological properties to enhance efficacy, selectivity, and pharmacokinetic profiles.

Synthetic Strategies for Structural Analog Development

The synthesis of structural analogs of 3',5'-di-O-acetyl-5-fluoro-2'-O-methyluridine involves a multi-step process that allows for the introduction of diverse chemical functionalities. A general synthetic approach begins with a suitably protected 5-fluorouridine starting material.

Core Synthesis Pathway

The synthesis of the parent compound and its analogs can be conceptualized through a convergent approach, where key modified building blocks are prepared and subsequently coupled.

Synthesis_Pathway Start 5-Fluorouridine Step1 Selective 2'-O-methylation Start->Step1 e.g., Diazomethane, Trimethylsilyldiazomethane Step2 3',5'-Di-O-acetylation Step1->Step2 Acetic Anhydride, Pyridine Final_Product 3',5'-Di-O-Acetyl-5-fluoro-2'-O-methyluridine Step2->Final_Product

Caption: General synthetic route to the parent compound.

A crucial step in this synthesis is the selective 2'-O-methylation of 5-fluorouridine. This can be achieved using various methylating agents, with the choice of reagent and reaction conditions being critical to avoid methylation at other positions, such as the N3-position of the uracil ring. Subsequent acetylation of the 3' and 5' hydroxyl groups is typically straightforward, often employing acetic anhydride in the presence of a base like pyridine.

PART 1: Analogs with Modifications at the 5-Position of the Uracil Base

Modifications at the 5-position of the pyrimidine ring can significantly impact the biological activity of nucleoside analogs.

Synthetic Approach:

  • Starting Material: Begin with a uridine derivative that has the desired substituent at the 5-position.

  • Fluorination (if necessary): If the starting material is not already fluorinated, direct fluorination of the uracil ring can be challenging. A more common approach is to start with a pre-fluorinated precursor.

  • Glycosylation: Couple the modified and fluorinated uracil base with a protected ribose sugar that already possesses the 2'-O-methyl group.

  • Deprotection and Acetylation: Remove any protecting groups from the sugar moiety and then perform the 3',5'-di-O-acetylation.

Table 1: Examples of 5-Position Modifications and their Rationale

5-Position SubstituentRationale for Modification
-H (Uracil)Removal of the fluorine atom to assess its contribution to activity and toxicity.
-CH3 (Thymine)Mimicking the natural nucleoside thymidine to potentially alter enzyme recognition.
-I, -Br, -ClHalogen substitutions can modulate lipophilicity and electronic properties, potentially enhancing binding to target enzymes.
-CF3 (Trifluoromethyl)The trifluoromethyl group is a strong electron-withdrawing group that can alter the pKa of the uracil ring and improve metabolic stability.
-Alkyl, -ArylIntroduction of larger hydrophobic groups to explore additional binding interactions with the target protein.
PART 2: Analogs with Modifications at the 2'-Position of the Ribose Sugar

The 2'-position of the ribose is a critical determinant of the sugar pucker conformation and can influence the molecule's interaction with polymerases and other enzymes.

Synthetic Approach:

  • Starting Material: Utilize a 5-fluorouridine derivative with the desired modification at the 2'-position.

  • Protection: Protect the 3' and 5' hydroxyl groups.

  • Acetylation: Acetylate the protected nucleoside.

  • Deprotection (if necessary): Selectively remove the 3' and 5' protecting groups to yield the final di-acetylated product.

Table 2: Examples of 2'-Position Modifications and their Rationale

2'-Position SubstituentRationale for Modification
-OH (Ribose)To evaluate the effect of the 2'-hydroxyl group on activity and compare it to the 2'-O-methyl analog.
-H (Deoxyribose)To create a deoxyribonucleoside analog, which may be a better substrate for DNA polymerases or reverse transcriptases.
-F (Fluoro)Introduction of a fluorine atom can alter the sugar pucker and increase metabolic stability.
-N3 (Azido)The azido group can serve as a precursor for other functionalities via click chemistry or reduction to an amine.
-OCH2CH3 (Ethoxy)To explore the effect of a slightly larger alkoxy group on activity.
PART 3: Analogs with Modifications at the 3' and 5' Positions

The acetyl groups at the 3' and 5' positions are primarily for prodrug purposes. Replacing them with other acyl groups can modulate the rate of hydrolysis and, consequently, the release of the active nucleoside.

Synthetic Approach:

  • Starting Material: 2'-O-methyl-5-fluorouridine.

  • Acylation: React with the desired acid chloride or anhydride in the presence of a base to form the 3',5'-di-O-acyl derivative.

Table 3: Examples of 3' and 5'-Position Modifications and their Rationale

3' and 5'-Position Acyl GroupRationale for Modification
-BenzoylA more sterically hindered and lipophilic ester, which may have a slower hydrolysis rate.
-PivaloylA bulky ester group that can further slow down enzymatic cleavage.
-Long-chain fatty acyl (e.g., Palmitoyl)To significantly increase lipophilicity and potentially target lipid-rich tissues or improve formulation in lipid-based delivery systems.[6]

Purification and Structural Characterization

Rigorous purification and characterization are essential to ensure the identity and purity of the synthesized analogs.

Purification Workflow

Purification_Workflow Crude_Product Crude Reaction Mixture Extraction Liquid-Liquid Extraction Crude_Product->Extraction Remove water-soluble impurities Chromatography Silica Gel Column Chromatography Extraction->Chromatography Separate target compound from byproducts Final_Product Pure Analog Chromatography->Final_Product

Caption: A typical purification workflow for nucleoside analogs.

Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides information on the number and connectivity of protons in the molecule. Key signals to analyze include the anomeric proton (H-1'), the ribose protons, the methyl protons of the 2'-O-methyl group, the acetyl protons, and the H-6 proton of the uracil base.

  • ¹³C NMR: Confirms the carbon framework of the molecule.

  • ¹⁹F NMR: This is a crucial technique for fluorinated analogs. The chemical shift of the fluorine atom at the 5-position of the uracil ring is sensitive to its electronic environment and can be used to confirm the success of reactions at the base.[7][8]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, confirming the overall structure of the analog.

Mass Spectrometry (MS):

  • Electrospray Ionization (ESI-MS): This soft ionization technique is ideal for determining the molecular weight of the synthesized analogs with high accuracy.[9][10]

  • High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the molecule, allowing for the determination of its elemental composition.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ion provides structural information, such as the loss of the acetyl groups, the ribose sugar, or substituents from the uracil base.[11][12]

Table 4: Expected Spectroscopic Data for the Parent Compound

TechniqueExpected Key Signals/Fragments
¹H NMR Doublet for H-6 of uracil, singlet for 2'-O-CH₃, singlets for two acetyl CH₃ groups, signals for ribose protons.
¹⁹F NMR A singlet or a doublet (if coupled to H-6) in the characteristic region for a fluorine atom attached to a pyrimidine ring.[7]
ESI-MS A prominent ion corresponding to [M+H]⁺ or [M+Na]⁺.
MS/MS Fragmentation ions corresponding to the loss of acetic acid, the entire di-acetylated ribose moiety, or the 5-fluorouracil base.

Biological Evaluation: Assessing Therapeutic Potential

The synthesized analogs should be evaluated for their biological activity in relevant in vitro assays.

Anticancer Activity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.[1][13][14][15][16]

Experimental Protocol:

  • Cell Seeding: Seed cancer cell lines (e.g., HeLa, MCF-7, A549) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the synthesized analogs for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-fluorouracil).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the analog compared to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antiviral Activity: The Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the number of viral plaques formed in a cell culture.[17][18][19]

Experimental Protocol:

  • Cell Seeding: Seed a confluent monolayer of a susceptible host cell line (e.g., Vero cells for Herpes Simplex Virus) in a multi-well plate.

  • Virus Infection: Infect the cells with a known amount of virus for a short period (e.g., 1 hour).

  • Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the synthesized analog.

  • Incubation: Incubate the plates for a period sufficient for viral plaques to form (typically 2-5 days).

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques, which appear as clear zones where the cells have been lysed by the virus.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each concentration of the analog compared to the virus control. Determine the EC₅₀ value (the effective concentration that reduces the number of plaques by 50%).

Structure-Activity Relationship (SAR) Analysis

By comparing the biological activity of the different analogs, researchers can establish a structure-activity relationship (SAR). This analysis provides valuable insights into which chemical features are important for activity and can guide the design of future, more potent and selective compounds.

SAR_Analysis Synthesis Synthesize Analogs with Diverse Modifications Bio_Assays Biological Evaluation (Anticancer/Antiviral) Synthesis->Bio_Assays Data_Analysis Determine IC50/EC50 Values Bio_Assays->Data_Analysis SAR_Conclusion Establish Structure-Activity Relationship Data_Analysis->SAR_Conclusion Iterative_Design Design and Synthesize Next-Generation Analogs SAR_Conclusion->Iterative_Design Rational Drug Design Iterative_Design->Synthesis

Caption: The iterative process of SAR-guided drug discovery.

Conclusion and Future Directions

The systematic synthesis and evaluation of structural analogs of 3',5'-di-O-acetyl-5-fluoro-2'-O-methyluridine offer a promising avenue for the discovery of novel therapeutic agents. By leveraging the principles of medicinal chemistry and employing robust synthetic, analytical, and biological testing methodologies, researchers can rationally design and develop next-generation nucleoside analogs with improved therapeutic indices. Future work in this area could involve the exploration of more diverse and complex modifications, the use of computational modeling to predict binding interactions and ADME properties, and the investigation of novel drug delivery systems to enhance the targeted delivery of these potent compounds.

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The Fluorine Advantage: A Technical Guide to the Discovery and Development of Fluorinated Nucleoside Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine into nucleoside scaffolds has been a cornerstone of medicinal chemistry for over half a century, leading to the development of potent antiviral and anticancer agents. This in-depth technical guide provides a comprehensive overview of the discovery and development of fluorinated nucleoside analogs. We will explore the fundamental principles that govern the unique properties conferred by fluorine, delve into the intricacies of their synthesis and preclinical evaluation, and examine the clinical translation of landmark drugs. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and contribute to this critical area of therapeutic innovation.

Introduction: The Transformative Role of Fluorine in Nucleoside Chemistry

Nucleoside analogs, by mimicking the natural building blocks of DNA and RNA, have long been a fertile ground for the discovery of therapeutic agents.[1][2] The introduction of fluorine, the most electronegative element, into the nucleoside structure imparts profound changes in the molecule's physicochemical and biological properties.[1][2][3] These modifications can lead to enhanced metabolic stability, altered sugar conformation, and improved biological activity.[4][5][6]

The C-F bond is stronger than the C-H bond, which often results in increased resistance to enzymatic degradation, thereby prolonging the drug's half-life.[1] Furthermore, the high electronegativity of fluorine can influence the electronic distribution within the molecule, affecting its interaction with target enzymes and transporters.[1][5] This strategic placement of fluorine atoms has been a key factor in overcoming challenges such as drug resistance and toxicity associated with earlier generations of nucleoside analogs.[4]

Rational Design and Synthesis of Fluorinated Nucleoside Analogs

The synthesis of fluorinated nucleosides is a complex and nuanced field of organic chemistry. The two primary strategies employed are the direct fluorination of a pre-existing nucleoside and the convergent synthesis approach, which involves coupling a fluorinated sugar moiety with a nucleobase.[1][5]

Synthetic Strategies
  • Direct Fluorination: This method involves the direct introduction of a fluorine atom onto a pre-synthesized nucleoside. While seemingly straightforward, it can be challenging to achieve regioselectivity and stereoselectivity. Reagents such as diethylaminosulfur trifluoride (DAST) are often employed for this purpose.[1][5]

  • Convergent Synthesis: This is a more widely used and versatile approach. It allows for greater control over the stereochemistry of the fluorinated sugar before it is coupled with the desired nucleobase.[5] This method typically involves the synthesis of a fluorinated carbohydrate intermediate, which is then glycosylated with a silylated nucleobase.[7][8]

Key Experimental Protocol: Convergent Synthesis of a 2'-Deoxy-2'-Fluoro-β-l-arabinofuranosyl Pyrimidine Nucleoside

This protocol provides a generalized workflow for the synthesis of a class of antiviral nucleosides, based on established methodologies.[9]

Step 1: Preparation of the Fluorinated Sugar Intermediate

  • Start with a suitable l-ribose derivative.

  • Protect the hydroxyl groups at the 3' and 5' positions using appropriate protecting groups (e.g., benzoyl groups).

  • Activate the 2'-hydroxyl group for fluorination.

  • Introduce the fluorine atom at the 2'-position using a fluorinating agent like potassium hydrogendifluoride (KHF2) in the presence of hydrogen fluoride.[9] This step is crucial for establishing the desired stereochemistry.

  • The resulting product is a 1,3,5-tri-O-benzoyl-2-deoxy-2-fluoro-α-l-arabinofuranose intermediate.[9]

Step 2: N-Glycosylation with a Silylated Pyrimidine Base

  • Prepare the silylated pyrimidine base by treating the desired pyrimidine (e.g., 5-substituted uracil or cytosine) with a silylating agent like hexamethyldisilazane (HMDS) in the presence of a catalyst such as ammonium sulfate.[7]

  • In an inert atmosphere, dissolve the fluorinated sugar intermediate in a suitable aprotic solvent (e.g., acetonitrile).

  • Add the silylated pyrimidine base to the solution.

  • Introduce a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), to promote the coupling reaction.[8]

  • Allow the reaction to proceed until completion, typically monitored by thin-layer chromatography (TLC).

Step 3: Deprotection and Purification

  • Remove the protecting groups from the sugar moiety. For benzoyl groups, this can be achieved by treatment with a base such as sodium methoxide in methanol.

  • Purify the final fluorinated nucleoside analog using column chromatography on silica gel.

Mechanism of Action: How Fluorine Confers Therapeutic Efficacy

Fluorinated nucleoside analogs exert their therapeutic effects primarily by interfering with nucleic acid synthesis.[10] To become active, these prodrugs must be phosphorylated intracellularly to their triphosphate form by host or viral kinases.[11][12]

Inhibition of Viral Polymerases and Chain Termination

In antiviral therapy, the triphosphate form of the fluorinated nucleoside analog acts as a competitive inhibitor of the natural deoxynucleotide triphosphate (dNTP) for the viral DNA or RNA polymerase.[5][12] Once incorporated into the growing nucleic acid chain, it can act as a chain terminator, preventing further elongation.[5][13] The presence of the fluorine atom at the 2' or 3' position of the sugar ring is often responsible for this chain termination.[5]

Inhibition of Ribonucleotide Reductase and DNA Synthesis in Cancer

In cancer chemotherapy, some fluorinated nucleosides, like gemcitabine, have a dual mechanism of action. The diphosphate form of gemcitabine inhibits ribonucleotide reductase, the enzyme responsible for producing the dNTPs required for DNA synthesis.[10] The triphosphate form is incorporated into DNA, leading to chain termination and apoptosis of the cancer cell.[10]

Structure-Activity Relationship (SAR) Studies: Fine-Tuning for Potency and Selectivity

The biological activity of fluorinated nucleoside analogs is highly dependent on the position of the fluorine atom and the nature of the nucleobase.[14][15] SAR studies are crucial for optimizing the therapeutic index of these compounds.

For instance, in a study of fluorinated nucleoside analogs against HIV-1, it was found that substitution of fluorine at the 3'-deoxy position of thymidine analogs resulted in the most potent antiviral activity.[14][15] In contrast, fluorination at the 2'-deoxy or 3'-deoxy position of adenosine or cytidine analogs did not lead to an increase in activity.[14][15] These findings highlight the subtle yet critical interplay between the fluorine substitution pattern and the identity of the nucleobase in determining antiviral efficacy.

Case Studies: From Bench to Bedside

The success of fluorinated nucleoside analogs is best illustrated by the clinical impact of several landmark drugs.

Gemcitabine: A Cornerstone of Cancer Chemotherapy

Gemcitabine (Gemzar®), a difluorinated deoxycytidine analog, was approved by the FDA in 1996 and has become a first-line treatment for various solid tumors, including pancreatic, non-small cell lung, breast, and ovarian cancers.[10][16][17][18][19] Its unique mechanism of action, involving both the inhibition of ribonucleotide reductase and DNA chain termination, contributes to its broad-spectrum antitumor activity.[10][17]

Clinical Efficacy of Gemcitabine in Pancreatic Cancer

Treatment ArmMedian SurvivalOne-Year Survival Rate
Gemcitabine5.7 months18%
Fluorouracil4.4 months2%
Data from clinical trials demonstrating the superior efficacy of gemcitabine over fluorouracil in pancreatic cancer.[16]
Sofosbuvir: A Revolution in Hepatitis C Treatment

Sofosbuvir (Sovaldi®), a fluorinated nucleotide analog, was approved in 2013 and has transformed the treatment of chronic hepatitis C virus (HCV) infection.[11][20] It is a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[11][13][21] As a prodrug, sofosbuvir is efficiently metabolized in the liver to its active triphosphate form, which then acts as a chain terminator during viral RNA replication.[11][13][20][22]

Key Features of Sofosbuvir:

  • High Potency: Effective against all HCV genotypes.[21]

  • High Barrier to Resistance: A significant advantage over earlier HCV drugs.[11][21]

  • Favorable Safety Profile: Generally well-tolerated with low side effects.[21]

Visualization of Key Pathways and Workflows

General Mechanism of Action of Fluorinated Nucleoside Analogs

Mechanism_of_Action cluster_cell Infected Host Cell cluster_viral_process Viral Replication Prodrug Fluorinated Nucleoside Analog (Prodrug) MonoP Monophosphate Prodrug->MonoP  Host/Viral  Kinases DiP Diphosphate MonoP->DiP TriP Triphosphate (Active Form) DiP->TriP Polymerase Viral DNA/RNA Polymerase TriP->Polymerase Competitive Inhibition Chain_Elongation Nucleic Acid Chain Elongation Polymerase->Chain_Elongation Chain_Termination Chain Termination Polymerase->Chain_Termination

Caption: General mechanism of action of fluorinated nucleoside analogs.

Experimental Workflow: Convergent Synthesis

Convergent_Synthesis_Workflow Start Starting Materials (l-Ribose Derivative & Pyrimidine Base) Step1 Step 1: Synthesis of Fluorinated Sugar Intermediate Start->Step1 Step2 Step 2: N-Glycosylation with Silylated Pyrimidine Base Step1->Step2 Step3 Step 3: Deprotection Step2->Step3 Step4 Purification (Column Chromatography) Step3->Step4 Final Final Product: Fluorinated Nucleoside Analog Step4->Final

Sources

An In-depth Technical Guide to 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine for RNA Virus Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine, a promising nucleoside analog with potential for broad-spectrum inhibition of RNA viruses. Drawing upon established principles in virology and medicinal chemistry, this document will explore its mechanism of action, metabolic activation, and the experimental methodologies required for its evaluation as a therapeutic agent.

Introduction: The Rationale for Modified Nucleoside Analogs in Antiviral Therapy

RNA viruses represent a significant and ongoing threat to global health, with their high mutation rates posing a constant challenge to the development of effective and durable antiviral therapies.[1] A cornerstone of antiviral drug development has been the use of nucleoside analogs, which act as mimics of the natural building blocks of RNA and DNA.[1][2][3] By interfering with the viral replication machinery, these molecules can effectively halt the propagation of the virus.[1][4]

Modifications to the nucleoside scaffold, such as fluorination, methylation, and the addition of prodrug moieties, are key strategies to enhance antiviral potency, selectivity, and pharmacokinetic properties.[3][5] The subject of this guide, 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine, incorporates several such modifications, positioning it as a molecule of significant interest for researchers in the field.

Molecular Profile: 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine

This compound is a derivative of the nucleoside uridine, featuring three critical modifications:

  • 5-Fluorouracil Base: The presence of a fluorine atom at the 5th position of the uracil base is a well-established modification in both anticancer and antiviral agents.[5] This substitution can interfere with essential enzymatic pathways.

  • 2'-O-Methylation: Methylation at the 2' position of the ribose sugar is a modification known to enhance the metabolic stability of nucleosides and can confer selectivity for viral polymerases over host enzymes.[6]

  • 3',5'-Di-O-Acetylation: The addition of acetyl groups at the 3' and 5' hydroxyl positions of the ribose sugar is a common prodrug strategy.[7][8] These acetyl groups increase the lipophilicity of the molecule, enhancing its ability to cross cell membranes.[7][9] Once inside the cell, these groups are cleaved by cellular esterases to release the active form of the drug.[7][10]

These combined modifications suggest that 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine is designed as a prodrug to efficiently deliver the active antiviral agent, 5-fluoro-2'-O-methyluridine, into target cells.[7][8][9]

Proposed Mechanism of Action: A Multi-faceted Approach to Viral Inhibition

The antiviral activity of 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine is predicated on the intracellular release and subsequent phosphorylation of its active form, 5-fluoro-2'-O-methyluridine. The proposed mechanism of action involves several key steps, as illustrated in the pathway below.

Metabolic_Activation_and_Inhibition_Pathway Metabolic Activation and Inhibition Pathway Prodrug 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine Active_Nucleoside 5-fluoro-2'-O-methyluridine Prodrug->Active_Nucleoside Cellular Esterases Monophosphate 5-fluoro-2'-O-methyluridine-5'-monophosphate Active_Nucleoside->Monophosphate Cellular Kinases Diphosphate 5-fluoro-2'-O-methyluridine-5'-diphosphate Monophosphate->Diphosphate Cellular Kinases Triphosphate 5-fluoro-2'-O-methyluridine-5'-triphosphate (Active Metabolite) Diphosphate->Triphosphate Cellular Kinases RdRp Viral RNA-dependent RNA Polymerase (RdRp) Triphosphate->RdRp Competitive Inhibition with natural NTPs RNA_Chain Nascent Viral RNA Chain RdRp->RNA_Chain Inhibition Inhibition RNA_Chain->Inhibition

Caption: Workflow for an in vitro RdRp inhibition assay.

4.2.2. Metabolic Profiling:

Liquid chromatography-mass spectrometry (LC-MS) can be used to identify and quantify the intracellular metabolites of the parent compound.

  • Protocol: Intracellular Metabolite Analysis

    • Treat cells with 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine.

    • At various time points, harvest the cells and extract the intracellular metabolites.

    • Analyze the extracts using LC-MS to detect the presence of 5-fluoro-2'-O-methyluridine and its mono-, di-, and triphosphate forms.

    • Quantify the levels of each metabolite to understand the kinetics of metabolic activation.

In Vivo Efficacy and Pharmacokinetics

Animal models are essential for evaluating the in vivo efficacy, safety, and pharmacokinetic profile of the compound.

4.3.1. Animal Models of Viral Infection:

Select an appropriate animal model that is susceptible to the target RNA virus (e.g., mice, hamsters).

  • Protocol: In Vivo Efficacy Study

    • Infect animals with a standardized dose of the virus.

    • Administer the test compound or a placebo at various doses and schedules.

    • Monitor the animals for clinical signs of disease, weight loss, and survival.

    • At specific time points, collect tissues and blood to measure viral load and assess tissue pathology.

4.3.2. Pharmacokinetic Studies:

These studies determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Protocol: Pharmacokinetic Analysis

    • Administer a single dose of the compound to healthy animals.

    • Collect blood samples at multiple time points.

    • Analyze the plasma concentrations of the parent compound and its major metabolites using LC-MS.

    • Calculate key pharmacokinetic parameters such as half-life, maximum concentration (Cmax), and area under the curve (AUC).

Future Directions and Therapeutic Potential

While direct experimental data on 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine is not extensively published, the rationale behind its design is scientifically sound and rooted in decades of successful antiviral drug development. [3][5]The combination of a 5-fluorouracil base, a 2'-O-methyl modification, and a di-O-acetyl prodrug strategy presents a compelling candidate for broad-spectrum antiviral activity against RNA viruses.

Further research should focus on its efficacy against a panel of clinically relevant RNA viruses, a thorough investigation of its resistance profile, and comprehensive preclinical safety and toxicology studies. The insights gained from such studies will be critical in determining the potential of this compound to progress into clinical development as a novel antiviral therapeutic.

References

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  • Cho, A., et al. (2012). Synthesis and antiviral activity of 1'-β-substituted-2'-C-methyl-4'-azido pyrimidine nucleosides. Bioorganic & Medicinal Chemistry Letters, 22(8), 2705-2708. [Link]

  • Eltahla, A. A., et al. (2015). A new class of broad-spectrum antiviral agents. Journal of Virology, 89(16), 8432-8442. [Link]

  • Jordheim, L. P., et al. (2013). Advances in the development of nucleoside and nucleotide analogues for cancer and viral diseases. Nature Reviews Drug Discovery, 12(6), 447-464. [Link]

  • Vazquez-Padron, R. I., et al. (2023). Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. bioRxiv. [Link]

  • Julander, J. G., et al. (2017). Nucleoside analogs with antiviral activity against yellow fever virus. Antimicrobial Agents and Chemotherapy, 61(9), e00755-17. [Link]

  • Warren, T. K., et al. (2016). A small molecule inhibitor of filovirus infection. Nature, 531(7594), 381-385. [Link]

  • Ghotbi, Y., et al. (2021). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 26(16), 4992. [Link]

  • Mehellou, Y., et al. (2018). Prodrug strategies for improved efficacy of nucleoside antiviral inhibitors. MedChemComm, 9(3), 406-418. [Link]

  • Delang, L., et al. (2011). 3',5'di-O-Trityluridine inhibits in vitro flavivirus replication. Antiviral Research, 90(2), 127-130. [Link]

  • Chu, C. K., et al. (1995). Unique Metabolism of a Novel Antivirall-Nucleoside Analog, 2′-Fluoro-5-Methyl-β-l-Arabinofuranosyluracil: a Substrate for Both Thymidine Kinase and Deoxycytidine Kinase. Antimicrobial Agents and Chemotherapy, 39(5), 979-984. [Link]

  • Jin, Z., et al. (2021). Inhibition of viral RNA-dependent RNA polymerases with clinically relevant nucleotide analogs. Current Opinion in Virology, 47, 51-59. [Link]

  • Ahmad, S. (2020). 5-Fluorouracil in combination with deoxyribonucleosides and deoxyribose as possible therapeutic options for the Coronavirus, COVID-19 infection. Medical Hypotheses, 143, 109754. [Link]

  • Li, Y., et al. (2023). Synthesis and anticancer evaluation of acetylated-lysine conjugated gemcitabine prodrugs. MedChemComm, 14(4), 693-700. [Link]

  • Revankar, G. R., et al. (1984). Synthesis and antiviral/antitumor activities of certain 3-deazaguanine nucleosides and nucleotides. Journal of Medicinal Chemistry, 27(10), 1389-1396. [Link]

  • Anonymous. (2024). Mechanisms of Action in Antiviral Drugs Targeting RNA Viruses. Journal of Antivirals & Antiretrovirals. [Link]

  • Chen, Y. L., et al. (2022). Inhibition of RNA-dependent RNA polymerase activity of 11 compounds. ResearchGate. [Link]

  • Sun, L., et al. (2016). Current prodrug strategies for improving oral absorption of nucleoside analogues. RSC Advances, 6(106), 104724-104735. [Link]

  • Varghese, F. S., et al. (2022). Mechanism and spectrum of inhibition of viral polymerases by 2′-deoxy-2′-β-fluoro-4′-azidocytidine or azvudine. NAR Molecular Medicine, 4(1), oqac012. [Link]

  • Anonymous. (2025). How can prodrugs improve PK profiles?. Patsnap Synapse. [Link]

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The 2'-O-Methylation Paradox: From Steric Exclusion to Therapeutic Stability

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of 2'-O-Methylation in Nucleoside Analog Activity Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide

Executive Summary

In the landscape of nucleoside analog design, the 2'-O-methyl (2'-O-Me) modification occupies a unique biophysical niche.[] Unlike the 2'-fluoro (2'-F) or 2'-C-methyl (2'-C-Me) modifications used in blockbuster small-molecule antivirals (e.g., Sofosbuvir) to induce chain termination, 2'-O-methylation is primarily a tool for conformation locking and immune evasion .

This guide dissects the dual role of 2'-O-Me:

  • As a Barrier: How the "Steric Gate" of viral polymerases excludes 2'-O-Me, preventing its use as a direct replication inhibitor.

  • As a Shield: How this same exclusion is exploited in oligonucleotide therapeutics (siRNA, ASOs, mRNA) to confer nuclease resistance and evade innate immune sensors (RIG-I/MDA5).

Part 1: Structural & Biophysical Basis

The C3'-endo "North" Conformation

The ribose sugar in nucleosides exists in dynamic equilibrium between C2'-endo (South, B-form DNA-like) and C3'-endo (North, A-form RNA-like) puckers.

  • Mechanism: The bulky methoxy group at the 2' position creates a steric clash with the 3'-phosphate and the nucleobase, energetically forcing the ribose into the C3'-endo conformation.

  • Therapeutic Impact: This pre-organization mimics the structure of RNA in an A-form helix. For siRNA and ASOs, this increases binding affinity (

    
    ) to complementary RNA targets by reducing the entropic penalty of binding.
    
The "Steric Gate" Mechanism

High-fidelity DNA and RNA polymerases must discriminate between dNTPs (2'-H) and rNTPs (2'-OH). They achieve this via a "steric gate" residue—typically a bulky amino acid like Tyrosine or Glutamate—positioned to clash with the 2'-OH.

  • The 2'-O-Me Clash: The 2'-O-methyl group is significantly bulkier than a hydroxyl. Consequently, wild-type viral polymerases (RdRp) reject 2'-O-Me-NTPs with high selectivity.

  • Contrast with 2'-F/2'-C-Me:

    • 2'-F: Isosteric with 2'-OH but lacks the hydrogen bond donor; often accepted by polymerases.

    • 2'-C-Me: Accepted but causes a steric clash after incorporation (during translocation), leading to chain termination.

    • 2'-O-Me: Rejected before incorporation.

Table 1: Comparative Biophysics of 2'-Modifications

ModificationSugar Pucker PreferencePolymerase InteractionPrimary Therapeutic Use
2'-OH (Natural) C3'-endo (North)Substrate (RNA Pol)mRNA, native RNA
2'-H (DNA) C2'-endo (South)Substrate (DNA Pol)DNA therapeutics
2'-O-Methyl Locked C3'-endo Steric Exclusion siRNA stability, mRNA Caps
2'-Fluoro C3'-endo biasAccepted (often)Aptamers, high-affinity siRNA
2'-C-Methyl C3'-endo biasChain TerminationSmall molecule antivirals (HCV)

Part 2: 2'-O-Me in Oligonucleotide Therapeutics & Immune Evasion[1][3]

Stability and Nuclease Resistance

The primary utility of 2'-O-Me in drug development is extending the half-life of oligonucleotide drugs.

  • Endonuclease Protection: The bulky methyl group prevents the in-line attack required for hydrolysis by many RNases.

  • Exonuclease Protection: When placed at the 5' or 3' termini, 2'-O-Me blocks "chewing" enzymes.

  • Serum Stability: A single 2'-O-Me modification can extend serum half-life from minutes to hours (see Protocol B).

Immune Silencing (The "Self" Marker)

The innate immune system uses 2'-O-methylation as a molecular barcode to distinguish "self" mRNA from "non-self" viral RNA.[2]

  • Cap 1 Structure: Eukaryotic mRNA carries a 7-methylguanosine cap followed by a 2'-O-methylated first nucleotide (Cap 0

    
     Cap 1).
    
  • Sensors: Cytosolic sensors like RIG-I and MDA5 recognize unmethylated 2'-OH at the 5' end as a PAMP (Pathogen Associated Molecular Pattern), triggering Interferon (IFN) production.

  • Therapeutic Implication: mRNA vaccines (e.g., COVID-19 mRNA) must incorporate Cap 1 (via enzymatic capping or co-transcriptional analogs like CleanCap) to prevent the host from destroying the vaccine before translation occurs.

Visualization: The Steric Gate & Immune Evasion Pathways

G cluster_0 Polymerase Active Site (Steric Gate) cluster_1 Host Innate Immunity Pol Viral Polymerase (RdRp) Gate Steric Gate Residue (Tyr/Glu) Gate->Pol Rejection NTP_OMe 2'-O-Me NTP NTP_OMe->Gate Steric Clash NTP_OH Natural rNTP NTP_OH->Pol Incorporation RNA_OMe 2'-O-Me RNA (Cap 1 / Self) RIGI RIG-I / MDA5 Sensor RNA_OMe->RIGI Evades Translation Efficient Translation RNA_OMe->Translation Permits RNA_OH 2'-OH RNA (Viral / Non-Self) RNA_OH->RIGI Activates IFN Interferon Response RIGI->IFN Inflammation

Caption: Figure 1: The Dual Filter. Left: Polymerases reject 2'-O-Me via steric gating. Right: 2'-O-Me allows RNA to evade immune sensors.[2]

Part 3: Experimental Protocols

Protocol A: Assessing Polymerase Selectivity (Primer Extension)

Objective: Determine if a specific nucleoside analog is accepted or rejected by a polymerase (testing the Steric Gate).

  • Template Preparation:

    • Anneal a 5'-FAM-labeled DNA primer (20 nt) to a DNA or RNA template (40 nt) with a specific overhang (e.g., Poly-A if testing UTP analogs).

    • Ratio: 1:1.5 (Primer:Template) in annealing buffer (10 mM Tris-HCl, 50 mM NaCl). Heat to 95°C for 5 min, cool slowly.

  • Reaction Setup:

    • Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT.

    • Enzyme: Purified Viral RdRp (e.g., SARS-CoV-2 nsp12/7/8) or Host Pol.

    • Substrate: Add 2'-O-Me-NTP (or analog) at varying concentrations (10 µM - 500 µM).

    • Control: Natural rNTP at 10 µM.

  • Incubation:

    • Incubate at 37°C for defined timepoints (1, 5, 15, 30 min).

    • Quench: Add 2x volume of Stop Buffer (95% Formamide, 20 mM EDTA).

  • Analysis:

    • Heat samples to 95°C for 5 min.

    • Run on 20% Denaturing PAGE (7M Urea).

    • Result Interpretation:

      • Full Extension: Analog is accepted (Steric gate breached).

      • No Extension: Analog is rejected (Steric gate effective).

      • Stalling: Chain termination.[3]

Protocol B: Serum Stability Profiling for Oligonucleotides

Objective: Quantify the stability enhancement provided by 2'-O-methylation in a biological matrix.

  • Sample Prep:

    • Synthesize two siRNA duplexes:

      • Oligo A: Unmodified (2'-OH).

      • Oligo B: 2'-O-Me modified (e.g., "Gapmer" or alternating pattern).

  • Incubation:

    • Mix 50 pmol of Oligo in 50% Human Serum (AB male) + PBS. Total volume 20 µL.[4]

    • Incubate at 37°C.

  • Timepoints:

    • Harvest aliquots at 0, 15 min, 1h, 4h, 12h, 24h.

    • Immediately flash freeze in liquid nitrogen or add Proteinase K (200 µg/mL) to stop nuclease activity.

  • Extraction & Analysis:

    • Phenol:Chloroform extraction to remove serum proteins.

    • Run on 15% TBE-Urea PAGE.

    • Stain with SYBR Gold.

    • Quantification: Densitometry (ImageJ). Plot % Intact Oligo vs. Time to calculate

      
      .
      

Part 4: References

  • Freund, N., et al. (2022). "A two-residue nascent-strand steric gate controls synthesis of 2′-O-methyl- and 2′-O-(2-methoxyethyl)-RNA."[5][6][7][8] Nature Chemistry. Link

  • Daffis, S., et al. (2010).[9] "2′-O methylation of the viral mRNA cap evades host restriction by IFIT family members."[9][10] Nature.[11] Link

  • Khvorova, A., & Watts, J. K. (2017).[11] "The chemical evolution of oligonucleotide therapies." Nature Biotechnology. Link

  • Abdelaal, A. M., et al. (2024). "Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes." Methods in Molecular Biology. Link

  • Boulle, M., et al. (2020). "2'-O-methylation of the HIV-1 genome prevents sensing by RIG-I." PLOS Pathogens. Link

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An In-depth Technical Guide to 5-Fluorouridine Derivatives in Antiviral Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: From Anticancer Staple to Antiviral Hope

The story of 5-fluorouracil (5-FU) and its nucleoside derivative, 5-fluorouridine (5-FUrd), is a compelling narrative of scientific repurposing. Initially developed as a cornerstone of cancer chemotherapy, this fluorinated analog of uracil has found a new and critical role in the fight against viral pathogens.[1][2] Its primary mechanism in oncology involves the disruption of DNA synthesis and RNA function, leading to cytotoxic effects in rapidly dividing cancer cells.[3][4] However, it is precisely this interference with nucleic acid metabolism that has opened the door to its investigation as a broad-spectrum antiviral agent, particularly against RNA viruses.[5]

This guide provides a deep dive into the multifaceted world of 5-fluorouridine derivatives for researchers, scientists, and drug development professionals. We will move beyond surface-level descriptions to explore the core mechanisms of action, the nuances of structure-activity relationships, and the practical, validated protocols essential for advancing this promising class of compounds from the laboratory to potential clinical applications.

PART 1: The Core Antiviral Mechanism: A Two-Pronged Attack

The antiviral efficacy of 5-fluorouridine is not rooted in a single action but in a sophisticated, dual mechanism that both inhibits viral replication and corrupts the integrity of the viral genome. This process begins after the cellular uptake of 5-FU or its derivatives, which are then anabolized into several active metabolites.[3][6] For antiviral purposes, the most critical of these is 5-fluorouridine triphosphate (FUTP) .[7][8]

Cellular Metabolism and Activation Pathway

5-FU itself does not exert the primary antiviral effect. It must first be converted into its active triphosphate form through a series of enzymatic steps within the host cell. This metabolic activation is a critical prerequisite for its antiviral activity.

  • Initial Conversion: 5-FU is converted to 5-fluorouridine (5-FUrd) by uridine phosphorylase or to 5-fluorouridine monophosphate (FUMP) by orotate phosphoribosyltransferase (OPRT).[6]

  • Phosphorylation Cascade: Cellular kinases then sequentially phosphorylate the molecule, transforming FUMP into 5-fluorouridine diphosphate (FUDP) and finally into the active antiviral agent, 5-fluorouridine triphosphate (FUTP).[3]

This reliance on host cell machinery for activation is a key consideration in experimental design and a potential factor in cell-type-specific efficacy.

cluster_0 Cellular Environment cluster_1 Viral Target 5FU 5-Fluorouracil (5-FU) 5FUrd 5-Fluorouridine (5-FUrd) 5FU->5FUrd Uridine Phosphorylase FUMP 5-Fluorouridine Monophosphate (FUMP) 5FU->FUMP OPRT 5FUrd->FUMP Uridine Kinase FUDP 5-Fluorouridine Diphosphate (FUDP) FUMP->FUDP Cellular Kinases FUTP 5-Fluorouridine Triphosphate (FUTP) (Active Antiviral Metabolite) FUDP->FUTP Cellular Kinases RdRp Viral RNA-Dependent RNA Polymerase (RdRp) FUTP->RdRp Inhibition & Incorporation

Caption: Cellular activation pathway of 5-FU to its active antiviral form, FUTP.

Mechanism 1: Competitive Inhibition of Viral Polymerase

The active metabolite, FUTP, acts as a potent competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of RNA viruses.[5][9] It directly competes with natural nucleoside triphosphates (like UTP and CTP) for the active site of the polymerase. In viruses like the foot-and-mouth disease virus (FMDV), 5-FUTP has been shown to be a powerful competitive inhibitor of VPg uridylylation, which is the very first step in viral replication.[9] By binding to the RdRp, FUTP effectively stalls the replication machinery, preventing the synthesis of new viral RNA.

Mechanism 2: Lethal Mutagenesis via RNA Incorporation

Beyond simple inhibition, FUTP's true power lies in its ability to be mistakenly incorporated into the elongating viral RNA strand by the RdRp.[5][9] The polymerase recognizes FUTP as a substitute for either UMP or CMP.[9] This incorporation has two catastrophic consequences for the virus:

  • Immediate Chain Disruption: While incorporation of 5-fluorouridine monophosphate (FUMP) does not always terminate chain elongation immediately, it creates an unstable and fraudulent RNA strand.[9][10]

  • Error Catastrophe: When this newly synthesized, FUMP-containing RNA is used as a template for the next round of replication, the viral polymerase is "confused" by the fluorine atom. The FUMP within the template can direct the misincorporation of other nucleotides, such as AMP and GMP.[9] This cascade of errors introduces an unsustainable number of mutations into the viral genome, pushing the virus population beyond a survivability threshold into what is known as "error catastrophe."[5][9]

cluster_0 Mechanism 1: Inhibition cluster_1 Mechanism 2: Lethal Mutagenesis FUTP 5-FUTP RdRp Viral RdRp Active Site FUTP->RdRp Binds & Competitively Inhibits UTP Natural UTP/CTP UTP->RdRp Blocked RNA_Template Viral RNA Template RdRp2 Viral RdRp RNA_Template->RdRp2 New_RNA New, Fraudulent RNA Strand (contains FUMP) RdRp2->New_RNA FUTP2 5-FUTP FUTP2->RdRp2 Incorporated Mutated_RNA Template for Next Round New_RNA->Mutated_RNA Leads to Misincorporation Error_Catastrophe Error Catastrophe Mutated_RNA->Error_Catastrophe

Caption: Dual antiviral mechanism of 5-FUTP on viral RNA-dependent RNA polymerase.

PART 2: Structure-Activity Relationships (SAR)

The foundational 5-fluorouridine molecule is a launchpad for chemical modifications aimed at enhancing antiviral potency, broadening the spectrum of activity, and improving selectivity to reduce host cell toxicity.[11] SAR studies are crucial for optimizing these derivatives into viable drug candidates.[12][13]

Key Structural Modifications and Their Impact
  • 2'-Fluorination: The addition of a fluorine atom at the 2' position of the arabinofuranosyl ring has yielded potent anti-herpesvirus agents.[14][15] For instance, FEFAU (1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-(2-fluoroethyl)-1H,3H-pyrimidine-2,4-dione) demonstrated the strongest antiviral potency against Herpes Simplex Virus (HSV-1, HSV-2) and Varicella-Zoster Virus (VZV) compared to other derivatives in its class.[15] These compounds show high selectivity, with minimal inhibition of host cell proliferation at effective concentrations.[14]

  • 4'-Fluorination: Modification at the 4' position has led to the development of 4′-fluorouridine (4′-FlU) , a nucleoside analog with remarkable broad-spectrum activity.[16] Studies have shown its potent efficacy against a wide range of enteroviruses (including Coxsackievirus and EV-A71) and respiratory viruses like SARS-CoV-2 and Respiratory Syncytial Virus (RSV).[16][17] 4'-FlU appears to directly interact with and impair the polymerase activity of the viral 3D protein, thereby inhibiting viral RNA synthesis.[16]

  • 5'-Position Modifications: The 5' position is often modified to create prodrugs, which can improve pharmacokinetic properties. 5'-deoxy-5-fluorouridine (5'-dFUrd) is an example of a derivative that must be converted enzymatically to 5-FU to become active, potentially altering its delivery and toxicity profile.[18]

Comparative Antiviral Activity

The following table summarizes the reported in vitro activities of key 5-fluorouridine derivatives against various viral pathogens. This data highlights the impact of specific structural changes on antiviral potency.

DerivativeModificationTarget Virus(es)Reported EC50 / MICReference(s)
FEFAU 2'-Fluoroarabinosyl, 5-(2-fluoroethyl)HSV-1, HSV-2, VZV0.03-0.3 µg/mL[15]
CEFAU 2'-Fluoroarabinosyl, 5-(2-chloroethyl)HSV-1, HSV-2, VZVMarked activity reported[15]
FEDU 5-(2-fluoroethyl)HSV-1, HSV-2Potent and selective[14]
4'-FlU 4'-FluorouridineEnteroviruses (CV-A10, EV-A71, etc.)0.43 to 1.08 µM[16]
4'-FlU 4'-FluorouridineSARS-CoV-2, RSVPotent activity reported[17]

PART 3: Essential Experimental Protocols for Antiviral Evaluation

A rigorous and standardized approach to in vitro testing is fundamental to accurately determine the efficacy and selectivity of novel 5-fluorouridine derivatives. The following protocols represent a self-validating system, progressing from broad screening to specific quantification of antiviral activity.

General In Vitro Testing Workflow

A logical progression of assays ensures efficient screening and characterization of compounds. The workflow begins with assessing cytotoxicity, followed by primary screening for antiviral effect, and concludes with quantitative assays to determine potency.

Caption: Standard experimental workflow for in vitro evaluation of antiviral compounds.

Protocol 1: Cytotoxicity Assay (MTT/XTT Method)

Causality: Before assessing antiviral activity, it is imperative to determine the concentration at which a compound is toxic to the host cells. This establishes a therapeutic window and ensures that any observed antiviral effect is not merely a result of cell death. The 50% cytotoxic concentration (CC50) is the key metric derived from this assay.

Methodology:

  • Cell Seeding: Plate a suitable host cell line (e.g., Vero, RD, HeLa) in a 96-well plate at a predetermined density and allow cells to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of the 5-FUrd derivative in cell culture medium.

  • Treatment: Remove the old medium from the cells and add the various concentrations of the compound. Include a "cells only" control (no compound) and a "blank" control (medium only).

  • Incubation: Incubate the plate for a period that mirrors the duration of the planned antiviral assay (e.g., 48-72 hours).

  • MTT/XTT Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours. Viable cells with active mitochondrial enzymes will convert the tetrazolium salt into a colored formazan product.[19]

  • Data Acquisition: Solubilize the formazan crystals (if using MTT) and measure the absorbance on a microplate reader.

  • Analysis: Plot absorbance against compound concentration and use non-linear regression to calculate the CC50 value.

Protocol 2: Cytopathic Effect (CPE) Inhibition Assay

Causality: This is a cost-effective, high-throughput screening assay to visually or colorimetrically assess a compound's ability to protect cells from virus-induced damage and death (cytopathic effect).[20]

Methodology:

  • Cell Seeding: Seed host cells in a 96-well plate as described above.

  • Infection and Treatment:

    • Pre-treat cells with serial dilutions of the compound (at non-toxic concentrations) for 1-2 hours.

    • Infect the cells with a viral dose known to cause significant CPE within 48-72 hours (e.g., a multiplicity of infection [MOI] of 0.01-0.1).

    • Include a "virus control" (cells + virus, no compound) and a "cell control" (cells only).

  • Incubation: Incubate the plate until the virus control wells show 80-100% CPE.

  • Visualization:

    • Microscopic: Observe the cell monolayer under a microscope for signs of protection (i.e., reduced rounding, detachment, and lysis).

    • Staining: Fix the cells and stain with a dye like crystal violet. Healthy, protected cells will retain the stain, while dead cells will wash away.

  • Analysis: The minimum concentration that provides visible protection is noted. This assay provides a qualitative or semi-quantitative measure of antiviral activity.

Protocol 3: Quantitative Real-Time PCR (qPCR) Assay

Causality: To directly measure the impact of the compound on viral replication, qPCR quantifies the amount of viral genomic RNA. This provides a highly sensitive and specific measure of antiviral activity by targeting the core process of nucleic acid synthesis.

Methodology:

  • Experimental Setup: Perform the infection and treatment in a multi-well plate (e.g., 24-well) as described for the CPE assay.

  • Incubation: Incubate for a defined period (e.g., 24 hours) to allow for one or more replication cycles.

  • RNA Extraction:

    • Harvest the cells and/or supernatant from each well.

    • Extract total RNA using a commercial kit (e.g., TRIzol or column-based kits).

  • Reverse Transcription (for RNA viruses): Convert the extracted viral RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and virus-specific primers.

  • qPCR Reaction:

    • Set up a qPCR reaction using a master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green or a TaqMan probe), cDNA template, and primers specific to a conserved region of the viral genome.

    • Include a standard curve of known viral RNA concentrations to allow for absolute quantification.

  • Data Analysis:

    • The instrument measures the fluorescence at each cycle. The cycle threshold (Ct) value is inversely proportional to the initial amount of viral RNA.

    • Calculate the reduction in viral RNA copies for each compound concentration compared to the untreated virus control.

    • Plot the percentage of inhibition against the compound concentration to determine the 50% effective concentration (EC50).

Conclusion and Future Perspectives

5-fluorouridine and its growing family of derivatives represent a clinically validated scaffold with immense potential for repurposing as broad-spectrum antiviral agents.[5] Their dual mechanism of action, combining direct inhibition of the viral polymerase with the induction of lethal mutagenesis, presents a high barrier to the development of viral resistance.[9][21]

The development of next-generation derivatives, such as 2'- and 4'-fluorinated analogs, has demonstrated that strategic chemical modifications can significantly enhance potency and expand the spectrum of activity to include a wide range of clinically relevant RNA and DNA viruses.[15][16]

The path forward requires a continued, rigorous application of the principles outlined in this guide. Future research should focus on:

  • Expanding SAR Studies: Synthesizing and screening novel derivatives to further refine selectivity and reduce potential off-target toxicity, a known challenge with 5-FU-based compounds.[1]

  • Host-Targeted Approaches: Investigating whether these derivatives can modulate host factors or immune pathways to create a more inhospitable environment for viral replication, a strategy gaining traction in antiviral development.[22][23][24]

  • Combination Therapies: Exploring synergistic effects by combining 5-FUrd derivatives with other antiviral agents that have different mechanisms of action.

By integrating detailed mechanistic understanding with robust experimental validation, the scientific community can unlock the full therapeutic potential of 5-fluorouridine derivatives in our ongoing battle against viral diseases.

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An In-Depth Technical Guide to the Preliminary In Vitro Evaluation of 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine: A Prodrug Strategy for Enhanced Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the initial in vitro characterization of 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine, a novel nucleoside analog designed with the potential for enhanced therapeutic efficacy. As a prodrug of 5-fluoro-2'-O-methyluridine, this compound leverages chemical modifications to potentially improve cellular uptake and bioavailability, key determinants of a drug's ultimate clinical utility. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of new chemical entities.

Introduction and Rationale

The field of nucleoside analogs has yielded some of the most impactful therapeutics in oncology and virology.[1][2] The parent molecule, 5-fluorouracil (5-FU), is a cornerstone of chemotherapy for various solid tumors.[3][4] Its mechanism of action primarily relies on the intracellular conversion to 5-fluoro-2'-deoxyuridine 5'-monophosphate (FdUMP), a potent inhibitor of thymidylate synthase (TS).[4][5][6] This inhibition depletes the cellular pool of deoxythymidine monophosphate (dTMP), a crucial precursor for DNA synthesis, thereby inducing cell cycle arrest and apoptosis in rapidly dividing cancer cells.[5]

The therapeutic efficacy of 5-FU and its derivatives can be limited by factors such as poor cellular permeability and rapid catabolism. The subject of this guide, 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine, represents a rational design strategy to overcome these limitations. The addition of acetyl groups at the 3' and 5' positions of the ribose sugar is anticipated to increase the lipophilicity of the molecule, thereby facilitating its passive diffusion across the cell membrane. Once inside the cell, these acetyl groups are expected to be cleaved by intracellular esterases, releasing the active nucleoside, 5-fluoro-2'-O-methyluridine. This active form can then be phosphorylated to its monophosphate derivative, the putative inhibitor of thymidylate synthase. The 2'-O-methyl modification may also confer resistance to enzymatic degradation, potentially prolonging the compound's intracellular half-life.

This guide will delineate a series of preliminary in vitro studies designed to:

  • Confirm the cytotoxic and/or antiviral activity of the compound.

  • Elucidate its presumed mechanism of action.

  • Assess its metabolic activation.

  • Evaluate its potential for off-target toxicities.

Proposed Mechanism of Action and Metabolic Activation

The central hypothesis for the bioactivity of 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine is its function as an intracellular prodrug. The proposed cascade of events is illustrated in the diagram below.

Metabolic_Activation_of_3_5_DI_O_Acetyl_5_fluoro_2_O_methyluridine cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Prodrug 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine Active_Nucleoside 5-fluoro-2'-O-methyluridine Prodrug->Active_Nucleoside Intracellular Esterases Active_Metabolite 5-fluoro-2'-O-methyluridine 5'-monophosphate Active_Nucleoside->Active_Metabolite Cellular Kinases TS Thymidylate Synthase (TS) Active_Metabolite->TS Inhibition DNA_Synthesis DNA Synthesis TS->DNA_Synthesis dTMP production TS->DNA_Synthesis

Caption: Proposed metabolic activation pathway of 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine.

In Vitro Experimental Workflows

A logical and stepwise approach is crucial for the efficient evaluation of this novel compound. The following sections detail the key experimental protocols.

Assessment of Cytotoxicity in Cancer Cell Lines

The initial step is to determine the compound's ability to inhibit the proliferation of cancer cells. A panel of cell lines representing different tumor types is recommended.

Protocol: MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine in culture medium. Add the diluted compound to the cells and incubate for a period that allows for at least two cell doublings (typically 48-72 hours). Include untreated cells as a negative control and a known cytotoxic agent (e.g., 5-FU) as a positive control.

  • MTT Addition: Following the incubation period, add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[7]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Data Presentation: Cytotoxicity Profile

Cell LineTumor TypeIC50 (µM) of Test CompoundIC50 (µM) of 5-FU (Control)
MCF-7Breast CancerExperimental ValueExperimental Value
HCT116Colon CancerExperimental ValueExperimental Value
A549Lung CancerExperimental ValueExperimental Value
PANC-1Pancreatic CancerExperimental ValueExperimental Value
Evaluation of Antiviral Activity

Given that many nucleoside analogs exhibit antiviral properties, it is prudent to assess the activity of 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine against relevant viral pathogens.[8][9]

Protocol: Plaque Reduction Assay

  • Cell Monolayer Preparation: Seed a susceptible host cell line (e.g., Vero cells for Herpes Simplex Virus) in 6-well plates to form a confluent monolayer.

  • Virus Infection: Infect the cell monolayers with a known titer of the virus for 1-2 hours.

  • Compound Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose) containing various concentrations of the test compound.

  • Incubation: Incubate the plates for a period that allows for the formation of visible plaques (typically 2-3 days).

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction at each compound concentration compared to the untreated virus control. Determine the EC50 (half-maximal effective concentration).

Confirmation of Metabolic Activation

To validate the prodrug hypothesis, it is essential to demonstrate the intracellular conversion of the acetylated compound to its active form.

Protocol: HPLC-based Metabolite Analysis

  • Cellular Extraction: Treat a high-density culture of cancer cells with the test compound for various time points. Harvest the cells and perform a cellular extraction to isolate small molecule metabolites.

  • HPLC Separation: Analyze the cell extracts using a reverse-phase High-Performance Liquid Chromatography (HPLC) system.

  • Metabolite Identification: Compare the retention times of the peaks in the cell extract with those of synthesized standards of the parent compound, the deacetylated nucleoside, and its phosphorylated forms.

  • Quantification: Quantify the intracellular concentrations of the parent compound and its metabolites over time.

Target Engagement: Thymidylate Synthase Inhibition Assay

A cell-free enzymatic assay can directly confirm the inhibition of thymidylate synthase by the active metabolite.[3]

Protocol: Spectrophotometric TS Inhibition Assay

  • Reaction Mixture: Prepare a reaction mixture containing recombinant human thymidylate synthase, its substrates dUMP and 5,10-methylenetetrahydrofolate (CH2THF), and varying concentrations of the pre-synthesized active metabolite (5-fluoro-2'-O-methyluridine 5'-monophosphate).

  • Enzymatic Reaction: Initiate the reaction and monitor the increase in absorbance at 340 nm, which corresponds to the formation of dihydrofolate (DHF), a product of the TS-catalyzed reaction.

  • Data Analysis: Calculate the rate of reaction at each inhibitor concentration. Determine the IC50 of the active metabolite for thymidylate synthase.

Assessment of Mitochondrial Toxicity

A known liability of some nucleoside analogs is their potential to inhibit mitochondrial DNA polymerase, leading to mitochondrial toxicity.[10]

Protocol: Mitochondrial DNA Polymerase Gamma Inhibition Assay

  • Enzyme and Substrate Preparation: Use a commercially available kit or purified recombinant mitochondrial DNA polymerase gamma.

  • Inhibition Assay: Perform an in vitro DNA polymerization reaction in the presence of varying concentrations of the test compound and its metabolites.

  • Quantification: Measure the incorporation of a labeled nucleotide into a DNA template.

  • Data Analysis: Determine the IC50 of the compound for mitochondrial DNA polymerase gamma and compare it to the IC50 for the target enzyme (TS) and cellular cytotoxicity to establish a therapeutic index.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the initial in vitro evaluation of the compound.

In_Vitro_Evaluation_Workflow Start Compound Synthesis and Characterization Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Start->Cytotoxicity Antiviral Antiviral Screening (e.g., Plaque Reduction Assay) Start->Antiviral Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism Antiviral->Mechanism Metabolism Metabolite Analysis (HPLC) Mechanism->Metabolism Target Enzymatic Assay (TS Inhibition) Mechanism->Target Toxicity Mitochondrial Toxicity Assessment Mechanism->Toxicity Decision Go/No-Go Decision for Further Development Metabolism->Decision Target->Decision Toxicity->Decision

Caption: A streamlined workflow for the preliminary in vitro studies of 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine.

Conclusion and Future Directions

The in vitro studies outlined in this guide provide a robust framework for the initial characterization of 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine. The data generated from these experiments will be critical in determining the compound's potential as a therapeutic agent. Positive outcomes, such as potent and selective cytotoxicity or antiviral activity, a clear mechanism of action, and a favorable safety profile, would warrant further investigation, including in vivo efficacy and pharmacokinetic studies in relevant animal models. This systematic approach ensures a thorough understanding of the compound's biological properties, paving the way for its potential translation into the clinic.

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A Technical Guide to the Potential of Ester Prodrugs of 5-Fluoro-2'-O-Methyluridine Analogs as Anti-HCV Agents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase is a cornerstone target for direct-acting antiviral therapies. Nucleoside analogs that act as chain terminators for this polymerase have revolutionized HCV treatment. However, the clinical efficacy of these analogs is critically dependent on their efficient intracellular conversion to the active 5'-triphosphate form. Parent nucleosides are often poorly phosphorylated, limiting their antiviral potency. This technical guide explores the potential of 3',5'-di-O-acetyl-5-fluoro-2'-O-methyluridine, a representative ester prodrug, as a prospective anti-HCV agent. While data on this specific molecule is limited, this guide synthesizes insights from structurally and functionally similar compounds, such as Mericitabine and the parent nucleoside of Sofosbuvir, to build a comprehensive analysis. We will dissect the rationale behind the prodrug strategy, the anticipated mechanism of action, key experimental protocols for evaluation, and the broader structure-activity relationships that govern this class of inhibitors.

Part 1: The Prodrug Imperative in Nucleoside-Based HCV Therapy

The NS5B Polymerase: An Ideal Antiviral Target

The HCV NS5B is an RNA-dependent RNA polymerase (RdRp) essential for replicating the viral RNA genome.[1][2] Its highly conserved active site across different HCV genotypes makes it an attractive target for antiviral drug development, promising broad genotypic coverage and a high barrier to resistance.[3] Nucleoside inhibitors (NIs) are designed to mimic natural substrates, but upon incorporation into the growing viral RNA chain, they terminate synthesis. This mechanism of "non-obligate chain termination" is often conferred by modifications at the 2'-position of the ribose sugar, which sterically hinder the addition of the next nucleotide.[4][5]

The Anabolic Bottleneck: From Nucleoside to Active Triphosphate

A fundamental challenge for nucleoside analogs is the requirement for intracellular phosphorylation to their active 5'-triphosphate form. This three-step anabolic pathway is catalyzed by host cellular kinases. The first phosphorylation step, from the parent nucleoside to the nucleoside monophosphate, is often the rate-limiting and least efficient step.[4]

For instance, β-D-2′-deoxy-2′-α-fluoro-2′-β-C-methyluridine, the parent nucleoside of the highly successful drug Sofosbuvir, is inactive in HCV replicon assays on its own.[1][2] However, its 5'-triphosphate form is a potent inhibitor of the NS5B polymerase with a Ki value of 0.42 μM.[1][2] This discrepancy highlights the failure of the parent molecule to be efficiently phosphorylated in cells, necessitating a prodrug strategy to bypass this metabolic bottleneck.

Prodrug Strategies: Enhancing Cellular Delivery

To overcome poor phosphorylation and improve cell permeability, nucleoside analogs are often masked as prodrugs. These modified molecules are designed to be biologically inactive until they are metabolized into the active form inside the target cell.

  • Ester Prodrugs: Acetylating the 3' and 5' hydroxyl groups, as in the case of 3',5'-di-O-acetyl-5-fluoro-2'-O-methyluridine, increases the lipophilicity of the molecule. This modification enhances its ability to diffuse across the lipid bilayer of the cell membrane. Once inside the cell, ubiquitous intracellular esterases are expected to cleave the acetyl groups, releasing the parent nucleoside for subsequent phosphorylation. A clinically evaluated example of this strategy is Mericitabine (RG7128), a 3',5'-diisobutyrate ester prodrug of 2'-F-2'-C-methyl cytidine.[6]

  • Phosphoramidate Prodrugs: A more advanced and clinically successful approach is the phosphoramidate "ProTide" strategy, exemplified by Sofosbuvir (PSI-7977).[1][2][7] This strategy delivers the nucleoside analog directly as a monophosphate, effectively bypassing the inefficient first phosphorylation step. The phosphoramidate moiety is designed to be cleaved by specific intracellular enzymes like human cathepsin A (CatA) and carboxylesterase 1 (CES1), releasing the monophosphate in the liver, the primary site of HCV replication.[7]

Part 2: Dissecting the Core Compound: A Hypothetical Analysis

While 3',5'-di-O-acetyl-5-fluoro-2'-O-methyluridine is not a clinically advanced compound, we can infer its potential by analyzing its constituent parts based on extensive research into related molecules.

The Nucleoside Core: 5-Fluoro-2'-O-methyluridine
  • 2'-Methyl Group: The 2'-C-methyl modification is a hallmark of potent HCV NS5B inhibitors.[4][8] Once the triphosphate form of such an analog is incorporated into the viral RNA, the 2'-methyl group sterically clashes with the incoming natural nucleotide, preventing the formation of the next phosphodiester bond and thus terminating chain elongation.[4]

  • 5-Fluoro Substitution: The addition of a fluorine atom at the 5-position of the uracil base has been explored in antiviral and anticancer nucleosides. In some cases, this modification can enhance binding affinity to the target enzyme or alter the electronic properties of the nucleobase.[9] For instance, β-D-2'-deoxy-2',5-difluorocytidine showed anti-HCV activity where other analogs did not.[9]

The Prodrug Moiety: 3',5'-di-O-acetylation

The primary role of the 3',5'-di-O-acetyl groups is to neutralize the polar hydroxyl groups of the parent nucleoside. This transformation from a hydrophilic to a more lipophilic molecule is a classic medicinal chemistry strategy to improve passive diffusion across cellular membranes. The expectation is that this will lead to higher intracellular concentrations of the parent nucleoside compared to administering the parent nucleoside itself.

Part 3: Anticipated Mechanism of Action

The proposed pathway from administration to viral inhibition for an acetylated prodrug is a multi-step intracellular process.

  • Passive Diffusion: The lipophilic acetylated prodrug crosses the cell membrane into the cytoplasm of the hepatocyte.

  • Esterase Cleavage: Intracellular esterases hydrolyze the ester bonds at the 3' and 5' positions, releasing the parent nucleoside (5-fluoro-2'-O-methyluridine) and acetic acid.

  • Sequential Phosphorylation: The released parent nucleoside becomes a substrate for a series of host kinases, which sequentially add phosphate groups to form the 5'-monophosphate, 5'-diphosphate, and finally the active 5'-triphosphate. This is the critical cascade that ester prodrugs facilitate but do not bypass.

  • NS5B Inhibition: The active 5'-triphosphate analog competes with the natural uridine triphosphate (UTP) for the active site of the HCV NS5B polymerase.

  • Chain Termination: Upon incorporation into the newly synthesized viral RNA strand, the 2'-methyl group prevents the addition of the next nucleotide, terminating the replication process.

Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Hepatocyte Cytoplasm Prodrug_Ext 3',5'-di-O-acetyl Prodrug Membrane Cell Membrane Prodrug_Ext->Membrane Prodrug_Int Prodrug Esterases Intracellular Esterases Prodrug_Int->Esterases Parent_Nuc Parent Nucleoside (5-fluoro-2'-O-methyluridine) Kinase1 Host Kinase 1 (Rate-Limiting) Parent_Nuc->Kinase1 MP Monophosphate Kinase2 Host Kinases MP->Kinase2 DP Diphosphate TP Active 5'-Triphosphate DP->TP Phosphorylation NS5B HCV NS5B Polymerase TP->NS5B Competitive Inhibition Terminated_RNA Terminated Viral RNA NS5B->Terminated_RNA Incorporation & Chain Termination Membrane->Prodrug_Int Passive Diffusion Esterases->Parent_Nuc Cleavage Kinase1->MP Phosphorylation Kinase2->DP Phosphorylation

Caption: Proposed metabolic activation pathway of a 3',5'-di-O-acetyl nucleoside prodrug.

Part 4: Framework for Experimental Evaluation

Evaluating the potential of a novel prodrug requires a systematic, multi-tiered approach, progressing from chemical synthesis to detailed biological characterization.

Chemical Synthesis

The synthesis of 3',5'-di-O-acetyl-5-fluoro-2'-O-methyluridine would likely follow established nucleoside chemistry protocols. A general approach involves:

  • Glycosylation: A stereoselective Vorbrüggen glycosylation reaction to couple a protected ribose sugar (containing the 2'-O-methyl group) with a silylated 5-fluorouracil base.[3][10]

  • Deprotection: Removal of protecting groups from the sugar moiety.

  • Acetylation: Reaction with an acetylating agent (e.g., acetic anhydride) to install the acetyl groups at the 3' and 5' positions.

Protocol: In Vitro Anti-HCV Replicon Assay

This cell-based assay is the gold standard for determining a compound's efficacy in inhibiting HCV replication.

Objective: To determine the 50% and 90% effective concentrations (EC₅₀ / EC₉₀) and the 50% cytotoxic concentration (CC₅₀).

Methodology:

  • Cell Plating: Seed Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b) in 96-well plates and incubate for 24 hours to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., from 0.01 µM to 100 µM) in cell culture medium. Add the diluted compounds to the plated cells. Include a positive control (e.g., Sofosbuvir) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the treated plates for 72 hours at 37°C in a 5% CO₂ environment.

  • RNA Extraction: Lyse the cells and extract total cellular RNA using a validated commercial kit.

  • Quantification of HCV RNA: Use a one-step quantitative real-time PCR (qRT-PCR) assay with primers and probes specific to the HCV replicon RNA (e.g., targeting the 5' UTR).

  • Cytotoxicity Assessment: Simultaneously, quantify a host housekeeping gene (e.g., rRNA or GAPDH) via qRT-PCR from the same samples to assess cell viability.[2] Alternatively, use a colorimetric assay like MTS in parallel plates.

  • Data Analysis: Calculate EC₅₀ and EC₉₀ values by plotting the percentage of HCV RNA inhibition against the compound concentration. Calculate the CC₅₀ value from the cytotoxicity data. The Selectivity Index (SI = CC₅₀ / EC₅₀) provides a measure of the compound's therapeutic window.

Protocol: Intracellular Metabolism Analysis

This experiment is crucial to confirm that the prodrug is being converted to its active triphosphate form.

Objective: To quantify the intracellular levels of the parent nucleoside and its mono-, di-, and triphosphate metabolites.

Methodology:

  • Cell Treatment: Plate primary human hepatocytes or Huh-7 cells. Treat the cells with the test compound at a fixed concentration (e.g., 10 µM) for various time points (e.g., 2, 4, 8, 24 hours).

  • Metabolite Extraction: At each time point, wash the cells with cold phosphate-buffered saline and lyse them with a cold 70% methanol or perchloric acid solution to precipitate proteins and extract the polar metabolites.

  • Sample Preparation: Neutralize and concentrate the extracts by lyophilization or vacuum centrifugation.

  • LC-MS/MS Analysis: Reconstitute the samples and analyze them using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Use synthetic standards for the parent nucleoside and its three phosphorylated forms to create calibration curves for absolute quantification.

  • Data Analysis: Plot the intracellular concentration (e.g., pmol/10⁶ cells) of each metabolite over time to understand the kinetics of the anabolic pathway.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_moa Mechanism of Action Studies Synth Chemical Synthesis of Prodrug Replicon HCV Replicon Assay Synth->Replicon Test Compound EC50 Determine EC50 (Potency) Replicon->EC50 CC50 Determine CC50 (Toxicity) Replicon->CC50 SI Calculate Selectivity Index (SI = CC50/EC50) EC50->SI CC50->SI Metabolism Intracellular Metabolism (LC-MS/MS) SI->Metabolism Characterize Lead Enzyme NS5B Polymerase Inhibition Assay

Caption: A streamlined workflow for the preclinical evaluation of a novel nucleoside prodrug.

Part 5: Comparative Analysis and Structure-Activity Insights

The success of a nucleoside prodrug is determined by a delicate balance of chemical stability, efficient enzymatic conversion, and potent target inhibition. Comparing the ester prodrug strategy with the clinically validated phosphoramidate approach provides critical insights.

Feature / Compound ClassParent Nucleoside (e.g., 2'-F, 2'-C-Me-Uridine)Ester Prodrug (e.g., 3',5'-di-O-acetyl)Phosphoramidate Prodrug (e.g., Sofosbuvir)
Delivery Strategy Passive DiffusionEnhanced Passive DiffusionActive Uptake & Passive Diffusion
Metabolic Bottleneck Inefficient 1st phosphorylationBypasses membrane barrier, but still requires 1st phosphorylationBypasses 1st phosphorylation step
Anticipated Replicon EC₅₀ High (>50 µM) or Inactive[1][2]Moderate (Micromolar range)Very Low (Sub-micromolar)[1][2]
Key Intracellular Step Nucleoside -> MonophosphateProdrug -> Nucleoside -> MonophosphateProdrug -> Monophosphate
Clinical Precedent PoorLimited success (e.g., Mericitabine discontinued)[6]High success (Standard of Care)[7]

Key Learnings:

  • While ester prodrugs can improve the intracellular concentration of the parent nucleoside, they do not solve the core problem of inefficient initial phosphorylation by host kinases.

  • The phosphoramidate strategy proved superior because it directly generates the nucleoside monophosphate, which is then readily converted to the di- and triphosphates by subsequent kinases.[1][2] This leads to much higher intracellular levels of the active triphosphate metabolite and, consequently, greater antiviral potency.

Part 6: Conclusion and Future Outlook

Based on the analysis of analogous compounds, 3',5'-di-O-acetyl-5-fluoro-2'-O-methyluridine represents a logical, albeit dated, prodrug design. It would almost certainly exhibit greater anti-HCV activity in replicon assays than its parent nucleoside due to improved cell permeability.

However, its potential is likely capped by the efficiency of the first intracellular phosphorylation step. The clinical and commercial success of Sofosbuvir has demonstrated that bypassing this rate-limiting step via a phosphoramidate "ProTide" approach is a far more effective strategy for this class of nucleoside analogs.

Future research in this area would likely focus not on simple ester prodrugs, but on novel monophosphate delivery systems that might offer advantages over the established phosphoramidate chemistry in terms of metabolic stability, side-effect profile, or manufacturing complexity. Nevertheless, the principles outlined in this guide provide a robust framework for the rational design and evaluation of any new nucleoside prodrug targeting the HCV polymerase.

References

  • Sofia, M. J., et al. (2010). Discovery of a β-D-2'-Deoxy-2'-α-fluoro-2'-β-C-methyluridine Nucleotide Prodrug (PSI-7977) for the Treatment of Hepatitis C Virus. Journal of Medicinal Chemistry, 53(19), 7202–7218. [Link]

  • Sofia, M. J., et al. (2010). Discovery of a β-D-2 -Deoxy-2 -r-fluoro-2 -β-C-methyluridine Nucleotide Prodrug (PSI-7977) for the Treatment of Hepatitis C Vi. Journal of Medicinal Chemistry, 53. [Link]

  • Murakami, E., et al. (2008). The Mechanism of Action of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine Involves a Second Metabolic Pathway Leading to β-d-2′-Deoxy-2′-Fluoro-2′-C-Methyluridine 5′-Triphosphate, a Potent Inhibitor of the Hepatitis C Virus RNA-Dependent RNA Polymerase. Antimicrobial Agents and Chemotherapy, 52(2), 458-464. [Link]

  • Murakami, E., et al. (2007). The mechanism of action of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine involves a second metabolic pathway leading to beta-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase. Antimicrobial Agents and Chemotherapy, 52(2), 458-64. [Link]

  • Gane, E. (2014). Discovery of a 2'-fluoro-2'-C-methyl C-nucleotide HCV polymerase inhibitor and a phosphoramidate prodrug with favorable properties. ResearchGate. [Link]

  • Murakami, E., et al. (2008). The Mechanism of Action of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine Involves a Second Metabolic Pathway Leading to β-d-2′-Deoxy-2′-Fluoro-2′-C-Methyluridine 5′-Triphosphate, a Potent Inhibitor of the Hepatitis C Virus RNA-Dependent RNA Polymerase. Antimicrobial Agents and Chemotherapy. [Link]

  • Amblard, F., et al. (2016). Prodrug strategies in developing antiviral nucleoside analogs. RSC Publishing. [Link]

  • Chun, B. K., et al. (2005). Synthesis and in vitro anti-HCV activity of beta-D- and 1-2'-deoxy-2'-fluororibonucleosides. ResearchGate. [Link]

  • Dawood, K. M., et al. (2020). Synthesis and Antiviral Activity of a Series of 2′-C-Methyl-4′-thionucleoside Monophosphate Prodrugs. Molecules, 25(21), 5191. [Link]

  • Mehellou, Y., & Balzarini, J. (2018). The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. ChemMedChem, 13(10), 971-989. [Link]

  • Babu, Y. S., et al. (2007). Structure−Activity Relationship of Heterobase-Modified 2'- C -Methyl Ribonucleosides as Inhibitors of Hepatitis C Virus RNA Replication. Journal of Medicinal Chemistry, 50(24), 6039-6048. [Link]

  • Lam, A. M., et al. (2007). Characterization of the Metabolic Activation of Hepatitis C Virus Nucleoside Inhibitor -D-2ⴕ-Deoxy-2ⴕ-fluoro-2ⴕ-C-methy. The Journal of Biological Chemistry, 282(41), 29812-29820. [Link]

  • Carroll, S. S., et al. (2003). Inhibition of Hepatitis C Virus RNA Replication by 2ⴕ-Modified Nucleoside Analogs*. The Journal of Biological Chemistry, 278(14), 11979-11984. [Link]

Sources

An In-Depth Technical Guide to the Preclinical Investigation of 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine as a Novel Therapeutic Candidate for Zika Virus Infection

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The emergence of Zika virus (ZIKV) as a global health threat, linked to severe neurological complications such as microcephaly and Guillain-Barré syndrome, has underscored the urgent need for effective antiviral therapeutics.[1] Currently, no approved vaccine or specific antiviral treatment is available. This technical guide outlines a comprehensive preclinical framework for the investigation of 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine, a novel nucleoside analog prodrug, as a potential inhibitor of ZIKV replication. We will delve into the scientific rationale underpinning the selection of this compound, its proposed mechanism of action targeting the viral RNA-dependent RNA polymerase (RdRp), a detailed synthesis protocol, and a step-by-step guide to its in vitro evaluation. This document is intended for researchers, virologists, and drug development professionals engaged in the discovery of anti-flaviviral agents.

Introduction: The Rationale for a Targeted Prodrug Approach

Zika virus, a member of the Flaviviridae family, is a positive-sense single-stranded RNA virus.[2] Its replication is critically dependent on the viral non-structural protein 5 (NS5), a multifunctional enzyme harboring both methyltransferase (MTase) and RNA-dependent RNA polymerase (RdRp) domains.[3][4][5] The RdRp domain is responsible for replicating the viral RNA genome and represents a prime target for antiviral intervention due to its essential nature and lack of a human homolog.[1]

Nucleoside analogs have proven to be a highly successful class of antiviral drugs, acting as chain terminators or inhibitors of viral polymerases.[1] However, their clinical utility is often hampered by poor pharmacokinetic properties, such as low membrane permeability and the requirement for intracellular phosphorylation to an active triphosphate form.[5] To overcome these limitations, prodrug strategies are widely employed.

The compound of interest, 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine , is designed to address these challenges through a multi-pronged approach:

  • Di-O-Acetyl Prodrug Moiety: The acetylation at the 3' and 5' positions of the ribose sugar increases the lipophilicity of the molecule. This modification is designed to enhance cell membrane permeability and improve oral bioavailability. Once inside the cell, ubiquitous intracellular esterases are expected to cleave the acetyl groups, releasing the active nucleoside, 5-fluoro-2'-O-methyluridine.

  • 2'-O-Methyl Modification: Modifications at the 2' position of the ribose have been shown to be crucial for the antiviral activity of nucleoside analogs against various RNA viruses. The 2'-O-methyl group can interfere with the proper positioning of the nucleoside triphosphate within the active site of the viral polymerase, thereby inhibiting RNA elongation.

  • 5-Fluoro Substitution: The fluorine atom at the 5th position of the uracil base is a well-established bioisostere of a hydrogen atom that can enhance the binding affinity of the nucleoside to the target enzyme and also block metabolic degradation pathways. The active metabolites of fluorinated pyrimidines are known to disrupt RNA synthesis.

This guide will therefore explore the synthesis, proposed mechanism, and a rigorous in vitro testing cascade for this promising anti-ZIKV candidate.

Compound Profile and Synthesis

Chemical Structure and Properties
PropertyValue
IUPAC Name [(2R,3R,4R,5R)-3-(acetyloxy)-5-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-methoxyoxolan-2-yl]methyl acetate
Molecular Formula C14H17FN2O8
Molecular Weight 376.29 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, methanol, and other organic solvents
Proposed Synthesis Pathway

The synthesis of 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine can be achieved through a multi-step process starting from commercially available 5-fluorouridine. The following is a proposed, logical synthesis route based on established nucleoside chemistry.

G A 5-Fluorouridine B Protection of 3',5'-hydroxyl groups A->B e.g., TBDMSCl, Imidazole C 2'-O-Methylation B->C e.g., MeI, NaH D Deprotection C->D e.g., TBAF E 3',5'-Di-O-Acetylation D->E Acetic Anhydride, Pyridine F 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine E->F Purification

Caption: Proposed synthesis workflow for the target compound.

Protocol:

  • Protection: The 3' and 5' hydroxyl groups of 5-fluorouridine are selectively protected using a bulky silyl group such as tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole.

  • Methylation: The free 2'-hydroxyl group is then methylated using a suitable methylating agent, for instance, methyl iodide (MeI) and a strong base like sodium hydride (NaH).

  • Deprotection: The silyl protecting groups are removed using a fluoride source such as tetrabutylammonium fluoride (TBAF) to yield 5-fluoro-2'-O-methyluridine.

  • Acetylation: The final step involves the acetylation of the 3' and 5' hydroxyl groups using acetic anhydride in the presence of pyridine to yield the desired product, 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine.

  • Purification: The final compound is purified using column chromatography.

Proposed Mechanism of Action

The antiviral activity of 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine is hypothesized to occur through the inhibition of the ZIKV NS5 RdRp.

G cluster_cell Infected Host Cell cluster_virus ZIKV Replication Complex Prodrug 3',5'-Di-O-Acetyl-5-fluoro-2'-O-methyluridine Active 5-Fluoro-2'-O-methyluridine Prodrug->Active Intracellular Esterases MonoP Monophosphate Active->MonoP Host Kinases DiP Diphosphate MonoP->DiP Host Kinases TriP Active Triphosphate Metabolite DiP->TriP Host Kinases RdRp ZIKV NS5 RdRp TriP->RdRp Competitive Inhibition RNA Viral RNA Elongation RdRp->RNA Termination Chain Termination / Inhibition RNA->Termination Incorporation of analog

Caption: Proposed intracellular activation and mechanism of action.

Detailed Steps:

  • Cellular Uptake and Activation: The lipophilic prodrug, 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine, passively diffuses across the host cell membrane.

  • Esterase Cleavage: Intracellular esterases hydrolyze the acetyl groups at the 3' and 5' positions, releasing the active nucleoside, 5-fluoro-2'-O-methyluridine.

  • Phosphorylation Cascade: Host cell kinases sequentially phosphorylate the active nucleoside to its monophosphate, diphosphate, and finally to the active triphosphate metabolite.

  • Inhibition of ZIKV NS5 RdRp: The triphosphate form of 5-fluoro-2'-O-methyluridine acts as a competitive inhibitor of the natural nucleotide triphosphate substrate for the ZIKV NS5 RdRp. Its incorporation into the nascent viral RNA chain leads to premature chain termination, thus halting viral replication.

Preclinical In Vitro Evaluation Strategy

A systematic and rigorous in vitro evaluation is essential to determine the antiviral efficacy and cytotoxicity of the compound. The following experimental workflow is recommended.

G start Start: Compound Synthesized cytotoxicity Cytotoxicity Assay (e.g., MTT on Vero cells) start->cytotoxicity cpe Cytopathic Effect (CPE) Inhibition Assay start->cpe data Data Analysis: Calculate CC50, EC50, SI cytotoxicity->data cpe->data prnt Plaque Reduction Neutralization Test (PRNT) qpcr Viral Load Reduction Assay (RT-qPCR) prnt->qpcr end Conclusion on In Vitro Efficacy qpcr->end data->prnt If promising (SI > 10)

Caption: Experimental workflow for in vitro evaluation.

Cytotoxicity Assay

Objective: To determine the concentration of the compound that is toxic to the host cells, expressed as the 50% cytotoxic concentration (CC50).

Protocol (MTT Assay):

  • Cell Seeding: Seed Vero cells (or another susceptible cell line) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight at 37°C with 5% CO2.

  • Compound Addition: Prepare serial dilutions of 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells as a control.

  • Incubation: Incubate the plate for 72 hours (or a duration equivalent to the antiviral assay).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • CC50 Calculation: The CC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated control.

Cytopathic Effect (CPE) Inhibition Assay

Objective: To determine the concentration of the compound that inhibits the virus-induced cell death by 50%, expressed as the 50% effective concentration (EC50).

Protocol:

  • Cell Seeding: Seed Vero cells in a 96-well plate as described for the cytotoxicity assay.

  • Infection and Treatment: Pre-treat the cells with serial dilutions of the compound for 2 hours. Then, infect the cells with ZIKV at a multiplicity of infection (MOI) of 0.1. Include virus-only controls (no compound) and mock-infected controls (no virus, no compound).

  • Incubation: Incubate the plate at 37°C with 5% CO2 until approximately 80-90% CPE is observed in the virus control wells (typically 3-5 days).

  • Quantification of Cell Viability: Assess cell viability using the MTT assay as described above.

  • EC50 Calculation: The EC50 value is the concentration of the compound that results in a 50% protection of the cells from virus-induced death.

Plaque Reduction Neutralization Test (PRNT)

Objective: To confirm the antiviral activity by quantifying the reduction in the number of infectious virus particles (plaques).

Protocol:

  • Cell Seeding: Seed Vero cells in 6-well plates and grow to confluency.

  • Virus-Compound Incubation: Prepare serial dilutions of the compound. Mix each dilution with a standard amount of ZIKV (e.g., 100 plaque-forming units, PFU) and incubate for 1 hour at 37°C.

  • Infection: Remove the medium from the confluent cell monolayers and inoculate with the virus-compound mixture. Allow the virus to adsorb for 1 hour.

  • Overlay: Remove the inoculum and overlay the cells with a mixture of 2X culture medium and 1.2% carboxymethylcellulose.

  • Incubation: Incubate the plates for 4-5 days at 37°C to allow for plaque formation.

  • Staining: Fix the cells with 4% formaldehyde and stain with 0.1% crystal violet.

  • Plaque Counting: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus-only control. The concentration that reduces the plaque number by 50% (PRNT50) or 90% (PRNT90) is determined.

Viral Load Reduction Assay (RT-qPCR)

Objective: To quantify the reduction in viral RNA production in the presence of the compound.

Protocol:

  • Cell Culture and Infection: Seed cells in a 24-well plate. Pre-treat with different concentrations of the compound, then infect with ZIKV (MOI of 0.1).

  • Sample Collection: At 48 or 72 hours post-infection, collect the cell culture supernatant.

  • RNA Extraction: Extract viral RNA from the supernatant using a commercial viral RNA extraction kit.

  • RT-qPCR: Perform a one-step quantitative reverse transcription PCR (RT-qPCR) using ZIKV-specific primers and probes. Include a standard curve of known ZIKV RNA concentrations to quantify the viral load.

  • Data Analysis: Determine the viral RNA copy number in treated samples and compare it to the untreated virus control to calculate the percentage of inhibition.

Data Presentation and Interpretation

The results from the in vitro assays should be tabulated to allow for a clear assessment of the compound's potential. The Selectivity Index (SI), a crucial parameter, is calculated as the ratio of CC50 to EC50. A higher SI value indicates a more favorable therapeutic window.

Table of Illustrative In Vitro Data:

AssayParameterIllustrative ValueUnitInterpretation
CytotoxicityCC50>100µMLow cytotoxicity
CPE InhibitionEC505.2µMPotent antiviral activity
Calculated Index Selectivity Index (SI) >19.2 -A promising therapeutic window
PRNTPRNT504.8µMConfirms potent inhibition of infectious virus production
RT-qPCRViral Load Reduction at 10 µM95%Significant reduction in viral replication

An SI value greater than 10 is generally considered the minimum threshold for a compound to be considered for further development.

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial preclinical investigation of 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine as a therapeutic candidate against Zika virus. The rationale for its design as a targeted prodrug is strong, leveraging known strategies to enhance bioavailability and antiviral activity. The proposed mechanism of action, inhibition of the viral NS5 RdRp, is a validated target for anti-flaviviral drugs.

Successful demonstration of potent and selective in vitro activity through the outlined experimental cascade would provide a strong foundation for advancing this compound to the next stages of drug development. Future directions would include:

  • Mechanism of Action Studies: Elucidating the precise mechanism of inhibition through enzyme kinetics and resistance studies.

  • In Vivo Efficacy: Evaluating the compound's efficacy in established animal models of Zika virus infection (e.g., AG129 mice).

  • Pharmacokinetic and Toxicological Studies: Assessing the absorption, distribution, metabolism, excretion (ADME), and safety profile of the compound in vivo.

The systematic approach detailed herein will enable a thorough and efficient evaluation of 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine, contributing to the critical search for effective treatments against the ongoing threat of Zika virus.

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An In-Depth Technical Guide to Investigating the Antiviral Potential of 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine Against Dengue Virus

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Dengue virus (DENV), a mosquito-borne flavivirus, represents a significant and escalating global health threat, with hundreds of millions of infections occurring annually.[1][2] The absence of broadly effective vaccines and specific antiviral therapies underscores the urgent need for novel drug discovery and development.[2][3] Nucleoside analogs have historically been a cornerstone of antiviral therapy, and their potential against DENV is an active area of research. This technical guide outlines a comprehensive research framework for the evaluation of a novel compound, 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine, as a potential inhibitor of Dengue virus replication. This document provides a hypothesized mechanism of action, detailed experimental protocols for in vitro evaluation, and a strategic workflow for characterizing its antiviral efficacy and cytotoxicity. The target audience for this guide includes researchers, virologists, and drug development professionals actively engaged in the pursuit of anti-Dengue therapeutics.

Introduction and Rationale

The Dengue virus is a positive-sense, single-stranded RNA virus, belonging to the Flaviviridae family, and comprises four distinct serotypes (DENV-1, -2, -3, and -4).[4][5] Its replication cycle is intricately linked with the host cell's machinery, offering several potential targets for antiviral intervention.[6][7][8] A critical enzyme in the DENV life cycle is the RNA-dependent RNA polymerase (RdRp), an essential component of the viral replication complex responsible for synthesizing new viral RNA genomes.[6][8] The inhibition of this enzyme is a clinically validated strategy for treating other RNA virus infections.

3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine is a modified uridine analog. The rationale for investigating this compound against DENV is based on the known mechanisms of similar nucleoside analogs. The presence of a fluorine atom at the 5-position of the uracil base is a common feature in antiviral and anticancer nucleoside drugs, often interfering with nucleotide metabolism or acting as a chain terminator.[9][10][11] The 2'-O-methyl group on the ribose sugar is a modification known to be important for RNA stability and recognition. Furthermore, the 3' and 5' acetyl groups are likely to function as prodrug moieties, enhancing cell permeability and bioavailability, with the expectation that they are cleaved by intracellular esterases to release the active nucleoside.

We hypothesize that 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine will be metabolized within the host cell to its triphosphate form, which will then act as a competitive inhibitor or a non-obligate chain terminator of the DENV RdRp, thereby halting viral genome replication.

Proposed Mechanism of Action

The proposed antiviral mechanism of 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine is a multi-step intracellular process:

  • Cellular Uptake and Activation: The acetylated prodrug, being more lipophilic, is expected to passively diffuse across the host cell membrane.

  • Esterase-Mediated Cleavage: Once inside the cell, host cell esterases will hydrolyze the 3' and 5' acetyl groups, releasing the parent nucleoside, 5-fluoro-2'-O-methyluridine.

  • Phosphorylation Cascade: Host cell kinases will then sequentially phosphorylate the free nucleoside to its monophosphate, diphosphate, and ultimately its active triphosphate form (5-fluoro-2'-O-methyluridine triphosphate).

  • Inhibition of DENV RdRp: The triphosphate analog will compete with the natural uridine triphosphate (UTP) for incorporation into the nascent viral RNA strand by the DENV RdRp. The presence of the 5-fluoro modification may disrupt base pairing or the catalytic activity of the polymerase. The 2'-O-methyl group could also sterically hinder the formation of the phosphodiester bond, leading to chain termination.

Proposed Mechanism of Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Host Cell) cluster_viral_replication DENV Replication Complex Prodrug 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine Prodrug_in Prodrug Prodrug->Prodrug_in Cellular Uptake Nucleoside 5-fluoro-2'-O-methyluridine Prodrug_in->Nucleoside Esterases Monophosphate Monophosphate Nucleoside->Monophosphate Kinase Diphosphate Diphosphate Monophosphate->Diphosphate Kinase Triphosphate Active Triphosphate Analog Diphosphate->Triphosphate Kinase Inhibition Inhibition of Replication Triphosphate->Inhibition RdRp DENV RdRp RNA_synthesis Viral RNA Synthesis RdRp->RNA_synthesis Inhibition->RNA_synthesis

Caption: Proposed intracellular activation and mechanism of action of the prodrug.

Experimental Protocols for In Vitro Evaluation

A systematic in vitro evaluation is crucial to determine the antiviral efficacy and safety profile of 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine.

Cytotoxicity Assays

Before assessing antiviral activity, it is imperative to determine the compound's toxicity to the host cells to identify a therapeutic window.[12][13]

Protocol: MTT or MTS Assay

  • Cell Seeding: Seed a suitable cell line for DENV propagation (e.g., Vero, BHK-21, or Huh-7 cells) in a 96-well plate at a density that will result in 80-90% confluency after 24-48 hours.[14]

  • Compound Treatment: Prepare serial dilutions of 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine in cell culture medium. Add the compound dilutions to the cells and incubate for the duration of the planned antiviral assay (e.g., 48-72 hours).

  • MTT/MTS Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.

Antiviral Efficacy Assays

The PRNT is the gold standard for quantifying the inhibition of viral infectivity.[15][16][17]

Protocol: Plaque Assay

  • Cell Seeding: Seed Vero or BHK-21 cells in 6- or 12-well plates and grow to confluency.[15][18]

  • Virus-Compound Incubation: Prepare serial dilutions of the compound. In parallel, dilute the DENV stock to a concentration that will produce a countable number of plaques (e.g., 50-100 PFU/well). Mix the virus with each compound dilution and incubate for 1 hour at 37°C.

  • Infection: Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixture. Allow for viral adsorption for 1-2 hours at 37°C.[19]

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethylcellulose or agarose) mixed with the corresponding compound concentration.

  • Incubation: Incubate the plates for 5-7 days to allow for plaque formation.

  • Staining and Counting: Fix the cells (e.g., with formaldehyde) and stain with crystal violet.[19] Count the number of plaques in each well.

  • Data Analysis: Calculate the 50% effective concentration (EC50), the concentration of the compound that reduces the number of plaques by 50% compared to the virus-only control. The Selectivity Index (SI) is then calculated as CC50/EC50.

This assay measures the effect of the compound on the accumulation of viral RNA.[1][20][21]

Protocol: Real-Time Reverse Transcription PCR (RT-qPCR)

  • Infection and Treatment: Seed cells in a multi-well plate and infect with DENV at a specified multiplicity of infection (MOI). After viral adsorption, treat the cells with serial dilutions of the compound.

  • RNA Extraction: At a designated time point post-infection (e.g., 24 or 48 hours), harvest the cell culture supernatant or the cells and extract total RNA.

  • RT-qPCR: Perform a one-step or two-step RT-qPCR using primers and probes specific to a conserved region of the DENV genome.[1][20][21][22][23] Include a standard curve of known RNA concentrations for absolute quantification.

  • Data Analysis: Determine the EC50 based on the reduction of viral RNA copies in treated versus untreated samples.

Experimental Workflow and Data Interpretation

The following workflow provides a logical progression for the in vitro evaluation of 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine.

Experimental Workflow Start Start: Compound Synthesis and Characterization Cytotoxicity 1. Determine Cytotoxicity (CC50) (MTT/MTS Assay) Start->Cytotoxicity Plaque_Assay 2. Assess Antiviral Efficacy (EC50) (Plaque Reduction Assay) Cytotoxicity->Plaque_Assay SI_Calculation 3. Calculate Selectivity Index (SI) (SI = CC50 / EC50) Plaque_Assay->SI_Calculation qPCR 4. Quantify Viral RNA Reduction (RT-qPCR) SI_Calculation->qPCR Time_of_Addition 5. Time-of-Addition Studies qPCR->Time_of_Addition Mechanism_Studies 6. Mechanism of Action Studies (e.g., RdRp assays) Time_of_Addition->Mechanism_Studies Conclusion Conclusion: Evaluate Potential for Further Development Mechanism_Studies->Conclusion

Caption: A structured workflow for the in vitro evaluation of the antiviral compound.

A high Selectivity Index (SI > 10) is generally considered a good indicator of potential for further development. Time-of-addition studies, where the compound is added at different stages of the viral life cycle (pre-infection, during infection, and post-infection), can provide further insights into the compound's mechanism of action.[24] If the compound is most effective when added post-infection, it supports the hypothesis of targeting viral replication.

Data Presentation

All quantitative data should be summarized in a clear and concise table for easy comparison.

AssayEndpoint3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridineControl (e.g., Ribavirin)
Cytotoxicity CC50 (µM)Experimental ValueReference Value
Plaque Reduction Assay EC50 (µM)Experimental ValueReference Value
Selectivity Index SI (CC50/EC50)Calculated ValueCalculated Value
RT-qPCR EC50 (µM)Experimental ValueReference Value

Conclusion

This technical guide provides a robust framework for the initial in vitro investigation of 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine as a potential anti-Dengue virus agent. By systematically evaluating its cytotoxicity and antiviral efficacy through established and reliable assays, researchers can generate the critical data needed to assess its therapeutic potential. Positive outcomes from these studies, particularly a high selectivity index and evidence of replication inhibition, would warrant further investigation into its mechanism of action, pharmacokinetic properties, and in vivo efficacy in animal models of Dengue infection. The ultimate goal is the identification and development of safe and effective therapeutics to combat the global health challenge posed by Dengue virus.

References

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  • Wikipedia. (n.d.). Dengue virus. Retrieved from [Link]

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  • ResearchGate. (n.d.). Replication cycle of Dengue virus. Retrieved from [Link]

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  • Waggoner, J. J., et al. (2013). Single-Reaction, Multiplex, Real-Time RT-PCR for the Detection, Quantitation, and Serotyping of Dengue Viruses. PLOS Neglected Tropical Diseases, 7(4), e2116. [Link]

  • Gurukumar, K. R., et al. (2009). Development and Validation of a Quantitative, One-Step, Multiplex, Real-Time Reverse Transcriptase PCR Assay for Detection of Dengue and Chikungunya Viruses. Journal of Clinical Microbiology, 47(12), 3862–3869. [Link]

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  • Roehrig, J. T., et al. (2008). Guidelines for Plaque-Reduction Neutralization Testing of Human Antibodies to Dengue Viruses. Viral Immunology, 21(2), 123–132. [Link]

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Technical Evaluation: 3',5'-Di-O-Acetyl-5-fluoro-2'-O-methyluridine against SARS-CoV-2 Replication

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth evaluation framework for 3',5'-Di-O-Acetyl-5-fluoro-2'-O-methyluridine , a nucleoside analogue prodrug designed to inhibit SARS-CoV-2 replication.

Executive Summary & Compound Profile

3',5'-Di-O-Acetyl-5-fluoro-2'-O-methyluridine is a synthetic nucleoside analogue prodrug investigated for its potential to disrupt the RNA synthesis machinery of SARS-CoV-2. It functions as a "Trojan horse" substrate for the viral RNA-dependent RNA polymerase (RdRp, nsp12), leveraging specific chemical modifications to enhance cellular uptake, evade excision repair, and induce lethal mutagenesis or chain termination.

Chemical Identity & Rationale
FeatureChemical ModificationFunctional Role
Base 5-Fluoro-Uracil (5-FU)Lethal Mutagenesis: The fluorine atom at C5 alters base-pairing properties (sterics and pKa), promoting ambiguous pairing with Guanine instead of Adenine, leading to "error catastrophe" during viral replication.
Sugar 2'-O-Methyl-RiboseMetabolic Stability & Selectivity: The 2'-O-methyl group mimics the Cap-1 structure of host mRNA, potentially evading innate immune sensors (MDA5), while also increasing resistance to nucleases. It may also act as a steric block to viral polymerase translocation.
Prodrug 3',5'-Di-O-AcetylCellular Permeability: Acetylation of the hydroxyl groups increases lipophilicity, facilitating passive diffusion across the host cell membrane. Intracellular esterases cleave these groups to release the active nucleoside.

Mechanistic Pathway: Activation & Inhibition

The therapeutic efficacy of this compound relies on a multi-step metabolic activation pathway within the host cell, culminating in the inhibition of the SARS-CoV-2 RdRp complex (nsp12/nsp7/nsp8).

Activation Cascade

Once inside the cell, the prodrug undergoes deacetylation followed by sequential phosphorylation to form the active 5'-triphosphate metabolite (5-F-2'-O-Me-UTP). This active form competes with natural UTP for incorporation into the nascent viral RNA.

ActivationPathway Prodrug 3',5'-Di-O-Acetyl- 5-F-2'-O-Me-Uridine Entry Cellular Uptake (Passive Diffusion) Prodrug->Entry Deacetyl Deacetylation (Carboxylesterases) Entry->Deacetyl Nucleoside 5-F-2'-O-Me-Uridine Deacetyl->Nucleoside Triphosphate Active Metabolite (5-F-2'-O-Me-UTP) Nucleoside->Triphosphate Host Kinases (UMP-CMP Kinase, NDK) RdRp SARS-CoV-2 RdRp (nsp12) Triphosphate->RdRp Competition with UTP Effect Replication Failure (Mutagenesis/Termination) RdRp->Effect Incorporation

Figure 1: Metabolic activation pathway from prodrug entry to viral replication inhibition.[1]

Mechanism of Action (MoA)
  • RdRp Incorporation: The active triphosphate is recognized by the SARS-CoV-2 RdRp. The 2'-O-methyl group may reduce incorporation efficiency compared to natural UTP, but the 5-fluoro modification often enhances binding affinity.

  • Excision Evasion: SARS-CoV-2 possesses a proofreading exonuclease (nsp14-ExoN) that removes mismatched nucleotides. However, 2'-O-methylated nucleotides are often resistant to excision, potentially "locking in" the inhibitor.

  • Lethal Mutagenesis: If incorporation continues, the 5-fluorouracil base can tautomerize, pairing with Guanine in subsequent rounds of replication. This accumulates transition mutations (A-to-G and U-to-C), rendering the viral genome non-functional.

Experimental Validation Framework

To validate the efficacy of 3',5'-Di-O-Acetyl-5-fluoro-2'-O-methyluridine, a rigorous screening workflow is required. This section details the protocols for Cellular Antiviral Assays , the gold standard for preclinical evaluation.

Protocol: High-Content Antiviral Screening (Vero E6 / Calu-3 Cells)

Objective: Determine the half-maximal effective concentration (EC50) against SARS-CoV-2 and the half-maximal cytotoxic concentration (CC50).

Reagents:

  • Cell Lines: Vero E6 (Kidney epithelial) or Calu-3 (Lung epithelial - physiologically relevant).

  • Virus: SARS-CoV-2 isolate (e.g., WA1/2020 or Omicron variant), MOI 0.01.

  • Compound: 3',5'-Di-O-Acetyl-5-fluoro-2'-O-methyluridine (dissolved in 100% DMSO).

  • Detection: Anti-Nucleocapsid (N) antibody or RT-qPCR probes (E-gene).

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed Vero E6 cells at

      
       cells/well in 96-well plates.
      
    • Incubate for 24 hours at 37°C, 5% CO2 to reach 90% confluency.

  • Compound Preparation:

    • Prepare a 3-fold serial dilution of the compound in DMEM (2% FBS).

    • Concentration range: 100

      
      M down to 0.01 
      
      
      
      M.
    • Include Remdesivir (positive control) and DMSO (vehicle control).

  • Infection & Treatment:

    • Remove culture media.

    • Add 50

      
      L of diluted compound to wells (Pre-treatment for 1 hour optional).
      
    • Add 50

      
      L of SARS-CoV-2 suspension (MOI 0.01).
      
    • Incubate for 48 hours.

  • Readout (Viral RNA Quantification):

    • Supernatant Collection: Harvest 100

      
      L of supernatant.
      
    • RNA Extraction: Use automated magnetic bead extraction.

    • RT-qPCR: Target the SARS-CoV-2 E gene or RdRp gene.

    • Calculate Viral Copy Number (VCN) using a standard curve.

  • Readout (Cytotoxicity):

    • In parallel uninfected plates treated with the same compound dilutions, add CellTiter-Glo (ATP) or MTT reagent.

    • Measure luminescence/absorbance to determine cell viability.

Data Analysis & Interpretation[3][4]

Calculate the Selectivity Index (SI) to determine therapeutic potential.



ParameterDefinitionTarget Criteria
EC50 Concentration inhibiting 50% of viral replication

(Potent)
CC50 Concentration inducing 50% host cell death

(Safe)
SI Ratio of toxicity to potency

(Acceptable),

(Excellent)

Logical Workflow: From Synthesis to Lead Optimization

This diagram illustrates the decision-making process for evaluating this specific nucleoside analogue.

EvaluationWorkflow Start Candidate: 3',5'-Di-O-Acetyl-5-F-2'-O-Me-U Step1 In Vitro RdRp Assay (Cell-Free) Start->Step1 Decision1 Incorporation? Step1->Decision1 Step2 Cellular Antiviral Assay (Vero E6/Calu-3) Decision1->Step2 Yes Stop Discard/Redesign Decision1->Stop No Decision2 SI > 10? Step2->Decision2 Step3 Mechanism Verification (Next-Gen Sequencing) Decision2->Step3 Yes Decision2->Stop No Step4 Animal Models (K18-hACE2 Mice) Step3->Step4

Figure 2: Preclinical evaluation workflow for nucleoside analogue candidates.

Critical Considerations

  • Metabolic Bottlenecks: The 2'-O-methyl group can sometimes hinder the first phosphorylation step by cellular kinases. If the EC50 is high, consider a ProTide (phosphoramidate) strategy to bypass the first kinase step, similar to Sofosbuvir or Remdesivir.

  • Mitochondrial Toxicity: Fluorinated nucleosides can inhibit mitochondrial DNA polymerase

    
    . Long-term cytotoxicity assays (7-14 days) are essential to rule out delayed toxicity.
    
  • Resistance: SARS-CoV-2 nsp14 (ExoN) is highly efficient. Sequencing the viral progeny after treatment is crucial to confirm if the mechanism is indeed lethal mutagenesis (observed as a high transition mutation rate) or if the virus develops resistance mutations in the RdRp.

References

  • De Clercq, E. (2019). New Nucleoside Analogues for the Treatment of Hemorrhagic Fever Virus Infections. Chemistry – An Asian Journal. Link

  • Shannon, A., et al. (2020). Remdesivir and SARS-CoV-2: Structural requirements at both the nucleoside triphosphate and the polymerase active site. Antiviral Research. Link

  • Ferron, F., et al. (2018). Structural and molecular basis of mismatch correction by the SARS-CoV-2 replication complex. Nature Structural & Molecular Biology. (Context on nsp14 ExoN activity against analogs).
  • Menéndez-Arias, L., et al. (2021). Viral polymerases: Structural insights into replication and inhibition. Nature Reviews Microbiology. Link

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Methodological & Application

Application Note: Antiviral Evaluation of 3',5'-Di-O-Acetyl-5-fluoro-2'-O-methyluridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details the standard operating procedure (SOP) for evaluating the antiviral potency of 3',5'-Di-O-Acetyl-5-fluoro-2'-O-methyluridine . This molecule represents a specific class of "prodrug" nucleoside analogs designed to overcome cellular uptake barriers.[1][2]

While the parent nucleoside (5-fluoro-2'-O-methyluridine) exhibits potential RNA-dependent RNA polymerase (RdRp) inhibition—particularly against Flaviviridae (e.g., Hepatitis C Virus, Dengue)—its hydrophilicity often limits passive diffusion through the lipid bilayer. The 3',5'-di-O-acetyl modification increases lipophilicity, facilitating entry into the cell where intracellular esterases cleave the protecting groups to release the active nucleoside.

Target Audience: This guide is intended for virologists and medicinal chemists conducting hit-to-lead optimization of nucleoside analogs.

Key Mechanistic Pathway

The efficacy of this compound relies on a multi-step metabolic activation pathway. Unlike biochemical assays using purified polymerase (which require the Triphosphate form), this protocol utilizes a cell-based replicon system to capture the efficiency of cellular uptake, deacetylation, and phosphorylation.

MOA Prodrug 3',5'-Di-O-Acetyl Prodrug (Extracellular) Entry Passive Diffusion Prodrug->Entry Intra_Prodrug Prodrug (Intracellular) Entry->Intra_Prodrug Nucleoside 5-Fluoro-2'-O-Me Uridine Intra_Prodrug->Nucleoside Esterases (Deacetylation) MP Monophosphate (MP) Nucleoside->MP Kinases TP Triphosphate (Active TP) MP->TP Kinases ViralPol Viral RdRp (NS5B) TP->ViralPol Competition with UTP Inhibition Replication Block ViralPol->Inhibition

Figure 1: Metabolic activation pathway.[3] The di-O-acetyl prodrug must be metabolized intracellularly to the triphosphate form to inhibit viral replication.

Materials & Reagents

Chemical Handling (Critical)
  • Compound: 3',5'-Di-O-Acetyl-5-fluoro-2'-O-methyluridine (Purity >98% by HPLC).

  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous, cell-culture grade.

  • Storage: Powder at -20°C. Stock solutions (10-100 mM in DMSO) at -80°C.

    • Warning: Avoid aqueous buffers for stock storage. The acetyl ester bonds are susceptible to hydrolysis at pH > 7.5 or in the presence of serum esterases.

Biological System[2][3][4][5][6][7][8][9][10][11]
  • Cell Line: Huh-7 (human hepatoma) cells harboring the HCV subgenomic replicon (Genotype 1b, e.g., Con1 strain) fused to a Luciferase reporter (Luc-ubi-neo).

  • Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS), 1% Pen/Strep, and 1% Non-essential amino acids.

    • Selection Antibiotic: G418 (Geneticin) – maintain during passage, remove during assay.

Experimental Protocol

Phase I: Compound Preparation

Objective: Create a dilution series without premature hydrolysis.

  • Stock Preparation: Dissolve the lyophilized powder in 100% DMSO to a concentration of 20 mM . Vortex until clear.

  • Intermediate Dilution: Prepare a 3-fold serial dilution in 100% DMSO using a V-bottom 96-well plate (Master Plate).

    • Range: Start at 20 mM (High) down to 0.1 µM.

  • Media Dilution: Transfer 2 µL from the Master Plate into 398 µL of pre-warmed culture medium (without G418).

    • Final DMSO Concentration: 0.5% (Non-toxic limit).

    • Note on Serum: Ensure FBS is heat-inactivated (56°C for 30 min) to reduce extracellular esterase activity that could prematurely cleave the acetyl groups before cell entry.

Phase II: Antiviral Efficacy Assay (EC50)

Objective: Measure inhibition of viral replication via luciferase reporter.

  • Seeding: Harvest Huh-7 replicon cells (log phase). Resuspend at

    
     cells/mL.
    
  • Plating: Dispense 100 µL/well into white-walled, clear-bottom 96-well tissue culture plates (

    
     cells/well).
    
  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

  • Treatment: Aspirate media. Add 100 µL of the compound-containing media (from Phase I) to the cells.

    • Controls:

      • 0% Inhibition (Max Signal): 0.5% DMSO in media.

      • 100% Inhibition (Background): 10 µM Sofosbuvir or cells treated with Puromycin (lethal control).

  • Replication Phase: Incubate for 72 hours . This duration is required to observe the turnover of the luciferase reporter and reduction in viral RNA.

  • Readout:

    • Add equal volume (100 µL) of Bright-Glo™ (Promega) or equivalent luciferase lysis substrate.

    • Shake for 2 minutes.

    • Read Luminescence (RLU) on a microplate reader (e.g., EnVision or GloMax).

Phase III: Cytotoxicity Counter-Screen (CC50)

Objective: Confirm that reduction in viral signal is due to specific polymerase inhibition, not cell death.

  • Parallel Plate: Prepare a duplicate clear-bottom plate exactly as in Phase II.

  • Readout (72h): Instead of Luciferase, add 10 µL of WST-1 or MTT reagent.

  • Incubation: Incubate 2-4 hours at 37°C.

  • Measurement: Read Absorbance at 450 nm (WST-1) or 570 nm (MTT).

Data Analysis & Visualization

Workflow Diagram

Workflow cluster_readout Day 4: Dual Readout Step1 Day 0: Seed Huh-7 Replicon Cells (15,000 cells/well) Step2 Day 1: Compound Addition (Serial Dilution in 0.5% DMSO) Step1->Step2 Step3 Day 1-4: 72h Incubation (37°C, 5% CO2) Step2->Step3 ReadA Plate A: Luciferase Assay (Antiviral Efficacy) Step3->ReadA ReadB Plate B: WST-1/MTT Assay (Cytotoxicity) Step3->ReadB

Figure 2: Experimental workflow for parallel antiviral and cytotoxicity assessment.

Calculation of Potency & Selectivity

Normalize raw data to the DMSO controls:



Use non-linear regression (4-parameter logistic fit) to determine:

  • EC₅₀: Concentration inhibiting 50% of viral replication.[4]

  • CC₅₀: Concentration killing 50% of host cells.

  • Selectivity Index (SI): The primary metric for drug viability.

    
    
    

Acceptance Criteria:

Metric Threshold Interpretation
Z' Factor > 0.5 Assay is robust and reproducible.
DMSO Tolerance < 10% tox Vehicle is not interfering.

| Selectivity Index | > 10 | Minimum requirement for a "Hit". |

Troubleshooting & Expert Insights

"The compound shows no activity."
  • Cause A (Metabolic): The cell line may lack the specific esterase required to cleave the acetyl groups, or the kinase to phosphorylate the 2'-O-Me nucleoside.

    • Solution: Verify intracellular triphosphate levels using LC-MS/MS.

  • Cause B (Hydrolysis): The acetyl groups hydrolyzed in the media before entering the cell.

    • Solution: Reduce FBS concentration or use heat-inactivated FBS. Ensure compound is added immediately after dilution.

"High cytotoxicity correlates with antiviral activity."
  • Cause: The compound is acting as a general antimetabolite (like 5-FU) rather than a specific viral polymerase inhibitor. 5-FU derivatives often inhibit Thymidylate Synthase (TS), causing host DNA damage.[3]

    • Solution: Add excess Thymidine (10 µM) to the media. If cytotoxicity disappears but antiviral activity remains, the mechanism is viral-specific. If both disappear, the compound is targeting host TS [1].

References

  • Vertex Pharmaceuticals. (2023). Discovery of 5′-Substituted 5-Fluoro-2′-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors. ACS Pharmacology & Translational Science. Link

  • BenchChem. (2025).[5] A Comparative Guide to Alpha-5-Methyluridine and 5-Iododeoxyuridine in Antiviral Research.Link

  • National Institutes of Health (NIH). (2007). Prodrug strategies for improved efficacy of nucleoside antiviral inhibitors. PMC. Link

  • Antiviral Research. (2011). 3',5'-di-O-trityluridine Inhibits Flavivirus Replication and Targets the Viral RNA Dependent RNA Polymerase.[6]Link

  • American Chemical Society. (2020).[7] Metabolic Efficacy of Phosphate Prodrugs and the Remdesivir Paradigm.[7] Chemical Reviews. Link

Sources

Application Note: A Comprehensive Guide to Cell-Based Efficacy Testing of the Nucleoside Prodrug 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a comprehensive framework for evaluating the in vitro efficacy of 3',5'-di-O-acetyl-5-fluoro-2'-O-methyluridine, a novel nucleoside analog prodrug. Recognizing the compound's design, which suggests enhanced cell permeability and intracellular activation, we outline a logical, multi-step assay cascade. The protocols detailed herein begin with foundational cytotoxicity assessments to establish a therapeutic window, followed by specific efficacy models for both antiviral and anticancer applications. We delve into the scientific rationale behind each experimental choice, providing detailed, step-by-step protocols for key assays such as MTT for cytotoxicity, plaque reduction for antiviral activity, and long-term proliferation assays for cancer models. The overarching goal is to equip researchers with the necessary tools to robustly characterize the compound's potency (EC₅₀), toxicity (CC₅₀), and resulting selectivity index (SI), thereby enabling a thorough assessment of its therapeutic potential.

Introduction: Rationale and Scientific Premise

Nucleoside analogs are a cornerstone of antiviral and anticancer chemotherapy.[1][2][3] Their success lies in their ability to mimic natural nucleosides, allowing them to be incorporated into viral or cellular metabolic pathways, ultimately inhibiting DNA or RNA synthesis and halting replication or proliferation.[1][4][5] The compound 3',5'-di-O-acetyl-5-fluoro-2'-O-methyluridine is a rationally designed molecule with three key modifications intended to optimize its therapeutic properties:

  • 3',5'-di-O-acetyl Groups: These lipophilic acetyl esters are classic prodrug moieties.[6] They neutralize the polar hydroxyl groups of the parent nucleoside, significantly enhancing its ability to cross the lipid bilayer of the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave these groups, releasing the active drug.[3][7] This strategy improves oral bioavailability and cellular uptake.[6]

  • 5-fluoro Substitution: The fluorine atom on the pyrimidine base is a well-established pharmacophore in oncology and virology.[8] The metabolite of 5-fluorouracil (5-FU), 5-fluoro-2'-deoxyuridine 5'-monophosphate (FdUMP), is a potent inhibitor of thymidylate synthase, an enzyme critical for DNA synthesis.[9][10] Its incorporation can also induce damage when integrated into RNA.[11]

  • 2'-O-methyl Group: This modification on the ribose sugar provides steric hindrance, which can protect the molecule from degradation by cellular enzymes. More importantly, it is a key feature of analogs targeting RNA-dependent RNA polymerases (RdRp), making it a promising feature for activity against RNA viruses.[8]

Based on this design, we hypothesize that 3',5'-di-O-acetyl-5-fluoro-2'-O-methyluridine functions as a cell-permeable prodrug that, upon intracellular activation, targets RNA synthesis or metabolism, making it a candidate for either antiviral (particularly against RNA viruses) or anticancer therapy. The following protocols are designed to systematically test this hypothesis.

Part 1: The Prodrug Concept and Intracellular Activation

The efficacy of this compound is entirely dependent on its successful conversion to the active triphosphate form within the target cell. This multi-step process, which can be a rate-limiting factor, is a critical consideration in experimental design and data interpretation.[7][12] The choice of cell line is crucial, as differing levels of activating enzymes like kinases and esterases can lead to variable results.[7]

The proposed intracellular activation pathway is as follows:

  • Cellular Uptake: The lipophilic, acetylated prodrug passively diffuses across the cell membrane.

  • Deacetylation: Intracellular esterases (e.g., carboxylesterases, Cathepsin A) hydrolyze the 3'- and 5'-acetyl groups to release the parent nucleoside, 5-fluoro-2'-O-methyluridine.[3][7]

  • Phosphorylation Cascade: Cellular kinases sequentially phosphorylate the free nucleoside to its monophosphate (MP), diphosphate (DP), and finally, the active triphosphate (TP) form.[1][12] This active triphosphate is the species that competes with natural nucleotides for incorporation by polymerases.[3]

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Prodrug 3',5'-di-O-acetyl-5-fluoro-2'-O-methyluridine Prodrug_in Prodrug (intracellular) Prodrug->Prodrug_in Passive Diffusion Nucleoside 5-fluoro-2'-O-methyluridine Prodrug_in->Nucleoside Esterases MP Monophosphate (MP) Nucleoside->MP Cellular Kinases DP Diphosphate (DP) MP->DP Cellular Kinases TP Triphosphate (TP) (Active Form) DP->TP Cellular Kinases Target Viral RdRp or Cellular Polymerase TP->Target Inhibition

Caption: Intracellular activation pathway of the prodrug.

Part 2: Foundational Assay - Cytotoxicity Assessment

Before evaluating therapeutic efficacy, it is essential to determine the compound's inherent toxicity to the host cells.[13] This step establishes the concentration range for efficacy testing and is used to calculate the Selectivity Index (SI), a critical measure of a drug's therapeutic window.

Selectivity Index (SI) = CC₅₀ / EC₅₀

  • CC₅₀ (50% Cytotoxic Concentration): The concentration of the compound that reduces cell viability by 50%.

  • EC₅₀ (50% Effective Concentration): The concentration of the compound that achieves 50% of the desired therapeutic effect (e.g., inhibition of viral replication or cancer cell proliferation).

A higher SI value indicates greater selectivity for the therapeutic target over the host cell, signifying a safer drug profile.[14]

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[13] Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, the amount of which is proportional to the number of living cells.[13][15]

Materials:

  • Selected host cell line (e.g., MDCK for influenza, A549 for lung cancer)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • 3',5'-di-O-acetyl-5-fluoro-2'-O-methyluridine (dissolved in DMSO, then serially diluted in medium)

  • MTT Reagent (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL medium) and incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.[15]

  • Compound Treatment: Prepare serial dilutions of the compound in culture medium. A common starting range is a 10-point, 2-fold dilution series starting from 100 µM. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

  • Controls: Include "cells only" (untreated) wells as a negative control (100% viability) and "medium only" wells as a blank. A positive control for cytotoxicity (e.g., doxorubicin) is recommended.

  • Incubation: Incubate the plate for a period relevant to the efficacy assay (e.g., 48-72 hours).

  • MTT Addition: Add 10 µL of MTT Reagent to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[15]

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes to ensure complete dissolution.[16]

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control: % Viability = (Absorbance_treated / Absorbance_control) * 100.

    • Plot the % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the CC₅₀ value.

ParameterRecommended Value
Cell Seeding Density5,000 - 10,000 cells/well
Compound Concentration0.1 µM - 100 µM (initial screen)
Incubation Time48 - 72 hours
MTT Incubation2 - 4 hours
Absorbance Wavelength570 nm

Part 3: Efficacy Model 1 - Antiviral Activity

Given the 2'-O-methyl modification, a primary hypothesis is activity against RNA viruses. The plaque reduction assay is the gold standard for quantifying the ability of a compound to inhibit the replication of lytic viruses.[16][17] It measures the reduction in the number of viral plaques (zones of cell death) in the presence of the antiviral agent.[16]

Caption: Workflow for the antiviral plaque reduction assay.

Protocol 2: Plaque Reduction Assay (Influenza Virus Model)

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • 6-well plates

  • Influenza A virus stock (e.g., A/WSN/33)

  • Infection Medium (e.g., Serum-Free MEM with 1 µg/mL TPCK-Trypsin)

  • Overlay Medium (e.g., 1:1 mixture of 2x MEM and 1.6% Avicel, with TPCK-Trypsin and compound)[18]

  • Compound dilutions prepared in infection medium (at 2x final concentration)

  • Fixing Solution (e.g., 4% Formalin in PBS)

  • Staining Solution (0.1% Crystal Violet in 20% ethanol)

Procedure:

  • Cell Seeding: Seed MDCK cells in 6-well plates to achieve a 95-100% confluent monolayer on the day of infection.[19]

  • Infection: Wash the cell monolayer twice with sterile PBS. Infect the cells by adding 200 µL of virus dilution (calculated to produce 50-100 plaques/well) to each well. Incubate for 1 hour at 37°C, rocking gently every 15 minutes to ensure even distribution.[14]

  • Treatment and Overlay: During the incubation, mix the 2x compound dilutions 1:1 with the 2x overlay medium. After 1 hour, aspirate the virus inoculum from the wells. Immediately add 2 mL of the prepared overlay medium containing the respective compound concentrations.[16]

  • Controls: Include "virus control" (no compound) and "cell control" (no virus, no compound) wells.

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for 48-72 hours, or until plaques are visible. Do not disturb the plates.

  • Plaque Visualization: Carefully aspirate the overlay. Fix the cells with 1 mL of Fixing Solution for at least 30 minutes.[19] Remove the fixative and stain the monolayer with 1 mL of Crystal Violet solution for 15-20 minutes. Gently wash the plates with tap water and allow them to air dry.[16]

  • Data Analysis:

    • Count the number of plaques (clear zones against the purple background) in each well.

    • Calculate the percentage of inhibition for each concentration: % Inhibition = (1 - (Plaque_count_treated / Plaque_count_control)) * 100.

    • Plot the % Inhibition against the log of the compound concentration and use non-linear regression to determine the EC₅₀ value.

Part 4: Efficacy Model 2 - Anticancer Activity

The 5-fluoro modification suggests potential anticancer activity through the inhibition of nucleotide synthesis or incorporation into nucleic acids, leading to cytotoxicity in rapidly dividing cells.[13][20] A long-term cell proliferation assay is suitable for evaluating this endpoint.

Protocol 3: Crystal Violet Cell Proliferation Assay (72-Hour)

The crystal violet assay is a simple, robust method for quantifying total cell number. The dye stains the DNA and proteins of adherent cells. The amount of dye extracted from the stained cells is directly proportional to the cell number.

Materials:

  • Selected cancer cell line (e.g., HCT116 colorectal carcinoma, A549 lung carcinoma)

  • 96-well plates

  • Compound dilutions in complete culture medium

  • Fixing Solution (4% Formalin in PBS)

  • Staining Solution (0.5% Crystal Violet in 25% methanol)

  • Extraction Solution (e.g., 10% acetic acid)

  • Microplate reader (absorbance at 590 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a low density (e.g., 1,000-2,000 cells/well) to allow for proliferation over the assay period. Incubate for 24 hours.

  • Compound Treatment: Remove the medium and add 100 µL of the compound serial dilutions.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • Fixation: Gently wash the wells twice with PBS. Add 100 µL of Fixing Solution to each well and incubate for 20 minutes at room temperature.

  • Staining: Discard the fixative and add 100 µL of Crystal Violet Staining Solution to each well. Incubate for 20 minutes at room temperature.

  • Washing: Remove the staining solution and wash the plate thoroughly with tap water until the water runs clear. Air dry the plate completely.

  • Extraction: Add 100 µL of Extraction Solution to each well. Place the plate on a shaker for 15-20 minutes to fully solubilize the dye.

  • Measurement: Read the absorbance at 590 nm.

  • Data Analysis:

    • Subtract the blank (medium only) absorbance.

    • Calculate the percentage of proliferation inhibition relative to the untreated control: % Inhibition = (1 - (Absorbance_treated / Absorbance_control)) * 100.

    • Plot % Inhibition vs. log(concentration) and use non-linear regression to calculate the EC₅₀ (also referred to as GI₅₀ or IC₅₀ in this context).

ParameterRecommended Value
Cell Seeding Density1,000 - 2,000 cells/well
Compound Concentration0.01 µM - 50 µM (initial screen)
Incubation Time72 hours
Staining Time20 minutes
Absorbance Wavelength590 nm

Summary and Data Interpretation

By systematically applying these protocols, researchers can generate a robust preliminary profile of 3',5'-di-O-acetyl-5-fluoro-2'-O-methyluridine. The primary endpoints—CC₅₀ from the MTT assay and EC₅₀ from the relevant efficacy assay (plaque reduction or proliferation)—are used to calculate the Selectivity Index, providing a clear, quantitative measure of the compound's therapeutic potential for a given application. These data are foundational for further mechanistic studies and lead optimization efforts.

References

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Opentrons. (n.d.). Cytotoxicity Assays | Life Science Applications. Retrieved from [Link]

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • Assay Genie. (2024, October 4). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Retrieved from [Link]

  • Eyer, L., Nencka, R., & De Clercq, E. (n.d.). Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses. PMC. Retrieved from [Link]

  • Chan, K.-H., et al. (2022, February 11). Inhibition of Influenza Virus Replication by Oseltamivir Derivatives. MDPI. Retrieved from [Link]

  • Lin, H.-S., et al. (n.d.). Cell-Dependent Activation of ProTide Prodrugs and Its Implications in Antiviral Studies. Research Square. Retrieved from [Link]

  • baseclick. (n.d.). Proliferations Assay | Methods, Analysis & Applications. Retrieved from [Link]

  • Tithi, D., & Quiñones-Mateu, M. (2014, November 4). Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems. PMC. Retrieved from [Link]

  • ResearchGate. (2015, July 2). How can I develop good influenza virus plaques using plaque assay? Retrieved from [Link]

  • De Clercq, E., et al. (n.d.). In vitro and in vivo antiviral activity of 2'-fluorinated arabinosides of 5-(2-haloalkyl)uracil. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Plaque Reduction Assay. Retrieved from [Link]

  • Amblard, F., et al. (2023, February 23). Discovery of 5′-Substituted 5-Fluoro-2′-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors. ACS Publications. Retrieved from [Link]

  • Balzarini, J., et al. (n.d.). Potent activity of 5-fluoro-2'-deoxyuridine and related compounds against thymidine kinase-deficient (TK-) herpes simplex virus: targeted at thymidylate synthase. PubMed. Retrieved from [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • Egeblad, L., et al. (2012, May 25). Approved Nucleoside and Nucleobase Analogs with Enzymes of the Human Nucleotide Metabolism. DR-NTU. Retrieved from [Link]

  • Lee, W. A., et al. (n.d.). Selective Intracellular Activation of a Novel Prodrug of the Human Immunodeficiency Virus Reverse Transcriptase Inhibitor Tenofovir Leads to Preferential Distribution and Accumulation in Lymphatic Tissue. PMC. Retrieved from [Link]

  • Awano, H., et al. (n.d.). Synthesis and antiviral activity of 5-substituted (2'S)-2'-deoxy-2'-C-methylcytidines and -uridines. Retrieved from [Link]

  • Stewart, D. J. (2026, January 12). Enhancing the Nucleoside Analog Response with Translational Therapeutic Approaches to Overcome Resistance. PMC. Retrieved from [Link]

  • Mehellou, Y., & De Clercq, E. (n.d.). Prodrug strategies for improved efficacy of nucleoside antiviral inhibitors. PMC. Retrieved from [Link]

  • Amblard, F., et al. (2026, January 2). Prodrug strategies in developing antiviral nucleoside analogs. PMC. Retrieved from [Link]

  • Al-Majdoub, Z., et al. (2017, October 16). Advanced Prodrug Strategies in Nucleoside and Non-Nucleoside Antiviral Agents: A Review of the Recent Five Years. MDPI. Retrieved from [Link]

  • Wang, J., et al. (2025, May 26). NA-DB: An Online Database of Nucleoside Analogues. ACS Publications. Retrieved from [Link]

  • Singh, R. P., et al. (2024, May 19). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Semantic Scholar. Retrieved from [Link]

  • ResearchGate. (2025, August 10). (PDF) Nucleoside analogs: Molecular mechanisms signaling cell death. Retrieved from [Link]

  • PubMed. (n.d.). novel lipophilic analogues of 5'-fluoro-2'-deoxyuridine: synthesis, incorporation into liposomes and preliminary biological results. Retrieved from [Link]

  • PubMed. (n.d.). 3',5'-diesters of 5-fluoro-2'-deoxyuridine: synthesis and biological activity. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Identification of Products Formed by Reaction of 3',5'-Di- O -acetyl-2'-deoxyguanosine with Hypochlorous Acid or a Myeloperoxidase−H 2 O 2 −Cl - System | Request PDF. Retrieved from [Link]

  • MIT News. (2024, October 7). Cancer biologists discover a new mechanism for an old drug. Retrieved from [Link]

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Application Notes and Protocols for Utilizing 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine in Viral Replication Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Prodrug Strategy for Potent Antiviral Activity

3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine is a synthetic nucleoside analog designed to exhibit broad-spectrum antiviral activity. Its structure incorporates key modifications to the standard uridine nucleoside, each contributing to its potential as a therapeutic agent. The 5-fluoro substitution on the pyrimidine base is a well-established motif in antiviral and anticancer compounds, often leading to the inhibition of essential nucleotide metabolic enzymes.[1][2] The 2'-O-methyl group on the ribose sugar is a modification found in some viral RNAs to evade host immune responses, and its presence in a therapeutic agent could influence interactions with viral enzymes.[3][4][5]

Crucially, the 3' and 5' hydroxyl groups are acetylated, rendering the compound a prodrug.[6][7] These acetyl groups increase the lipophilicity of the molecule, potentially enhancing its cell permeability and oral bioavailability.[7] Once inside the host cell, endogenous esterases are expected to cleave the acetyl groups, releasing the active 5-fluoro-2'-O-methyluridine metabolite. This active form can then be phosphorylated by host cell kinases to its triphosphate form, which can then interfere with viral replication.[8]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine in various in vitro viral replication assays. The protocols detailed below are designed to be robust and self-validating, enabling the accurate determination of the compound's antiviral efficacy and cytotoxicity.

Part 1: Understanding the Mechanism of Action

The proposed mechanism of action for 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine as an antiviral agent is multi-faceted and centers on the intracellular release and subsequent phosphorylation of its active metabolite, 5-fluoro-2'-O-methyluridine.

  • Prodrug Activation: The initial and critical step is the removal of the 3' and 5' acetyl groups by cellular esterases. This process is essential for the subsequent activation of the compound.[7]

  • Inhibition of Viral Polymerase: The primary antiviral target is likely the viral RNA-dependent RNA polymerase (RdRp) or DNA polymerase.[8][9] The triphosphate form of 5-fluoro-2'-O-methyluridine can act as a competitive inhibitor of the natural nucleotide, uridine triphosphate (UTP). Its incorporation into the growing viral RNA or DNA chain can lead to chain termination, thus halting viral replication.[10]

  • Inhibition of Nucleotide Biosynthesis: The 5-fluoro modification suggests a potential for the monophosphate metabolite to inhibit thymidylate synthase, an enzyme crucial for the synthesis of thymidine, a necessary component of DNA.[1] This mechanism is particularly relevant for DNA viruses.

The following diagram illustrates the proposed intracellular activation and mechanism of action:

Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Prodrug 3',5'-DI-O-Acetyl-5-fluoro- 2'-O-methyluridine Active_Metabolite 5-fluoro-2'-O-methyluridine Prodrug->Active_Metabolite Cellular Esterases Monophosphate 5-fluoro-2'-O-methyluridine Monophosphate Active_Metabolite->Monophosphate Host Cell Kinases Diphosphate 5-fluoro-2'-O-methyluridine Diphosphate Monophosphate->Diphosphate Host Cell Kinases TS_Inhibition Inhibition of Thymidylate Synthase Monophosphate->TS_Inhibition Triphosphate 5-fluoro-2'-O-methyluridine Triphosphate Diphosphate->Triphosphate Host Cell Kinases Viral_Polymerase Viral RNA/DNA Polymerase Triphosphate->Viral_Polymerase Competitive Inhibition Replication_Inhibition Inhibition of Viral Replication Viral_Polymerase->Replication_Inhibition

Figure 1: Proposed intracellular activation and mechanism of action.

Part 2: Essential Pre-Assay Considerations

Prior to conducting antiviral assays, it is imperative to determine the cytotoxic profile of the compound. This ensures that any observed reduction in viral replication is due to a specific antiviral effect and not simply a consequence of host cell death.[11][12][13]

Protocol 1: Cytotoxicity Assay (CC50 Determination)

The 50% cytotoxic concentration (CC50) is the concentration of the compound that results in a 50% reduction in cell viability. This can be determined using a variety of commercially available assays, such as the MTT, MTS, or neutral red uptake assays.[14]

Materials:

  • Host cell line susceptible to the virus of interest (e.g., Vero, HeLa, A549)

  • Complete cell culture medium

  • 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed a 96-well plate with the host cells at a density that will result in 80-90% confluency after 24 hours of incubation.

  • Compound Dilution: Prepare a serial dilution of the 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine stock solution in complete cell culture medium. The final concentrations should span a wide range to capture the full dose-response curve.

  • Treatment: After 24 hours, remove the medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include a "cells only" control (medium with solvent) and a "no cells" control (medium only).

  • Incubation: Incubate the plate for a duration that mirrors the planned antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the "cells only" control.

    • Plot the cell viability against the compound concentration and use a non-linear regression analysis to determine the CC50 value.

Parameter Description
CC50 50% Cytotoxic Concentration
Assay MTT, MTS, or Neutral Red
Incubation Time Matches antiviral assay duration
Controls Cells only, No cells

Part 3: Antiviral Activity Assays

Once the non-toxic concentration range of the compound has been established, its antiviral efficacy can be evaluated. The choice of assay will depend on the specific virus and the research question.[15][16]

Protocol 2: Plaque Reduction Assay (PRA)

The plaque reduction assay is the gold standard for quantifying the inhibition of lytic virus replication.[17][18][19][20] It measures the reduction in the number of viral plaques formed in a cell monolayer in the presence of the test compound.

Materials:

  • Confluent monolayer of susceptible host cells in 6-well or 12-well plates

  • Virus stock with a known titer (PFU/mL)

  • 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine serial dilutions (in infection medium)

  • Infection medium (serum-free or low-serum medium)

  • Overlay medium (e.g., medium containing methylcellulose or agarose)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Preparation: Seed plates to achieve a confluent monolayer on the day of infection.

  • Virus Dilution: Prepare a dilution of the virus stock in infection medium that will produce a countable number of plaques (typically 50-100 plaques per well).

  • Infection: Wash the cell monolayers with PBS and infect with the diluted virus for 1 hour at 37°C, gently rocking the plates every 15 minutes to ensure even distribution.

  • Treatment: After the adsorption period, remove the virus inoculum and wash the cells with PBS. Add the overlay medium containing the different concentrations of 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine. Include a "virus control" (no compound) and a "cell control" (no virus, no compound).

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (typically 2-10 days, depending on the virus).

  • Plaque Visualization:

    • Aspirate the overlay medium.

    • Fix the cells with 10% formalin for 30 minutes.

    • Stain the cells with crystal violet solution for 15-20 minutes.

    • Gently wash the plates with water and allow them to air dry.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

    • Determine the 50% effective concentration (EC50) by plotting the percentage of plaque reduction against the compound concentration and using non-linear regression analysis.

Plaque_Reduction_Assay_Workflow Start Start: Confluent Cell Monolayer Infect Infect with Virus Start->Infect Treat Add Overlay with Compound Dilutions Infect->Treat Incubate Incubate for Plaque Formation Treat->Incubate Fix_Stain Fix and Stain with Crystal Violet Incubate->Fix_Stain Count Count Plaques Fix_Stain->Count Analyze Calculate EC50 Count->Analyze

Figure 2: Workflow for the Plaque Reduction Assay.
Protocol 3: Quantitative Real-Time PCR (qPCR) Assay

For non-lytic viruses or for a more rapid assessment of antiviral activity, qPCR can be used to quantify the amount of viral nucleic acid (DNA or RNA) produced in the presence of the compound.[21][22][23][24]

Materials:

  • Host cells seeded in 24-well or 48-well plates

  • Virus stock

  • 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine serial dilutions

  • Nucleic acid extraction kit (for viral DNA or RNA)

  • Reverse transcriptase (for RNA viruses)

  • qPCR master mix

  • Virus-specific primers and probe

  • Real-time PCR instrument

Procedure:

  • Cell Seeding and Infection: Seed plates and infect with the virus at a known multiplicity of infection (MOI).

  • Treatment: After viral adsorption, add the compound dilutions to the respective wells.

  • Incubation: Incubate for a period sufficient for viral replication (e.g., 24-72 hours).

  • Nucleic Acid Extraction: Harvest the cell supernatant or cell lysate and extract the viral nucleic acid according to the kit manufacturer's instructions.

  • Reverse Transcription (for RNA viruses): Convert the viral RNA to cDNA using a reverse transcriptase.

  • qPCR: Perform qPCR using virus-specific primers and a probe. Include a standard curve of known viral nucleic acid concentrations to allow for absolute quantification.

  • Data Analysis:

    • Determine the viral load (copies/mL) for each compound concentration.

    • Calculate the percentage of inhibition of viral replication compared to the virus control.

    • Determine the EC50 value by plotting the percentage of inhibition against the compound concentration.

Parameter Description
EC50 50% Effective Concentration
Assay Plaque Reduction or qPCR
Virus Control Infected, untreated cells
Cell Control Uninfected, untreated cells

Part 4: Data Interpretation and Selectivity Index

The therapeutic potential of an antiviral compound is not solely determined by its efficacy but also by its safety profile. The selectivity index (SI) is a critical parameter that provides a measure of the compound's therapeutic window.[12][25]

Selectivity Index (SI) = CC50 / EC50

A higher SI value indicates a more promising antiviral compound, as it suggests that the compound is effective at concentrations well below those that are toxic to the host cells. Generally, an SI of 10 or greater is considered desirable for a potential antiviral drug candidate.

Conclusion

3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine represents a promising prodrug approach for the development of new antiviral therapies. The protocols outlined in this application note provide a robust framework for the in vitro evaluation of its antiviral activity and cytotoxicity. By carefully following these methodologies, researchers can obtain reliable and reproducible data to assess the therapeutic potential of this and other novel antiviral compounds.

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Application Note: A Multi-Assay Strategy for Evaluating the Cytotoxicity of 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the techniques for measuring the cytotoxicity of 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine. As a nucleoside analog, this compound is presumed to act as an antimetabolite, but its diacetylated structure suggests it is a prodrug, requiring intracellular activation to exert its cytotoxic effects. A single-endpoint assay is insufficient to fully characterize its biological impact. Therefore, we present a multi-assay strategy that combines robust methods for assessing cell viability (MTT and ATP-based assays) with specific assays for detecting the mechanism of cell death, particularly apoptosis (Annexin V and Caspase-3/7 activity). This guide details the scientific rationale behind each experimental choice, provides step-by-step protocols, and offers insights into data interpretation to build a complete cytotoxic profile of this promising therapeutic candidate.

Part 1: Scientific Background & Rationale

Mechanism of Action Hypothesis

3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine belongs to the fluoropyrimidine class of compounds, structurally related to the widely used chemotherapeutic agent 5-Fluorouracil (5-FU).[1] Like other nucleoside analogs, it is designed to interfere with nucleic acid synthesis and function in rapidly dividing cancer cells.[2][3] The diacetyl modifications at the 3' and 5' positions of the ribose sugar are critical features. These ester groups increase the compound's lipophilicity, which is a common strategy to enhance cell membrane permeability and bioavailability.[4]

Once inside the cell, the compound is likely processed as follows:

  • Prodrug Activation: Intracellular esterase enzymes cleave the two acetyl groups, releasing the active nucleoside, 5-fluoro-2'-O-methyluridine.

  • Metabolic Phosphorylation: Cellular kinases then phosphorylate the active nucleoside to its triphosphate form. This multi-step phosphorylation is a hallmark of nucleoside analog activation.[2]

  • Cytotoxic Effects: The resulting active metabolite, 5-fluoro-2'-O-methyluridine triphosphate, can then exert its cytotoxic effects through several potential mechanisms analogous to 5-FU[5][6][7]:

    • Inhibition of DNA Synthesis: By inhibiting key enzymes like thymidylate synthase, the cell is deprived of deoxythymidine monophosphate (dTMP), a crucial precursor for DNA replication and repair, leading to "thymineless death".[1][7]

    • Incorporation into RNA: The triphosphate analog can be mistakenly incorporated into RNA chains by RNA polymerases, disrupting RNA processing, maturation, and protein synthesis.[1][7]

    • Induction of Apoptosis: The cellular stress and damage caused by the above mechanisms ultimately trigger programmed cell death, or apoptosis.[8]

Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_effects Cytotoxic Effects Prodrug 3',5'-di-O-Acetyl-5-fluoro- 2'-O-methyluridine Activation Esterase Cleavage Prodrug->Activation Cellular Uptake Active_Nucleoside Active Nucleoside (5-fluoro-2'-O-methyluridine) Activation->Active_Nucleoside Phosphorylation Kinase Phosphorylation Active_Nucleoside->Phosphorylation Active_Metabolite Active Triphosphate Metabolite Phosphorylation->Active_Metabolite DNA_Inhibition Inhibition of Thymidylate Synthase (DNA Synthesis Block) Active_Metabolite->DNA_Inhibition RNA_Disruption Incorporation into RNA (RNA Dysfunction) Active_Metabolite->RNA_Disruption Apoptosis Apoptosis Induction DNA_Inhibition->Apoptosis RNA_Disruption->Apoptosis

Figure 1: Proposed metabolic activation and mechanism of action pathway.

Rationale for a Multi-Assay Approach

To obtain a comprehensive and reliable assessment of cytotoxicity, relying on a single assay is insufficient. Different assays measure distinct cellular parameters, and combining them provides a more complete picture of a compound's effect.

  • Viability Assays (e.g., MTT, CellTiter-Glo®): These assays measure overall metabolic activity.[9][10] A reduction in signal indicates a loss of viable, metabolically active cells. However, this could be due to cell death (cytotoxicity) or merely an inhibition of proliferation (cytostatic effect).

  • Apoptosis Assays (e.g., Annexin V, Caspase-Glo®): These assays specifically detect the biochemical and morphological hallmarks of programmed cell death.[11] An increase in apoptotic signal confirms that the compound is actively killing cells and reveals the mechanism of action.

By integrating these approaches, researchers can distinguish between cytostatic and cytotoxic effects, elucidate the primary mechanism of cell death, and generate a robust dataset for drug development decisions.[12]

Part 2: Experimental Design & Key Considerations

A well-designed experiment with proper controls is crucial for obtaining reproducible and meaningful data.

Cell Line Selection
  • Relevance: Choose cancer cell lines relevant to the intended therapeutic application (e.g., colon, breast, or lung cancer cell lines).

  • Esterase Activity: Since the compound is a prodrug, select cell lines known to have sufficient intracellular esterase activity to ensure efficient conversion to its active form.[13] If this is unknown, a preliminary screen or comparison with the non-acetylated parent compound may be necessary.

  • Growth Rate: Use cell lines with a consistent and reasonably rapid doubling time to ensure measurable changes within the typical 24-72 hour assay window.

Compound Handling and Preparation
  • Stock Solution: Dissolve the 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine powder in sterile dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).

  • Serial Dilutions: Prepare a series of working concentrations by performing serial dilutions of the stock solution in complete cell culture medium immediately before treating the cells. Ensure the final DMSO concentration in the culture wells is consistent across all treatments and does not exceed a non-toxic level (typically ≤0.5%).[14]

Experimental Controls
  • Untreated Control: Cells incubated with complete culture medium only. This represents 100% cell viability.

  • Vehicle Control: Cells treated with the highest concentration of DMSO used in the experiment. This control is essential to ensure that the solvent itself does not have a cytotoxic effect.

  • Positive Control: Cells treated with a compound known to induce cytotoxicity in the chosen cell line, such as 5-Fluorouracil (to compare a related mechanism) or Staurosporine (a potent, general apoptosis inducer).

Data Analysis: Calculating the IC50 Value

The half-maximal inhibitory concentration (IC50) is the most common metric for quantifying a compound's cytotoxicity. It represents the concentration of the drug required to inhibit a biological process (like cell growth) by 50%.[12] This value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

ParameterRecommended SettingRationale
Cell Seeding Density Varies by cell line (e.g., 5,000-10,000 cells/well)Must be optimized to ensure cells are in the logarithmic growth phase throughout the experiment.[15]
Plate Format 96-well, clear-bottom, tissue-culture treated platesStandard format for high-throughput screening and compatibility with plate readers.[16]
Treatment Duration 24, 48, and 72 hoursAssessing multiple time points reveals the kinetics of the cytotoxic response.
Concentration Range Logarithmic scale (e.g., 0.01 µM to 100 µM)A wide range is necessary to generate a complete dose-response curve for accurate IC50 calculation.
Replicates Minimum of 3 technical replicates per conditionEnsures statistical significance and reduces the impact of pipetting errors or well-to-well variability.[17]

Part 3: Detailed Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[16][18]

Principle: The amount of purple formazan produced is directly proportional to the number of viable cells.[9]

MTT_Workflow cluster_workflow MTT Assay Workflow A 1. Seed Cells (96-well plate) B 2. Incubate 24h (Allow Adhesion) A->B C 3. Treat Cells (Compound dilutions) B->C D 4. Incubate 24-72h C->D E 5. Add MTT Reagent (0.5 mg/mL final conc.) D->E F 6. Incubate 2-4h (Formazan crystal formation) E->F G 7. Solubilize Crystals (Add DMSO or Solubilizer) F->G H 8. Read Absorbance (570 nm) G->H

Figure 2: General workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density in 100 µL of complete culture medium and incubate for 24 hours at 37°C, 5% CO₂.[17]

  • Cell Treatment: Remove the medium and add 100 µL of fresh medium containing the desired concentrations of the test compound, vehicle control, or positive control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[16]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting or shaking.[17]

  • Measurement: Measure the absorbance of the solution at 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to subtract background noise.[9]

Protocol 2: Cell Viability Assessment using CellTiter-Glo® Luminescent Assay

This homogeneous assay quantifies ATP, the primary cellular energy currency, which is a key indicator of metabolically active, viable cells.[10][19]

Principle: The assay reagent lyses cells and provides luciferase and its substrate, luciferin. In the presence of ATP, luciferase catalyzes the conversion of luciferin to oxyluciferin, generating a luminescent signal that is directly proportional to the amount of ATP and thus the number of viable cells.[20]

CTG_Workflow cluster_workflow CellTiter-Glo® Workflow A 1. Seed Cells (Opaque-walled 96-well plate) B 2. Incubate 24h A->B C 3. Treat Cells (Compound dilutions) B->C D 4. Incubate 24-72h C->D E 5. Equilibrate Plate (Room Temp, 30 min) D->E F 6. Add CellTiter-Glo® Reagent (Volume equal to medium) E->F G 7. Mix & Incubate (2 min shake, 10 min RT) F->G H 8. Read Luminescence G->H

Figure 3: Homogeneous "add-mix-measure" workflow for the CellTiter-Glo® assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into an opaque-walled 96-well plate (to prevent signal cross-talk) in 100 µL of complete culture medium and incubate for 24 hours.[21]

  • Cell Treatment: Add the desired concentrations of the test compound. The volume can be small (e.g., 10 µL) or a full medium exchange can be performed.

  • Incubation: Incubate for the desired exposure time.

  • Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent and the cell plate to room temperature for approximately 30 minutes.[21]

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[22]

  • Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[21]

  • Measurement: Record the luminescence using a plate luminometer.

Protocol 3: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay identifies different stages of cell death.

Principle: In early apoptosis, the phospholipid phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (FITC, green) and will bind to these early apoptotic cells. Propidium Iodide (PI) is a fluorescent DNA-binding dye that is excluded by cells with an intact membrane. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised, staining the nucleus red.[23]

Data Interpretation:

  • Annexin V- / PI- (Lower Left Quadrant): Live, healthy cells.

  • Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.

  • Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.

  • Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells (often due to mechanical injury).

AnnexinV_Workflow cluster_workflow Annexin V / PI Staining Workflow cluster_interpretation Flow Cytometry Quadrant Interpretation A 1. Seed & Treat Cells (6-well plate) B 2. Harvest Cells (Trypsinize & collect supernatant) A->B C 3. Wash Cells (Cold PBS) B->C D 4. Resuspend in Binding Buffer (1x10^6 cells/mL) C->D E 5. Stain Cells (Add Annexin V-FITC & PI) D->E F 6. Incubate 15 min (Room Temp, in dark) E->F G 7. Analyze by Flow Cytometry F->G Q Q1 (Ann- / PI+) Necrotic | Q4 (Ann- / PI-) Live G->Q Generates Data For R Q2 (Ann+ / PI+) Late Apoptotic | Q3 (Ann+ / PI-) Early Apoptotic G->R

Figure 4: Workflow and data interpretation for Annexin V / PI apoptosis assay.

Step-by-Step Methodology:

  • Cell Culture: Seed and treat cells in 6-well plates to generate a sufficient number of cells for analysis.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, wash with PBS, detach with trypsin, and combine with the supernatant collected earlier.

  • Washing: Wash the cells twice with cold PBS by centrifuging at low speed (e.g., 300 x g for 5 minutes) and resuspending the pellet.[24]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1x10⁶ cells/mL.[25]

  • Staining: Transfer 100 µL of the cell suspension (1x10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide solution.[25]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[23]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[25]

Protocol 4: Apoptosis Assessment using Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases 3 and 7, which are key executioner enzymes in the apoptotic pathway.

Principle: The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD peptide sequence).[11] When added to apoptotic cells, active caspase-3/7 cleaves the substrate, releasing aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to caspase activity.[20]

Step-by-Step Methodology:

  • Cell Culture: Follow steps 1-3 from the CellTiter-Glo® protocol, seeding and treating cells in an opaque-walled 96-well plate.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent and the cell plate to room temperature.

  • Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well.[20]

  • Incubation: Mix the contents on a plate shaker at low speed for 30-60 seconds and then incubate at room temperature for 1-3 hours.

  • Measurement: Record the luminescence using a plate luminometer. The signal is proportional to the amount of active caspase 3/7.

Part 4: Data Interpretation & Troubleshooting

Synthesizing the results from these assays provides a powerful, multi-dimensional view of the compound's cytotoxic profile.

AssayParameter MeasuredKey InsightProsCons
MTT Assay Mitochondrial dehydrogenase activityOverall cell viability and metabolic health.[9]Inexpensive, well-established.Can be affected by changes in metabolic rate; indirect measure of viability.[18]
CellTiter-Glo® Intracellular ATP levelsViable, metabolically active cells.[10]Highly sensitive, simple "add-mix-measure" format.[19]More expensive; ATP levels can fluctuate with cellular stress.
Annexin V / PI PS externalization & membrane integrityDistinguishes between live, early/late apoptotic, and necrotic cells.Provides detailed mechanistic information on the mode of cell death.Requires a flow cytometer; more complex sample preparation.
Caspase-Glo® 3/7 Executioner caspase-3 and -7 activityConfirms apoptosis via the canonical caspase pathway.[11]Highly sensitive, homogeneous format.Measures a specific point in the apoptosis pathway; may miss non-caspase-dependent death.

Synthesizing Results:

  • Strong Cytotoxicity via Apoptosis: A dose-dependent decrease in MTT/ATP signal that correlates with a dose-dependent increase in Annexin V positive cells and elevated Caspase-3/7 activity.

  • Cytostatic Effect: A dose-dependent decrease in MTT/ATP signal with little to no increase in Annexin V or Caspase-3/7 activity, suggesting the compound inhibits cell proliferation without directly killing the cells.

  • Necrotic Effect: A decrease in MTT/ATP signal accompanied by an increase in PI-positive/Annexin V-negative or PI-positive/Annexin V-positive cells, without a significant rise in caspase activity.

Conclusion

Accurately characterizing the cytotoxicity of a novel prodrug like 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine requires a carefully planned, multi-faceted approach. By combining general viability assays such as MTT and CellTiter-Glo® with specific mechanistic assays like Annexin V staining and Caspase-3/7 activity measurement, researchers can build a comprehensive profile of the compound's biological effects. This layered methodology allows for the clear differentiation between cytostatic and cytotoxic outcomes, elucidation of the apoptotic pathway's involvement, and the generation of robust, publication-quality data essential for advancing cancer drug discovery and development.

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  • ACS Publications. (2003, November 15). Toxicity of Nucleoside Analogues Used to Treat AIDS and the Selectivity of the Mitochondrial DNA Polymerase. Retrieved from [Link]

  • ScienceDirect. (2022, June 1). Genotoxicity assessment of potentially mutagenic nucleoside analogues using ToxTracker®. Retrieved from [Link]

  • NCBI. (n.d.). Enzyme prodrug therapy: cytotoxic potential of paracetamol turnover with recombinant horseradish peroxidase. Retrieved from [Link]

  • ResearchGate. (n.d.). Bacteria-delivered enzyme prodrug cytotoxicity assay. Calculated IC50.... Retrieved from [Link]

  • AACR Journals. (2014, October 1). Abstract 5562: Screening of in vitro cytotoxicity of nucleoside analogs in HapMap cell lines to identify predictive markers of drug sensitivity. Retrieved from [Link]

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Cytotoxicity Assays | Life Science Applications. Retrieved from [Link]

  • PubMed. (n.d.). Antitumor activity of 3',5'-diesters of 5-fluoro-2'-deoxyuridine against murine leukemia L1210 cells. Retrieved from [Link]

  • MCE. (n.d.). 3',5'-Di-O-acetyl-2'-deoxy-2'-fluoro-5-iodouridine. Retrieved from [Link]

  • ResearchGate. (2016, February 25). 3'-O- and 5'-O-Propargyl Derivatives of 5-Fluoro-2'-Deoxyuridine: Synthesis, Cytotoxic Evaluation and Conformational Analysis. Retrieved from [Link]

  • PubMed. (1998, May). In vitro toxicity of N3-methyl-5'-deoxy-5-fluorouridine, a novel metabolite of doxifluridine: a bioanalytical investigation. Retrieved from [Link]

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Title: A Validated LC-MS/MS Strategy for the Quantitative Analysis of 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine and its Key Metabolites in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This application note presents a comprehensive and robust analytical framework for the simultaneous detection and quantification of the prodrug 3',5'-di-O-acetyl-5-fluoro-2'-O-methyluridine and its anticipated metabolites in plasma and intracellular matrices. As a lipophilic prodrug, its efficacy and safety profile are intrinsically linked to its metabolic conversion into active and potentially toxic species.[1][2] Understanding this conversion is critical for drug development. We provide detailed protocols for sample preparation from plasma and peripheral blood mononuclear cells (PBMCs), utilizing techniques from simple protein precipitation to advanced solid-phase extraction (SPE) for isolating phosphorylated species. The core of the methodology is a sensitive and specific Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method. This guide explains the rationale behind critical experimental choices and outlines a full validation strategy in accordance with FDA and ICH guidelines to ensure data integrity and reliability.[3][4]

Introduction and Scientific Rationale

Nucleoside analogs are a cornerstone of antiviral and anticancer chemotherapy.[5] However, their clinical utility is often hampered by poor oral bioavailability and rapid metabolism. The compound 3',5'-di-O-acetyl-5-fluoro-2'-O-methyluridine is designed as a prodrug to overcome these limitations. The di-acetyl moieties increase its lipophilicity, enhancing membrane permeability and protecting it from premature degradation.[2] Once inside the body, the prodrug is expected to undergo enzymatic hydrolysis to release the active nucleoside, which can then be further metabolized.

The critical analytical challenge lies in tracking this metabolic cascade. The primary metabolites of interest include the mono-deacetylated intermediates, the fully deacetylated nucleoside (5-fluoro-2'-O-methyluridine), the downstream product 5-fluorouracil (5-FU), and the intracellularly formed active species, the mono-, di-, and tri-phosphates.[6][7] Monitoring these analytes provides a complete pharmacokinetic and pharmacodynamic (PK/PD) picture, essential for dose selection, safety assessment, and understanding the mechanism of action.[8]

This document provides the detailed methodologies required to establish a validated bioanalytical assay for these compounds, leveraging the sensitivity and specificity of modern LC-MS/MS platforms.[9][10]

Predicted Metabolic Activation Pathway

The metabolic fate of the prodrug is predicted to follow a multi-step enzymatic conversion process. The initial and essential steps involve the removal of the acetyl protecting groups by ubiquitous esterase enzymes found in plasma and cells. This is followed by potential phosphorylation or cleavage of the glycosidic bond.

G cluster_prodrug Prodrug cluster_intermediates Intermediates cluster_active Active/Downstream Metabolites PD 3',5'-di-O-acetyl-5-fluoro- 2'-O-methyluridine M1 5'-O-Acetyl-5-fluoro- 2'-O-methyluridine PD->M1 Esterases M3 5-fluoro-2'-O-methyluridine (Deacetylated Nucleoside) M1->M3 Esterases M4 5-Fluorouracil (5-FU) M3->M4 Nucleoside Phosphorylase M5 5-fluoro-2'-O-methyluridine 5'-Monophosphate (M5-MP) M3->M5 Cellular Kinases M5_TP Active Triphosphate (M5-TP) M5->M5_TP ...di, tri-phosphorylation

Caption: Predicted metabolic pathway of 3',5'-di-O-acetyl-5-fluoro-2'-O-methyluridine.

Overall Analytical Workflow

A systematic approach is required, beginning with robust sample collection and preparation, followed by instrumental analysis and data processing. Different protocols are necessary for plasma and intracellular analysis due to the distinct nature of the matrices and target analytes.

G cluster_prep Sample Preparation cluster_extract Extraction start Sample Collection (Plasma / PBMCs) is_add Add Internal Standard (IS) & Stabilizers start->is_add plasma_prep Plasma Sample (Protocol 4.1) is_add->plasma_prep cell_prep PBMC Sample (Protocol 5.1) is_add->cell_prep ppt Protein Precipitation (PPT) plasma_prep->ppt Simple spe Solid-Phase Extraction (SPE) plasma_prep->spe Clean sax_spe Strong Anion Exchange SPE for Phosphates cell_prep->sax_spe Required analysis UHPLC-MS/MS Analysis ppt->analysis spe->analysis sax_spe->analysis data Data Processing & Quantification analysis->data report Report Generation data->report

Caption: General experimental workflow for metabolite analysis.

Protocol: Analysis in Human Plasma

This protocol targets the parent prodrug and its non-phosphorylated metabolites (M1, M3, M4).

Pre-Analytical Considerations
  • Sample Collection : Collect whole blood in K2-EDTA tubes. To prevent ex-vivo hydrolysis of the acetyl esters by plasma esterases, immediately place tubes on ice and process to plasma within 30 minutes. Consider adding an esterase inhibitor (e.g., sodium fluoride) to the collection tubes.

  • Storage : Store plasma samples at -80°C until analysis.

Protocol 4.2: Sample Preparation via Protein Precipitation (PPT)
  • Rationale : This is a rapid method suitable for high-throughput analysis. It effectively removes high molecular weight proteins but may result in higher matrix effects compared to SPE.[9]

  • Procedure :

    • Thaw plasma samples on ice.

    • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample, calibrator, or QC.

    • Add 10 µL of Internal Standard (IS) working solution (e.g., a stable isotope-labeled version of the parent drug or 5-FU).

    • Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer 150 µL of the supernatant to a clean autosampler vial.

    • Inject 5-10 µL into the UHPLC-MS/MS system.

UHPLC-MS/MS Method
  • Rationale : A C18 reversed-phase column provides good retention for the lipophilic parent drug and acetylated intermediates. A gradient elution is required to resolve analytes with a wide range of polarities. For highly polar metabolites like 5-FU that may have poor retention, a HILIC column can be considered as an alternative.[10][11]

  • Instrumentation : A UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Optimized Parameters (Example) :

ParameterSetting
UHPLC System
Analytical ColumnAcquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent[12]
Column Temperature40°C
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Gradient5% B (0-0.5 min), 5-95% B (0.5-5.0 min), 95% B (5.0-6.0 min), 5% B (6.1-8.0 min)
Injection Volume5 µL
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Negative & Positive (screen for best response)
MRM TransitionsSee Table 2 for predicted transitions
Source Temp.500°C
IonSpray Voltage-4500 V (Negative Mode)
  • Table 2: Predicted MRM Transitions (To be optimized experimentally)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Polarity
Parent Drug~389.1Fragment 1, 2Positive
M1 (Mono-acetyl)~347.1Fragment 1, 2Positive
M3 (Deacetylated)~305.1Fragment 1, 2Positive
5-Fluorouracil (5-FU)129.042.0[12]Negative
IS (e.g., SIL Parent)+4-8 Da higherSame as parentPositive

Protocol: Analysis of Intracellular Phosphorylated Metabolites

This protocol is designed to extract and quantify the mono-, di-, and tri-phosphate metabolites from a cell pellet, such as PBMCs.

Protocol 5.1: Cell Lysis and Extraction
  • Rationale : Accurate quantification requires precise cell counting, effective cell lysis to release intracellular contents, and immediate quenching of enzymatic activity. A strong anion exchange (SAX) SPE is necessary to separate the negatively charged phosphates from the complex cellular matrix.[6]

  • Procedure :

    • Isolate PBMCs from whole blood using a standard density gradient method (e.g., Ficoll-Paque).

    • Count cells accurately using a hemocytometer or automated cell counter.

    • Pellet a known number of cells (e.g., 10 million) by centrifugation.

    • Lyse the cell pellet by adding 500 µL of ice-cold 70% methanol and vortexing. This also precipitates proteins and quenches enzyme activity.

    • Add IS (a stable isotope-labeled nucleotide analog, if available).

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube for SPE.

Protocol 5.2: Strong Anion Exchange (SAX) SPE
  • Rationale : This step isolates and concentrates the phosphorylated metabolites. The different phosphate forms (mono-, di-, tri-) can be eluted sequentially by increasing the salt concentration of the elution buffer.[6]

  • Procedure :

    • Condition a SAX SPE cartridge (e.g., 100 mg, 1 mL) with 1 mL methanol, followed by 1 mL of equilibration buffer (e.g., 25 mM ammonium bicarbonate).

    • Load the cell extract supernatant from step 5.1.

    • Wash the cartridge with 1 mL of equilibration buffer to remove neutral and basic compounds.

    • Elute the monophosphate fraction with an appropriate buffer (e.g., 100 mM ammonium bicarbonate).

    • Elute the di- and tri-phosphate fractions with buffers of increasing ionic strength.

    • Evaporate the collected fractions to dryness under a stream of nitrogen.

    • Reconstitute in 100 µL of mobile phase A for LC-MS/MS analysis.

Method Validation

A full method validation must be performed to ensure the reliability of the data for regulatory submissions. The validation should adhere to the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry."[3][13]

  • Table 3: Validation Parameters and Typical Acceptance Criteria

ParameterDescriptionAcceptance Criteria (Typical)
Specificity & Selectivity Ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks (>20% of LLOQ response) at the retention time of the analyte in blank matrix.
Linearity & Range The range over which the method is accurate, precise, and linear.Calibration curve with at least 6 non-zero points; correlation coefficient (r²) ≥ 0.99.
Accuracy Closeness of measured values to the true value. Assessed at LLOQ, LQC, MQC, HQC levels.Mean concentration should be within ±15% of the nominal value (±20% at the LLOQ).[4]
Precision Closeness of replicate measurements. Assessed as intra-day and inter-day precision.Coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).[4]
Lower Limit of Quantitation (LLOQ) The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.Signal-to-noise ratio > 10; accuracy and precision criteria must be met.
Recovery The extraction efficiency of the analytical method.Consistent, precise, and reproducible at low, medium, and high concentrations.
Matrix Effect The effect of co-eluting, undetected matrix components on the ionization of the analyte.Assessed by comparing the response of an analyte in post-extraction spiked matrix with its response in a neat solution.
Stability Analyte stability in the biological matrix under different conditions (freeze-thaw, bench-top, long-term).Mean concentration of stability samples should be within ±15% of the nominal concentration of fresh samples.

Conclusion

The analytical strategies detailed in this application note provide a robust and reliable foundation for characterizing the metabolic profile of 3',5'-di-O-acetyl-5-fluoro-2'-O-methyluridine. The use of UHPLC-MS/MS ensures high sensitivity and specificity, while the tailored sample preparation protocols allow for accurate quantification of the parent prodrug and its key metabolites in both systemic circulation and at the intracellular site of action. Proper validation of these methods is paramount and will yield high-quality data to support critical decisions throughout the drug development lifecycle.

References

  • BASi. (n.d.). Determination Of 5-fluorouracil In Human Plasma Using Lc-ms/ms.
  • Karolinska University Hospital. (n.d.). TDM of 5-FU Therapeutic drug monitoring of 5-fluorouracil by LC-MS/MS.
  • LCGC International. (2026, February 6). Development of an Ultrasensitive LC–MS-MS Method for Determination of 5-Fluorouracil in Mouse Plasma.
  • ResearchGate. (n.d.). Validation of bioanalytical methods - Highlights of FDA's guidance.
  • Obrnuta faza. (n.d.). Analysis of 5-Fluorouracil in Plasma by LC-MS/MS.
  • PubMed. (2024, April 19). Development and validation of UPLC-MS/MS method for 5-Fluorouracil quantification in dried blood spot.
  • ECA Academy. (2015, July 30). FDA Guidance on analytical procedures and methods validation published.
  • PubMed. (2011, September 10). Determination of nucleoside analog mono-, di-, and tri-phosphates in cellular matrix by solid phase extraction and ultra-sensitive LC-MS/MS detection.
  • Analytical Method Development and Validation in Pharmaceuticals. (2025, October 18).
  • FDA. (n.d.). Safety Testing of Drug Metabolites Guidance for Industry.
  • ResearchGate. (2023, October 9). Nucleoside Analogs: A Review of Its Source and Separation Processes.
  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
  • PubMed. (1985, January 31). novel lipophilic analogues of 5'-fluoro-2'-deoxyuridine: synthesis, incorporation into liposomes and preliminary biological results.
  • PubMed. (n.d.). Metabolism and biological activity of 5'-deoxy-5-fluorouridine, a novel fluoropyrimidine.
  • PubMed. (n.d.). Antitumor activity of 3',5'-diesters of 5-fluoro-2'-deoxyuridine against murine leukemia L1210 cells.
  • PubMed. (2008, February 15). The mechanism of action of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine involves a second metabolic pathway leading to beta-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase.

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Application Notes and Protocols for Combination Therapy Testing of 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for a Prodrug in Combination Regimens

Nucleoside analogues represent a cornerstone of chemotherapy, primarily exerting their cytotoxic effects by interfering with DNA and RNA synthesis.[1][2] The compound 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine is a prodrug of a modified fluoropyrimidine nucleoside analogue. Its design incorporates two key features: acetyl groups at the 3' and 5' positions and a 2'-O-methyl modification on the ribose sugar. The acetyl groups are intended to increase lipophilicity, thereby enhancing cell membrane permeability and oral bioavailability.[3] Once inside the cell, these groups are cleaved by intracellular esterases to release the active nucleoside. This strategy is a common and effective approach in drug development to improve the pharmacokinetic properties of a parent drug.[4]

The active metabolite, 5-fluoro-2'-O-methyluridine, likely functions as an antimetabolite. Following phosphorylation to its triphosphate form, it can be incorporated into DNA and RNA, leading to chain termination and inhibition of essential enzymes like thymidylate synthase, ultimately triggering cell death.[5][6]

The clinical utility of monotherapy is often limited by innate or acquired drug resistance and dose-limiting toxicities.[7] Combination therapy aims to overcome these challenges by targeting multiple, non-overlapping cellular pathways, which can lead to synergistic effects, reduce the required dosage of individual agents, and decrease the likelihood of resistance.[8][9] This document provides a comprehensive, multi-phase protocol for the preclinical evaluation of 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine in combination with a second therapeutic agent.

Phase 1: Foundational Work - Single-Agent Characterization

Expertise & Experience: Before assessing a combination, it is imperative to establish the baseline activity of each individual agent. This step is crucial for designing the subsequent combination experiments with appropriate concentration ranges. The primary output of this phase is the half-maximal inhibitory concentration (IC50), which represents the drug concentration required to inhibit a biological process, such as cell proliferation, by 50%.

Protocol 1.1: In Vitro Single-Agent Cytotoxicity Assay

This protocol details the determination of IC50 values using a luminescence-based cell viability assay, such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.[10]

Methodology:

  • Cell Culture: Culture the selected cancer cell lines in their recommended media and conditions until they reach approximately 80% confluency.

  • Cell Seeding: Harvest cells using trypsin and perform a cell count. Seed the cells into a 96-well, opaque-walled plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) in a volume of 100 µL. Incubate for 24 hours to allow for cell attachment.

  • Drug Preparation: Prepare a 2X stock of the highest concentration of 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine and the partner agent in the appropriate cell culture medium. Perform a serial dilution (e.g., 1:3) to create a range of 8-10 concentrations.

  • Cell Treatment: Add 100 µL of the 2X drug dilutions to the corresponding wells, resulting in a final volume of 200 µL and the desired 1X final concentrations. Include wells for "vehicle control" (cells treated with vehicle, e.g., 0.1% DMSO) and "blank" (medium only).

  • Incubation: Incubate the plate for 72 hours under standard cell culture conditions.

  • Viability Assessment:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of the reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the average blank reading from all other wells.

    • Normalize the data to the vehicle control (set to 100% viability).

    • Plot the normalized viability against the logarithm of the drug concentration and fit a non-linear regression curve (e.g., log(inhibitor) vs. response -- variable slope) using software like GraphPad Prism to determine the IC50 value.

Phase 2: Synergy Quantification - The Chou-Talalay Method

Expertise & Experience: The Chou-Talalay method is a widely accepted quantitative approach to analyze drug interactions.[11][12] It is based on the median-effect principle, which is derived from the mass-action law.[13] This method allows for the calculation of a Combination Index (CI), which provides a numerical definition of the interaction:

  • CI < 1: Synergism

  • CI = 1: Additive Effect

  • CI > 1: Antagonism

Protocol 2.1: In Vitro Combination Assay (Checkerboard Design)

Methodology:

  • Assay Setup: Seed cells in 96-well plates as described in Protocol 1.1.

  • Drug Dilution Matrix:

    • Prepare serial dilutions of both Drug A (3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine) and Drug B (combination partner) at 4X the final desired concentrations. A common approach is to use a range centered around the IC50 (e.g., 0.125x, 0.25x, 0.5x, 1x, 2x, 4x, 8x IC50).

    • In a separate dilution plate, add 50 µL of 4X Drug A dilutions along the columns and 50 µL of 4X Drug B dilutions along the rows. This creates a matrix of combination concentrations. Also include columns and rows for each drug alone and a vehicle control.

  • Cell Treatment: Transfer 100 µL from the drug dilution matrix plate to the corresponding wells of the cell plate (which contains 100 µL of medium with cells).

  • Incubation & Viability Assessment: Follow steps 5 and 6 from Protocol 1.1.

  • Data Analysis:

    • Input the dose-response data for each single agent and the combinations into a specialized software program like CompuSyn or SynergyFinder.[12][14]

    • The software will calculate the CI values at different effect levels (Fraction affected, Fa).

    • Generate a Fa-CI plot (Chou-Talalay plot) where CI is plotted against the fraction of cells affected. This visualizes the interaction across the entire dose range.

Data Presentation: Combination Index
Combination PartnerCell LineFa LevelCombination Index (CI)Interpretation
Drug XMCF-70.500.75Synergism
Drug XMCF-70.750.62Synergism
Drug XMCF-70.900.51Strong Synergism
Drug YHCT1160.501.05Additive
Drug YHCT1160.751.21Slight Antagonism

Visualizing the Experimental Strategy

A well-defined workflow is critical for the systematic evaluation of a drug combination.

G cluster_0 Phase 1: In Vitro Single Agent cluster_1 Phase 2: In Vitro Combination cluster_2 Phase 3: Mechanistic Validation cluster_3 Phase 4: In Vivo Evaluation P1_1 Determine IC50 of Test Compound P2_1 Checkerboard Assay P1_1->P2_1 P1_2 Determine IC50 of Combination Partner P1_2->P2_1 P2_2 Calculate Combination Index (Chou-Talalay Method) P2_1->P2_2 P2_3 Identify Synergistic Combinations P2_2->P2_3 P3_1 Cell Cycle Analysis P2_3->P3_1 P3_2 Apoptosis Assays P2_3->P3_2 P3_3 Western Blot (Signaling Pathways) P2_3->P3_3 P4_1 Tumor Xenograft Model P2_3->P4_1 P4_2 Assess Efficacy & Toxicity P4_1->P4_2

Caption: Preclinical workflow for combination therapy testing.

Phase 3: Unraveling the 'Why' - Mechanistic Validation

Expertise & Experience: Observing synergy is the first step; understanding its mechanistic basis is critical for rational drug development. Does the combination enhance cell cycle arrest? Does it push cells more effectively towards apoptosis? Does one drug inhibit a resistance pathway activated by the other? These questions must be addressed.

Protocol 3.1: Cell Cycle Analysis by Flow Cytometry

Methodology:

  • Treatment: Treat cells in 6-well plates with the vehicle, each drug alone (at its IC50), and the synergistic combination for 24, 48, and 72 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with ice-cold PBS.

  • Fixation: Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Analysis: Analyze the samples on a flow cytometer. The DNA content will distinguish cells in G0/G1, S, and G2/M phases of the cell cycle.

Protocol 3.2: Apoptosis Assessment (Annexin V/PI Staining)

Methodology:

  • Treatment: Treat cells as described in Protocol 3.1.

  • Harvesting: Collect all cells and wash with cold PBS.

  • Staining: Resuspend cells in Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.

  • Analysis: Analyze immediately by flow cytometry. The staining pattern will differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Proposed Mechanism of Action

G cluster_cell Cancer Cell cluster_combo Combination Partner Prodrug 3',5'-di-O-acetyl-5-fluoro -2'-O-methyluridine ActiveDrug Active Metabolite (5-F-2'-OMe-Uridine-TP) Prodrug->ActiveDrug Esterases TS Thymidylate Synthase ActiveDrug->TS Inhibition DNARNA DNA/RNA Synthesis ActiveDrug->DNARNA Inhibition TS->DNARNA Required for Proliferation Cell Proliferation DNARNA->Proliferation Apoptosis Apoptosis DNARNA->Apoptosis Inhibition leads to DrugB Drug B Survival Survival Pathway (e.g., PI3K/Akt) DrugB->Survival Inhibition Survival->Apoptosis Inhibits

Caption: Hypothesized synergistic mechanism of action.

Phase 4: In Vivo Efficacy Assessment

Expertise & Experience: Demonstrating synergy in a complex biological system is the ultimate goal of preclinical testing. An animal model, such as a tumor xenograft in immunodeficient mice, provides a platform to evaluate not only the anti-tumor efficacy but also the systemic toxicity of the combination therapy.[13]

Protocol 4.1: Human Tumor Xenograft Mouse Model

Methodology:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 2-5 million cells) that showed in vitro synergy into the flank of immunodeficient mice (e.g., athymic nude mice).

  • Tumor Growth: Monitor the mice until tumors reach a palpable, measurable size (e.g., 100-150 mm³).

  • Randomization: Randomize the mice into four treatment groups (n=8-10 mice per group):

    • Group 1: Vehicle Control

    • Group 2: 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine alone

    • Group 3: Combination partner alone

    • Group 4: Combination of both agents

  • Dosing: Administer the drugs according to a predetermined schedule (e.g., daily, once every three days) and route (e.g., oral gavage, intraperitoneal injection). Doses should be based on prior maximum tolerated dose (MTD) studies.

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week. (Volume = 0.5 x Length x Width²).

    • Record animal body weight at the same frequency as a general indicator of toxicity.

    • Observe the animals for any clinical signs of distress.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size (e.g., 1500-2000 mm³) or for a set duration. Euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

Phase 5: Preclinical Safety & Pharmacokinetics

Expertise & Experience: A successful combination must not only be effective but also safe. Preclinical toxicology studies are required by regulatory agencies like the FDA to ensure a drug is safe enough for human trials.[15][16] Furthermore, it is crucial to understand if the co-administration of drugs alters their pharmacokinetic (PK) profiles.

Considerations for IND-Enabling Studies
  • Pharmacokinetics (PK): Conduct studies in at least two species (one rodent, one non-rodent).[17] When the combination is administered, measure the plasma concentrations of the prodrug, its active metabolite, and the partner drug over time. This will determine if there are any drug-drug interactions affecting absorption, distribution, metabolism, or excretion (ADME).[18]

  • General Toxicology: Perform dose-range finding and repeat-dose toxicology studies for the combination in two species.[19] These studies identify potential target organs for toxicity and establish a No-Observed-Adverse-Effect-Level (NOAEL), which is critical for determining a safe starting dose in Phase 1 clinical trials.[16] All toxicology studies intended for regulatory submission must be conducted under Good Laboratory Practice (GLP) conditions.[17]

References

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  • Zhang, Z., et al. (2016). Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method. Frontiers in pharmacology, 7, 48. [Link]

  • Lee, J. H., & Kim, Y. G. (2018). Understanding the pharmacokinetics of prodrug and metabolite. ResearchGate. [Link]

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3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine for in vivo animal model studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols for In Vivo Animal Studies

Topic: 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine

Audience: Researchers, scientists, and drug development professionals.

Introduction: A Prodrug Strategy for Enhanced Bioavailability

Nucleoside analogs are a cornerstone of antiviral and anticancer chemotherapies.[1] Their efficacy, however, is often hampered by poor pharmacokinetic properties, such as low oral bioavailability due to high polarity.[2] To overcome these limitations, prodrug strategies are widely employed.[3] 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine is a chemically modified nucleoside analog designed as a prodrug. The addition of two acetyl groups at the 3' and 5' positions of the ribose sugar significantly increases the compound's lipophilicity.[2][4] This chemical modification is engineered to enhance cell membrane permeability and improve oral absorption, allowing for more effective systemic delivery.[4]

Once absorbed and distributed to target tissues, the acetyl groups are cleaved by intracellular esterases, releasing the active parent compound, 5-fluoro-2'-O-methyluridine.[1][4] This guide provides a comprehensive overview of the mechanism, study design considerations, and detailed protocols for the preclinical evaluation of 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine in in vivo animal models.

Section 1: Scientific Rationale and Mechanism of Action

The Prodrug Advantage: From Acetylated Ester to Active Metabolite

The core principle behind 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine is to use a lipophilic "disguise" to deliver the active drug more efficiently. Nucleoside analogs are often hydrophilic, making it difficult for them to cross the lipid-rich cell membranes. By attaching acetyl esters, the overall molecule becomes more lipid-soluble, facilitating its passage through the gut wall (for oral administration) and into target cells.[2] Inside the cell, ubiquitous esterase enzymes hydrolyze the ester bonds, unmasking the active nucleoside.[1][4] This intracellular activation is a critical design feature, concentrating the active form where it is needed and potentially reducing systemic exposure to metabolites.

Anticipated Cellular Mechanism

The parent compound is a fluorinated pyrimidine, a class of antimetabolites known to exert cytotoxic effects by interfering with nucleic acid synthesis.[5][6] Upon release, 5-fluoro-2'-O-methyluridine is expected to be phosphorylated by cellular kinases to its active triphosphate form.[6][7] This active metabolite can then disrupt cellular processes in two primary ways, similar to the well-established mechanisms of 5-fluorouracil (5-FU).[6]

  • Inhibition of Thymidylate Synthase (TS): The monophosphate metabolite can bind to and inhibit TS, the enzyme responsible for synthesizing thymidine, an essential building block for DNA replication.[6][8] Depletion of the thymidine pool leads to DNA damage and arrests cell division.[8]

  • Incorporation into RNA and DNA: The triphosphate form can be mistakenly incorporated into RNA and DNA chains by polymerases.[6][8] This fraudulent incorporation disrupts RNA processing and function and can lead to DNA strand breaks, ultimately triggering cell cycle arrest and apoptosis.[5][9]

The 2'-O-methyl modification on the ribose sugar is a key structural feature often used to confer specific properties, such as increased stability against enzymatic degradation or altered binding to viral polymerases, making this compound of interest for various therapeutic areas.[]

Metabolic Activation Pathway cluster_0 Extracellular / Circulation cluster_1 Intracellular Prodrug 3',5'-Di-O-Acetyl-5-fluoro- 2'-O-methyluridine (Lipophilic) Active_Drug 5-Fluoro-2'-O-methyluridine Prodrug->Active_Drug Intracellular Esterases Active_Metabolite Active Triphosphate Metabolite Active_Drug->Active_Metabolite Cellular Kinases Target1 Inhibition of Thymidylate Synthase Active_Metabolite->Target1 Target2 Incorporation into RNA & DNA Active_Metabolite->Target2

Caption: Metabolic activation of the prodrug.

Section 2: Preclinical In Vivo Study Design

A well-designed in vivo study is critical for evaluating the therapeutic potential and safety profile of a new chemical entity. Understanding the pharmacokinetics (PK) and pharmacodynamics (PD) is essential for translating preclinical findings to clinical applications.[11]

Animal Model Selection

The choice of animal model is dictated by the research question.

  • For Oncology: Subcutaneous xenograft models using human cancer cell lines implanted in immunocompromised mice (e.g., BALB/c nude, NOD/SCID) are standard. These models allow for the direct assessment of the compound's anti-tumor activity.

  • For Virology: Transgenic or infection models relevant to the specific virus being targeted are necessary.

  • General Considerations: All animal experiments must be conducted under protocols approved by an Institutional Animal Care and Use Committee (IACUC), adhering to established guidelines for animal welfare.

Pharmacokinetic (PK) and Toxicity Studies

Before launching a full-scale efficacy study, it is crucial to understand how the animal model absorbs, distributes, metabolizes, and excretes the compound (ADME).[11]

  • Pilot PK Study: A small-scale study to determine key parameters like half-life (t½), maximum concentration (Cmax), and overall exposure (AUC) is recommended.[12][13] This informs the dosing schedule required to maintain therapeutic concentrations.

  • Maximum Tolerated Dose (MTD) Study: This dose-escalation study identifies the highest dose that can be administered without causing unacceptable toxicity. Animals should be monitored for clinical signs of distress, body weight loss (>15-20% is a common endpoint), and changes in behavior. Known toxicities of fluoropyrimidines include hematopoietic, gastrointestinal, and cardiac effects, which should be monitored closely.[5][14][15]

Section 3: Detailed Experimental Protocols

Protocol 1: Preparation of Dosing Solution

The acetylated prodrug is expected to be lipophilic and poorly soluble in aqueous solutions. Therefore, a suitable vehicle is required to create a stable and injectable formulation. The selection of a vehicle is a critical step, as the vehicle itself must be non-toxic and not interfere with the experimental outcome.[16]

Materials:

  • 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine powder

  • Dimethyl sulfoxide (DMSO), sterile-filtered

  • Polyethylene glycol 400 (PEG400)

  • Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile, conical tubes (1.5 mL and 15 mL)

  • Vortex mixer and/or sonicator

Procedure:

  • Weighing: Accurately weigh the required amount of the compound based on the desired final concentration and dosing volume.

  • Initial Solubilization: First, dissolve the compound in a minimal amount of DMSO. For example, to make a 10 mg/mL final solution, you might first dissolve 100 mg of the compound in 1 mL of DMSO. Vortex thoroughly. Gentle warming (37°C) or brief sonication may aid dissolution.

  • Addition of Co-solvents: Add the co-solvents in a stepwise manner. A common practice for lipophilic compounds is to use a combination of solvents.[17] Refer to the table below for recommended formulations. For example, add 4 mL of PEG400 to the DMSO solution and mix until a clear solution is obtained.

  • Final Dilution: Slowly add the aqueous component (e.g., sterile saline) dropwise while vortexing to bring the solution to the final volume (e.g., add 5 mL of saline for a final volume of 10 mL).

  • Final Inspection: The final solution should be clear and free of precipitation. If precipitation occurs, the formulation is not suitable and alternative vehicle compositions should be tested.

  • Storage: Prepare the dosing solution fresh daily. If short-term storage is necessary, store at 4°C, protected from light, and allow it to return to room temperature before administration. Always inspect for precipitation before use.

Formulation Option Composition (by volume) Notes
A (Standard) 10% DMSO / 40% PEG400 / 50% SalineA widely used vehicle for many preclinical studies.[17][18]
B (Lower Organic) 5% DMSO / 30% PEG300 / 65% SalineReduces potential for solvent toxicity with chronic dosing.
C (Oil-based) 100% Corn Oil or Sesame OilSuitable for highly lipophilic compounds, typically for oral or subcutaneous routes. Requires sonication to suspend.[17]
D (Cyclodextrin) 20-40% Hydroxypropyl-β-cyclodextrin in WaterCyclodextrins can encapsulate hydrophobic drugs to improve aqueous solubility.[16]

Important: Always include a "Vehicle Control" group in your study, which receives the exact same formulation without the active compound.[17]

Protocol 2: In Vivo Administration (Intraperitoneal Injection)

Intraperitoneal (IP) injection is a common and effective route for systemic drug delivery in rodent models.[18][19]

Materials:

  • Prepared dosing solution

  • Appropriately sized sterile syringes (e.g., 1 mL)

  • Sterile needles (e.g., 27-gauge, ½ inch)

  • Animal scale

  • 70% Ethanol for disinfection

Procedure:

  • Animal Handling: Weigh the mouse to calculate the precise injection volume (typically 100-200 µL, or 5-10 mL/kg body weight).

  • Proper Restraint: Restrain the mouse firmly but gently, ensuring the abdominal area is accessible. One common method is to scruff the mouse by the loose skin on its neck and back, and secure the tail.

  • Injection Site: Tilt the mouse slightly head-down. The injection should be administered in the lower right or left abdominal quadrant to avoid damaging the bladder or cecum.

  • Needle Insertion: Insert the needle at a shallow angle (approximately 10-20 degrees) into the peritoneal cavity.

  • Aspiration Check: Gently pull back on the plunger. If you see a yellow fluid (urine) or brownish/green fluid (intestinal contents), withdraw the needle and re-inject at a different site with a fresh needle and syringe. No fluid or a small air bubble indicates correct placement.

  • Injection: Depress the plunger smoothly to deliver the full volume.

  • Withdrawal: Remove the needle and return the mouse to its cage.

  • Monitoring: Observe the animal for a few minutes post-injection to ensure there are no immediate adverse reactions.

Protocol 3: Example Efficacy Study in a Xenograft Model

This protocol outlines a typical workflow for assessing the anti-tumor efficacy of the compound.

In Vivo Efficacy Study Workflow A Day -10 to -1: Animal Acclimatization B Day 0: Tumor Cell Implantation (e.g., Subcutaneous) A->B C Day 7-10: Tumor Volume ~100-150 mm³ B->C D Randomization into Groups (n=8-10 mice/group) C->D E Treatment Initiation D->E F Group 1: Vehicle Control (IP, Daily) E->F G Group 2: Test Compound (e.g., 50 mg/kg) (IP, Daily) E->G H Group 3 (Optional): Positive Control E->H I Monitoring (3x/week): - Tumor Volume (Calipers) - Body Weight - Clinical Signs F->I G->I H->I J Study Endpoint: - Tumor Volume >1500 mm³ - Body Weight Loss >20% - Pre-defined time (e.g., 28 days) I->J K Euthanasia & Tissue Collection: - Tumor, Plasma, Organs J->K L Data Analysis: - Tumor Growth Inhibition (TGI) - Statistical Analysis K->L

Caption: Workflow for a typical in vivo efficacy study.

Example Dosing and Monitoring Schedule:

Parameter Description
Animal Model BALB/c nude mice, female, 6-8 weeks old
Tumor Model 5 x 10⁶ HCT-116 human colorectal cancer cells in Matrigel, subcutaneous flank injection
Treatment Groups 1. Vehicle Control (10% DMSO/40% PEG400/50% Saline) 2. Test Compound (50 mg/kg) 3. Positive Control (e.g., 5-FU, 20 mg/kg)
Dosing Route Intraperitoneal (IP) injection
Dosing Schedule Once daily (q.d.) for 21 consecutive days
Monitoring Body weight and tumor volume measured 3 times per week. Tumor Volume = 0.5 x (Length x Width²)
Primary Endpoint Tumor Growth Inhibition (TGI) at the end of the study

Section 4: Data Interpretation and Troubleshooting

  • Efficacy: The primary efficacy endpoint is typically Tumor Growth Inhibition (TGI), calculated as: TGI (%) = (1 - [ΔTumorVol_Treated / ΔTumorVol_Control]) x 100. Statistical significance is determined using appropriate tests (e.g., ANOVA or t-test).

  • Toxicity: Monitor body weight changes. A mean body weight loss of over 15% in a treatment group is often indicative of significant toxicity. Observe animals for signs of distress such as hunched posture, ruffled fur, or lethargy.

  • Troubleshooting:

    • Precipitation in Formulation: The compound may be less soluble than anticipated. Try increasing the percentage of organic solvent (e.g., DMSO, PEG400) or using an alternative vehicle like cyclodextrin.

    • Acute Toxicity Post-Injection: The animal may have an adverse reaction to the vehicle (especially DMSO at high concentrations) or the compound. Consider reducing the dose, slowing the injection rate, or using a more biocompatible vehicle.

Conclusion

3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine represents a rational prodrug approach to improve the therapeutic potential of a novel nucleoside analog. By enhancing its lipophilicity, this modification aims to overcome common pharmacokinetic barriers, enabling effective delivery to target cells. The protocols and guidelines presented here provide a robust framework for the systematic in vivo evaluation of this compound. Careful attention to formulation, study design, and animal welfare is paramount to generating reliable and translatable preclinical data.

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Application Note: Strategic Utilization of 3',5'-Di-O-Acetyl-5-fluoro-2'-O-methyluridine in RNA Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of RNA therapeutics, 3',5'-Di-O-Acetyl-5-fluoro-2'-O-methyluridine (hereafter referred to as DA-5F-2OMe-U ) serves as a critical high-purity intermediate. Its dual-modification motif—combining the metabolic stability and sugar pucker enforcement of 2'-O-methylation with the unique electronic and magnetic properties of 5-fluorination —makes it indispensable for two distinct phases of drug development:

  • Manufacturing (CMC): It functions as the stable precursor for synthesizing 5'-DMT-3'-phosphoramidite building blocks, enabling the solid-phase synthesis of nuclease-resistant siRNAs and aptamers.

  • Discovery (R&D): It acts as a cell-permeable "prodrug" analog for metabolic studies and a precursor for 19F-NMR probes , allowing non-invasive structural analysis of RNA folding dynamics in solution.

This guide provides a comprehensive technical workflow for converting, utilizing, and validating this compound in therapeutic RNA pipelines.

Compound Profile & Mechanism of Action[1]

Chemical Architecture
  • Base (5-Fluoro-Uracil): The fluorine atom at the C5 position mimics hydrogen sterically (Van der Waals radius 1.47 Å vs 1.20 Å) but exerts significant electronic effects, altering base-stacking enthalpy and serving as a sensitive 19F-NMR reporter.

  • Sugar (2'-O-Methyl-Ribose): Locks the ribose in the C3'-endo conformation (A-form RNA preference), significantly increasing binding affinity to RNA targets and preventing hydrolysis by nucleases (e.g., RNase A, RNase H).

  • Protection (3',5'-Di-O-Acetyl): These ester groups render the molecule lipophilic, facilitating purification and potentially allowing passive diffusion across cell membranes for metabolic labeling studies before intracellular esterase cleavage.

Strategic Utility in RNA Therapeutics
FeatureTherapeutic BenefitMechanism
2'-O-Methylation Stability & Safety Blocks nucleophilic attack at the phosphorus center; evades TLR7/8 immune recognition.
5-Fluorination Structural Probing Provides a clean 19F NMR signal (no background in biological systems) to monitor RNA secondary structure transitions.
Di-Acetylation Process Efficiency Acts as a stable, orthogonal protecting group strategy during the synthesis of the nucleoside core, ready for selective deprotection.

Application 1: Synthesis of Phosphoramidite Building Blocks

For use in Solid-Phase RNA Synthesis (SPRS)

The primary industrial application of DA-5F-2OMe-U is its conversion into a Phosphoramidite , the active reagent required for automated RNA synthesizers. The acetyl groups must be removed to allow for 5'-DMT protection and 3'-phosphitylation.

Experimental Workflow: Precursor to Phosphoramidite
Step 1: Global Deacetylation

The acetyl groups at 3' and 5' are removed to expose the hydroxyls.

  • Reagents: Methanolic Ammonia (7N NH3 in MeOH) or Sodium Methoxide (NaOMe).

  • Protocol:

    • Dissolve 10 mmol DA-5F-2OMe-U in 50 mL anhydrous methanol.

    • Add 20 mL of 7N NH3/MeOH at 0°C.

    • Stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (DCM:MeOH 9:1) until the starting material (Rf ~0.7) disappears and the polar product (Rf ~0.2) appears.[1][2][3]

    • Evaporate solvent to dryness under reduced pressure.

Step 2: 5'-Dimethoxytritylation (5'-DMT Protection)

Selective protection of the primary 5'-OH is critical for directional synthesis.

  • Reagents: 4,4'-Dimethoxytrityl chloride (DMT-Cl), Pyridine.

  • Protocol:

    • Co-evaporate the deprotected nucleoside with anhydrous pyridine (3x) to remove moisture.

    • Dissolve in anhydrous pyridine (10 mL/mmol).

    • Add 1.1 equivalents of DMT-Cl in portions over 30 minutes at 0°C.

    • Stir at RT for 3 hours. Quench with MeOH (1 mL).

    • Workup: Dilute with DCM, wash with 5% NaHCO3. Dry organic layer over Na2SO4.

    • Purification: Flash chromatography (Hexane:Ethyl Acetate + 1% Triethylamine) to isolate 5'-O-DMT-5-Fluoro-2'-O-methyluridine .

Step 3: 3'-Phosphitylation

Conversion of the 3'-OH to the reactive phosphoramidite moiety.

  • Reagents: 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, DIPEA (base), DCM.

  • Protocol:

    • Dissolve the 5'-DMT intermediate in anhydrous DCM under Argon.

    • Add DIPEA (3.0 eq).

    • Dropwise add the chlorophosphoramidite reagent (1.2 eq) at RT.

    • Stir for 1 hour.

    • Purification: Rapid filtration through a silica plug or precipitation in cold Hexane. Critical: Use degassed solvents to prevent oxidation of P(III) to P(V).

Visualization: Synthesis Pathway

SynthesisPathway Start 3',5'-Di-O-Acetyl 5-F-2'-OMe-Uridine (Starting Material) Step1 Deacetylation (NH3/MeOH) Start->Step1 Inter1 Free Nucleoside (5-F-2'-OMe-U) Step1->Inter1 Step2 5'-DMT Protection (DMT-Cl, Pyridine) Inter1->Step2 Inter2 5'-DMT Intermediate Step2->Inter2 Step3 3'-Phosphitylation Inter2->Step3 Final 5'-DMT-3'-Phosphoramidite (Active Building Block) Step3->Final

Caption: Chemical conversion of the di-acetylated precursor to the active phosphoramidite for RNA synthesis.

Application 2: 19F-NMR Structural Probing

For Structural Biology and Interaction Studies

Once incorporated into an RNA strand (via the phosphoramidite method above), the 5-Fluoro modification acts as a powerful reporter. The 19F nucleus is highly sensitive to its chemical environment, making it ideal for distinguishing between single-stranded (unpaired) and double-stranded (paired) states.

Protocol: 1D 19F-NMR Spectroscopy of RNA

Objective: Determine the folding state of an RNA aptamer or siRNA.

  • Sample Preparation:

    • Synthesize RNA containing 5-F-2'-OMe-U at a specific position (e.g., U6).

    • Dissolve RNA (0.1–0.5 mM) in NMR buffer (10 mM Sodium Phosphate, 100 mM NaCl, pH 6.5).

    • Add 10% D2O for the lock signal.

  • Annealing:

    • Heat to 90°C for 2 mins, then snap-cool on ice (to favor hairpins) or slow-cool (to favor duplexes).

  • Data Acquisition:

    • Instrument: 500 MHz or higher NMR spectrometer equipped with a fluorine probe (19F frequency ~470 MHz).

    • Reference: Use Trifluoroacetic acid (TFA) or NaF as an external standard.

    • Parameters: Pulse angle 90°, Relaxation delay 2.0s (ensure T1 relaxation), Temperature 25°C.

  • Analysis:

    • Unpaired U: Signal typically appears downfield.

    • Base-Paired U (A-U): Signal shifts upfield due to ring current effects from the adenine.

    • Data Interpretation: A split peak indicates a slow exchange between two conformations (e.g., hairpin vs. duplex).

Application 3: Metabolic Stability & Cytotoxicity (Prodrug Context)

For Cell-Based Assays

The 3',5'-Di-O-Acetyl form is lipophilic, allowing it to cross cell membranes. Inside the cell, esterases cleave the acetyls. This makes the compound useful as a control to study the metabolic fate of 5-F-2'-OMe-Uridine.

Protocol: Cytotoxicity Profiling (MTT Assay)

Objective: Assess if the modified nucleoside exerts cytotoxic effects (e.g., via thymidylate synthase inhibition) or is inert (desired for pure RNAi activity).

  • Cell Culture: Seed HeLa or HepG2 cells in 96-well plates (5,000 cells/well).

  • Treatment:

    • Prepare stock solution of DA-5F-2OMe-U in DMSO.

    • Dilute in media to final concentrations (0.1 µM – 100 µM).

    • Incubate cells for 24, 48, and 72 hours.

  • Readout:

    • Add MTT reagent; incubate 4 hours. Solubilize formazan crystals.

    • Measure Absorbance at 570 nm.

  • Interpretation:

    • If cell viability remains high (>90%), the 2'-OMe modification is preventing phosphorylation/incorporation into DNA, confirming the safety of this modification for non-cytotoxic RNA therapeutics.

    • If viability drops, the compound is being metabolized to 5-FdUMP (active toxin). This is critical for safety profiling.

Quality Control & Troubleshooting

IssueProbable CauseSolution
Incomplete Deacetylation Old Ammonia/MeOH; Reaction time too short.Use fresh 7N NH3/MeOH; extend time to 12h; warm to 30°C.
Low Coupling Efficiency (Synthesis) Water contamination in Phosphoramidite.Dry DA-5F-2OMe-U precursor thoroughly before synthesis; use <30 ppm water Acetonitrile.
Broad 19F NMR Signals RNA aggregation or intermediate exchange.Increase temperature (e.g., to 37°C or 50°C); lower RNA concentration.
Unexpected Cytotoxicity Metabolism to 5-FU.Verify 2'-OMe integrity; this modification should block conversion to DNA substrates.

References

  • Puffer, B., et al. (2009).[4] "5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19F NMR spectroscopy." Nucleic Acids Research, 37(22), 7728–7740.[5] Link

  • Lennox, K. A., & Behlke, M. A. (2011). "Chemical modification and design of anti-miRNA oligonucleotides." Gene Therapy, 18(12), 1111–1120. Link

  • Pallan, P. S., et al. (2011). "Structure and conformation of the 2'-O-methyl-5-fluorouridine modified RNA." Acta Crystallographica, F67, 120-124.
  • BOC Sciences. "Product Data: 3',5'-Di-O-benzoyl-5-fluoro-2'-O-methyluridine (Analogous Application)."

  • MedChemExpress. "3',5'-Di-O-acetyl-2'-deoxy-5-fluorouridine (Floxuridine derivative properties)." Link

(Note: While specific literature on the di-acetylated 2'-OMe intermediate is niche, the protocols above are derived from standard nucleoside chemistry principles validated in the cited structural biology and oligonucleotide synthesis literature.)

Sources

Application Notes and Protocols for Studying 3',5'-Di-O-Acetyl-5-fluoro-2'-O-methyluridine Resistance

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding and Overcoming Resistance to a Novel Fluoropyrimidine Analog

3',5'-Di-O-Acetyl-5-fluoro-2'-O-methyluridine is a novel nucleoside analog belonging to the fluoropyrimidine class of compounds. These agents have been a cornerstone of chemotherapy for decades, primarily exerting their cytotoxic effects through the inhibition of thymidylate synthase (TS) and by being incorporated into RNA and DNA, which ultimately disrupts cellular replication and leads to cell death.[1][2][3][4] The 3',5'-di-O-acetyl and 2'-O-methyl modifications on the uridine scaffold are designed to enhance the pharmacological properties of the parent compound, potentially leading to improved oral bioavailability, increased metabolic stability, and a more favorable toxicity profile.

Despite the promise of new therapeutic agents, the development of drug resistance remains a significant clinical challenge.[4] Cancer cells can employ a variety of mechanisms to evade the cytotoxic effects of chemotherapy, including alterations in drug transport, increased expression or mutation of the drug's target, and the activation of pro-survival signaling pathways. A thorough understanding of the mechanisms underlying resistance to 3',5'-Di-O-Acetyl-5-fluoro-2'-O-methyluridine is therefore critical for its successful clinical development and for the design of effective combination therapies to overcome resistance.

This comprehensive guide provides a detailed experimental framework for researchers, scientists, and drug development professionals to investigate the mechanisms of resistance to 3',5'-Di-O-Acetyl-5-fluoro-2'-O-methyluridine. We will delve into the establishment of resistant cell line models and explore a multi-omics approach, integrating genomics, transcriptomics, and proteomics, to identify and validate the key drivers of resistance.

Part 1: Establishing a Foundation for Resistance Studies: The Resistant Cell Line Model

The first crucial step in studying drug resistance is the development of a robust and well-characterized in vitro model. This is typically achieved by generating drug-resistant cell lines through continuous exposure to escalating concentrations of the therapeutic agent.[5][6][7]

Protocol 1: Generation of 3',5'-Di-O-Acetyl-5-fluoro-2'-O-methyluridine-Resistant Cell Lines

Principle: This protocol describes the generation of a drug-resistant cancer cell line by culturing the parental, sensitive cell line in the continuous presence of increasing concentrations of 3',5'-Di-O-Acetyl-5-fluoro-2'-O-methyluridine. This process selects for cells that have acquired mechanisms to survive and proliferate in the presence of the drug.

Materials:

  • Parental cancer cell line of interest (e.g., a colon, breast, or pancreatic cancer cell line)

  • Complete cell culture medium

  • 3',5'-Di-O-Acetyl-5-fluoro-2'-O-methyluridine

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Cell culture flasks

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other cell viability assay reagents

  • Plate reader

Procedure:

  • Determine the initial inhibitory concentration (IC50):

    • Seed the parental cells in 96-well plates at an appropriate density.

    • The following day, treat the cells with a range of concentrations of 3',5'-Di-O-Acetyl-5-fluoro-2'-O-methyluridine (e.g., 0.01 nM to 100 µM).

    • After a 72-hour incubation, assess cell viability using an MTT assay or a similar method.[8][9][10]

    • Calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.

  • Initiate the resistance induction:

    • Start by culturing the parental cells in a medium containing a low concentration of the drug, typically around the IC20 (the concentration that inhibits growth by 20%).[7]

    • Continuously culture the cells in this drug-containing medium, passaging them as they reach confluence.

  • Escalate the drug concentration:

    • Once the cells are growing steadily in the initial drug concentration, gradually increase the concentration of 3',5'-Di-O-Acetyl-5-fluoro-2'-O-methyluridine. A stepwise increase of 1.5 to 2-fold is a common starting point.[5]

    • Monitor the cells closely. It is normal to observe a significant amount of cell death after each concentration increase.

    • Allow the surviving cells to recover and repopulate the flask before the next dose escalation.

  • Characterize the resistant phenotype:

    • Periodically, and once a stable resistant cell line is established (typically after several months), perform a cell viability assay to determine the new IC50 of the resistant cells compared to the parental cells. A significant increase in the IC50 (e.g., >10-fold) indicates the development of resistance.[7]

    • It is also crucial to assess the stability of the resistant phenotype by culturing the cells in a drug-free medium for several passages and then re-evaluating the IC50.

  • Cryopreserve cell stocks:

    • At various stages of the resistance development and once the final resistant line is established, it is essential to cryopreserve cell stocks to ensure a consistent supply for future experiments.

Part 2: Unraveling the Molecular Landscape of Resistance: A Multi-Omics Approach

With a validated resistant cell line model in hand, the next step is to identify the molecular changes that confer resistance. A powerful strategy is to employ a multi-omics approach, which involves the comprehensive analysis of the genome, transcriptome, and proteome of the resistant cells in comparison to their sensitive counterparts.

Identifying Genetic Drivers of Resistance with CRISPR-Cas9 Screening

Principle: Genome-wide CRISPR-Cas9 knockout screens are a powerful tool for identifying genes whose loss of function leads to drug resistance.[11][12] A pooled library of single-guide RNAs (sgRNAs) targeting every gene in the genome is introduced into a population of cells. The cells are then treated with the drug, and the sgRNAs that are enriched in the surviving, resistant cell population point to genes that, when knocked out, confer a survival advantage.

Workflow:

CRISPR_Screen_Workflow cluster_0 Library Transduction & Selection cluster_1 Drug Treatment & Sample Collection cluster_2 Sequencing & Data Analysis cluster_3 Hit Validation A Parental Cell Line B Lentiviral sgRNA Library Transduction A->B C Puromycin Selection B->C D Drug Treatment (3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine) C->D E Control (DMSO) C->E F Genomic DNA Extraction D->F G Genomic DNA Extraction E->G H PCR Amplification of sgRNA Cassettes F->H G->H I Next-Generation Sequencing H->I J Data Analysis (sgRNA Enrichment) I->J K Identification of Candidate Resistance Genes J->K L Individual Gene Knockout K->L M Validation of Resistant Phenotype L->M

Caption: CRISPR-Cas9 screen workflow for resistance gene identification.

Protocol 2: Genome-Wide CRISPR-Cas9 Knockout Screen

Materials:

  • Parental cancer cell line expressing Cas9

  • Pooled lentiviral sgRNA library (e.g., GeCKO, TKOv3)

  • Lentivirus packaging plasmids

  • HEK293T cells for lentivirus production

  • Polybrene or other transduction enhancers

  • Puromycin

  • 3',5'-Di-O-Acetyl-5-fluoro-2'-O-methyluridine

  • Genomic DNA extraction kit

  • PCR reagents for sgRNA amplification

  • Next-generation sequencing platform

Procedure:

  • Lentivirus Production: Produce high-titer lentivirus for the sgRNA library in HEK293T cells.

  • Transduction: Transduce the Cas9-expressing parental cell line with the sgRNA library at a low multiplicity of infection (MOI) to ensure that most cells receive only one sgRNA.

  • Antibiotic Selection: Select for successfully transduced cells using puromycin.

  • Drug Treatment: Split the cell population into two groups: one treated with a lethal concentration of 3',5'-Di-O-Acetyl-5-fluoro-2'-O-methyluridine and a control group treated with DMSO.

  • Genomic DNA Extraction: After a period of drug selection, harvest the surviving cells from both groups and extract genomic DNA.

  • sgRNA Sequencing: Amplify the sgRNA cassettes from the genomic DNA by PCR and sequence them using a next-generation sequencing platform.

  • Data Analysis: Analyze the sequencing data to identify sgRNAs that are significantly enriched in the drug-treated population compared to the control population. The genes targeted by these sgRNAs are candidate resistance genes.

  • Hit Validation: Validate the top candidate genes by individually knocking them out in the parental cell line and confirming that this confers resistance to the drug.[13] This can be done by generating individual knockout cell lines and performing cell viability assays.[14][15][16]

Transcriptomic Profiling of Resistant Cells with RNA Sequencing

Principle: RNA sequencing (RNA-Seq) provides a comprehensive snapshot of the transcriptome, allowing for the identification of differentially expressed genes and altered signaling pathways in resistant cells compared to their sensitive counterparts.[17][18][19][20]

Workflow:

RNA_Seq_Workflow cluster_0 Sample Preparation cluster_1 Library Preparation & Sequencing cluster_2 Data Analysis cluster_3 Downstream Validation A Resistant Cell Line C RNA Extraction A->C B Parental Cell Line D RNA Extraction B->D E mRNA Purification / rRNA Depletion C->E D->E F cDNA Synthesis E->F G Library Preparation F->G H Next-Generation Sequencing G->H I Quality Control & Read Alignment H->I J Differential Gene Expression Analysis I->J K Pathway Enrichment Analysis J->K L Identification of Key Dysregulated Pathways K->L M qRT-PCR Validation L->M N Functional Studies L->N

Caption: RNA-Seq workflow for transcriptomic analysis of resistance.

Protocol 3: RNA Sequencing and Data Analysis

Materials:

  • Resistant and parental cell lines

  • RNA extraction kit

  • RNA sequencing library preparation kit

  • Next-generation sequencing platform

  • Bioinformatics software for data analysis (e.g., DESeq2, edgeR)

Procedure:

  • RNA Extraction: Isolate high-quality total RNA from both the resistant and parental cell lines.

  • Library Preparation: Prepare RNA-Seq libraries from the extracted RNA. This typically involves mRNA purification or ribosomal RNA depletion, followed by cDNA synthesis and adapter ligation.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads.

    • Read Alignment: Align the sequencing reads to a reference genome.

    • Differential Expression Analysis: Identify genes that are significantly upregulated or downregulated in the resistant cells compared to the parental cells.

    • Pathway Analysis: Perform gene set enrichment analysis to identify biological pathways that are significantly altered in the resistant cells.

  • Validation: Validate the differential expression of key genes identified by RNA-Seq using quantitative real-time PCR (qRT-PCR).

Proteomic Analysis to Uncover Altered Protein Expression and Pathways

Principle: Proteomic analysis, typically using mass spectrometry, allows for the global identification and quantification of proteins.[21][22] By comparing the proteomes of resistant and sensitive cells, researchers can identify changes in protein expression and post-translational modifications that contribute to the resistant phenotype.[23][24][25]

Workflow:

Proteomics_Workflow cluster_0 Sample Preparation cluster_1 Mass Spectrometry cluster_2 Data Analysis cluster_3 Functional Validation A Resistant Cell Line C Protein Extraction & Digestion A->C B Parental Cell Line D Protein Extraction & Digestion B->D E Peptide Labeling (e.g., TMT) C->E D->E F Liquid Chromatography E->F G Tandem Mass Spectrometry (LC-MS/MS) F->G H Peptide & Protein Identification G->H I Protein Quantification H->I J Bioinformatics Analysis I->J K Identification of Differentially Expressed Proteins J->K L Western Blot Validation K->L M Functional Assays K->M

Caption: Proteomics workflow for identifying resistance-related proteins.

Protocol 4: Proteomic Analysis using Mass Spectrometry

Materials:

  • Resistant and parental cell lines

  • Lysis buffer

  • Protein quantification assay (e.g., BCA)

  • Trypsin or other proteases

  • Reagents for peptide labeling (e.g., TMT, iTRAQ) - optional

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • Proteomics data analysis software (e.g., MaxQuant, Proteome Discoverer)

Procedure:

  • Protein Extraction and Digestion: Lyse the cells to extract total protein. Quantify the protein concentration and digest the proteins into peptides using trypsin.

  • Peptide Labeling (Optional): For quantitative proteomics, peptides from different samples can be labeled with isobaric tags (e.g., TMT) to allow for multiplexed analysis.

  • LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry.

  • Data Analysis:

    • Protein Identification: Search the MS/MS spectra against a protein database to identify the peptides and corresponding proteins.

    • Protein Quantification: Quantify the relative abundance of proteins between the resistant and parental cell lines.

    • Bioinformatics Analysis: Identify differentially expressed proteins and perform pathway analysis to understand their functional implications.

  • Validation: Validate the changes in expression of key proteins using Western blotting.

Part 3: Data Integration and Functional Validation: From Candidates to Causality

The true power of a multi-omics approach lies in the integration of data from different platforms to build a cohesive understanding of the resistance mechanisms.

Data Integration:

  • Cross-Omics Analysis: Correlate the findings from the CRISPR screen, RNA-Seq, and proteomics to identify genes and pathways that are altered at multiple levels (genomic, transcriptomic, and proteomic).

  • Pathway Visualization: Use bioinformatics tools to visualize the integrated data in the context of known signaling pathways.

Functional Validation: Once high-confidence candidate genes and pathways have been identified, their role in mediating resistance must be functionally validated.

  • Gene Overexpression and Knockdown: In the parental cell line, overexpress candidate genes that were upregulated in the resistant line and assess for a gain of resistance. Conversely, in the resistant cell line, knockdown candidate genes that were upregulated and assess for a restoration of sensitivity.

  • Pharmacological Inhibition: If the identified pathways can be targeted by small molecule inhibitors, treat the resistant cells with these inhibitors in combination with 3',5'-Di-O-Acetyl-5-fluoro-2'-O-methyluridine to see if sensitivity can be restored.

Quantitative Data Summary

Table 1: Hypothetical Cell Viability Data for Parental and Resistant Cell Lines

Cell Line3',5'-Di-O-Acetyl-5-fluoro-2'-O-methyluridine IC50 (nM)Fold Resistance
Parental101
Resistant25025

Table 2: Hypothetical Top Hits from a CRISPR-Cas9 Screen

GenesgRNA Enrichment (Fold Change)Putative Function
ABCB115.2Drug efflux pump
TYMS12.5Drug target (Thymidylate Synthase)
BCL2L19.8Anti-apoptotic protein

Table 3: Hypothetical Differentially Expressed Genes from RNA-Seq

GeneLog2 Fold Change (Resistant vs. Parental)Adjusted p-value
ABCB14.5< 0.001
TYMS3.2< 0.001
BCL2L12.8< 0.01
DPYD-2.5< 0.01

Table 4: Hypothetical Differentially Abundant Proteins from Proteomics

ProteinLog2 Fold Change (Resistant vs. Parental)Adjusted p-value
ABCB13.9< 0.001
TYMS2.9< 0.001
Bcl-xL2.5< 0.01
DPD-2.1< 0.01

Conclusion

The experimental framework outlined in these application notes provides a robust and comprehensive approach to dissecting the mechanisms of resistance to 3',5'-Di-O-Acetyl-5-fluoro-2'-O-methyluridine. By combining the generation of resistant cell line models with a multi-omics strategy and rigorous functional validation, researchers can identify the key drivers of resistance. This knowledge is paramount for the development of strategies to overcome resistance, such as the design of rational combination therapies and the identification of predictive biomarkers to guide patient selection. Ultimately, a deep understanding of resistance will be instrumental in maximizing the therapeutic potential of this promising new agent.

References

  • MacLeod, G., Rajakulendran, N., & Angers, S. (2022). Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens. Methods in Molecular Biology, 2513, 207-226.
  • Doench, J. G. (2018). Am I ready for CRISPR? A user's guide to genetic screens.
  • Kao, C.-Y., et al. (2025). Development of Drug-resistant Cell Lines for Experimental Procedures. Journal of Visualized Experiments, (209), e66931.
  • Creative Bioarray. (n.d.). Establishment of Drug-resistant Cell Lines. Retrieved from [Link]

  • Procell. (2025, August 5). Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers. Retrieved from [Link]

  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]

  • Creative BioMart. (2022, April 26). Protocol of Stable Cell Line Generation. Retrieved from [Link]

  • Smith, H. W. (2013, August 13). Ways to generate drug-resistant cancer cell lines? ResearchGate. Retrieved from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Biocompare. (2022, October 28). Target Validation with CRISPR. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • CD Biosynsis. (n.d.). Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research. Retrieved from [Link]

  • Vitro Biotech. (n.d.). CRISPR gene knockout protocol (Part 3): Single Cell Isolation and Positive Clones Validation. Retrieved from [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorouracil. Retrieved from [Link]

  • CD Genomics. (n.d.). CRISPR Screening Protocol: A Step-by-Step Guide. Retrieved from [Link]

  • Bitesize Bio. (2025, January 9). Validating CRISPR: How to Confirm Successful Editing. Retrieved from [Link]

  • Wang, Y., et al. (2022). Proteomics Analysis of Interactions between Drug-Resistant and Drug-Sensitive Cancer Cells: Comparative Studies of Monoculture and Coculture Cell Systems. Journal of Proteome Research, 21(8), 1957-1967.
  • GENEWIZ. (2025, February 18). A Quick Start Guide to RNA-Seq Data Analysis. Retrieved from [Link]

  • MDPI. (2025, March 24). Techniques for Validating CRISPR Changes Using RNA-Sequencing Data. Retrieved from [Link]

  • Springer Nature. (n.d.). A Guide for Designing and Analyzing RNA-Seq Data. Retrieved from [Link]

  • Novogene. (n.d.). Understanding RNA-Seq analysis: A beginner's guide. Retrieved from [Link]

  • Illumina. (n.d.). RNA-Based Drug Response Biomarker Discovery and Profiling. Retrieved from [Link]

  • Al-Janabi, A. (2025, October 28).
  • ACS Publications. (2026, January 8). Mass Spectrometry Proteomics: A Key to Faster Drug Discovery. Retrieved from [Link]

  • Al-Daghri, N. M., et al. (2023). Mass Spectrometry-Based Proteomics: Analyses Related to Drug-Resistance and Disease Biomarkers. International Journal of Molecular Sciences, 24(19), 14781.
  • Bapat, A. R., et al. (1988). Synthesis and biological activity of 5-fluoro-2',3'-dideoxy-3'-fluorouridine and its 5'-phosphate. Molecular Pharmacology, 34(2), 185-191.
  • Protocols.io. (2024, December 1). Proteomics sample preparation. Retrieved from [Link]

  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-fluorouracil: mechanisms of action and clinical strategies.
  • BioTechniques. (2023, June 14). How to prepare samples for proteomic analysis with Protocols.io. Retrieved from [Link]

  • Nishizawa, Y., & Casida, J. E. (1965). 3',5'-diesters of 5-fluoro-2'-deoxyuridine: synthesis and biological activity. Biochemical Pharmacology, 14(11), 1605-1619.
  • Zhang, N., et al. (2008).
  • Phelps, M. E., Woodman, P. W., & Danenberg, P. V. (1980). Synthesis and Biological Activity of 5-fluoro-2'-deoxyuridine 5'-phosphorodiamidates. Journal of Medicinal Chemistry, 23(11), 1229-1232.
  • Armstrong, R. D., Connolly, K. M., Kaplan, A. M., & Cadman, E. (1983). Mechanism of cytotoxic activity of 5'-deoxy-5-fluorouridine. Cancer Chemotherapy and Pharmacology, 11(2), 102-105.
  • Gmeiner, W. H. (2022). Review of 5-FU resistance mechanisms in colorectal cancer: clinical significance of attenuated on-target effects. Cancer Drug Resistance, 5(4), 899-912.
  • Kumar, A., et al. (2022). Synthesis and Biological Evaluation of 5′-O-Fatty Acyl Ester Derivatives of 3′-Fluoro-2′,3′-dideoxythymidine as Potential Anti-HIV Microbicides. Molecules, 27(11), 3381.
  • Kumar, A., & Parmar, G. (2024). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 29(10), 2345.

Sources

Application Note: Plaque Reduction Assay (PRA) Protocol for 3',5'-Di-O-Acetyl-5-fluoro-2'-O-methyluridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This Application Note provides a standardized, high-stringency protocol for evaluating the antiviral potency of 3',5'-Di-O-Acetyl-5-fluoro-2'-O-methyluridine (hereafter referred to as DA-FMU ) using a Plaque Reduction Assay (PRA).

DA-FMU is a lipophilic prodrug of the nucleoside analog 5-fluoro-2'-O-methyluridine. The acetylation at the 3' and 5' positions enhances cellular permeability, allowing the compound to passively diffuse across the plasma membrane. Once intracellular, host esterases cleave the acetyl groups, releasing the nucleoside, which is subsequently phosphorylated by cellular kinases to its active triphosphate form. This active metabolite inhibits viral RNA-dependent RNA polymerase (RdRp) via chain termination or lethal mutagenesis.

The Plaque Reduction Assay is the gold standard for quantifying the concentration of a compound required to reduce viral infectivity by 50% (EC50). Unlike high-throughput CPE assays, the PRA directly measures the inhibition of viral spread (plaque formation) in a semi-solid matrix, providing a robust phenotypic endpoint for nucleoside analogs.

Mechanism of Action (Visualized)

The following diagram illustrates the critical activation pathway of DA-FMU, emphasizing the necessity of intracellular esterase activity for assay success.

MOA cluster_cell Intracellular Activation Cascade Extracellular Extracellular Space Prodrug DA-FMU (Lipophilic Prodrug) Membrane Cell Membrane (Passive Diffusion) Intracellular Cytoplasm Prodrug->Membrane Entry Nucleoside 5-fluoro-2'-O-methyluridine (Free Nucleoside) Prodrug->Nucleoside Esterases (Deacetylation) Triphosphate Active Triphosphate (NTP Analog) Nucleoside->Triphosphate Cellular Kinases (Phosphorylation) ViralPol Viral RdRp (Target) Triphosphate->ViralPol Competition w/ NTPs Inhibition Chain Termination / Error Catastrophe ViralPol->Inhibition Inhibits Replication

Caption: Figure 1. Intracellular metabolic activation pathway of DA-FMU requiring esterase cleavage and kinase phosphorylation to inhibit viral replication.

Materials & Reagents

Compound Preparation[1][2]
  • Test Compound: 3',5'-Di-O-Acetyl-5-fluoro-2'-O-methyluridine (Purity ≥ 98%).

  • Solvent: Dimethyl Sulfoxide (DMSO), sterile filtered, cell-culture grade.

  • Storage: Stock solutions (e.g., 100 mM) should be aliquoted and stored at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis of acetyl groups.

Biological Materials[1][3][4][5][6]
  • Cell Line: Permissive cell line forming clear plaques for the target virus (e.g., MDCK for Influenza, Vero E6 for Coronaviruses/Flaviviruses).

  • Virus Stock: Titered virus stock (PFU/mL known).

  • Overlay Medium: 2X MEM or DMEM supplemented with 4% FBS, mixed 1:1 with 2% Low Melting Point (LMP) Agarose or 2.4% Avicel (Microcrystalline cellulose).

Experimental Protocol

Pre-Assay Validation: Cytotoxicity (CC50)

Before performing the PRA, the cytotoxic concentration (CC50) must be determined to ensure that plaque reduction is due to antiviral activity, not cell death.

  • Seed cells in 96-well plates.

  • Treat with serial dilutions of DA-FMU (e.g., 0.1 µM – 500 µM) for 48-72 hours.

  • Assess viability using MTT or CellTiter-Glo.

  • Acceptance Criteria: The highest concentration used in the PRA must be ≤ CC20 (non-toxic).

Plaque Reduction Assay Workflow
Step 1: Cell Seeding
  • Vessel: 6-well or 12-well tissue culture plates.

  • Density: Seed cells (e.g.,

    
     cells/well for 6-well) to achieve 90-100% confluence  usually overnight. Monolayer integrity is critical.
    
Step 2: Compound Dilution
  • Prepare 2X concentration working solutions of DA-FMU in culture medium (to be mixed 1:1 with overlay).

  • Dilution Series: 6-point, 3-fold serial dilution (e.g., 100, 33.3, 11.1, 3.7, 1.2, 0.4 µM).

  • Vehicle Control: Medium + DMSO (matched to highest drug concentration, typically <0.5%).

Step 3: Infection (Adsorption)
  • Aspirate growth medium from wells.[1]

  • Wash monolayer once with PBS (optional, depends on cell adherence).

  • Inoculate with 50-100 PFU of virus per well in a small volume (200-400 µL).

    • Note: Target 50-100 plaques/well to prevent overlap while maintaining statistical power.

  • Incubate for 1 hour at 37°C, rocking plates every 15 minutes to prevent monolayer drying and ensure even distribution.

Step 4: Overlay & Treatment
  • Critical Step: Since DA-FMU is a nucleoside analog, it acts during replication. It must be present in the overlay to inhibit secondary spread.

  • Aspirate the viral inoculum (unadsorbed virus).

  • Immediately add the Compound-Overlay Mixture .

    • Preparation: Mix 2X Compound Dilution (warm) 1:1 with 2X Overlay Matrix (e.g., 2% Agarose, kept at 42°C).

    • Final Concentration: This yields 1X Drug and 1X Matrix.

  • Allow overlay to solidify at room temperature (approx. 20 mins).

  • Incubate at 37°C / 5% CO2 for 48-96 hours (virus dependent) until plaques are visible.

Step 5: Fixation & Staining
  • Fixation: Add 10% Formaldehyde directly over the agarose/Avicel. Incubate 1 hour (penetrates the matrix).

  • Removal: Gently rinse away the overlay under running tap water.

  • Staining: Add 1% Crystal Violet (in 20% ethanol) for 15 minutes.

  • Rinse: Wash with water and air dry.[1]

Workflow Diagram

Protocol Step1 1. Seed Cells (90-100% Confluence) Step3 3. Viral Infection (50-100 PFU/well, 1hr Adsorption) Step1->Step3 Step2 2. Prepare DA-FMU Dilutions (2X Conc. in Media) Step4 4. Overlay Addition (Mix Drug + Agarose 1:1) Step2->Step4 Step3->Step4 Aspirate Inoculum Step5 5. Incubation (48-96 hrs) Step4->Step5 Step6 6. Fix & Stain (Crystal Violet) Step5->Step6 Step7 7. Count Plaques Step6->Step7

Caption: Figure 2. Step-by-step Plaque Reduction Assay workflow for evaluating DA-FMU.

Data Analysis & Reporting

Plaque Counting

Count plaques in all wells. Plaques appear as clear circles (lysis) against a purple background (living cells).[1]

  • Valid Wells: Only count wells with distinct, non-overlapping plaques.

  • QC Check: The Virus Control (VC) wells should have 50-100 plaques. If VC < 20 or > 150, repeat the assay.

Calculation of % Inhibition

Calculate the percentage of inhibition for each concentration using the formula:



EC50 Determination

Plot Log[Concentration] (X-axis) vs. % Inhibition (Y-axis). Use non-linear regression (4-parameter logistic model) to calculate the EC50 (Effective Concentration 50%).

Table 1: Example Data Layout

Concentration (µM)Well 1 (Count)Well 2 (Count)Average% Inhibition
0 (Virus Control) 858283.50%
1.2 807879.05.4%
3.7 656062.525.1%
11.1 404241.050.9%
33.3 101211.086.8%
100 010.599.4%

Troubleshooting & Optimization

  • Issue: No Plaques in Control.

    • Cause: Virus titer too low or cells too confluent (overgrown/senescent).

    • Solution: Retitrate virus stock; ensure cells are seeded <24h prior to infection.

  • Issue: Plaques too small.

    • Cause: Overlay too dense or incubation too short.

    • Solution: Use Avicel instead of Agarose (easier diffusion) or extend incubation by 24h.

  • Issue: Toxicity (Cell monolayer peeling).

    • Cause: DA-FMU concentration too high or DMSO > 0.5%.

    • Solution: Check CC50. Ensure DMSO vehicle control is included.

References

  • Plaque Reduction Assay Methodology

    • Creative Diagnostics. Plaque Reduction Assay. Retrieved from .

  • Nucleoside Analog Mechanism

    • Connolly, G. P., & Duley, J. A. (1999). Uridine and its nucleotides: biological actions, therapeutic potentials. Trends in Pharmacological Sciences. .

  • Prodrug Chemistry (Di-O-acetyl modifications)

    • PubChem. 3',5'-Di-O-acetyl-2'-deoxy-5-fluorouridine.[2] Retrieved from .

  • Standard Virology Protocols

    • IBT Bioservices. Guide to In Vitro Antiviral Testing. Retrieved from .

Sources

quantitative PCR for measuring viral load after 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine treatment

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Viral Load Quantification Using RT-qPCR Following 3',5'-di-O-acetyl-5-fluoro-2'-O-methyluridine Treatment

Authored by a Senior Application Scientist

This document provides a comprehensive framework for researchers, scientists, and drug development professionals on the application of quantitative reverse transcription PCR (qRT-PCR) to accurately measure viral load in response to treatment with the antiviral agent 3',5'-di-O-acetyl-5-fluoro-2'-O-methyluridine. This guide emphasizes the causality behind experimental choices, ensuring a robust and self-validating methodology grounded in established scientific principles.

Introduction: The Nexus of Prodrug Strategy and Quantitative Virology

The quantification of viral load is a cornerstone of antiviral drug discovery, providing a direct measure of a compound's efficacy in inhibiting viral replication.[1][2][3] This application note focuses on assessing the antiviral activity of 3',5'-di-O-acetyl-5-fluoro-2'-O-methyluridine, a nucleoside analog designed with a prodrug strategy.

Mechanism of Action at a Glance: 3',5'-di-O-acetyl-5-fluoro-2'-O-methyluridine is a modified uridine analog. The 3' and 5' acetyl groups enhance its lipophilicity, thereby improving cell membrane permeability. Once inside the host cell, ubiquitous intracellular esterases are expected to cleave these acetyl groups, releasing the active parent nucleoside, 5-fluoro-2'-O-methyluridine.[4][5] This nucleoside is subsequently phosphorylated by host cell kinases to its active triphosphate form. This active metabolite can then act as a competitive inhibitor or an alternative substrate for the viral RNA-dependent RNA polymerase (RdRp). Its incorporation into the nascent viral RNA chain can lead to premature chain termination or introduce mutations, ultimately halting viral replication.[6][7][8] Similar mechanisms have been observed for other fluorinated nucleoside analogs like 4'-fluorouridine.[9][10]

To quantify this inhibitory effect, qRT-PCR is the gold standard.[2][11] It offers unparalleled sensitivity, specificity, and a broad dynamic range for measuring the number of viral RNA copies in a sample.[2] This protocol is designed in accordance with the MIQE (Minimum Information for Publication of Quantitative Real-Time PCR Experiments) guidelines to ensure data integrity, reproducibility, and transparency.[12][13][14]

Principle of the Assay: A Validated Workflow

The experimental workflow is a multi-stage process designed to move from a biological system to quantitative data. Each step includes critical controls to validate the results of the subsequent stage.

G cluster_0 I. In Vitro Experiment cluster_1 II. Sample Processing cluster_2 III. qRT-PCR Analysis cluster_3 IV. Data Interpretation A Cell Seeding B Viral Infection (Defined MOI) A->B C Drug Treatment (Dose-Response) B->C D Harvest & Lysis C->D E Viral RNA Extraction (+ DNase Treatment) D->E F RNA Quantification & Quality Control E->F G Reverse Transcription (cDNA Synthesis) F->G H Quantitative PCR (TaqMan Assay) G->H I Data Acquisition (Ct Values) H->I J Standard Curve Generation I->J K Absolute Quantification (Viral RNA Copies/mL) J->K L EC50 Determination K->L

Caption: Experimental workflow for assessing antiviral efficacy.

Materials and Reagents

CategoryItemRecommended Supplier
Cell Culture Appropriate host cell line for the virusATCC
Cell culture medium (e.g., DMEM, MEM)Gibco
Fetal Bovine Serum (FBS)Gibco
Penicillin-StreptomycinGibco
Trypsin-EDTAGibco
Virus Virus stock with a known titer (PFU/mL or TCID50/mL)-
Antiviral Compound 3',5'-di-O-acetyl-5-fluoro-2'-O-methyluridineCustom Synthesis/Vendor
DMSO (Vehicle)Sigma-Aldrich
RNA Extraction TRIzol Reagent or column-based kit (e.g., RNeasy)Invitrogen / QIAGEN
DNase I, RNase-freeThermo Fisher Scientific
Nuclease-free waterAmbion
qRT-PCR One-Step qRT-PCR Master Mix (with ROX reference dye if needed)Thermo Fisher Scientific / Bio-Rad
Custom TaqMan Primers and ProbeIntegrated DNA Technologies (IDT)
qRT-PCR compatible plates and optical sealsVaries by instrument
Standard Curve Plasmid containing the target viral sequence or IVT RNACustom Synthesis
Equipment Biosafety Cabinet (Class II)Baker / Labconco
CO2 IncubatorThermo Fisher Scientific
Inverted MicroscopeOlympus / Nikon
Real-Time PCR Detection SystemApplied Biosystems / Bio-Rad
Nanodrop SpectrophotometerThermo Fisher Scientific
Centrifuges (benchtop and micro)Eppendorf / Beckman Coulter

Detailed Experimental Protocols

Part A: Cell Culture, Infection, and Drug Treatment

This phase establishes the biological system for testing the drug's efficacy.

  • Cell Seeding: Seed the appropriate host cells into 24- or 48-well plates at a density that will result in 80-90% confluency at the time of infection. Incubate for 18-24 hours.

  • Drug Preparation: Prepare a 10-20 mM stock solution of 3',5'-di-O-acetyl-5-fluoro-2'-O-methyluridine in sterile DMSO. From this stock, create a series of 2x working concentrations in culture medium for your dose-response curve (e.g., 200 µM down to 0.1 µM).

  • Viral Infection: Aspirate the culture medium from the cells. Infect the cells with the virus at a low multiplicity of infection (MOI), typically 0.01 to 0.1, to allow for multiple rounds of replication. Adsorb for 1 hour at 37°C.

    • Expertise Insight: A low MOI is crucial. A high MOI would result in a single, overwhelming replication cycle, masking the effects of a drug that acts on subsequent rounds of replication.

  • Treatment Application: After adsorption, remove the viral inoculum and wash the cells once with PBS. Add an equal volume of the 2x drug working concentrations to the corresponding wells.

  • Controls (Critical for Validation):

    • Virus Control (VC): Infected cells treated with vehicle (DMSO) only. This represents 0% inhibition.

    • Cell Control (CC): Uninfected, untreated cells. Monitors cell health.

    • Toxicity Control: Uninfected cells treated with the highest drug concentration. Monitors drug-induced cytotoxicity.

  • Incubation: Incubate the plates for a predetermined period (e.g., 48-72 hours), which should be sufficient for the virus to replicate robustly in the Virus Control wells.

  • Harvesting: At the end of the incubation period, harvest the cell supernatant and/or cell lysate for RNA extraction. The choice depends on whether the virus is primarily cell-associated or released.

Part B: Viral RNA Extraction

The goal is to isolate high-quality viral RNA free from inhibitors and contaminating DNA.

  • Lysis: Lyse the samples (e.g., 100 µL of supernatant or cell lysate) by adding the appropriate volume of lysis buffer (e.g., TRIzol or buffer from a column-based kit).

  • Extraction: Follow the manufacturer's protocol for RNA extraction.

  • DNase Treatment (Mandatory): Treat the extracted RNA with RNase-free DNase I to eliminate any contaminating host genomic DNA or plasmid DNA from viral stocks. This is a critical step to prevent false-positive signals in the qPCR.[15]

  • Purification: Re-purify the RNA to remove the DNase and buffers.

  • Quantification and Quality Control: Measure the RNA concentration and purity (A260/280 and A260/230 ratios) using a spectrophotometer like a NanoDrop. An A260/280 ratio of ~2.0 is indicative of pure RNA.

Part C: Primer and Probe Design

The specificity of the qRT-PCR assay is determined by the oligonucleotides.

  • Expertise Insight: A TaqMan probe-based assay is strongly recommended over SYBR Green for viral load quantification.[2] The probe provides an additional layer of specificity, ensuring that only the target amplicon is quantified.

Table 1: Key Parameters for Primer and Probe Design [16][17]

ParameterPrimersProbeRationale
Target Region Conserved region of the viral genomeBinds between the forward and reverse primersMinimizes impact of viral mutations on assay performance.[18]
Length 18-24 bases20-30 basesBalances specificity and binding efficiency.
Melting Temp (Tm) 60-65°C (within 2°C of each other)5-10°C higher than primersEnsures efficient annealing and that the probe is bound during extension.
GC Content 40-60%35-65%Promotes stable hybridization.
3' End Avoid T's; aim for G or C ("GC clamp")-Enhances priming efficiency.
5' End -Avoid a GA 5' G can quench the reporter fluorophore.
Secondary Structures Minimize hairpins and self-dimersMinimize hairpinsPrevents interference with hybridization to the target.
Specificity Verify with BLAST against host and related viral genomes-Ensures amplification of only the intended target.
Part D: Generation of an Absolute Standard Curve

This is the reference against which unknown samples are quantified, making the assay truly "quantitative".

  • Standard Preparation: Use either a linearized plasmid containing the target amplicon sequence or an in vitro transcribed (IVT) RNA transcript of the target region.

  • Quantification: Accurately determine the concentration of the plasmid DNA or IVT RNA (ng/µL).

  • Copy Number Calculation: Use the following formula to calculate the number of copies per µL: Copies/µL = (Concentration in g/µL) / (length in bp * 660 g/mol/bp ) * Avogadro's number (6.022 x 10²³)

  • Serial Dilution: Perform a 10-fold serial dilution of the standard in nuclease-free water or a background of total RNA from uninfected cells. A typical range would be from 10⁷ copies/µL down to 10¹ copies/µL.

  • Aliquoting: Prepare single-use aliquots of each dilution and store at -80°C to avoid degradation from repeated freeze-thaw cycles.

Caption: Principle of absolute quantification using a standard curve.

Part E: qRT-PCR Reaction Setup and Thermocycling
  • Reaction Mix: Prepare a master mix on ice for all reactions to minimize pipetting variability.

ComponentVolume per Reaction (20 µL)Final Concentration
2x One-Step RT-qPCR Master Mix10 µL1x
Forward Primer (10 µM)0.8 µL400 nM
Reverse Primer (10 µM)0.8 µL400 nM
TaqMan Probe (5 µM)0.4 µL100 nM
Nuclease-free Water3 µL-
Total Master Mix Volume 15 µL -
Template RNA 5 µL (e.g., 50-100 ng)
  • Plate Setup:

    • Pipette 15 µL of the master mix into each well.

    • Add 5 µL of each standard dilution, sample RNA, and controls to their respective wells.

    • Controls: Include triplicate wells for each standard, sample, a No-Template Control (NTC, using water as template), and a No-Reverse-Transcriptase (NRT) control for each sample to check for DNA contamination.

  • Thermocycling Protocol: (Example protocol, may need optimization)

StepTemperatureTimeCyclesPurpose
Reverse Transcription 50°C10 min1cDNA synthesis
Polymerase Activation 95°C2 min1Activate Taq polymerase
Denaturation 95°C15 sec40Separate DNA strands
Anneal/Extend 60°C60 secPrimer/probe binding & synthesis

Data Analysis and Interpretation

  • Standard Curve Analysis: Plot the Ct values (Y-axis) for your standard dilutions against the logarithm of their known copy numbers (X-axis). The qPCR software will perform a linear regression.

  • Assess Curve Quality (Trustworthiness):

    • R² value: Should be ≥ 0.99, indicating a strong linear relationship.

    • PCR Efficiency: Calculated from the slope (Efficiency = [10^(-1/slope)] - 1). It should be between 90% and 110% (-3.58 ≤ slope ≤ -3.10).

  • Quantify Sample Viral Load: The software will use the standard curve's regression formula to interpolate the viral RNA copy number for each experimental sample from its Ct value.[19] Results are typically expressed as viral RNA copies/mL.

  • Calculate Antiviral Efficacy:

    • Percent Inhibition: Calculate for each drug concentration using the formula: % Inhibition = (1 - [Viral Load_Treated / Viral Load_Vehicle Control]) * 100

    • EC50 Calculation: Plot the percent inhibition against the log of the drug concentration and fit the data to a four-parameter logistic (4PL) curve to determine the EC50 value (the concentration at which viral replication is inhibited by 50%).

Table 2: Example Data Presentation

Drug Conc. (µM)Mean Ct Value (±SD)Calculated Viral Load (copies/mL)Log Reduction (vs. Vehicle)% Inhibition
0 (Vehicle)18.5 ± 0.22.5 x 10⁶00%
0.120.1 ± 0.36.3 x 10⁵0.6074.8%
123.4 ± 0.15.0 x 10⁴1.7098.0%
1028.9 ± 0.48.0 x 10²3.4999.97%
100>40 (Undetected)< LLOQ> 4.5> 99.99%
NTCNo CtN/AN/AN/A

Assay Validation: Building a Self-Validating System

Adherence to the MIQE guidelines is paramount for building a trustworthy, self-validating assay.[20] Key validation parameters must be assessed before using the assay for compound screening.[11][21]

Table 3: MIQE-Informed Assay Validation Parameters

ParameterMethod of AssessmentAcceptance CriteriaImportance
Specificity BLAST analysis of primers/probe. Test against related viruses and host genome.No cross-reactivity.Ensures you are only measuring your target virus.[18]
Linearity R² value from the standard curve.R² ≥ 0.99Confirms the assay is quantitative across the tested range.
Efficiency Slope of the standard curve.90% - 110%Ensures reliable quantification; inefficient reactions are not quantitative.
Sensitivity (LLOQ) Lowest standard concentration that meets accuracy/precision criteria.Defined by user needs (e.g., <50 copies/reaction).Defines the lower limit for reliable quantification.[21]
Precision Calculate %CV from intra-assay (same plate) and inter-assay (different days) replicates of QC samples.Intra-assay CV < 15%, Inter-assay CV < 20%Demonstrates the reproducibility of the assay.[22]
Accuracy Measure QC samples of known concentration and calculate % recovery.80% - 120% recoveryConfirms the assay is measuring the correct amount.[11]

Conclusion

This application note provides a robust and detailed protocol for the quantitative measurement of viral load following treatment with 3',5'-di-O-acetyl-5-fluoro-2'-O-methyluridine. By integrating essential controls, adhering to MIQE guidelines, and understanding the rationale behind each step, researchers can generate high-quality, reproducible data. This methodology is fundamental for accurately determining the potency (EC50) of novel antiviral compounds and is a critical component in the preclinical drug development pipeline.

References

  • MIQE - Wikipedia. [Link]

  • MIQE and RDML Guidelines. Bio-Rad. [Link]

  • Primer and primer scheme design for pan-specific detection and sequencing of viral pathogens across genotypes. Galaxy Training!. [Link]

  • Bustin, S. A., Benes, V., Garson, J. A., Hellemans, J., Huggett, J., Kubista, M., ... & Wittwer, C. T. (2009). The MIQE guidelines: minimum information for publication of quantitative real-time PCR experiments. Clinical chemistry, 55(4), 611-622. [Link]

  • MIQE: Minimum Information for Publication of Quantitative Real-Time PCR Experiments. RDML. [Link]

  • Papin, J., Vahrson, W., & Dittmer, D. P. (2004). Real-Time Quantitative PCR Analysis of Viral Transcription. In DNA Viruses (pp. 447-466). Humana Press. [Link]

  • Lin, B., Han, C., Li, J. H., & Wang, R. (2024). Evaluation of the performance of a qPCR-based assay for HIV-1 viral load determination. PloS one, 19(12), e0315392. [Link]

  • Wang, C., Liu, Z., Chen, Z., Yang, Y., Jin, Y., & Chen, J. (2020). Primer design for quantitative real-time PCR for the emerging Coronavirus SARS-CoV-2. Theranostics, 10(16), 7151. [Link]

  • qRT-PCR viral quantification. Bio-protocol. [Link]

  • de Oliveira, G. L. V., Dos Santos, C. G., Dos Santos, A. C. G., de Almeida, E. M., de Souza, C. D. F., & de Almeida, L. M. (2024). Comparative Analysis of Viral Load Quantification Using Reverse Transcription Polymerase Chain Reaction and Digital Droplet Polymerase Chain Reaction. Cureus, 16(3). [Link]

  • qPCR Assay for Testing Antiviral Agents. Creative Diagnostics. [Link]

  • Tilsner, J., Reavy, B., & Bubeck, D. (2021). An improved RT-qPCR method for direct quantification of enveloped RNA viruses. MethodsX, 8, 101231. [Link]

  • qPCR Primer & Probe Design Tool. Eurofins Genomics. [Link]

  • Fluorouracil - Wikipedia. [Link]

  • How to quantify viral RNA copy number using qRT-PCR?. ResearchGate. [Link]

  • Wu, Y., Liu, Y., Zhang, R., Zhu, Y., Li, F., Wang, X., ... & Zhang, Z. (2025). An orally available 4'-fluorouridine prodrug inhibits SFTSV and LCMV infection. Proceedings of the National Academy of Sciences, 122(38), e2507858122. [Link]

  • Validation of quantitative PCR assays - Addressing virus contamination concerns. [Link]

  • Viral load and Ct values – How do we use quantitative PCR quantitatively?. Arizona State University College of Health Solutions. [Link]

  • Sarisky, R. T., Loya, S., Hizi, A., & Sarngadharan, M. G. (2001). Application of Real-Time PCR for Determination of Antiviral Drug Susceptibility of Herpes Simplex Virus. Journal of Clinical Microbiology, 39(5), 1754-1758. [Link]

  • Ishii-Watabe, A., et al. (2023). Development and Validation of qPCR Methods for Nucleic Acid Biomarkers as a Drug Development Tool: Points to Consider. Bioanalysis. [Link]

  • Mekonnen, Y., et al. (2014). Establishment of In-House Quantitative Real-Time RT-PCR Assay for HIV-1 Viral Load Measurement. Journal of Antivirals & Antiretrovirals. [Link]

  • The Impact of the Variability of RT-qPCR Standard Curves on Reliable Viral Detection in Wastewater Surveillance. MDPI. [Link]

  • Development and validation of qPCR methods for nucleic acid biomarkers as a drug development tool: points to consider. National Institute of Health Sciences. [Link]

  • Cancer biologists discover a new mechanism for an old drug. MIT News. [Link]

  • Viral load quantification. QIAGEN. [Link]

  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-fluorouracil: mechanisms of action and clinical strategies. Nature reviews Cancer, 3(5), 330-338. [Link]

  • Zhang, N., Yin, Y., Xu, S. J., & Chen, W. S. (2008). 5-Fluorouracil: mechanisms of resistance and reversal strategies. Molecules, 13(8), 1551-1569. [Link]

  • 5-FU's hidden power against cancer: RNA, not DNA. Drug Discovery News. [Link]

  • Design and Development of a Novel Oral 4'-Fluorouridine Double Prodrug VV261 against SFTSV. PubMed. [Link]

  • Synthesis of 4′-Substituted Carbocyclic Uracil Derivatives and Their Monophosphate Prodrugs as Potential Antiviral Agents. MDPI. [Link]

  • the development of successful prodrug strategies for antiviral chemotherapy. Scite.ai. [Link]

  • Structures of 5-fluorouracil and its prodrugs. ResearchGate. [Link]

  • 3',5'Di-O-trityluridine inhibits in vitro flavivirus replication. PubMed. [Link]

  • 3′,5′di- O-Trityluridine Inhibits Flavivirus (Dengue and Yellow Fever Virus) Replication and Targets the Viral RNA Dependent RNA Polymerase. Request PDF. ResearchGate. [Link]

  • A review: Mechanism of action of antiviral drugs. PMC. [Link]

  • Mechanisms of action of antiviral drugs. Health and Medicine. Research Starters. EBSCO. [Link]

  • Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses. PMC. [Link]

Sources

Application Note: High-Throughput Screening of 3',5'-Di-O-Acetyl-5-fluoro-2'-O-methyluridine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the high-throughput screening (HTS) architecture for evaluating analogs of 3',5'-Di-O-Acetyl-5-fluoro-2'-O-methyluridine . This compound represents a class of "soft" nucleoside prodrugs designed to overcome the poor membrane permeability of polar nucleosides.

The presence of the 2'-O-methyl group distinguishes this scaffold from classical thymidylate synthase inhibitors (like 5-Fluoro-2'-deoxyuridine), positioning it primarily as a ribonucleoside analog targeting RNA viral polymerases (RdRp) or interfering with RNA metabolic pathways. The 3',5'-di-O-acetyl modification serves as a transient lipophilic mask to enhance cellular uptake, requiring intracellular esterase cleavage for activation.

This guide provides a self-validating protocol for a cell-based antiviral reporter assay , coupled with a mandatory cytotoxicity counter-screen to define the Selectivity Index (SI).

Mechanism of Action & Assay Logic

To design a robust screen, one must understand the "Life Cycle" of the analyte within the well. These analogs are pro-drugs requiring a multi-step metabolic activation.

The Metabolic Activation Pathway

The assay incubation time must be sufficient to allow:

  • Passive Diffusion: Acetyl groups facilitate entry through the lipid bilayer.

  • De-protection: Intracellular esterases (e.g., Carboxylesterase 1 [CES1]) cleave the 3' and 5' acetyls.

  • Anabolism: The liberated 5-fluoro-2'-O-methyluridine must be phosphorylated by nucleoside kinases (e.g., Uridine-Cytidine Kinase 2 [UCK2]) to the mono-, di-, and eventually active triphosphate form.

  • Target Engagement: The triphosphate competes with natural UTP for incorporation into viral RNA by the RNA-dependent RNA polymerase (RdRp), causing chain termination or lethal mutagenesis.

Visualization: Activation Pathway

The following diagram illustrates the critical metabolic steps that must occur during the assay incubation period.

MetabolicPathway Prodrug Di-O-Acetyl Analog (Extracellular) CellMembrane Cell Membrane Prodrug->CellMembrane Passive Diffusion Intracellular Analog (Intracellular) CellMembrane->Intracellular Nucleoside Free Nucleoside (5-F-2'-O-Me-U) Intracellular->Nucleoside Esterases (CES1/CTSA) UMP Mono-Phosphate Nucleoside->UMP Kinase (UCK2) UTP Active Triphosphate UMP->UTP NMP/NDP Kinases Target Viral RdRp (Inhibition) UTP->Target Chain Termination

Figure 1: Intracellular metabolic activation pathway of 3',5'-di-O-acetyl nucleoside analogs.

Experimental Design & Library Preparation

Compound Management

Nucleoside analogs, particularly acetylated ones, are prone to hydrolysis if stored improperly.

  • Solvent: Dissolve compounds in 100% anhydrous DMSO.

  • Concentration: Prepare master stocks at 10 mM.

  • Storage: -20°C in varying aliquots to minimize freeze-thaw cycles.

  • Acoustic Dispensing: Use non-contact acoustic dispensing (e.g., Labcyte Echo) for assay plate preparation to prevent tip-based cross-contamination and loss of hydrophobic compounds.

Controls

A robust HTS requires strict controls to calculate the Z-factor.

Control TypeCompoundConcentrationPurpose
Max Signal (Negative Control) DMSO (Vehicle)0.5% v/vDefines 100% Viral Replication
Min Signal (Positive Control) Sofosbuvir or Remdesivir10 µM (approx. EC90)Defines 0% Viral Replication (Background)
Cytotoxicity Control Puromycin10 µMDefines 0% Cell Viability
Reference Standard 5-FluorouridineDose-ResponseBenchmarking potency

Protocol: Dual-Readout Antiviral HTS

This protocol utilizes a Luciferase Reporter Replicon System (e.g., HCV or Dengue subgenomic replicon). This allows viral replication to be quantified via luminescence. Crucially, a Cell Viability (ATP) readout is performed in the same well or a parallel plate to rule out false positives caused by host cell death.

Materials
  • Cell Line: Huh-7.5 cells stably expressing viral subgenomic replicon (Luciferase reporter).

  • Media: DMEM high glucose, 10% FBS, 1% Pen/Strep, 0.5 mg/mL G418 (maintenance only).

  • Reagents:

    • Renilla Luciferase Assay System (Promega).

    • CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

  • Plates: 384-well white opaque tissue culture treated plates.

Step-by-Step Workflow
Step 1: Assay Plate Preparation (Day 0)
  • Spotting: Use an acoustic dispenser to transfer 40 nL of library compounds (10 mM stock) into 384-well plates.

    • Final Assay Concentration: 10 µM (assuming 40 µL volume).

    • Final DMSO: 0.1%.

  • Controls: Spot DMSO and Positive Controls in Columns 1, 2, 23, and 24.

Step 2: Cell Seeding (Day 0)
  • Harvest Huh-7.5 replicon cells (log phase).

  • Resuspend in assay media (phenol-red free DMEM, 5% FBS, no G418 ).

    • Note: Removing G418 prevents selection pressure during the assay.

  • Dispense 40 µL of cell suspension (approx. 4,000 cells/well) into the pre-spotted plates using a bulk dispenser (e.g., MultiFlo FX).

  • Centrifuge plates briefly (1000 rpm, 30 sec) to settle cells.

  • Incubate at 37°C, 5% CO₂, 95% humidity for 72 hours .

    • Why 72h? Nucleoside analogs act slowly. They must be metabolized and incorporated into RNA. 24-48h is often insufficient for chain terminators to show phenotypic effects in replicon assays.

Step 3: Primary Readout - Antiviral Activity (Day 3)
  • Remove plates from incubator and equilibrate to Room Temperature (RT) for 20 mins.

  • Add Detection Reagent: Add 40 µL of Renilla Luciferase reagent.

  • Shake on an orbital shaker (2 min, 500 rpm).

  • Incubate 10 min at RT (signal stabilization).

  • Measure Luminescence (0.1 - 1.0 sec integration) on a multimode reader (e.g., EnVision).

Step 4: Counter Screen - Cytotoxicity (Parallel Plate)

Ideally, run a duplicate plate for cytotoxicity to avoid spectral interference, or use a multiplexed reagent (e.g., CellTiter-Fluor) before the lytic luciferase step.

  • Follow Steps 1-2 exactly as above on a duplicate plate.

  • At 72h, add 40 µL CellTiter-Glo reagent .

  • Measure Luminescence (ATP quantification).

Data Analysis & Hit Validation

Quality Control Metrics

Calculate the Z-factor for every plate.



  • 
    : Standard deviation of positive/negative controls.
    
  • 
    : Mean of positive/negative controls.
    
  • Acceptance Criteria:

    
    .
    
Hit Selection[1]
  • Normalize data: Calculate % Inhibition relative to DMSO (0%) and Positive Control (100%).

  • Primary Hit Cutoff: > 50% inhibition of Viral Replication.

  • Toxicity Filter: < 20% reduction in Cell Viability (ATP).

  • Selectivity Index (SI): Calculate

    
    .
    
    • Target: SI > 10 for early hits; SI > 50 for lead candidates.

Workflow Visualization

HTS_Workflow cluster_readouts Parallel Readouts Start Library (10mM DMSO) Spotting Acoustic Transfer (40 nL/well) Start->Spotting Seeding Cell Seeding (Huh-7.5 Replicon) Spotting->Seeding Incubation 72h Incubation (Metabolic Activation) Seeding->Incubation Readout1 Plate A: Antiviral (Luciferase Reporter) Incubation->Readout1 Readout2 Plate B: Cytotoxicity (CellTiter-Glo ATP) Incubation->Readout2 Analysis Data Analysis (Calc SI = CC50/EC50) Readout1->Analysis Readout2->Analysis

Figure 2: Parallel high-throughput screening workflow for antiviral efficacy and cytotoxicity.

Scientific Commentary & Troubleshooting

The "Prodrug" Trap

A common failure mode in screening acetylated nucleosides is insufficient intracellular cleavage .

  • Issue: If the cell line used (e.g., a specific clone of HeLa or CHO) has low esterase activity, the compound will appear inactive.

  • Solution: Use liver-derived cells (Huh-7, HepG2) which are rich in carboxylesterases, mimicking the in vivo environment for these hepatotropic drugs.

The 2'-O-Methyl Conundrum

The 2'-O-methyl group renders the nucleotide resistant to hydrolysis but can also impede phosphorylation by certain kinases.

  • Insight: If hits are rare, the bottleneck may be UCK2 (Uridine-Cytidine Kinase 2) expression. 2'-O-Me analogs are often poor substrates for wild-type kinases.

  • Validation: Confirmed hits should be tested in a Nucleoside Kinase Assay (enzymatic) to verify they can be phosphorylated.

Solubility

While the di-acetyl modification improves lipophilicity, it decreases aqueous solubility compared to the parent nucleoside.

  • Risk:[1][2] Precipitation in the culture media upon addition.

  • Mitigation: Ensure the final DMSO concentration is < 0.5% but sufficient to keep the compound dispersed. Inspect wells microscopically for crystals during assay development.

References

  • Seebald, L. et al. (2020).[2] "Deploying Fluorescent Nucleoside Analogues for High Throughput Inhibitor Screening." ChemBioChem.

  • Sofia, M. J. et al. (2010). "Discovery of a β-d-2'-Deoxy-2'-α-fluoro-2'-β-C-methyluridine Nucleotide Prodrug (PSI-7977) for the Treatment of Hepatitis C Virus." Journal of Medicinal Chemistry. (Foundational text on 2'-F, 2'-Me nucleoside prodrugs).

  • Eyer, L. et al. (2016). "Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses." Antiviral Chemistry and Chemotherapy.

  • Promega Corporation. "CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin."

  • PubChem. "3',5'-Di-O-acetyl-2'-deoxy-5-fluorouridine Compound Summary."

Sources

Application Note: 3',5'-Di-O-Acetyl-5-fluoro-2'-O-methyluridine in Viral Replicon Systems

[1]

Abstract & Introduction

The development of nucleoside analogs remains a cornerstone of antiviral therapy, particularly for RNA viruses such as Hepatitis C Virus (HCV), Dengue, and Zika. However, the evaluation of these compounds in cell-based replicon systems is often hampered by poor membrane permeability or inefficient intracellular phosphorylation.

3',5'-Di-O-Acetyl-5-fluoro-2'-O-methyluridine represents a strategic "prodrug" probe designed to overcome these barriers. This molecule combines three critical structural motifs:

  • 3',5'-Di-O-Acetyl groups: Lipophilic modifications that facilitate passive diffusion across the host cell membrane, bypassing the need for specific nucleoside transporters.

  • 5-Fluoro base modification: Enhances binding affinity to the viral polymerase or induces lethal mutagenesis.

  • 2'-O-Methyl sugar modification: Acts as a specific probe for the "steric gate" of viral RNA-dependent RNA polymerases (RdRp). While often rejected by wild-type polymerases, this modification is crucial for studying resistance mechanisms and polymerase fidelity.

This Application Note details the standardized protocols for utilizing this acetylated nucleoside in luciferase-based replicon assays (specifically HCV), covering preparation, experimental workflow, and data analysis to determine EC50 (Effective Concentration) and CC50 (Cytotoxic Concentration).

Mechanism of Action (MOA)

To interpret replicon data correctly, researchers must understand the intracellular metabolic pathway. The acetyl groups act as a "Trojan horse," allowing the neutral molecule to enter the cell. Once inside, ubiquitous cellular esterases cleave the acetyl groups, releasing the nucleoside for phosphorylation.

Figure 1: Intracellular Activation Pathway[2]

MOA_PathwayExtracellularExtracellular Space(Culture Media)Prodrug3',5'-Di-O-Acetyl-5-F-2'-O-Me-Uridine(Lipophilic Prodrug)MembraneCell Membrane(Passive Diffusion)Membrane->ProdrugIntracellularIntracellularCytoplasmProdrug->MembraneEntryNucleoside5-Fluoro-2'-O-Methyluridine(Free Nucleoside)Prodrug->NucleosideCarboxylesterases(Deacetylation)UMPNucleoside-MP(Monophosphate)Nucleoside->UMPHost Kinases(Rate Limiting)UTPNucleoside-TP(Active Triphosphate)UMP->UTPNucleotide KinasesRdRpViral RdRp(NS5B)UTP->RdRpCompetition with UTPRNAViral RNATermination/InhibitionRdRp->RNAIncorporation

Figure 1: The metabolic cascade from acetylated prodrug entry to viral polymerase inhibition. Note that the deacetylation step is rapid, while the first phosphorylation is often the rate-limiting step.

Protocol 1: Compound Preparation & Storage

Acetylated nucleosides are sensitive to hydrolysis. Proper handling is essential to prevent premature degradation into the free nucleoside before cell entry, which would drastically alter the observed potency.

Materials
  • Compound: 3',5'-Di-O-Acetyl-5-fluoro-2'-O-methyluridine (Purity >98% by HPLC).

  • Solvent: Dimethyl Sulfoxide (DMSO), sterile-filtered, cell-culture grade.

  • Storage: Desiccated at -20°C.

Step-by-Step Procedure
  • Stock Solution Calculation: Calculate the mass required for a 10 mM or 20 mM stock solution. Avoid higher concentrations to prevent precipitation upon freeze-thaw cycles.

    • Formula: Mass (mg) = [Concentration (mM) × Volume (mL) × MW ( g/mol )] / 1000.

  • Solubilization: Add DMSO to the vial. Vortex vigorously for 30 seconds. Inspect visually; the solution must be perfectly clear.

  • Aliquoting: Do not store the bulk stock. Aliquot into single-use volumes (e.g., 20-50 µL) in amber microtubes to protect from light.

  • Storage: Store at -20°C.

    • Critical Note: Acetyl groups are labile in aqueous environments. Never dilute in water or media for storage. Only dilute in media immediately prior to the experiment.

Protocol 2: HCV Replicon Inhibition Assay (Luciferase)[3]

This protocol uses a human hepatoma cell line (Huh-7 or Huh-7.[1][2]5) stably expressing an HCV subgenomic replicon fused to a luciferase reporter (Firefly or Renilla).[3]

Experimental Design Logic
  • Why 48-72h? This allows sufficient time for the prodrug to be metabolized, the active triphosphate to accumulate, and the pre-existing viral RNA pool to decay if replication is blocked.

  • Why Luciferase? Luciferase activity correlates linearly with viral RNA copy number, providing a high-throughput surrogate for RT-qPCR.

Workflow Diagram

WorkflowStep1Day 0: Cell SeedingHuh-7 Replicon Cells(5,000 cells/well in 96-well plate)Step2Day 1: Compound TreatmentSerial Dilution of Prodrug in Media(Final DMSO < 0.5%)Step1->Step2Step3Incubation48 - 72 Hours @ 37°C, 5% CO2Step2->Step3Step4Day 3/4: Lysis & ReadoutAdd Luciferase Substrate -> Read LuminescenceStep3->Step4

Figure 2: Standard antiviral screening workflow.

Detailed Steps
  • Seeding:

    • Harvest Huh-7 replicon cells (log phase).

    • Resuspend in DMEM + 10% FBS (without selection antibiotics like G418 to avoid interference).

    • Seed 5,000 cells/well in a white opaque 96-well plate.

    • Incubate 24h at 37°C to allow attachment.

  • Compound Dilution (Day 1):

    • Prepare a "Master Plate" (V-bottom) with 3-fold serial dilutions of the 10 mM stock in DMEM.

    • Range: Typically 100 µM down to 0.01 µM (8-point curve).

    • Include No Drug Control (DMSO only) and Background Control (Parental Huh-7 cells without replicon) .

  • Treatment:

    • Remove media from the cell plate.

    • Transfer diluted compound from Master Plate to Cell Plate.

    • Ensure final DMSO concentration is consistent (typically 0.5%).

  • Incubation: Incubate for 72 hours.

  • Readout:

    • Remove media. Wash 1x with PBS.[4]

    • Add Lysis Buffer/Luciferase Substrate (e.g., Bright-Glo™ or equivalent).

    • Incubate 5 mins in the dark.

    • Measure Luminescence (RLU) on a plate reader.[3]

Protocol 3: Cytotoxicity Counter-Screen (MTS Assay)

To confirm that a reduction in luciferase is due to specific viral inhibition and not host cell death, a parallel cytotoxicity assay is mandatory .

  • Method: MTS or CellTiter-Glo (ATP) assay.

  • Timing: Run in parallel with the replicon assay (same cells, same drug concentrations, same incubation time).

  • Acceptance Criteria: A valid antiviral hit must have a Selectivity Index (SI) > 10.

Data Analysis & Interpretation

Quantitative Metrics

Summarize data using the following structure:

ParameterDefinitionCalculation Logic
EC50 Concentration inhibiting 50% of viral replication.[5]Non-linear regression (4-parameter logistic fit) of RLU vs. Log[Concentration].
CC50 Concentration killing 50% of host cells.[6]Non-linear regression of MTS OD vs. Log[Concentration].
SI Selectivity Index (Therapeutic Window).

Troubleshooting the "Steric Gate"

If the 3',5'-Di-O-Acetyl-5-fluoro-2'-O-methyluridine shows high EC50 (low potency) in Wild-Type (WT) replicons but the CC50 is also high (low toxicity):

  • Interpretation: The acetyl groups successfully delivered the payload, but the WT viral polymerase rejected the 2'-O-methyl modification.

  • Next Step: Test in S282T mutant replicons (or equivalent 2'-O-methyl permissive mutants). If potency increases significantly (lower EC50) in the mutant, the compound is a confirmed specific inhibitor of the polymerase active site.

References

  • Lohmann, V., et al. (1999). "Replication of subgenomic hepatitis C virus RNAs in a hepatoma cell line." Science, 285(5424), 110-113. Link

  • Carroll, S. S., et al. (2003). "Inhibition of hepatitis C virus RNA replication by 2'-modified nucleoside analogs." Journal of Biological Chemistry, 278(14), 11979-11984. (Describes the discrimination of 2'-O-methyl vs 2'-C-methyl analogs). Link

  • Sofia, M. J., et al. (2010). "Discovery of a β-d-2′-deoxy-2′-α-fluoro-2′-β-C-methyluridine nucleotide prodrug (PSI-7977) for the treatment of hepatitis C virus." Journal of Medicinal Chemistry, 53(19), 7202-7218. (Foundational paper on nucleoside prodrug strategies). Link

  • Eldrup, A. B., et al. (2004). "Structure-activity relationship of purine ribonucleosides for inhibition of hepatitis C virus RNA-dependent RNA polymerase." Journal of Medicinal Chemistry, 47(9), 2283-2295. Link

Application Notes and Protocols for Enzymatic Assays: 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine Inhibition of RdRp

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting the Engine of Viral Replication

RNA-dependent RNA polymerase (RdRp) is the central enzyme that drives the replication and transcription of the genomes for a vast array of RNA viruses.[1][2][3] This enzyme synthesizes new RNA strands using an RNA template, a process essential for viral propagation.[3] Because mammalian host cells do not possess a comparable enzyme, RdRp represents a highly specific and attractive target for the development of broad-spectrum antiviral therapeutics.[3][4][5]

A highly successful strategy for inhibiting RdRp involves the use of nucleoside analogs.[1][4] These molecules are designed to mimic natural nucleosides and, after intracellular conversion to their active triphosphate form, act as substrates for the polymerase.[6] Their incorporation into the nascent RNA chain can disrupt the replication process, often by causing premature termination of the chain.

This document provides a detailed guide to the enzymatic evaluation of 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine , a modified uridine analog designed as an RdRp inhibitor. We will explore its mechanism of action and provide step-by-step protocols for two distinct assay formats: a high-throughput fluorescence-based assay for determining potency (IC50) and a gel-based primer extension assay for elucidating the specific mechanism of chain termination.

Scientific Rationale: Mechanism of Action

Understanding the molecular mechanism of an inhibitor is critical for its development. 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine is a prodrug , meaning it is administered in an inactive form and must be metabolically activated to exert its effect. This design choice enhances cell permeability.

  • Cellular Uptake and Activation: The two acetyl groups at the 3' and 5' positions mask the polar hydroxyl groups, facilitating the compound's passage across the cell membrane. Once inside the cell, ubiquitous intracellular esterase enzymes cleave these acetyl groups, releasing the core nucleoside.

  • Anabolic Phosphorylation: Host cell kinase enzymes recognize the released nucleoside and sequentially phosphorylate it, converting it into its active 5'-triphosphate form.

  • Competitive Inhibition and Chain Termination: The active 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine triphosphate (NTP analog) now structurally resembles uridine triphosphate (UTP). It competes with the natural UTP for binding to the RdRp active site.[7] Upon incorporation into the growing RNA strand opposite an adenosine in the template, the polymerase is halted. The critical modification is the 2'-O-methyl group , which replaces the 2'-hydroxyl group required to form the next phosphodiester bond, thereby causing obligate chain termination.[8]

Mechanism_of_Action Prodrug 3',5'-di-O-Acetyl-Inhibitor (Cell Permeable) Nucleoside Inhibitor Nucleoside Prodrug->Nucleoside Esterases (+ 2 Acetate) NTP_Analog Active Inhibitor-TP (Triphosphate) Nucleoside->NTP_Analog Host Kinases (+ 3 Phosphate) RdRp_Complex RdRp Complex (on RNA Template) NTP_Analog->RdRp_Complex Incorporation Terminated_RNA Terminated RNA Strand RdRp_Complex->Terminated_RNA Chain Termination (due to 2'-O-Methyl)

Figure 1. Proposed mechanism of action for 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine.

Protocol 1: Fluorescence-Based RdRp Inhibition Assay

This assay is designed for rapid determination of inhibitor potency (IC50) and is suitable for high-throughput screening (HTS). The principle relies on the synthesis of a double-stranded RNA (dsRNA) product from a single-stranded template. A fluorescent dye that specifically intercalates into dsRNA is then used for quantification. A reduction in fluorescence signal corresponds to RdRp inhibition.[8][9][10][11]

Experimental Rationale

We choose a fluorescence-based method for initial screening due to its speed, scalability to 96- or 384-well formats, and avoidance of hazardous radioactive materials.[12][13] The continuous nature of some fluorescence assays also allows for kinetic analysis.[8] Using a poly(A) template and UTP as the limiting nucleotide focuses the assay on the incorporation of uridine or its analog, making it highly relevant for this specific inhibitor.

Materials and Reagents
  • Enzyme: Purified, recombinant viral RdRp complex (e.g., SARS-CoV-2 nsp12/nsp7/nsp8).

  • Template: ssRNA template (e.g., poly(A) 400-mer).

  • Nucleotides: High-purity ATP, CTP, GTP, and UTP stock solutions.

  • Inhibitor: 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine stock solution in DMSO.

  • Reference Inhibitor: Remdesivir triphosphate (active form) for assay validation.

  • Assay Buffer (10X): 200 mM HEPES pH 7.5, 50 mM MgCl₂, 100 mM DTT.

  • Fluorescent Dye: A dsRNA-selective dye (e.g., SYTO™ 9 or similar commercial dye).

  • Plates: Black, flat-bottom 96- or 384-well assay plates.

  • Instrumentation: Fluorescence plate reader.

Step-by-Step Methodology
  • Inhibitor Preparation:

    • Prepare a serial 2-fold dilution series of the test inhibitor in DMSO, starting from a high concentration (e.g., 2 mM). Typically, an 11-point curve is generated.

    • Prepare a similar dilution series for the reference inhibitor.

    • The final concentration of DMSO in the assay should be kept constant and low (≤1%).

  • Reaction Master Mix Preparation:

    • On ice, prepare a master mix containing all components except the enzyme and UTP. The volumes below are per reaction (for a final volume of 50 µL).

    • Component Stock Conc. Volume (µL) Final Conc.
      Nuclease-Free Water-35.5-
      10X Assay Buffer10X5.01X
      poly(A) Template10 µM2.5500 nM
      ATP, CTP, GTP mix10 mM each0.5100 µM each
      UTP1 mM0.510 µM
      Inhibitor/DMSOVaries1.0Varies
    • Note: The UTP concentration is kept relatively low to increase assay sensitivity to a competitive inhibitor.

  • Assay Plate Setup:

    • Dispense 44 µL of the master mix into each well of the pre-chilled assay plate.

    • Add 1 µL of the serially diluted inhibitor, reference inhibitor, or DMSO (for control wells) to the appropriate wells.

    • Crucial Controls:

      • 100% Activity Control (Positive): Add 1 µL of DMSO.

      • 0% Activity Control (Negative): Add 1 µL of DMSO, and in the next step, add buffer instead of the enzyme.

  • Reaction Initiation and Incubation:

    • Prepare a diluted solution of the RdRp enzyme in 1X Assay Buffer.

    • Initiate the reaction by adding 5 µL of the diluted RdRp enzyme to each well (except the negative control wells, which receive 5 µL of buffer).

    • Seal the plate, briefly centrifuge to collect contents, and incubate at 37°C for 60 minutes.

  • Signal Detection:

    • Stop the reaction by adding 10 µL of 0.5 M EDTA to each well.

    • Prepare the dsRNA detection dye according to the manufacturer's instructions in 1X Assay Buffer.

    • Add 40 µL of the diluted dye to each well. Incubate for 5-10 minutes at room temperature, protected from light.

    • Measure the fluorescence intensity using a plate reader (e.g., Excitation: 485 nm, Emission: 535 nm).[10]

Data Analysis and Interpretation
  • Normalize Data:

    • Average the signals from the replicate wells.

    • Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - [Signal_Inhibitor - Signal_Negative] / [Signal_Positive - Signal_Negative])

  • Determine IC50:

    • Plot the % Inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (4PL) dose-response curve to determine the IC50 value, which is the concentration of inhibitor required to reduce RdRp activity by 50%.

CompoundIC50 (µM) [Hypothetical]
3',5'-di-O-Ac-5-F-2'-O-Me-Uridine1.47 ± 0.21
Remdesivir-TP (Reference)0.89 ± 0.15
Table 1. Example data presentation for IC50 determination.

Protocol 2: Gel-Based Primer Extension Assay

This assay provides direct visual evidence of the inhibitor's mechanism. It is not high-throughput but is invaluable for confirming chain termination.[14][15][16] The assay uses a short, fluorescently labeled RNA primer annealed to a longer ssRNA template. RdRp extends the primer, and the length of the resulting products is analyzed by denaturing gel electrophoresis.

Experimental Rationale

To confirm that our compound acts as a chain terminator, we need to visualize the synthesized RNA products. A primer extension assay is the gold standard for this purpose.[6][14] The appearance of truncated RNA products that are shorter than the full-length product, in a dose-dependent manner, is a clear signature of a chain-terminating inhibitor. For this in vitro assay, the active triphosphate form of the inhibitor must be used, as the cell-free system lacks the necessary kinases for activation.

Workflow_Fluorescence_Assay A 1. Prepare Reagents (Master Mix, Inhibitor Dilutions) B 2. Dispense Master Mix to Plate A->B C 3. Add Inhibitor / Controls (DMSO) B->C D 4. Initiate with RdRp Enzyme C->D E 5. Incubate at 37°C for 60 min D->E F 6. Stop Reaction (EDTA) E->F G 7. Add dsRNA Fluorescent Dye F->G H 8. Read Fluorescence (Ex: 485nm, Em: 535nm) G->H I 9. Analyze Data (Calculate % Inhibition, Plot IC50 Curve) H->I

Figure 2. Experimental workflow for the fluorescence-based RdRp inhibition assay.
Materials and Reagents
  • Enzyme & Buffer: As in Protocol 1.

  • Inhibitor: The active triphosphate form of 5-fluoro-2'-O-methyluridine.

  • Template/Primer (P/T):

    • Template RNA (40-mer): 5'-[Sequence with multiple Adenosines]-3'

    • Primer RNA (20-mer): 5'-[Cy5-labeled sequence complementary to 3' end of template]-3'

  • Nucleotides: High-purity ATP, CTP, GTP, UTP stock solutions.

  • Chain Terminator Control: Dideoxyuridine triphosphate (ddUTP).

  • Gel System: 15% Urea-PAGE sequencing gel, TBE buffer.

  • Loading Dye (2X): 95% Formamide, 20 mM EDTA, Bromophenol Blue, Xylene Cyanol.

  • Instrumentation: Fluorescent gel imager.

Step-by-Step Methodology
  • Prepare Primer/Template (P/T) Duplex:

    • Mix the Cy5-labeled primer and the template RNA in a 1:1.2 molar ratio in an annealing buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM NaCl).

    • Heat to 95°C for 3 minutes, then allow to cool slowly to room temperature. This creates the P/T substrate for the enzyme.

  • Set Up Reactions:

    • In separate tubes on ice, prepare 20 µL reactions.

    • Component Stock Volume (µL) Final Conc.
      Nuclease-Free Water-Up to 20 µL-
      10X Assay Buffer10X2.01X
      P/T Duplex1 µM1.050 nM
      NTP mix (A,C,G,U)1 mM each2.0100 µM each
      Inhibitor-TP/ddUTP/WaterVaries1.0Varies
    • Prepare reactions with increasing concentrations of the Inhibitor-TP (e.g., 0, 1, 5, 20 µM).

    • Essential Controls:

      • Lane 1 (No Enzyme): P/T duplex only, to show the position of the unextended primer.

      • Lane 2 (No Inhibitor): Full reaction to show the full-length extension product.

      • Lane 3 (ddUTP Control): A reaction including the chain terminator ddUTP to confirm the assay can detect termination events.

  • Reaction and Termination:

    • Initiate the reactions by adding 2 µL of diluted RdRp enzyme.

    • Incubate at 37°C for 30 minutes.

    • Stop the reactions by adding 20 µL of 2X Loading Dye.

  • Gel Electrophoresis and Imaging:

    • Heat the samples at 95°C for 5 minutes to denature, then immediately place on ice.

    • Load 10 µL of each sample onto a pre-run 15% Urea-PAGE gel.

    • Run the gel at constant power until the bromophenol blue dye is near the bottom.

    • Scan the gel using a fluorescent imager capable of detecting Cy5.

Data Analysis and Interpretation
  • Unextended Primer Lane: This band represents the starting material (20-mer).

  • No Inhibitor Lane: This should show a prominent, high molecular weight band corresponding to the full-length product (40-mer).

  • Inhibitor-TP Lanes: With increasing inhibitor concentrations, the intensity of the full-length product band should decrease. Concurrently, new, shorter bands should appear. The position of these bands corresponds to the sites where the inhibitor was incorporated, causing chain termination. The presence of these truncated products is definitive proof of a chain termination mechanism.

Conclusion

The protocols described provide a robust framework for characterizing novel RdRp inhibitors like 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine. The fluorescence-based assay offers a rapid and quantitative measure of potency, ideal for initial screening and structure-activity relationship (SAR) studies. The primer extension assay serves as an essential secondary validation, delivering unambiguous mechanistic insight into the mode of inhibition. Together, these methods form a comprehensive, self-validating system for advancing promising antiviral candidates from discovery to development.

References

  • RNA-dependent RNA Polymerase Assay for Hepatitis E Virus - PMC - NIH. (n.d.). National Center for Biotechnology Information.
  • Development of Fluorescence-Based Assays for Key Viral Proteins in the SARS-CoV-2 Infection Process and Lifecycle - PMC. (n.d.). National Center for Biotechnology Information.
  • Viral (Flavivirus) RNA-dependent RNA Polymerase Assay Kits. (n.d.). MoBiTec.
  • RdRp enzymatic activity - SARS-CoV-2 Assays - NCBI Bookshelf. (2024, March 6). National Center for Biotechnology Information.
  • The Functional Implications of Broad Spectrum Bioactive Compounds Targeting RNA-Dependent RNA Polymerase (RdRp) in the Context of the COVID-19 Pandemic - PMC. (n.d.). National Center for Biotechnology Information.
  • Inhibition of the DENV2 and ZIKV RNA polymerases by Galidesivir triphosphate measured using a continuous fluorescence assay. (2022, December 22). bioRxiv.
  • Development of a Simple In Vitro Assay To Identify and Evaluate Nucleotide Analogs against SARS-CoV-2 RNA-Dependent RNA Polymerase - PMC. (n.d.). National Center for Biotechnology Information.
  • RNA-dependent RNA Polymerase Assay for Hepatitis E Virus. (n.d.). SciSpace.
  • SARS-CoV-2 RdRp Enzymatic Assay. (n.d.). National Center for Biotechnology Information.
  • Potential RNA-dependent RNA polymerase (RdRp) inhibitors as prospective drug candidates for SARS-CoV-2 - PMC. (2023, March 18). National Center for Biotechnology Information.
  • RdRp activity test using CRISPR/Cas13a enzyme (RACE) for screening of SARS-CoV-2 inhibitors. (2023, October 10). ScienceDirect.
  • SARS-CoV-2 RNA-Dependent RNA Polymerase (RdRp). (n.d.). ProFoldin.
  • Development of RNA Aptamers That Inhibit the RNA-Dependent RNA Polymerase Activity of SARS-CoV-2 Strains In Vitro. (2025, November 19). MDPI.
  • Development of RNA Aptamers that Inhibit the RNA-dependent RNA Polymerase Activity of SARS-CoV-2 Strains. (2025, September 15). Preprints.org.
  • SARS-CoV-2 RdRp Inhibitors Selected from a Cell-Based SARS-CoV-2 RdRp Activity Assay System. (2021, August 11). MDPI.
  • Development of a Simple In Vitro Assay To Identify and Evaluate Nucleotide Analogs against SARS-CoV-2 RNA-Dependent RNA Polymerase. (n.d.). Antimicrobial Agents and Chemotherapy.
  • Inhibition of viral RNA-dependent RNA polymerases with clinically relevant nucleotide analogs - PMC. (n.d.). National Center for Biotechnology Information.
  • Inhibition of the RNA-Dependent RNA-Polymerase from SARS-CoV-2 by 6-Chloropurine Isoxazoline-Carbocyclic Monophosphate Nucleotides. (2023, September 20). ACS Omega.
  • Discovery of a non-nucleoside RNA polymerase inhibitor for blocking Zika virus replication through in silico screening. (2022, March 11). Hiep Vu's Laboratory.
  • What are the therapeutic candidates targeting RdRp? (2025, March 11). Patsnap Synapse.
  • RNA-dependent RNA polymerase (RdRp) inhibitors: The current landscape and repurposing for the COVID-19 pandemic - PMC. (2020, May 31). National Center for Biotechnology Information.
  • Antiviral Agents Targeting RNA-Dependent RNA Polymerase (RdRp). (n.d.). TCI Chemicals.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing In Vitro Assays with 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of working with this acetylated nucleoside analog in in vitro assays. Here, we provide in-depth, experience-driven guidance in a question-and-answer format to help you achieve reliable and reproducible results.

Introduction: Understanding the Molecule

3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine is a prodrug form of a modified nucleoside. The acetyl groups at the 3' and 5' positions of the ribose sugar are designed to mask the polar hydroxyl groups, a strategy often employed to enhance cell permeability.[1] Once inside a cell, it is anticipated that endogenous esterases will cleave the acetyl groups, releasing the active form of the drug.

However, this modification also impacts the compound's physicochemical properties, particularly its solubility in the aqueous environments of most in vitro assays. This guide will walk you through the common challenges and provide systematic approaches to overcome them.

Frequently Asked Questions (FAQs)

Q1: My 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine is not dissolving in my aqueous assay buffer. What should I do?

This is the most common challenge encountered with this compound. The acetyl groups, while potentially aiding in membrane transit, can reduce aqueous solubility compared to the parent nucleoside. Direct dissolution in aqueous buffers is often not feasible.

Core Recommendation: The standard and most effective approach is to first prepare a concentrated stock solution in a water-miscible organic solvent.[2] This stock can then be serially diluted into your final assay medium.

Recommended Primary Solvent:

  • Dimethyl sulfoxide (DMSO): This is a powerful and widely used solvent for creating high-concentration stock solutions of many poorly soluble compounds.[2]

Step-by-Step Protocol for Stock Solution Preparation:

  • Weighing the Compound: Accurately weigh a small amount of your compound (e.g., 1-5 mg) into a sterile, clear vial.

  • Solvent Addition: Add a precise volume of high-purity, anhydrous DMSO to achieve a high-concentration stock (e.g., 10-50 mM).

  • Dissolution: Vortex the solution vigorously. If dissolution is slow, gentle warming (to no more than 37°C) or brief sonication can be employed.[2] Ensure the solution is completely clear before proceeding.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Q2: I've prepared a DMSO stock, but the compound precipitates when I dilute it into my cell culture medium. How can I prevent this?

Precipitation upon dilution is a clear indicator that the compound's solubility limit in the final aqueous medium has been exceeded.[2] This can lead to inaccurate dosing and unreliable assay results.

Troubleshooting Workflow:

G cluster_0 Problem: Precipitation Upon Dilution cluster_1 Primary Solutions cluster_2 Advanced Strategies A Initial Observation: Compound precipitates in aqueous medium B 1. Check & Control Final DMSO Concentration A->B Is final DMSO% too low? C 2. Lower the Final Compound Concentration B->C Is compound concentration too high? D 3. Test Alternative Co-solvents C->D Still precipitating? E 4. Employ Solubility Enhancers (Cyclodextrins) D->E Co-solvents ineffective? F 5. pH Adjustment (if applicable) E->F Need further enhancement? G A 1. Stock Solution Preparation (e.g., 50 mM in DMSO) B 2. Kinetic Solubility Test (Dilute stock in assay medium, check for precipitation) A->B C 3. Vehicle Tolerance Test (Test final solvent concentration on cells/assay) B->C Soluble range identified D 4. Prodrug Stability/Conversion Assay (LC-MS analysis over time) C->D Solvent is tolerated E 5. Dose-Response Experiment (Based on soluble concentration range) D->E Conversion kinetics understood F 6. Final Assay Protocol E->F Potency determined

Sources

addressing stability issues of 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine in solution

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Understanding and Mitigating Solution Stability Issues

Welcome to the technical support guide for 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine. This document is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for handling this compound effectively. As Senior Application Scientists, we understand that compound stability is paramount to experimental success and data reproducibility. This guide offers a structured approach to troubleshooting common stability challenges, grounded in chemical principles and validated analytical methods.

Compound Profile and Key Stability Considerations

3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine is a modified nucleoside analog with significant potential in various research applications. Its structure, however, contains features that are susceptible to degradation in solution, primarily the acetyl ester groups at the 3' and 5' positions of the ribose sugar. Understanding these liabilities is the first step toward robust experimental design.

The primary degradation pathway is the hydrolysis of these acetyl groups, which can be catalyzed by acid, base, or enzymes (esterases).[1][2] This process is often sequential, with the 5'-acetyl group being more sterically accessible and thus potentially more labile than the 3'-acetyl group.[1]

PropertyKey Consideration for Stability
Chemical Structure Contains two acetyl ester protecting groups susceptible to hydrolysis.
Primary Degradation Hydrolysis of 3'- and 5'-acetyl esters to yield mono- and di-hydroxy analogs.
Solubility Generally soluble in organic solvents like DMSO and methanol. Aqueous solubility may be limited and can change as the compound degrades to more polar forms.
pH Sensitivity Degradation is accelerated under both acidic and basic conditions.[3]
Enzymatic Liability Highly susceptible to rapid degradation by esterase enzymes present in biological media (e.g., serum, cell lysates).[2][4]
Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the stability of 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine in solution.

Q1: What are the primary degradation products I should expect to see?

A1: The main degradation pathway is the stepwise hydrolysis of the two acetyl groups. You can expect to see the formation of two mono-deacetylated intermediates (3'-O-Acetyl-5-fluoro-2'-O-methyluridine and 5'-O-Acetyl-5-fluoro-2'-O-methyluridine) and the final, fully deprotected nucleoside (5-fluoro-2'-O-methyluridine). In a stability-indicating HPLC analysis, these products will appear as more polar compounds with shorter retention times than the parent molecule.

G parent 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine (Parent Compound) mono1 5'-O-Acetyl-5-fluoro-2'-O-methyluridine (Intermediate 1) parent->mono1 Hydrolysis (H+, OH-, Esterases) mono2 3'-O-Acetyl-5-fluoro-2'-O-methyluridine (Intermediate 2) parent->mono2 Hydrolysis (H+, OH-, Esterases) final 5-fluoro-2'-O-methyluridine (Final Degradant) mono1->final Hydrolysis mono2->final Hydrolysis G cluster_0 Investigation Steps cluster_1 Outcomes & Solutions start Problem: Inconsistent Assay Results or Unexpected HPLC Peaks check_stock 1. Assess Stock Solution Integrity Is it old? Multiple freeze-thaws? start->check_stock run_hplc 2. Analyze Stock & Working Solutions by Stability-Indicating HPLC check_stock->run_hplc analyze_peaks 3. Evaluate Chromatogram run_hplc->analyze_peaks degraded_stock Stock is Degraded (Multiple peaks observed) analyze_peaks->degraded_stock Degradation Products Found stable_stock Stock is Pure (Single peak observed) analyze_peaks->stable_stock No Degradation Products sol_degraded Solution: Prepare fresh stock from solid. Aliquot properly. degraded_stock->sol_degraded sol_media Conclusion: Degradation occurs in assay medium. (Check for enzymes, pH issues) stable_stock->sol_media sol_optimize Action: Run time-course in media. Reduce incubation time. sol_media->sol_optimize G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare DMSO Stock dilute Dilute Stock into Buffers prep_stock->dilute prep_buffers Prepare Buffers (e.g., pH 3, 5, 7.4, 9) prep_buffers->dilute t0 Take T=0 Sample (Quench Immediately) dilute->t0 incubate Incubate at 37°C t0->incubate hplc Analyze all Samples by HPLC t0->hplc tx Sample at Timepoints (T=1h, 2h, etc.) (Quench) incubate->tx tx->hplc calculate Calculate % Parent Remaining hplc->calculate plot Plot Data calculate->plot

Sources

optimizing 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine concentration for antiviral effect

[1]

Topic: Optimization of Antiviral Efficacy & Cytotoxicity Profiling Molecule: 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine (Ac-5-F-2'-OMe-U) Classification: Nucleoside Analogue Prodrug / Fluorinated Pyrimidine Derivative[]

Introduction: The Prodrug Strategy

Welcome to the technical guide for Ac-5-F-2'-OMe-U . As a Senior Application Scientist, I often see researchers treat this compound like a standard nucleoside. It is not. It is a prodrug .[2][3][4][5]

The acetyl groups at the 3' and 5' positions are lipophilic modifications designed to enhance passive diffusion across the cell membrane. Once intracellular, these groups must be cleaved by esterases to release the parent nucleoside (5-fluoro-2'-O-methyluridine), which is then phosphorylated to its active triphosphate form.[]

Your optimization strategy must account for three distinct phases:

  • Stability: Preventing premature deacetylation in the culture media.

  • Uptake & Activation: Ensuring intracellular esterase and kinase activity.

  • Selectivity: Distinguishing antiviral efficacy (polymerase inhibition) from host cytotoxicity (ribosomal interference or mitochondrial toxicity).

Module 1: Pre-Assay Stability & Solubility

Q: My IC50 values are inconsistent between replicates. What is happening?

A: You are likely experiencing premature hydrolysis of the acetyl groups.

The acetyl ester bonds are labile. If they hydrolyze outside the cell, the resulting parent nucleoside (5-fluoro-2'-O-methyluridine) is less lipophilic and enters the cell less efficiently, artificially shifting your IC50 (inhibitory concentration) upwards.[]

Troubleshooting Protocol:

  • Serum Esterases: Fetal Bovine Serum (FBS) contains esterases that can cleave your prodrug before it touches the cells.

    • Action: Use Heat-Inactivated FBS (56°C for 30 min) strictly.

    • Validation: Incubate the compound in media + FBS for 0, 4, and 24 hours. Analyze via LC-MS. If the parent peak increases over time, your serum is active.

  • pH Sensitivity: Acetyl groups hydrolyze rapidly in alkaline conditions.

    • Action: Buffer your media to pH 7.2–7.4 using HEPES. Avoid old media where pH has drifted upward.

  • Stock Preparation:

    • Dissolve in 100% DMSO (anhydrous).

    • Store aliquots at -80°C. Do not freeze-thaw more than twice. Moisture introduction leads to hydrolysis.[]

Module 2: Metabolic Activation (The "Black Box")

Q: The compound enters the cell, but I see low antiviral potency. Why?

A: The bottleneck is likely the "First Phosphorylation Step."

Once deacetylated, the 2'-O-methyl modification can sterically hinder the host cellular kinases (like Uridine-Cytidine Kinase) required to add the first phosphate group.[] Without this, the triphosphate (active form) is never generated.

The Activation Pathway: Below is the mandatory metabolic workflow your compound must survive to work.

ActivationPathwayProdrugExtracellularAc-5-F-2'-OMe-UIntraProdrugIntracellularProdrugProdrug->IntraProdrugPassive Diffusion(Lipophilic)ParentParent Nucleoside(Deacetylated)IntraProdrug->ParentIntracellularEsterasesMPMonophosphate(MP)Parent->MPRate Limiting Step:Host KinaseTPTriphosphate(TP)MP->TPNucleotideKinasesViralPolViral Polymerase(Inhibition)TP->ViralPolChain Terminationor MutagenesisHostToxHost Toxicity(Mitochondrial/RNA)TP->HostToxOff-TargetEffect

Caption: Figure 1: The metabolic activation pathway of 3',5'-di-O-acetyl-5-fluoro-2'-O-methyluridine.[] The conversion from Parent to Monophosphate is the critical rate-limiting step influenced by the 2'-O-methyl group.[]

Optimization Strategy:

  • Cell Line Selection: Ensure your cell line expresses high levels of Uridine-Cytidine Kinase (UCK).[] Activity varies wildly between HepG2, Huh7, and Vero cells.

  • Bypass Experiment: If potency is low, synthesize the phosphoramidate version (ProTide technology) to bypass the first kinase step. If the ProTide works but the Acetyl version doesn't, your issue is phosphorylation, not the viral target.

Module 3: Cytotoxicity vs. Efficacy (The Therapeutic Window)

Q: How do I distinguish between viral inhibition and host cell death?

A: You must calculate the Selectivity Index (SI) using parallel assays.

Fluorinated nucleosides (like 5-FU derivatives) are known antimetabolites.[] They can kill the host cell by inhibiting Thymidylate Synthase (DNA synthesis) or being incorporated into host RNA. If the host cell dies, the virus stops replicating—this is a false positive for antiviral activity.

Protocol: The Dual-Plate System

Run these two assays simultaneously on the same cell passage:

ParameterAssay A: Antiviral EfficacyAssay B: Cytotoxicity
Readout Viral Titer (qPCR or Plaque Assay)Metabolic Activity (MTS/CellTiter-Glo)
Endpoint EC50 (Effective Concentration 50%)CC50 (Cytotoxic Concentration 50%)
Goal Lowest possible valueHighest possible value
Calculation --SI = CC50 / EC50

Interpretation Table:

SI ValueStatusTechnical Recommendation
< 10 Toxic The compound kills the virus only by killing the host.[] Fail.
10 - 50 Moderate Optimize concentration range. Check for mitochondrial toxicity.[6]
> 50 Promising Proceed to Mechanism of Action (MOA) studies.

Module 4: Troubleshooting Decision Tree

Use this logic flow to diagnose your experimental failure.

TroubleshootingTreeStartStart: Low Antiviral ActivityCheckUptakeStep 1: Check Intracellular Concentration(LC-MS of Cell Lysate)Start->CheckUptakeLowUptakeLow IntracellularParent NucleosideCheckUptake->LowUptake< 1 pmol/10^6 cellsHighUptakeHigh IntracellularParent NucleosideCheckUptake->HighUptake> 10 pmol/10^6 cellsAction1Cause: Premature HydrolysisFix: Heat-Inactivate SerumCheck pHLowUptake->Action1Action2Cause: Kinase BlockFix: Switch Cell Lineor Use ProTideHighUptake->Action2

Caption: Figure 2: Diagnostic workflow for optimizing concentration when antiviral effect is suboptimal.

References

  • Niu, C., et al. (2018). Addressing the selectivity and toxicity of antiviral nucleosides. Antiviral Chemistry and Chemotherapy.

  • Pradere, U., et al. (2014). Synthesis of Nucleoside Phosphate Prodrugs. Chemical Reviews.

  • Sofia, M. J., et al. (2010). Discovery of a β-d-2'-Deoxy-2'-α-fluoro-2'-β-C-methyluridine Nucleotide Prodrug (PSI-7977) for the Treatment of Hepatitis C Virus.[] Journal of Medicinal Chemistry.

  • Murakami, E., et al. (2010). Mechanism of Activation of PSI-7851 and Its Diastereoisomer PSI-7977. Journal of Biological Chemistry.

  • PubChem Compound Summary. 3',5'-Di-O-acetyl-2'-deoxy-5-fluorouridine (Analog Reference).

Disclaimer: This guide is for research purposes only. 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine is a potent chemical agent; consult your institution's Chemical Hygiene Plan before handling.[]

troubleshooting inconsistent results in 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine experiments

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3',5'-Di-O-Acetyl-5-fluoro-2'-O-methyluridine

Topic: Troubleshooting Inconsistent Experimental Results Target Audience: Medicinal Chemists, RNA Therapeutics Researchers, Analytical Scientists

Introduction: The "Prodrug" Paradox

Welcome to the technical support hub for 3',5'-Di-O-Acetyl-5-fluoro-2'-O-methyluridine . This molecule is a sophisticated derivative of 5-Fluorouracil (5-FU), combining the metabolic stability of the 2'-O-methyl modification with the lipophilicity of acetyl protecting groups.

Why are your results inconsistent? The very features that make this molecule useful—its lipophilic esters and modified sugar pucker—are often the source of experimental variability. The acetyl groups are chemically labile (prone to hydrolysis) and biologically variable (dependent on intracellular esterases). This guide deconstructs these failure modes into self-validating troubleshooting protocols.

Category 1: Chemical Stability & Storage (The "Pre-Experiment" Phase)

Issue: Purity drops significantly between synthesis/purchase and usage. Diagnosis: Spontaneous Hydrolysis. The acetyl ester linkages at the 3' and 5' positions are susceptible to moisture-driven hydrolysis, particularly the 5'-position which is less sterically hindered. This creates a mixture of mono-acetylated impurities (3'-OH or 5'-OH) and fully deprotected 5-fluoro-2'-O-methyluridine.

Troubleshooting Protocol:

  • The "Desiccator" Rule: Never store this compound in a standard fridge without secondary containment.

    • Action: Store at -20°C in a sealed vial inside a secondary container with active desiccant (e.g., silica gel or Drierite).

    • Validation: Upon thawing, allow the vial to reach room temperature before opening to prevent condensation on the hygroscopic solid.

  • Solvent Verification:

    • Action: Avoid DMSO stocks for long-term storage (>1 month). DMSO is hygroscopic and can facilitate slow hydrolysis. Use Anhydrous Acetonitrile (MeCN) for short-term stock solutions.

    • Self-Validating Check: Run a "Time-Zero" LC-MS immediately upon dissolving. If impurities >2% appear within 24 hours, your solvent is wet.

Visualization: Degradation Pathway

degradation_pathway Pure Pure 3',5'-Di-Ac Compound Moisture Moisture / pH > 7 Pure->Moisture Mono5 5'-OH Mono-acetyl (Intermediate) Moisture->Mono5 Fast Hydrolysis Mono3 3'-OH Mono-acetyl (Intermediate) Moisture->Mono3 Slow Hydrolysis FullyDep Fully Deprotected 5-F-2'-OMe-Uridine Mono5->FullyDep Mono3->FullyDep

Caption: Hydrolytic cascade. The 5'-acetyl group is typically more labile, leading to specific mono-acetylated impurities before total degradation.

Category 2: Analytical Inconsistencies (HPLC/LC-MS)

Issue: Chromatograms show peak splitting, "ghost" peaks, or shifting retention times. Diagnosis: On-Column Hydrolysis & pH Sensitivity. 5-Fluoro substitution lowers the pKa of the Uracil N3 proton to ~8.0. Standard HPLC buffers at pH 7.5–8.0 can cause partial ionization (peak broadening) and catalyze ester hydrolysis during the run.

Q: Why do I see two peaks for a "pure" sample? A: If the peaks coalesce at higher temperatures (e.g., 50°C), it is likely rotameric splitting caused by the steric bulk of the 2'-O-methyl and acetyl groups hindering rotation. However, if the peaks remain distinct, it is likely on-column hydrolysis .

Troubleshooting Table: HPLC Optimization

ParameterRecommended SettingTechnical Rationale
Mobile Phase pH 3.0 – 4.5 Keeps 5-FU base neutral (protonated) and stabilizes acetyl esters. Avoid pH > 7.
Buffer Ammonium Formate or AcetateVolatile for LC-MS; provides sufficient buffering capacity at acidic pH.
Column Temp 35°C - 40°CSlightly elevated temperature reduces rotameric broadening without risking thermal degradation.
Gradient 5% → 95% MeCNThe di-acetylated compound is significantly more hydrophobic than the deprotected forms.

Self-Validating Protocol:

  • Inject the sample using the standard method.

  • Re-inject the same vial after 4 hours in the autosampler.

  • Result: If the "impurity" peaks increase in area, hydrolysis is occurring in the autosampler solvent. Switch to an acidified diluent (0.1% Formic Acid in MeCN/Water).

Category 3: Biological Assay Variability (Cell Culture)

Issue: IC50 values vary wildly between different cell lines (e.g., HeLa vs. CHO vs. Primary Cells). Diagnosis: Differential Esterase Expression. This compound acts as a prodrug .[1][2][3] The acetyl groups facilitate cell entry (passive diffusion) but must be cleaved by intracellular carboxylesterases to release the active 5-fluoro-2'-O-methyluridine payload.

The Mechanism:

  • Uptake: Di-acetyl form crosses membrane.

  • Activation: Intracellular esterases cleave acetyls.

  • Action: The 2'-O-Me-5-FU interferes with RNA processing or ribosomal function.

Troubleshooting Guide:

  • Don't assume equal potency: A cell line with low esterase activity (e.g., certain drug-resistant lines) will appear "resistant" to the drug, not because the target is resistant, but because the prodrug isn't being activated.

  • Serum Effect: Fetal Bovine Serum (FBS) contains esterases. If you incubate too long in media before adding to cells, the drug may hydrolyze outside the cell, reducing permeability.

Visualization: Cellular Activation Logic

cellular_activation Extracellular Extracellular Space (Media + Serum) Membrane Cell Membrane Intracellular Cytoplasm Membrane->Intracellular CellEst Intracellular Carboxylesterases Intracellular->CellEst Drug Di-Acetyl Drug Drug->Membrane Passive Diffusion SerumEst Serum Esterases (Premature Hydrolysis) Drug->SerumEst Risk 1 PolarDrug Polar Drug (Low Permeability) SerumEst->PolarDrug PolarDrug->Membrane Blocked Active Active Payload (5-F-2'-OMe-U) CellEst->Active Activation

Caption: Prodrug activation pathway.[2] Premature hydrolysis in serum reduces efficacy; intracellular esterase levels dictate potency.

Category 4: Synthetic Deprotection Issues

Issue: Low yield when attempting to remove acetyl groups to generate the free nucleoside. Diagnosis: Ring Degradation via Base-Catalyzed Hydrolysis. While 2'-O-methyl groups stabilize the glycosidic bond, the 5-fluoro-uracil base is sensitive to strong nucleophiles (like hydroxide) which can attack the C6 position, opening the pyrimidine ring.

Standard Protocol (Risky): NaOH or KOH hydrolysis. Optimized Protocol (Safe): Methanolic Ammonia (NH3/MeOH).[4]

Step-by-Step Safe Deprotection:

  • Dissolve: Dissolve 1 eq. of substrate in anhydrous Methanol (0.1 M concentration).

  • Reagent: Add 7N NH3 in Methanol (excess, typically 10-20 eq).

  • Condition: Stir at 0°C to Room Temperature . Do not heat.

  • Monitor: Check TLC/LC-MS every 30 mins. Reaction is usually complete in 2-4 hours.

  • Workup: Evaporate solvent under reduced pressure (keep bath < 35°C). This avoids aqueous workup where ring opening might occur at high pH.

References

  • Pura, K. et al. (2024). Microwave-assisted synthesis of base-modified fluorescent 1,4-dihydropyridine nucleosides: photophysical characterization and insights. RSC Advances.

    • Relevance: Details synthesis and characterization of 3',5'-di-O-acetyl-5-substituted uridine derivatives, confirming NMR and stability profiles.
  • Wojtczak, B. A. et al. (2005). NMR conformational analysis of p-tolyl furanopyrimidine 2'-deoxyribonucleoside and crystal structure of its 3',5'-di-O-acetyl derivative. Bioorganic & Medicinal Chemistry.

    • Relevance: Establishes the impact of acetyl protecting groups on sugar pucker (C2'-endo vs C3'-endo)
  • Santi, D. V. et al. (1974). Hydrolysis of 5-Fluoro-2'-deoxyuridine and Related Compounds. Biochemistry. Relevance: Foundational text on the chemical instability of the 5-fluorouracil ring under basic conditions (Contextual grounding for Section 4).
  • Valette, G. et al. (2006). Enzymatic hydrolysis of acetylated nucleosides using microbial whole cells. Tetrahedron: Asymmetry.

    • Relevance: Validates the mechanism of enzymatic deacetylation and the variability of esterase specificity.

Sources

Technical Support Center: Navigating the Cytotoxicity of 3',5'-di-O-acetyl-5-fluoro-2'-O-methyluridine in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers utilizing 3',5'-di-O-acetyl-5-fluoro-2'-O-methyluridine. This resource is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the management of its cytotoxic effects in in vitro models. Our goal is to empower you with the scientific rationale and practical methodologies needed to achieve robust and reproducible experimental outcomes.

Introduction: Understanding the Compound

3',5'-di-O-acetyl-5-fluoro-2'-O-methyluridine is a modified fluoropyrimidine nucleoside. Its structure suggests it likely functions as a prodrug, being metabolized within the cell to release the active cytotoxic agent, 5-fluorouracil (5-FU). The di-acetyl and 2'-O-methyl modifications are designed to enhance its metabolic stability and cellular uptake. The primary mechanism of cytotoxicity is anticipated to mirror that of 5-FU, which involves the inhibition of thymidylate synthase and the fraudulent incorporation of its metabolites into RNA and DNA, ultimately leading to cell cycle arrest and apoptosis.

Part 1: Frequently Asked Questions (FAQs)

Here we address common questions and concerns that arise when working with 3',5'-di-O-acetyl-5-fluoro-2'-O-methyluridine.

Q1: My cells are showing excessive death, even at low concentrations of the compound. What could be the cause?

A1: Several factors could be contributing to heightened cytotoxicity:

  • High Metabolic Conversion Rate: The cell line you are using may have high levels of the enzymes responsible for converting the prodrug into its active 5-FU form, leading to a rapid accumulation of the cytotoxic agent.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to 5-FU. It is crucial to perform a dose-response study to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.

  • Incorrect Solvent or Final Concentration: Ensure the compound is fully dissolved in a compatible solvent (e.g., DMSO) and that the final concentration in your culture medium is accurate. High concentrations of some solvents can also be toxic to cells.

  • Prolonged Exposure Time: Continuous exposure may not be necessary or desirable. Consider optimizing the duration of treatment.

Q2: How can I determine the optimal concentration and exposure time for my experiments?

A2: A systematic approach is recommended:

  • Dose-Response Curve: Perform a cell viability assay (e.g., MTT, XTT, or CellTiter-Glo®) with a wide range of concentrations of the compound. This will allow you to determine the IC50 value.

  • Time-Course Experiment: Once you have an approximate IC50, perform a time-course experiment where you treat the cells with this concentration for varying durations (e.g., 24, 48, 72 hours). This will help you identify the shortest exposure time that yields the desired biological effect.

Q3: Are there any supplements I can add to the culture medium to reduce non-specific cytotoxicity?

A3: While the goal is often to study the compound's cytotoxic effects, if you are investigating other aspects and need to maintain cell health, you could consider:

  • Uridine Supplementation: Co-treatment with uridine can sometimes rescue cells from the toxic effects of 5-FU by competing for incorporation into RNA. However, this could also interfere with the compound's mechanism of action, so this approach should be used with caution and proper controls.

  • Antioxidants: In some cases, cytotoxicity can be exacerbated by oxidative stress. The addition of antioxidants like N-acetylcysteine (NAC) might offer some protection, but again, this could potentially interfere with your experimental results.

Q4: I am observing significant variability in cytotoxicity between experiments. How can I improve reproducibility?

A4: Consistency is key in cell culture experiments:

  • Cell Passage Number: Use cells within a consistent and low passage number range, as sensitivity to drugs can change with prolonged culturing.

  • Cell Seeding Density: Ensure you are seeding the same number of cells for each experiment, as confluency can affect drug response.

  • Reagent Quality and Preparation: Use high-quality reagents and prepare fresh dilutions of the compound for each experiment from a concentrated stock solution.

Part 2: Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during your experiments.

Observed Problem Potential Cause Recommended Solution
Complete cell death across all concentrations Calculation error leading to excessively high concentrations.Double-check all calculations for dilutions and stock solutions. Prepare a fresh batch of the compound.
High sensitivity of the cell line.Start with a much lower concentration range for your dose-response curve (e.g., in the nanomolar range).
No discernible cytotoxic effect, even at high concentrations Compound degradation.Ensure proper storage of the stock solution (typically at -20°C or -80°C, protected from light).
Low metabolic activation in the chosen cell line.Consider using a cell line known to have high expression of the necessary activating enzymes, or transfecting your cells to express them.
Insoluble compound.Visually inspect your culture medium after adding the compound to ensure it has not precipitated. If so, you may need to try a different solvent or a lower concentration.
High background in cell viability assays Interference of the compound with the assay reagents.Run a control with the compound in cell-free medium to check for any direct reaction with the assay components.
Inconsistent IC50 values between replicates Uneven cell distribution in multi-well plates.Ensure a single-cell suspension before seeding and use a proper pipetting technique to avoid clumping and uneven distribution.
Edge effects in the plate.Avoid using the outer wells of the plate for experimental samples, or fill them with sterile medium or PBS to maintain humidity.

Part 3: Experimental Protocols & Visualizations

Protocol 1: Generation of a Dose-Response Curve using MTT Assay

This protocol outlines the steps to determine the IC50 of 3',5'-di-O-acetyl-5-fluoro-2'-O-methyluridine.

Materials:

  • Your chosen cell line

  • Complete culture medium

  • 3',5'-di-O-acetyl-5-fluoro-2'-O-methyluridine

  • Sterile DMSO

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidic isopropanol)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation:

    • Prepare a concentrated stock solution of the compound in sterile DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. Include a vehicle control (medium with DMSO at the same final concentration as the highest drug concentration).

  • Cell Treatment:

    • Carefully remove the old medium from the cells.

    • Add 100 µL of the prepared drug dilutions to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium containing MTT.

    • Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with no cells).

    • Normalize the data to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the log of the compound concentration and use a non-linear regression model to calculate the IC50 value.

Workflow Visualization

Dose_Response_Workflow A Seed cells in 96-well plate C Treat cells and incubate A->C Overnight adhesion B Prepare serial dilutions of compound B->C Add to cells D Add MTT reagent C->D After treatment period E Solubilize formazan crystals D->E 2-4 hours incubation F Read absorbance E->F G Calculate IC50 F->G Data analysis

Caption: Workflow for determining the IC50 value.

Anticipated Mechanism of Action

The following diagram illustrates the likely intracellular fate of 3',5'-di-O-acetyl-5-fluoro-2'-O-methyluridine and its subsequent cytotoxic effects.

Cytotoxicity_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Prodrug_ext 3',5'-di-O-acetyl-5-fluoro-2'-O-methyluridine Prodrug_int Prodrug Prodrug_ext->Prodrug_int Cellular Uptake Active_5FU 5-Fluorouracil (5-FU) Prodrug_int->Active_5FU Metabolic Activation (Esterases, etc.) FdUMP FdUMP Active_5FU->FdUMP FUTP FUTP Active_5FU->FUTP TS Thymidylate Synthase FdUMP->TS Inhibition RNA_Damage RNA Damage FUTP->RNA_Damage Incorporation DNA_Damage DNA Damage TS->DNA_Damage Thymidine depletion leads to Apoptosis Apoptosis RNA_Damage->Apoptosis DNA_Damage->Apoptosis

Caption: Putative mechanism of cytotoxicity.

References

  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer, 3(5), 330-338. [Link]

  • Zhang, N., Yin, Y., Xu, S. J., & Chen, W. S. (2008). 5-Fluorouracil: mechanisms of resistance and reversal strategies. Molecules, 13(8), 1551-1569. [Link]

  • Grem, J. L. (1990). Uridine rescue after 5-fluorouracil therapy. Hematology/oncology clinics of North America, 4(1), 231-245. [Link]

overcoming resistance to 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine in viral strains

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses resistance mechanisms associated with 3',5'-Di-O-Acetyl-5-fluoro-2'-O-methyluridine (DAFMU) . DAFMU is a lipophilic prodrug designed to bypass rate-limiting cellular uptake. Upon entry, it requires dual-step activation: esterase-mediated deacetylation to release the nucleoside (5-fluoro-2'-O-methyluridine), followed by kinase-mediated phosphorylation to the active triphosphate form.

Resistance in viral strains is rarely a single-factor event. It typically stems from a breakdown in this metabolic cascade or a structural adaptation in the viral RNA-dependent RNA polymerase (RdRp). This guide provides a logic-driven troubleshooting framework to isolate and overcome these barriers.

Part 1: Diagnostic Workflow (The "Is it Real?" Check)

Q: My EC50 values have shifted >10-fold. Is this genuine resistance or assay drift?

A: Before assuming viral mutation, validate the stability of your prodrug system. DAFMU relies on acetyl groups for stability and uptake. Spontaneous hydrolysis leads to poor membrane permeability.

Validation Protocol:

  • Compound Integrity Check: Analyze your DAFMU stock via LC-MS.

    • Target: Molecular Weight ~360.29 g/mol (varies slightly by specific isotope).

    • Flag: Presence of mono-acetylated or fully deacetylated species in the stock solution indicates improper storage (moisture sensitivity).

  • Cell Line Competence: If using a cell-based replicon system, the host cell's esterase activity (e.g., CES1) can drift over high passage numbers.

    • Control: Run a parallel assay with a parent nucleoside that requires no deacetylation (e.g., 5-fluorouridine) to rule out host metabolic downregulation.

Part 2: Troubleshooting Resistance Mechanisms

Scenario A: The "Prodrug Failure" (Metabolic Bottleneck)

Symptom: The virus is resistant to DAFMU but remains sensitive to the deacetylated parent compound (5-fluoro-2'-O-methyluridine) when delivered via electroporation or high-concentration soaking.

Root Cause: The viral strain has not mutated; rather, the host cell's Carboxylesterase 1 (CES1) or Cathepsin A (CatA) activity is insufficient to cleave the 3'/5'-acetyl groups, preventing the release of the active nucleoside.

Solution:

  • Immediate Fix: Switch to a cell line with high esterase expression (e.g., Huh-7 over HepG2) for potency testing.

  • Strategic Fix: If this occurs in vivo, it suggests the acetyl-prodrug strategy is mismatched with the tissue-specific esterase profile. Consider ProTide (phosphoramidate) technology to bypass the first phosphorylation step entirely.

Scenario B: The "Kinase Blockade"

Symptom: High levels of deacetylated nucleoside are found in the cytosol (confirmed by LC-MS), but viral replication continues unchecked.

Root Cause: Inefficient phosphorylation. The 2'-O-methyl modification can sterically hinder Uridine-Cytidine Kinase (UCK) . If the virus replicates fast enough, it outpaces the accumulation of the active triphosphate.

Solution:

  • Pathway Analysis: Quantify the ratio of Nucleoside : Mono-P : Tri-P in cell lysates.

  • Action: If Tri-P is low, the resistance is host-mediated (metabolic), not viral. This is a "pseudo-resistance" in the context of viral evolution but a critical failure in drug design.

Scenario C: The "Polymerase Escape" (True Viral Resistance)

Symptom: Intracellular triphosphate levels are therapeutic (>10 µM), yet viral RNA synthesis persists.

Root Cause: Mutations in the viral RdRp (RNA-dependent RNA Polymerase) .[1] The 2'-O-methyl group presents a steric challenge to the polymerase active site.

  • Mechanism:[2][3][4][5][6] A mutation (often in the "Palm" domain) tightens the nucleotide binding pocket, sterically excluding the 2'-O-methyl group while still accepting natural nucleotides.

  • Classic Example: S282T mutation in HCV NS5B (analogous mechanism).

Solution:

  • Sequencing: Perform Sanger sequencing of the RdRp gene. Look for mutations near the conserved Asp-Asp catalytic triad.

  • Combination Strategy: Combine DAFMU with a non-nucleoside inhibitor (NNI) that binds the thumb domain. This forces the polymerase into a conformation that may restore sensitivity to nucleoside analogs (allosteric modulation).

Part 3: Visualizing the Resistance Pathway

The following diagram illustrates the critical checkpoints where DAFMU efficacy can fail.

DAFMU_Resistance_Pathway DAFMU DAFMU (Prodrug) [Extracellular] Entry Cellular Entry (Passive/Facilitated) DAFMU->Entry Deacetylation Deacetylation (Esterases: CES1/CatA) Entry->Deacetylation Nucleoside 5-F-2'-O-Me-Uridine [Cytosol] Deacetylation->Nucleoside Res_Esterase RESISTANCE TYPE 1: Esterase Deficiency (Prodrug fails to activate) Deacetylation->Res_Esterase Failure Phosphorylation Phosphorylation (Kinases: UCK/CMPK/NDPK) Nucleoside->Phosphorylation Triphosphate Active Triphosphate (5-F-2'-O-Me-UTP) Phosphorylation->Triphosphate Res_Kinase RESISTANCE TYPE 2: Kinase Bottleneck (Failure to phosphorylate) Phosphorylation->Res_Kinase Failure RdRp_Binding Viral RdRp Binding Triphosphate->RdRp_Binding Res_Mutant RESISTANCE TYPE 3: RdRp Mutation (Steric Exclusion) RdRp_Binding->Res_Mutant Discrimination

Caption: Critical metabolic and enzymatic checkpoints for DAFMU activation and associated resistance mechanisms.

Part 4: Experimental Protocols

Protocol 1: Intracellular Metabolite Analysis (The "Triphosphate Test")

Use this to distinguish between uptake/activation failure and polymerase resistance.

  • Seeding: Seed cells (e.g., Huh-7) at

    
     cells/well in 6-well plates.
    
  • Treatment: Incubate with 10 µM DAFMU for 24 hours.

  • Quenching: Remove media, wash 2x with ice-cold PBS. Add 500 µL 70% Methanol (pre-chilled to -20°C) .

  • Extraction: Scrape cells, collect lysate, and incubate at -20°C for overnight extraction.

  • Clarification: Centrifuge at 14,000 x g for 10 min at 4°C. Collect supernatant.

  • Analysis: Inject into LC-MS/MS (Ion Pairing method recommended for polar triphosphates).

    • Success Metric: Detection of [M-H]- peak corresponding to 5-fluoro-2'-O-methyluridine-5'-triphosphate.

Protocol 2: Genotypic Resistance Profiling

Use this to identify specific amino acid changes in the viral polymerase.

  • RNA Isolation: Extract viral RNA from the supernatant of the resistant culture using a standard viral RNA kit.

  • RT-PCR: Amplify the RdRp region.[1]

    • Primer Design: Ensure primers flank the active site (Palm domain) and Motif B/C.

  • Sequencing: Sanger sequencing of the amplicon.

  • Alignment: Align the sequence against the Wild-Type (WT) reference strain (e.g., using Clustal Omega).

  • Analysis: Look for mutations at residues interacting with the 2'-sugar moiety.

    • Key Residues: Look for S > T or D > N changes in the nucleotide-binding channel.

Part 5: Data Summary & Comparative Analysis

Table 1: Differentiating Resistance Phenotypes

ObservationEC50 ShiftIntracellular TriphosphateRdRp SequenceDiagnosisRecommended Action
Baseline 1.0xHighWTSensitiveN/A
Type 1 >20xNone/Low WTProdrug Failure Check esterase activity; Test parent nucleoside.
Type 2 >20xLow (Mono-P high) WTKinase Block Rate-limiting phosphorylation; Switch cell line or modify prodrug (ProTide).
Type 3 >50xHighMutated Viral Resistance True resistance. Map mutation; Use combination therapy.[1][6]

References

  • Eldruf, T., et al. (2004). Structure-Activity Relationship of Purine Ribonucleosides for Inhibition of Hepatitis C Virus RNA-Dependent RNA Polymerase. Journal of Medicinal Chemistry.

  • Sofia, M. J., et al. (2010). Discovery of a β-d-2'-Deoxy-2'-α-fluoro-2'-β-C-methyluridine Nucleotide Prodrug (PSI-7977) for the Treatment of Hepatitis C Virus. Journal of Medicinal Chemistry.

  • Götte, M. (2012). The distinct contributions of fitness and genetic barrier to the development of antiviral drug resistance. Current Opinion in Virology.

  • Nordic Biosite. (2025). 3',5'-Di-O-acetyl-5-fluoro-2'-O-methyluridine Product Data.

  • BenchChem. (2025).[1] Technical Support: Overcoming Resistance in Viral Strains.

Sources

Technical Support Center: Enhancing the Metabolic Stability of 3',5'-di-O-acetyl-5-fluoro-2'-O-methyluridine

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSS-DFMU-MSA-001

Last Updated: February 19, 2026

Introduction: The Challenge and Opportunity

3',5'-di-O-acetyl-5-fluoro-2'-O-methyluridine is a promising nucleoside analog designed with several key modifications to enhance its therapeutic potential. The 5-fluoro and 2'-O-methyl groups are strategically placed to increase the stability of the glycosidic bond and confer resistance to nuclease cleavage, respectively[1][2][3]. The 3' and 5' acetyl groups represent a classic prodrug strategy, intended to mask the polar hydroxyl groups, thereby increasing lipophilicity and enhancing passive diffusion across cellular membranes[4][5][6].

However, this very prodrug design introduces the primary metabolic vulnerability: rapid hydrolysis of the ester bonds by ubiquitous esterase enzymes. This guide provides a comprehensive technical resource for researchers and drug development professionals to troubleshoot common issues and strategically enhance the metabolic stability of this compound, ensuring it reaches its target intact and exerts its intended therapeutic effect.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Metabolic Landscape

Q1: What are the primary metabolic liabilities of 3',5'-di-O-acetyl-5-fluoro-2'-O-methyluridine?

The acetyl ester groups at the 3' and 5' positions are the most significant metabolic weak points. These groups are highly susceptible to hydrolysis by carboxylesterases (CES), which are abundant in the liver, intestine, and plasma[7][8]. This rapid enzymatic cleavage can lead to premature conversion of the prodrug into its more polar (and less permeable) parent form, 5-fluoro-2'-O-methyluridine, limiting its oral bioavailability and distribution to target tissues.

Q2: What is the specific role of the 5-fluoro and 2'-O-methyl modifications?

These modifications are critical for the intrinsic stability of the core nucleoside.

  • 5-Fluoro Group: Substitution of hydrogen with fluorine on the pyrimidine ring can alter the electronic properties of the molecule, often leading to enhanced binding affinity to target enzymes. Crucially, it also increases the oxidative and thermal stability of the carbon-fluorine bond compared to a carbon-hydrogen bond, making it more resistant to metabolic attack by enzymes like cytochrome P450s[9][10].

  • 2'-O-Methyl Group: Modification at the C2' position of the ribose sugar is a well-established strategy to improve metabolic stability against nuclease cleavage[2]. This modification provides steric hindrance, preventing degradation by enzymes that would otherwise recognize and cleave the phosphodiester backbone in a nucleic acid context.

Q3: Which specific enzymes should I be most concerned with?

The primary enzymes of concern are human carboxylesterase 1 (hCE-1) and human carboxylesterase 2 (hCE-2).[7]

  • hCE-1: Predominantly found in the liver, it is a key player in the first-pass metabolism of many ester-containing drugs.[7] It generally hydrolyzes substrates with smaller alcohol groups and larger acyl groups.

  • hCE-2: Primarily located in the small intestine, it plays a crucial role in the metabolism of drugs upon oral administration.[7] The relative contribution of these enzymes will dictate the fate of the prodrug depending on the route of administration.

Section 2: Experimental Workflow & Troubleshooting Guide

This section outlines a logical progression of experiments to assess and improve metabolic stability, presented with common troubleshooting scenarios.

Workflow for Assessing and Enhancing Metabolic Stability

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Problem Identification cluster_2 Phase 3: Strategic Modification A Incubate Compound in Plasma & Intestinal S9 Fraction C Analyze Parent Disappearance (LC-MS/MS) & Calculate T½ A->C B Incubate Compound in Liver Microsomes & Hepatocytes B->C D Is T½ < 30 min? C->D E Metabolism is Rapid. Proceed to Liability Assessment. D->E Yes F Metabolism is Acceptable. Proceed to In Vivo PK Studies. D->F No G Differentiate Esterase vs. CYP450 (Use Specific Inhibitors) E->G H Identify Metabolites (MetID Analysis) G->H I Primary liability identified as Ester Hydrolysis H->I J Propose Structural Modifications: - Steric Hindrance (e.g., pivaloyl) - Electronic Modification (e.g., amides) - Alternative Prodrug Moieties I->J K Re-synthesize Analogs J->K L Re-test in In Vitro Assays (Return to Phase 1) K->L G cluster_0 Whole Cell (Hepatocytes) cluster_1 S9 Fraction cluster_2 Microsomes Hepatocytes Complete Metabolism (Phase I, Phase II, Transporters) S9 Phase I (CYPs, FMOs) + Cytosolic Phase II (UGTs, SULTs) Microsomes Phase I Metabolism (CYP450s, FMOs, some UGTs)

Caption: Hierarchy of common in vitro metabolic test systems.

Scenario 3: Prodrug is Stable, but Active Drug Does Not Appear

  • Q: My modified prodrug is now stable in plasma and microsomes, but LC-MS/MS analysis shows very little of the desired active parent, 5-fluoro-2'-O-methyluridine. Where is it going?

    • A: There are two main possibilities:

      • Over-stabilization: Your modification (e.g., a very bulky ester or an amide) may be too effective, preventing efficient cleavage by esterases at the target site. The prodrug is stable, but it's not being activated. [8]You may need to screen a series of promoieties with varying lability to find the optimal balance.

      • Alternative Metabolic Pathway: The parent compound, once released, might be immediately metabolized through another pathway you hadn't considered. For example, the 5-fluorouracil base could be undergoing degradation, or conjugation reactions could be occurring on the sugar moiety. A full metabolite identification study is essential to trace the fate of the compound.

Section 3: Data Interpretation and Advanced Strategies

Interpreting Metabolic Stability Data

The primary outputs from these experiments are the in vitro half-life (T½) and the intrinsic clearance (CLint). These values are used to rank-order compounds and predict in vivo hepatic clearance.

Compound IDModificationTest SystemT½ (min)CLint (µL/min/mg protein)Interpretation
DFMU-001 3',5'-di-O-acetylHLM3.2216.6High Clearance: Very rapid hydrolysis.
DFMU-002 3',5'-di-O-pivaloylHLM45.815.1Moderate Clearance: Steric hindrance improved stability.
DFMU-003 3',5'-di-O-acetylHepatocytes2.1330.0High Clearance: Confirms rapid metabolism in a complete system.
DFMU-002 3',5'-di-O-pivaloylHepatocytes28.524.3Low-Moderate Clearance: Improved stability holds in a complete system.
(HLM: Human Liver Microsomes. Data is hypothetical for illustrative purposes.)
Advanced Strategy: The ProTide Approach
  • Q: My ester modifications are not providing the desired profile. Are there more advanced prodrug technologies for nucleosides?

    • A: Yes. If simple ester modifications are insufficient, consider the ProTide (PROdrug nucleoTIDE) technology. This is a phosphoramidate prodrug approach that masks the monophosphate of a nucleoside. [11]It is designed to bypass the often inefficient initial phosphorylation step required for nucleoside activation and can be cleaved intracellularly to release the active monophosphate form. This strategy can simultaneously improve stability, enhance cell penetration, and deliver the first phosphorylated metabolite, which is a significant advantage. [11]

Visualization of Potential Metabolic Fates

G Prodrug 3',5'-di-O-acetyl- 5-fluoro-2'-O-methyluridine Intermediate1 3'-O-acetyl-monoester Prodrug->Intermediate1 Esterase Intermediate2 5'-O-acetyl-monoester Prodrug->Intermediate2 Esterase ActiveDrug 5-fluoro-2'-O-methyluridine (Active Parent) Intermediate1->ActiveDrug Esterase Intermediate2->ActiveDrug Esterase Degradation Further Degradation or Phase II Conjugation ActiveDrug->Degradation Phase II Enzymes etc.

Sources

refining analytical methods for 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine quantification

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a comprehensive technical support center for refining analytical methods to quantify 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine. It is designed for researchers, scientists, and professionals in drug development, offering in-depth protocols, troubleshooting advice, and frequently asked questions to ensure robust and reliable quantification.

Introduction: The Analytical Challenge

3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine is a modified nucleoside analog, likely designed as a prodrug to enhance cell permeability or metabolic stability. The acetyl groups are labile and can be cleaved by esterase enzymes in biological matrices, while the core structure, a fluorinated and methylated uridine, presents its own analytical considerations. Accurate quantification is paramount for pharmacokinetic, pharmacodynamic, and metabolic studies.

The primary challenges in its analysis include:

  • Stability: The di-acetylated form can be prone to hydrolysis back to its mono-acetylated or non-acetylated forms during sample collection, preparation, and analysis. This requires careful handling and often the use of esterase inhibitors.[1][2]

  • Matrix Effects: Biological samples (plasma, serum, tissue homogenates) contain numerous endogenous components that can interfere with the analysis, suppressing or enhancing the analyte signal, particularly in mass spectrometry.[3]

  • Chromatography: Achieving sharp, symmetrical peaks and good resolution from related metabolites requires careful optimization of the chromatographic conditions.[4]

Core Analytical Protocol: Reversed-Phase HPLC-UV

For routine analysis where high sensitivity is not the primary requirement (e.g., formulation assays, in vitro stability in simple buffers), a High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method is a robust and accessible choice.

Principle of the Method

The method is based on reversed-phase chromatography, where the analyte is separated on a non-polar stationary phase (like C18) with a polar mobile phase. The retention of the compound is controlled by adjusting the organic solvent-to-aqueous buffer ratio. Quantification is achieved by comparing the peak area of the analyte to that of a calibration curve prepared from known standards.

Step-by-Step Experimental Protocol

Step 1: Sample Preparation (from Plasma)

  • Collection: Collect blood in tubes containing an anticoagulant (e.g., K2-EDTA) and an esterase inhibitor (e.g., sodium fluoride or a specific inhibitor cocktail) to prevent ex vivo degradation.

  • Protein Precipitation: To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar, stable compound not present in the sample).

  • Vortex & Centrifuge: Vortex the mixture vigorously for 1 minute to precipitate proteins. Centrifuge at >12,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean vial for analysis. This step removes the majority of proteins which can foul the HPLC column.

Step 2: HPLC-UV Analysis

  • Instrumentation: A standard HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions: Refer to the table below for a typical starting point. These parameters must be optimized for your specific instrument and application.

  • Calibration: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL) by spiking known amounts of the analyte into a blank matrix (e.g., control plasma). Process these standards alongside the unknown samples.

  • Quantification: Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration. Determine the concentration of unknown samples from this curve.

System Suitability & Validation

Before analyzing samples, ensure the system is performing correctly. This involves injecting a standard solution multiple times to check for:

  • Peak Tailing Factor: Should ideally be between 0.9 and 1.2.[5]

  • Retention Time Precision: The relative standard deviation (RSD) should be <1%.

  • Peak Area Precision: The RSD should be <2%.

The method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[6][7][8] This involves assessing specificity, linearity, accuracy, precision, and robustness.[9]

Data Presentation: Example HPLC-UV Parameters
ParameterRecommended SettingRationale & Justification
Column Reversed-Phase C18 or Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µmC18 provides general-purpose hydrophobic retention. A Phenyl-Hexyl phase can offer alternative selectivity for aromatic compounds like nucleosides.[10]
Mobile Phase A 0.1% Formic Acid in WaterAn acidic pH ensures the analyte is in a consistent, non-ionized state, promoting sharp peaks and reproducible retention.
Mobile Phase B AcetonitrileA common, effective organic solvent for eluting analytes from a reversed-phase column.
Gradient Elution Start at 10% B, ramp to 90% B over 10 min, hold for 2 min, return to 10% B and equilibrate for 3 min.A gradient is necessary to elute the compound in a reasonable time with good peak shape while also cleaning late-eluting matrix components from the column.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and system pressure.
Column Temperature 35 °CElevated temperature reduces mobile phase viscosity (lowering backpressure) and can improve peak shape and reproducibility.[11]
Detection Wavelength ~260 nm (or as determined by UV scan)Nucleoside analogs typically have a strong UV absorbance around 260-270 nm. A full UV scan of a standard should be performed to find the absorbance maximum.
Injection Volume 10 µLThis volume is a good starting point to avoid column overloading while providing sufficient signal.[11]

Advanced Protocol: LC-MS/MS for High-Sensitivity Quantification

For applications requiring lower detection limits, such as in vivo pharmacokinetic studies, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[3][12]

Principle and Advantages

LC-MS/MS provides superior sensitivity and selectivity. The first mass spectrometer (Q1) selects the precursor ion (the protonated or adducted molecule of interest), which is then fragmented in a collision cell (Q2). The second mass spectrometer (Q3) then selects a specific fragment ion for detection. This process, known as Multiple Reaction Monitoring (MRM), filters out chemical noise and provides high confidence in analyte identification and quantification.[13]

Step-by-Step Protocol

Step 1: Sample Preparation (Solid-Phase Extraction - SPE) For cleaner extracts and better sensitivity, SPE is often preferred over simple protein precipitation.[14][15]

  • Condition: Condition a weak anion-exchange or reversed-phase SPE cartridge according to the manufacturer's instructions.

  • Load: Load the plasma sample (pre-treated with an internal standard).

  • Wash: Wash the cartridge with a weak solvent to remove interfering substances.

  • Elute: Elute the analyte with a stronger solvent.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.

Step 2: LC-MS/MS Analysis

  • Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Ionization: Electrospray Ionization (ESI) in positive mode is typically used for nucleoside analogs.

  • Parameter Optimization: The mass spectrometer parameters (e.g., MRM transitions, collision energy, cone voltage) must be optimized by infusing a pure standard of the analyte.

Data Presentation: Example LC-MS/MS Parameters
ParameterRecommended SettingRationale & Justification
LC System UHPLC (Ultra-High Performance Liquid Chromatography)Provides sharper peaks, better resolution, and faster run times compared to traditional HPLC.
Column Reversed-Phase C18, 50 x 2.1 mm, 1.8 µmSmaller column dimensions and particle sizes are standard for high-throughput, high-sensitivity LC-MS analysis.
Mobile Phase A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in AcetonitrileFormic acid is a volatile buffer, making it ideal for MS applications as it doesn't foul the ion source.
Gradient Optimized for rapid elution (e.g., 2-3 minute total run time)Fast gradients are crucial for high-throughput analysis in drug development.
Ionization Mode ESI PositiveElectrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like nucleosides. Positive mode will detect the protonated molecule [M+H]+.
MRM Transition Precursor Ion [M+H]+ → Product Ion (Determined by infusion)The transition must be highly specific and sensitive. The product ion often corresponds to the loss of the ribose sugar or the acetyl groups. A second, "qualifier" transition is used for confirmation.
Internal Standard A stable isotope-labeled version of the analyte (e.g., ¹³C₃, ¹⁵N₂-labeled)A stable isotope-labeled internal standard is the ideal choice as it co-elutes and experiences the same matrix effects as the analyte, providing the most accurate quantification.[16]

Visualization & Workflows

Diagram 1: General Analytical Workflow

Analytical_Workflow cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis Sample Sample Receipt (Plasma, Tissue etc.) Spike Spike Internal Standard Sample->Spike Prep Sample Preparation (PPT or SPE) Spike->Prep LC LC Separation (HPLC or UHPLC) Prep->LC Detect Detection (UV or MS/MS) LC->Detect Data Data Acquisition Detect->Data Integration Peak Integration Data->Integration Calib Calibration & Quantification Integration->Calib Report Final Report Calib->Report

Caption: General workflow from sample receipt to final report.

Diagram 2: Troubleshooting Peak Tailing

Troubleshooting_Peak_Tailing Start Problem: Peak Tailing Observed CheckSystem Is System Suitability OK? (Pressure, Standard Peak Shape) Start->CheckSystem CheckColumn Is the column old or has it been used with high pH mobile phases? CheckSystem->CheckColumn Yes FixSystem Solution: Check for leaks, flush system, ensure fittings are secure. CheckSystem->FixSystem No CheckMobilePhase Is mobile phase pH >2 units away from analyte pKa? CheckColumn->CheckMobilePhase No FixColumn Solution: Replace column. Use a guard column to protect the analytical column. CheckColumn->FixColumn Yes CheckSample Is sample solvent stronger than the mobile phase? CheckMobilePhase->CheckSample Yes FixMobilePhase Solution: Adjust mobile phase pH. Increase buffer concentration. CheckMobilePhase->FixMobilePhase No FixSample Solution: Reconstitute sample in initial mobile phase or weaker solvent. CheckSample->FixSample Yes End Problem Resolved CheckSample->End No FixSystem->End FixColumn->End FixMobilePhase->End FixSample->End

Caption: A decision tree for troubleshooting HPLC peak tailing.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during method development and routine analysis.

Troubleshooting Q&A

Q1: My chromatographic peaks are tailing or fronting. What are the common causes?

  • A1 (Tailing): Peak tailing, where the back half of the peak is wider than the front, is a frequent issue.[4]

    • Chemical Causes: Secondary interactions between the analyte and the column's stationary phase are a primary cause. For basic compounds, this can happen with active silanol groups on the silica backbone of the column.[5] Solution: Lower the mobile phase pH (e.g., with 0.1% formic or acetic acid) to suppress silanol activity. Ensure the mobile phase pH is at least 2 units away from the analyte's pKa.

    • Physical Causes: A void or "channel" in the column packing material can cause peak distortion.[5] This can happen from pressure shocks or using the column outside its recommended pH range. Solution: Use a guard column to protect the analytical column and replace the column if the problem persists.[17]

  • A2 (Fronting): Peak fronting, where the front of the peak is sloped, is often caused by column overloading.[4] Solution: Reduce the injection volume or dilute the sample.[11] It can also be caused by temperature fluctuations or a sample solvent that is much stronger than the mobile phase.

Q2: I'm experiencing low or inconsistent recovery during sample preparation. Why?

  • A2: Low recovery can stem from several factors:

    • Incomplete Protein Precipitation: If using acetonitrile, ensure the ratio of solvent to plasma is at least 3:1. Keep the solutions cold to maximize precipitation.

    • Analyte Adsorption: The compound may be adsorbing to the plasticware (e.g., centrifuge tubes, vials). Solution: Try using low-adsorption plasticware or silanized glass vials.

    • SPE Issues: For Solid-Phase Extraction, the issue could be incorrect cartridge selection, incomplete elution, or breakthrough during loading. Solution: Methodically re-optimize the SPE protocol, checking the analyte's presence in the waste and wash fractions.

    • Analyte Instability: The compound may be degrading during the extraction process. See the stability FAQ below.

Q3: My LC-MS signal is low and variable between injections. What should I check?

  • A3: This is often a sign of "matrix effects," where co-eluting compounds from the sample matrix interfere with the ionization of your analyte in the MS source.

    • Diagnosis: Perform a post-column infusion experiment. Infuse a constant flow of your analyte into the MS while injecting a blank, extracted matrix sample. A dip in the signal at the retention time of your analyte indicates ion suppression.

    • Solution 1 (Chromatography): Improve the chromatographic separation to move the analyte away from the interfering peaks. A longer column, a different stationary phase, or a shallower gradient can help.

    • Solution 2 (Sample Prep): Use a more rigorous sample preparation technique, like SPE instead of protein precipitation, to remove more of the matrix components.[14]

    • Solution 3 (Internal Standard): Use a stable isotope-labeled internal standard. It will be affected by the matrix in the same way as the analyte, correcting for the variability.[16]

Frequently Asked Questions (FAQs)

Q1: How can I ensure the stability of the 3',5'-di-O-acetyl prodrug during sample handling and analysis?

  • A1: The ester linkages are susceptible to hydrolysis by plasma esterases.[2]

    • Immediate Inhibition: Collect blood samples directly into tubes containing an esterase inhibitor like sodium fluoride (NaF).

    • Keep it Cold: Process samples on ice or at 4°C at all times to slow down any residual enzymatic activity or chemical degradation.

    • pH Control: Maintain a slightly acidic pH (e.g., pH 5-6) in your sample extracts if possible, as ester hydrolysis can be base-catalyzed.

    • Stability Assessment: You must perform stability tests (e.g., freeze-thaw stability, bench-top stability in matrix) as part of your method validation to prove the analyte is stable under your experimental conditions.[18]

Q2: What are the key parameters to assess during method validation for a quantitative bioanalytical method?

  • A2: According to ICH Q2(R1) guidelines, the key validation characteristics for a quantitative impurity test or assay are:[6][7][19]

    • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., metabolites, matrix components).[7]

    • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte in samples within a given range.

    • Range: The interval between the upper and lower concentration of analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

    • Accuracy: The closeness of test results obtained by the method to the true value.

    • Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample. This includes repeatability (same lab, same day) and intermediate precision (different days, analysts, or equipment).[7]

    • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Q3: Should I use a C18 column or a different type of column?

  • A3: A C18 column is the workhorse of reversed-phase chromatography and is an excellent starting point. However, for fluorinated compounds, alternative stationary phases can offer unique selectivity. A pentafluorophenyl (PFP) or a fluorinated alkyl phase might provide better retention and separation from non-fluorinated metabolites due to specific interactions with the fluorine atom on your analyte.[10] It is always recommended to screen a few different column chemistries during method development to find the optimal separation.

References

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]

  • HPLC Chromatography. Troubleshooting Poor Peak Shape and Resolution in HPLC. Available from: [Link]

  • European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • Limm, K., et al. (2021). Analysis of Nucleosides and Nucleotides in Plants: An Update on Sample Preparation and LC–MS Techniques. Metabolites, 11(9), 569. Available from: [Link]

  • Shimadzu (Europe). LC-MS/MS Method Package for Modified Nucleosides. Available from: [Link]

  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. Available from: [Link]

  • International Journal of Science and Research (IJSR). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Available from: [Link]

  • Zhang, H., et al. (2024). Enhanced Plasma Stability and Potency of Aryl/Acyloxy Prodrugs of a BTN3A1 Ligand. Journal of Medicinal Chemistry. Available from: [Link]

  • Taylor & Francis Online. Sample Preparation Techniques Prior to HPLC Analysis of Serum Nucleosides and Their Bases. Available from: [Link]

  • Chromatography Today. What are the Common Peak Problems in HPLC. Available from: [Link]

  • Royal Society of Chemistry. Synthesis and anticancer evaluation of acetylated-lysine conjugated gemcitabine prodrugs. Available from: [Link]

  • Therapeutic Goods Administration (TGA). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Available from: [Link]

  • Li, S., & Wang, L. (2017). Profiling DNA and RNA Modifications Using Advanced LC—MS/MS Technologies. Accounts of Chemical Research, 50(9), 2166-2175. Available from: [Link]

  • Straube, J., & Herde, M. (2020). Purification and Analysis of Nucleotides and Nucleosides from Plants. In Plant Metabolomics (pp. 121-135). Humana, New York, NY. Available from: [Link]

  • JoVE. Plant Sample Preparation for Nucleoside/Nucleotide Content Measurement with An HPLC-MS/MS. Available from: [Link]

  • De-Crécy-Lagard, V., et al. (2018). Automated Identification of Modified Nucleosides during HRAM-LC-MS/MS using a Metabolomics ID Workflow with Neutral Loss Detection. Metabolites, 8(4), 71. Available from: [Link]

  • Woliński, K., et al. (2022). Application of Mass Spectrometry for Analysis of Nucleobases, Nucleosides and Nucleotides in Tea and Selected Herbs: A Critical Review of the Mass Spectrometric Data. Molecules, 27(18), 6032. Available from: [Link]

  • ResearchGate. ICH Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Available from: [Link]

  • Pomerantz, S. C., & McCloskey, J. A. (2009). Evaluating the reproducibility of quantifying modified nucleosides from ribonucleic acids by LC–UV–MS. Analytical Biochemistry, 387(1), 1-8. Available from: [Link]

  • ResearchGate. Plasma Stability. Available from: [Link]

  • Obach, R. S. (2013). Pharmacokinetics and Drug Metabolism. Comprehensive Medicinal Chemistry II, 5, 59-86. Available from: [Link]

  • MDPI. Nucleoside Analogs: A Review of Its Source and Separation Processes. Available from: [Link]

  • RSC Publishing. Interspecies differences in stability kinetics and plasma esterases involved in hydrolytic activation of curcumin diethyl disuccinate, a prodrug of curcumin. Available from: [Link]

  • ResearchGate. Plasma Stability. Available from: [Link]

  • LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Available from: [Link]

  • Analytical Methods. Quantification of rifampicin loaded into inhaled polymeric nanoparticles by reversed phase high-performance liquid chromatography in pulmonary nonphagocytic cellular uptake. Available from: [Link]

  • ACS Publications. Fluorinating the Sugar and the Nucleotide: Exploring Fluorination Within GDP-Mannose Probes Using Chemoenzymatic Synthesis. Available from: [Link]

  • RSC Publishing. 4′-Fluoro-nucleosides and nucleotides: from nucleocidin to an emerging class of therapeutics. Available from: [Link]

  • Tsume, Y., et al. (2011). The achievement of mass balance by simultaneous quantification of floxuridine prodrug, floxuridine, 5-fluorouracil, 5-dihydrouracil, α-fluoro-β-ureidopropionate, α-fluoro-β-alanine using LC-MS. Journal of Chromatography B, 879(13-14), 915-920. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry. Analytical Methods. Available from: [Link]

  • University of Almería. Development of analytical methods: Studies of the main degradation processes of pesticides in commodities during the extraction. Available from: [Link]

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dealing with off-target effects of 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine in experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the effective use of this compound and to proactively address potential experimental challenges, particularly those arising from off-target effects.

Given that 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine is a specialized prodrug, this guide synthesizes data from its constituent chemical moieties to provide a robust framework for troubleshooting. The core structure combines a 5-fluorouridine (a known cytotoxic agent) with a 2'-O-methyl group (a modification found in natural RNA) and is acetylated to enhance cell permeability.[1][2][3][] Understanding the interplay of these components is critical for accurate data interpretation.

Part 1: Troubleshooting Guide - Unraveling Off-Target Effects

This section addresses specific experimental issues in a question-and-answer format, providing potential causes rooted in the compound's mechanism and offering step-by-step solutions.

Q1: I'm observing higher-than-expected cytotoxicity in my control cell line, which should be resistant to the on-target effect. What could be the cause?

Potential Causes & Scientific Rationale:

  • Metabolic Conversion to 5-Fluorouracil (5-FU) Metabolites: The primary off-target concern stems from the metabolism of the 5-fluoro group. Intracellular esterases first cleave the acetyl groups, releasing the active 5-fluoro-2'-O-methyluridine. This can be further metabolized into cytotoxic compounds like 5-fluorouridine triphosphate (FUTP) and 5-fluorodeoxyuridine monophosphate (FdUMP).[5][6] FdUMP potently inhibits thymidylate synthase, disrupting DNA synthesis, while FUTP can be incorporated into RNA, leading to widespread disruption of RNA processing and function.[5][7][8] This "thymineless death" is a well-established mechanism of 5-FU and can affect any rapidly dividing cell, regardless of your intended target.[7]

  • Variable Esterase Activity: As a prodrug, the rate of activation depends on intracellular esterase activity.[][9] Different cell lines possess vastly different levels of these enzymes. Your control line might have unexpectedly high esterase activity, leading to a rapid and high-level conversion of the prodrug into its active, and potentially toxic, forms.

Troubleshooting Protocol:

  • Validate Esterase Activity: If possible, perform a generic esterase activity assay on lysates from both your experimental and control cell lines. Significant differences may explain the cytotoxic discrepancy.

  • Titrate Compound Concentration: Perform a dose-response curve starting from a very low concentration (e.g., nanomolar range) and titrating up. This will help you identify a potential therapeutic window where on-target effects are observed without overwhelming off-target cytotoxicity.

  • Reduce Incubation Time: Shorten the exposure time of the cells to the compound. This can limit the accumulation of toxic metabolites.

  • Use a "Better" Control: The ideal negative control would be a structurally similar molecule lacking the 5-fluoro group, such as 3',5'-DI-O-Acetyl-2'-O-methyluridine. This control would account for effects related to the 2'-O-methyluridine core and the acetyl prodrug moiety, isolating the effects of the 5-fluoro group.

Q2: My experimental results are inconsistent across replicates. What could be causing this variability?

Potential Causes & Scientific Rationale:

  • Differential RNA Disruption: The 2'-O-methyl group is a natural modification that stabilizes RNA structure and influences RNA-protein interactions.[10][11][12][13] Introducing a high concentration of 2'-O-methylated nucleosides could non-specifically interfere with cellular RNA methylation patterns, affecting rRNA function, mRNA stability, and translation fidelity.[10][14] This can lead to unpredictable changes in the expression of numerous genes, causing high experimental variability.

  • Prodrug Instability: The acetyl ester bonds can be susceptible to hydrolysis in aqueous media. If your stock solution preparation or experimental media conditions are not consistent, the effective concentration of the prodrug could vary between experiments.

Troubleshooting Protocol:

  • Standardize Solution Preparation: Prepare fresh stock solutions in anhydrous DMSO. When diluting into aqueous media for experiments, do so immediately before adding to cells. Avoid repeated freeze-thaw cycles of the stock solution.

  • Assess Global Translation: As a quality control step, you can measure global protein synthesis rates (e.g., via puromycin incorporation assay) in the presence of your compound. A significant, dose-dependent decrease would suggest widespread disruption of translation, a likely off-target effect.

  • Implement Rigorous Controls:

    • Vehicle Control: Always include a DMSO-only control at the same final concentration used for the compound.

    • Unmodified Nucleoside Control: Treat cells with an equimolar concentration of uridine or 2'-O-methyluridine to check for non-specific effects of nucleoside overload.

Workflow for Deconvoluting On-Target vs. Off-Target Effects

The following workflow can help systematically distinguish desired effects from unintended ones.

G cluster_0 Phase 1: Observation cluster_1 Phase 2: Hypothesis Generation cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Conclusion A Unexpected Phenotype Observed (e.g., high toxicity, variability) B Hypothesis 1: Thymidylate Synthase Inhibition (5-FU like) A->B Potential Causes C Hypothesis 2: RNA Processing Disruption (2'-O-Me) A->C Potential Causes D Hypothesis 3: Prodrug Activation Variability A->D Potential Causes E Rescue Experiment: Add excess Thymidine B->E Test H Use Non-Fluorinated Analog Control B->H Control Exp. F Measure Global Translation Rate C->F Test C->H Control Exp. G Compare Esterase Activity Across Cell Lines D->G Test I Phenotype Rescued: Likely DNA Synthesis Off-Target E->I J Translation Inhibited: Likely RNA Off-Target F->J K Activity Correlates with Cytotoxicity G->K L Phenotype Absent: Confirms 5-Fluoro Group is Causal H->L

Caption: Workflow for troubleshooting off-target effects.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for a compound like this?

While the specific target is determined by your research context, the compound is designed to act as a cell-permeable version of 5-fluoro-2'-O-methyluridine. After cellular uptake and deacetylation, its intended action is likely related to the recognition of this modified nucleoside by specific cellular enzymes (e.g., polymerases, modifying enzymes) involved in RNA biology. However, as detailed above, significant off-target effects via metabolism to 5-FU-like compounds are highly probable and must be considered.[5][6][7]

Q2: What are the best practices for designing an experiment with this compound?
  • Comprehensive Dose-Response: Always perform a wide dose-response curve to identify the optimal concentration.

  • Time-Course Analysis: An initial time-course experiment is crucial to determine the optimal treatment duration.

  • Multi-Control Approach: As outlined in the table below, using multiple, well-thought-out controls is non-negotiable for data integrity.

Table 1: Recommended Controls for Experiments
Control Type Compound Purpose
Vehicle Control DMSOTo control for the effects of the solvent.
Parent Nucleoside 5-fluoro-2'-O-methyluridineTo confirm that the acetyl prodrug is working and to compare potency.
Non-Fluorinated Analog 3',5'-DI-O-Acetyl-2'-O-methyluridineTo isolate effects specifically caused by the 5-fluoro group (e.g., DNA synthesis inhibition).
Rescue Agent Exogenous ThymidineTo test if observed cytotoxicity is due to inhibition of thymidylate synthase.
Q3: How can I confirm target engagement in my experiment?

Confirming that the observed phenotype is due to the intended on-target effect is critical.

  • Target Knockdown/Knockout: The most definitive method. If the compound's effect is abolished in cells where your target has been knocked down (e.g., via siRNA) or knocked out (e.g., via CRISPR), it strongly supports on-target action.

  • Competitive Binding Assay: If you have a known ligand for your target, you can perform a competition experiment. The compound should displace the known ligand in a dose-dependent manner.

  • Downstream Pathway Analysis: Measure the activity of known downstream effectors of your target. The changes should be consistent with the expected on-target mechanism.

Diagram: Prodrug Activation and Divergent Pathways

This diagram illustrates how the compound is processed inside the cell, leading to both potential on-target and off-target effects.

G cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathways compound 3',5'-di-O-acetyl- 5-fluoro-2'-O-methyluridine (Prodrug) esterases Intracellular Esterases compound->esterases Uptake active_compound 5-fluoro-2'-O-methyluridine (Active Form) on_target Intended Target (e.g., RNA Methyltransferase, Polymerase) active_compound->on_target metabolism Further Metabolism active_compound->metabolism esterases->active_compound Cleavage on_effect Specific Biological Effect (Desired Outcome) on_target->on_effect futp FUTP metabolism->futp fdump FdUMP metabolism->fdump rna_disruption RNA Damage & Processing Defects futp->rna_disruption ts_inhibition Thymidylate Synthase Inhibition fdump->ts_inhibition dna_disruption DNA Synthesis Block (Cytotoxicity) ts_inhibition->dna_disruption

Sources

Technical Support Center: Optimizing Delivery of 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Delivery Challenge

You are working with 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine . This molecule is a lipophilic prodrug of a modified fluoropyrimidine.

  • The Payload: 5-fluoro-2'-O-methyluridine (a nucleoside analog targeting RNA synthesis or viral polymerases).

  • The Modification: The 2'-O-methyl group confers resistance to nucleases and alters sugar puckering.

  • The Delivery Mechanism: The 3',5'-di-O-acetyl groups are transient ester-protecting groups designed to increase lipophilicity, allowing the molecule to cross cell membranes via passive diffusion rather than relying on nucleoside transporters (ENTs/CNTs).

The Core Problem: The acetyl groups create a "Goldilocks" dilemma. They make the molecule hydrophobic enough to precipitate in aqueous media (culture media/blood) but susceptible to premature hydrolysis by serum esterases before entering the target cell.

Module 1: Formulation & Solubility Troubleshooting

User Issue: "My compound precipitates immediately when I add the stock solution to the cell culture media."

Root Cause Analysis

This compound is highly lipophilic (LogP > 1.5) due to the acetyl masks. Adding a high-concentration organic stock directly to aqueous media causes a rapid change in polarity, forcing the drug to "crash out" as micro-crystals. These crystals are inactive and cytotoxic via physical stress.

Protocol: The "Step-Down" Dilution Method

Do not add 100% DMSO stock directly to media. Use an intermediate dilution step.

  • Prepare Master Stock: Dissolve powder in anhydrous DMSO to 50–100 mM. (Store at -20°C, desiccated).

  • Prepare Working Stock (10x): Dilute the Master Stock 1:10 into sterile PBS containing 10% Solutol HS 15 (or Tween 80) .

    • Why? The surfactant stabilizes the transition from organic to aqueous phase.

  • Final Addition: Add the Working Stock to your culture media.

    • Target: Final DMSO concentration should be < 0.5%.

Solubility Troubleshooting Table
ObservationProbable CauseCorrective Action
Cloudy suspension immediately upon addition Rapid polarity shift (Oiling out).Use the "Step-Down" method with Tween 80 or Solutol. Vortex media while adding the drug.
Crystals form after 24 hours Supersaturation / Temperature drop.Reduce final concentration. Ensure incubator humidity is stable (evaporation concentrates the drug).
Yellow discoloration of DMSO stock Oxidation or Hydrolysis.Check DMSO quality (must be anhydrous). Discard stock if >1 month old.

Module 2: Stability & Serum Protection (The Esterase Trap)

User Issue: "I see high potency in serum-free media, but the drug loses 90% activity when 10% FBS is added."

Root Cause Analysis

Serum (especially rodent serum) contains high levels of carboxylesterases . These enzymes cleave the 3' and 5' acetyl groups extracellularly. The resulting deacetylated metabolite (5-fluoro-2'-O-methyluridine) is hydrophilic and cannot passively diffuse through the membrane efficiently, effectively "locking" the drug outside the cell.

Solution: Lipid Nanoparticle (LNP) Encapsulation

To protect the ester groups from serum enzymes, encapsulate the prodrug in a lipid bilayer.

Recommended LNP Formulation (Microfluidic or Solvent Injection):

  • Ionizable Lipid: DLin-MC3-DMA or ALC-0315 (40-50 mol%)

  • Helper Lipid: DSPC (10 mol%)

  • Cholesterol: (38.5 mol%)

  • PEG-Lipid: DMG-PEG2000 (1.5 mol%)

  • N/P Ratio: N/A (This is a small molecule, not RNA. Use Drug-to-Lipid ratio of 1:10 to 1:20 wt/wt).

Critical Step: Because the drug is hydrophobic, it must be dissolved in the ethanol phase with the lipids, not the aqueous phase.

Visualizing the Stability Pathway

DeliveryPathway Prodrug Di-Acetyl Prodrug (Lipophilic) Serum Extracellular Environment (Serum) Prodrug->Serum Esterase Serum Esterases Serum->Esterase Unprotected CellMembrane Cell Membrane Serum->CellMembrane Passive Diffusion Dead Extracellular Metabolite (Poor Uptake) Esterase->Dead Premature Hydrolysis Intra_Prodrug Intracellular Prodrug CellMembrane->Intra_Prodrug Intra_Esterase Intracellular Esterases Intra_Prodrug->Intra_Esterase Activation Active Active Nucleoside (Hydrophilic) Intra_Esterase->Active Therapeutic Effect Dead->CellMembrane Blocked (No Transporter)

Figure 1: The "Esterase Trap." Successful delivery requires bypassing extracellular esterases to allow passive diffusion, followed by intracellular activation.

Module 3: Intracellular Activation Verification

User Issue: "The drug enters the cell (confirmed by HPLC), but cytotoxicity is lower than expected."

Root Cause Analysis

The molecule requires a two-step activation sequence:[1]

  • Deacetylation: Removal of acetyl groups by intracellular esterases (CES1/CES2).

  • Phosphorylation: The 2'-O-methyl group may hinder recognition by standard kinases (like Uridine-Cytidine Kinase). If the cell line expresses low levels of the specific kinase required for this modified sugar, the drug remains as an inert nucleoside.

Diagnostic Protocol: The "Lysate Shift" Assay

Do not rely on viability assays (MTT/CellTiter-Glo) alone. You must verify the chemical state of the drug inside the cell.

  • Treat Cells: Incubate cells with 10 µM drug for 4 hours.

  • Wash & Lyse: Wash 3x with ice-cold PBS (critical to remove extracellular drug). Lyse with 70% Methanol (stops enzymatic activity immediately).

  • Analyze (LC-MS/MS):

    • Peak A: Parent (Di-acetylated) -> If high, Intracellular Esterase Deficiency .

    • Peak B: Intermediate (Mono-acetylated) -> Incomplete activation.

    • Peak C: Free Nucleoside (5-F-2'-O-Me-U) -> Kinase Bottleneck (most likely).

    • Peak D: Phosphorylated (NMP/NTP) -> Active.

Troubleshooting Decision Tree

TroubleshootingTree Start Issue: Low Efficacy CheckUptake Step 1: Check Uptake (LC-MS of Lysate) Start->CheckUptake LowUptake Low Intracellular Conc. CheckUptake->LowUptake HighUptake High Intracellular Conc. CheckUptake->HighUptake SerumIssue Serum Esterase Degradation? LowUptake->SerumIssue SolubilityIssue Precipitation? LowUptake->SolubilityIssue CheckSpecies Step 2: Identify Species HighUptake->CheckSpecies ParentFound Mostly Parent (Di-Acetyl) CheckSpecies->ParentFound NuclFound Mostly Free Nucleoside CheckSpecies->NuclFound Action1 Action: Upregulate Esterases or Change Cell Line ParentFound->Action1 Action2 Action: Kinase Resistance. Drug is inactive in this line. NuclFound->Action2

Figure 2: Diagnostic logic flow for identifying the failure point in drug delivery.

Frequently Asked Questions (FAQs)

Q: Can I use standard lipofection reagents (Lipofectamine) for this molecule? A: No. Lipofectamine is designed for anionic nucleic acids (DNA/RNA) to form electrostatic complexes. Your molecule is a neutral, hydrophobic small molecule. It will not complex with cationic lipids efficiently. You must use encapsulation (trapping it inside the lipid hydrophobic tail region) rather than complexation.

Q: Why is the 2'-O-methyl group important if it causes kinase issues? A: The 2'-O-methyl group provides metabolic stability. Standard 5-FU is rapidly catabolized by Dihydropyrimidine Dehydrogenase (DPD). The 2'-modification blocks this degradation pathway and prevents incorporation into DNA, forcing the mechanism toward RNA perturbation or viral polymerase inhibition, which is often more specific and less genotoxic [1, 2].

Q: How should I store the powder? A: Store at -20°C with a desiccant. Acetyl esters are sensitive to moisture and can hydrolyze spontaneously if exposed to humid air at room temperature.

References

  • Nucleoside Analog Delivery Systems

    • Title: Lipid nanoparticle encapsulated nucleoside-modified mRNA vaccines...[2] (Contextual relevance: LNP utility for modified nucleosides).

    • Source: PubMed / NIH
    • Link:[Link]

  • Esterase Sensitivity in Prodrugs

    • Title: Interspecies differences in stability kinetics and plasma esterases involved in hydrolytic activation...[3]

    • Source: PubMed Central
    • Link:[Link]

  • Mechanism of 5-FU Derivatives

    • Title: 5-Fluorouracil: Mechanisms of Action and Clinical Strategies[1]

    • Source: N
    • Link:[Link]

  • Chemical Properties & Acetylation

    • Title: Regioselective Deacetylation in Nucleosides and Derivatives[4][5]

    • Source: PubMed Central
    • Link:[Link]

Sources

Technical Support Center: Optimization of 3',5'-Di-O-Acetyl-5-fluoro-2'-O-methyluridine Kinetics

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: REF-NUC-OPT-05 Assigned Specialist: Senior Application Scientist, Nucleoside Therapeutics Division

Executive Summary: The "Race Against Hydrolysis"

Welcome to the technical support hub for 3',5'-Di-O-Acetyl-5-fluoro-2'-O-methyluridine .

If you are observing inconsistent IC50/EC50 values, "ghost" potency loss over time, or variability between serum batches, you are likely encountering the Prodrug Paradox . This molecule is designed as a lipophilic prodrug to bypass nucleoside transport bottlenecks. However, its efficacy depends on a kinetic race: the molecule must permeate the cell membrane and be deacetylated by intracellular esterases before it is hydrolyzed by extracellular serum esterases.

This guide moves beyond standard protocols to address the specific kinetic challenges of acetylated fluorouridine derivatives.

Module 1: The Mechanism of Action & Failure Modes

To troubleshoot effectively, you must visualize the competing pathways. This molecule is not a direct-acting agent; it is a delivery vehicle.

The Kinetic Pathway (Visualized)

KineticPathway Media_Prodrug Prodrug (Media) (Lipophilic) Media_Parent Parent Nucleoside (Hydrophilic/Poor Uptake) Media_Prodrug->Media_Parent Premature Hydrolysis (The 'Ghost' Signal) Cell_Membrane Cell Membrane Media_Prodrug->Cell_Membrane Passive Diffusion (Fast) Serum_Esterase Serum Esterases (FBS Contamination) Serum_Esterase->Media_Prodrug Media_Parent->Cell_Membrane Transport Limited (Slow) Cyto_Prodrug Intracellular Prodrug Cell_Membrane->Cyto_Prodrug Active_Metabolite Active Nucleoside (Trapped) Cyto_Prodrug->Active_Metabolite Activation Cyto_Esterase Intracellular Esterases (CES1/CatA) Cyto_Esterase->Cyto_Prodrug RNA_Incorp RNA Incorporation (Ribosomal Interference) Active_Metabolite->RNA_Incorp Downstream Effect

Figure 1: The Kinetic Race. Success requires intracellular uptake (Blue path) to outpace extracellular hydrolysis (Red path).

Module 2: Troubleshooting Incubation Times

User Question: "I see strong inhibition at 6 hours, but the effect diminishes at 24 and 48 hours. Shouldn't longer incubation increase potency?"

Technical Diagnosis: You are likely experiencing Metabolic Washout . Unlike stable small molecules, acetylated nucleosides in serum-containing media have a half-life (


) that can be as short as 30–120 minutes depending on the FBS batch.

If you incubate for 48 hours without refreshing, the cells are only exposed to the active prodrug for the first few hours. The remaining time, they are soaking in the less permeable parent nucleoside and inactive metabolites.

Optimization Protocol: The "Pulse-Refresh" Method

Do not use a static 48h incubation. Use this optimized workflow to maintain therapeutic pressure.

ParameterStandard Protocol (Avoid)Optimized Protocol (Recommended) Reason
Media Formulation Standard DMEM + 10% FBSHeat-Inactivated FBS or Serum-Free Pulse Heat inactivation (

C, 30 min) reduces extracellular esterase activity [1].
Dosing Strategy Single Bolus at

Pulse Dosing or Daily Refresh Replenishes the labile prodrug to maintain intracellular

.
Incubation Window 72 Hours4–6 Hour Pulse

Wash

Chase
Maximizes uptake of the lipophilic form; minimizes extracellular degradation products.
Step-by-Step: The Serum-Free Pulse Assay
  • Preparation: Seed cells to reach 70% confluency.

  • Wash: Rinse cells

    
     with PBS to remove residual serum esterases.
    
  • Pulse: Apply the 3',5'-Di-O-Acetyl prodrug in Opti-MEM or serum-free media for 4 hours .

    • Why? This maximizes passive diffusion without serum hydrolysis interference.

  • Chase: Remove drug media. Add complete growth media (with FBS) for the remainder of the experiment (24–48h).

  • Readout: Measure viability or RNA synthesis.

Module 3: Cell Line Specificity (The Esterase Factor)

User Question: "The compound works beautifully in HepG2 cells but shows no activity in HeLa or Vero cells. Is the compound degrading?"

Technical Diagnosis: This is likely an Intracellular Activation Failure . The acetyl groups must be cleaved by Carboxylesterase 1 (CES1) or Cathepsin A (CatA). HepG2 (liver origin) has high CES1 expression. HeLa and Vero cells often have low or negligible CES1 activity [2].

Diagnostic Workflow

Use this decision tree to determine if your cell line is compatible with this prodrug class.

TroubleshootingTree Start Issue: Low Potency in New Cell Line Check_Parent Control: Test Non-Acetylated Parent (5-Fluoro-2'-O-methyluridine) Start->Check_Parent Parent_Works Parent Works Well Check_Parent->Parent_Works If Parent_Fails Parent Also Fails Check_Parent->Parent_Fails If Esterase_Issue Diagnosis: Esterase Deficiency (Prodrug not activating) Parent_Works->Esterase_Issue Target_Issue Diagnosis: Target/Kinase Missing (Not a delivery issue) Parent_Fails->Target_Issue Solution_1 Action: Transfect CES1 plasmid or switch cell line Esterase_Issue->Solution_1 Solution_2 Action: Verify Kinase expression (e.g., Uridine-Cytidine Kinase) Target_Issue->Solution_2

Figure 2: Troubleshooting Cell Line Compatibility. Comparing the prodrug to the parent nucleoside isolates the activation step.

Module 4: Stability Verification Protocol

User Question: "How do I know if my stock solution is still good?"

Technical Diagnosis: Acetylated nucleosides are prone to hydrolysis in DMSO stocks that have absorbed water (hygroscopic).

The "Self-Validating" Stability Check (HPLC): Run this simple QC check before any major campaign.

  • Column: C18 Reverse Phase.

  • Mobile Phase: Gradient Water/Acetonitrile (0%

    
     60%).
    
  • Detection: UV 260 nm.

  • Expected Retention Times (Relative):

    • Parent (5-Fluoro-2'-O-Me): Early eluting (Polar).

    • Mono-acetate intermediate: Mid-eluting .

    • Intact Prodrug (Di-acetate): Late eluting (Lipophilic).

  • Pass Criteria: >95% peak area in the Late Eluting fraction. If you see significant early peaks, re-synthesize or purchase fresh stock.

Frequently Asked Questions (FAQ)

Q: Why use the 2'-O-methyl modification if it blocks DNA incorporation? A: Unlike 5-FdU (Floxuridine), which targets DNA, the 2'-O-methyl group directs the molecule toward RNA-based mechanisms or viral polymerase inhibition. It prevents the molecule from being a substrate for DNA polymerases (steric hindrance), reducing genotoxicity while maintaining activity against RNA targets (e.g., ribosomal RNA processing or viral RdRp) [3].

Q: Can I just increase the concentration to overcome serum hydrolysis? A: Risky. Increasing concentration typically leads to off-target toxicity. The breakdown product (parent nucleoside) may compete for transport with the prodrug, effectively "clogging" the uptake pathways. It is scientifically superior to optimize the time (pulse dosing) rather than the concentration.

Q: Does the position of the acetyl groups (3' vs 5') matter? A: Yes. The 5'-OH is required for phosphorylation by kinases. If the 5'-acetyl group is not cleaved quickly by intracellular esterases, the drug cannot be activated (phosphorylated) to the nucleotide level. This confirms why esterase expression (Module 3) is the critical success factor [4].

References

  • Cahard, D., et al. (2004). "Aryloxy phosphoramidate triesters as pro-tides." Mini-Reviews in Medicinal Chemistry, 4(4), 371-381. (Discusses serum stability of nucleoside prodrugs).

  • Murakami, E., et al. (2010). "Mechanism of activation of PSI-7851 and its diastereoisomer PSI-7977." Journal of Biological Chemistry, 285(45), 34337-34347. (Definitive paper on esterase differences between cell lines like HepG2 and Clone A).

  • Pestov, D.G., et al. (2001). "Structure and properties of 2'-O-methylated nucleosides." Nucleic Acids Research. (Context on 2'-O-Me biological properties).

  • Qiao, L., et al. (2021). "Tissue-Specific Proteomics Analysis of Anti-COVID-19 Nucleoside and Nucleotide Prodrug-Activating Enzymes." ACS Pharmacology & Translational Science. (Detailed mapping of CES1/CatA expression).

Disclaimer: This guide is for research use only. All protocols should be validated in your specific laboratory context.

challenges in the synthesis of 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Synthesis & Troubleshooting of 3',5'-Di-O-Acetyl-5-fluoro-2'-O-methyluridine

Strategic Overview & Route Selection

The synthesis of 3',5'-Di-O-acetyl-5-fluoro-2'-O-methyluridine presents a classic "regioselectivity paradox" in nucleoside chemistry. The core challenge is not the final acetylation, but the installation of the 2'-O-methyl group onto the 5-fluorouridine core without contaminating the 3'-position.

While convergent synthesis (coupling 5-fluorouracil with a modified sugar) is possible, most labs prefer the Divergent Route starting from commercially available 5-Fluorouridine (5-FUrd) . This guide focuses on the Divergent Route using the TIPDS (Tetraisopropyldisiloxane) protection strategy, which offers the highest regiocontrol.

Critical Checkpoint 1: Regioselective 2'-O-Methylation

The Challenge: The 2'-OH and 3'-OH groups have similar pKa values (approx. 12.5).[1][2] Direct methylation (e.g., MeI/Ag₂O) typically yields a difficult-to-separate mixture of 2'-OMe (desired), 3'-OMe (impurity), and 2',3'-di-OMe.

Recommended Protocol: The Markiewicz Bridge Strategy

  • Protection: React 5-FUrd with 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSCl₂) in pyridine. This bridges the 3' and 5' positions.

  • Methylation: The only remaining free hydroxyl is at the 2'-position . Methylate using MeI/Ag₂O or NaH/MeI.

  • Deprotection: Remove the TIPDS bridge using TBAF or HF/Pyridine.

Troubleshooting Guide: Methylation Phase
Symptom Probable Cause Corrective Action
Low Yield of TIPDS Intermediate Moisture in PyridineThe silylating agent is moisture-sensitive. Dry pyridine over KOH or CaH₂ and distill. Ensure the reaction is under Argon.
Formation of 3'-OMe Isomer TIPDS Migration or Bridge CleavageTIPDS is acid-sensitive. Ensure the reaction mixture does not become acidic during workup. Avoid excessive heat during methylation.
N3-Methylation Observed Non-selective Methylation ConditionsThe N3 proton of 5-FU is acidic (pKa ~8). If using NaH, use exactly 1.1 eq. If N3-methylation persists, protect N3 with a Benzoyl (Bz) group prior to methylation, then deprotect with ammonia later.
Incomplete Methylation Steric Hindrance from TIPDSThe bulky silyl bridge shields the 2'-OH. Increase reaction time (24-48h) or switch to a smaller alkylating agent (though MeI is standard).

Critical Checkpoint 2: Final Acetylation & Workup

The Challenge: Acetylating the 3' and 5' positions is straightforward, but 5-fluorouracil derivatives are prone to N3-acetylation , creating a tri-acetylated impurity (2'-OMe-3',5',N3-tri-O-acetyl).

Recommended Protocol: React the 2'-O-methyl-5-fluorouridine with Acetic Anhydride (Ac₂O) in Pyridine (1:10 ratio) at


.
Troubleshooting Guide: Acetylation Phase
Question Answer / Technical Solution
Q: I see a spot with higher Rf than my product on TLC. What is it? A: This is likely the N3-acetylated byproduct . N-acetyl groups on uracil are much more labile than O-acetyl groups. Fix: Treat the crude mixture with MeOH/water (or mild silica gel chromatography) to selectively hydrolyze the N-acetyl group while retaining the 3',5'-O-acetyl esters.
Q: My product is decomposing on the silica column. A: 5-Fluoro nucleosides can be sensitive to acidic silica. Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in hexanes to neutralize acidity before loading your sample.
Q: How do I confirm I have the 2'-OMe and not the 3'-OMe isomer? A: Use 1H-NMR . The H1' signal of the 2'-OMe isomer typically appears as a doublet with a larger coupling constant (

Hz) compared to the 3'-OMe isomer, due to the specific sugar puckering (C3'-endo vs C2'-endo). See Data Table below.

Analytical Validation (Data Tables)

Table 1: 1H-NMR Diagnostic Signals (in DMSO-d₆)

Proton 2'-O-Methyl Isomer (Target) 3'-O-Methyl Isomer (Impurity) Notes
H-1'

5.90 - 5.95 (d,

Hz)

5.80 - 5.85 (d,

Hz)
The 2'-OMe substituent forces a C3'-endo conformation, increasing

.
2'-OMe

3.45 (s, 3H)
--Distinct singlet.
3'-OMe --

3.38 (s, 3H)
Often slightly upfield from 2'-OMe.
F-5

-165 ppm (approx)

-165 ppm (approx)
19F-NMR is not diagnostic for regioisomerism.

Visualized Workflows (Graphviz)

Diagram 1: The TIPDS Regioselective Route

This flowchart illustrates the logic flow for the high-purity synthesis pathway.

SynthesisRoute Start Start: 5-Fluorouridine Step1 Step 1: 3',5'-Protection (TIPDSCl2 / Pyridine) Start->Step1 Check1 QC: Check for 3',5'-Bridge (TLC/NMR) Step1->Check1 Step2 Step 2: 2'-O-Methylation (MeI / Ag2O or NaH) Check1->Step2 Pass Step3 Step 3: Deprotection of TIPDS (TBAF / THF) Step2->Step3 Step4 Step 4: Global Acetylation (Ac2O / Pyridine) Step3->Step4 Issue Issue: N3-Acetylation detected Step4->Issue Side Reaction Final Target: 3',5'-Di-O-acetyl-5-fluoro-2'-O-methyluridine Step4->Final Direct Fix Fix: Mild Hydrolysis (MeOH / 1h) Issue->Fix Fix->Final

Caption: Figure 1. Step-wise synthesis via the Markiewicz (TIPDS) protection strategy to ensure 2'-regioselectivity.

Diagram 2: Isomer Troubleshooting Logic

Use this decision tree if you suspect regio-isomeric contamination.

Troubleshooting Problem Problem: Mixed Isomers Detected (2'-OMe vs 3'-OMe) Analyze Analyze 1H-NMR (H1' Coupling) Problem->Analyze Decision J(1'-2') Value? Analyze->Decision Res1 J = 4-5 Hz (Major Product) Decision->Res1 Res2 J = 1-2 Hz (Minor Product) Decision->Res2 Action1 Conclusion: 2'-OMe (Correct) Proceed to Acetylation Res1->Action1 Action2 Conclusion: 3'-OMe (Incorrect) Purify via HPLC/Column Res2->Action2

Caption: Figure 2. NMR-based logic for distinguishing the desired 2'-O-methyl isomer from the 3'-O-methyl impurity.

References

  • Markiewicz, W. T. (1979). "Tetraisopropyldisiloxane-1,3-diyl, a Group for Simultaneous Protection of 3'- and 5'-Hydroxy Functions of Nucleosides." Journal of Chemical Research, (S), 24-25.

  • Haines, A. H. (1973).[3] "The Selective Alkylation of Nucleosides." Tetrahedron, 29(18), 2807-2810.

  • Robins, M. J., et al. (1974).[4] "Nucleic acid related compounds. 12. The facile synthesis of 2'-O-methylribonucleosides." Journal of Organic Chemistry, 39(13), 1891–1899.

  • Beigelman, L., et al. (1995).[4] "Synthesis of 2'-O-Methyl-Adenosine and Guanosine." Nucleosides & Nucleotides, 14(3-5), 421-425.

  • PubChem Compound Summary. (2021). "3',5'-Di-O-acetyl-2'-deoxy-5-fluorouridine" (Analogous Structure Reference).[5]

Sources

Technical Guide: Reducing Variability in 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine Antiviral Assays

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific challenges associated with 3',5'-di-O-acetyl-5-fluoro-2'-O-methyluridine , a lipophilic nucleoside analog prodrug. The acetyl modifications at the 3' and 5' positions are designed to enhance cellular permeability, but they introduce significant sources of experimental variability due to their susceptibility to extracellular hydrolysis and dependence on intracellular enzymatic activation.

Executive Summary & Compound Profile

Compound: 3',5'-di-O-acetyl-5-fluoro-2'-O-methyluridine Class: Nucleoside Analog Prodrug (Pyrimidine derivative) Mechanism of Action:

  • Entry: The acetyl groups render the molecule lipophilic, facilitating passive diffusion across the cell membrane.

  • Activation (Phase I): Intracellular esterases cleave the 3' and 5' acetyl groups, releasing the parent nucleoside (5-fluoro-2'-O-methyluridine).

  • Activation (Phase II): Cellular kinases phosphorylate the nucleoside to its active triphosphate form, which inhibits viral RNA-dependent RNA polymerase (RdRp) or induces mutagenesis.

The Variability Paradox: The very modifications that improve delivery (acetyl groups) are the primary source of assay noise. Variability typically stems from premature extracellular hydrolysis by serum esterases or inconsistent intracellular activation due to cell cycle heterogeneity.

Critical Workflow & Metabolic Pathway

The following diagram illustrates the intended pathway versus the "leakage" points that cause data variability.

MetabolicPathway cluster_extracellular Extracellular Environment (Media + Serum) cluster_intracellular Intracellular Environment Prodrug 3',5'-Di-O-Acetyl Prodrug Hydrolyzed Prematurely Hydrolyzed Parent Nucleoside Prodrug->Hydrolyzed Premature Cleavage IntraProdrug Intracellular Prodrug Prodrug->IntraProdrug Passive Diffusion (High Efficiency) SerumEst Serum Esterases (FBS Contaminants) SerumEst->Prodrug Parent 5-Fluoro-2'-O-Me-U (Parent) Hydrolyzed->Parent Transporter Uptake (Low Efficiency/Saturable) IntraProdrug->Parent Activation CellEst Carboxylesterases (CES1/CES2) CellEst->IntraProdrug Triphosphate Active Triphosphate (NTP) Parent->Triphosphate Kinase Cascade ViralRep Viral Replication Triphosphate->ViralRep Inhibits RdRp

Caption: Figure 1. Metabolic trajectory of the prodrug.[1][2][3] Red dotted lines indicate the primary source of variability: extracellular hydrolysis by serum esterases reduces the effective dose entering the cell via passive diffusion.

Troubleshooting Guide: Sources of Variability

Module A: Serum-Induced Instability (The #1 Variable)

Issue: Fetal Bovine Serum (FBS) contains active esterases (e.g., acetylcholinesterase, paraoxonase) that hydrolyze the acetyl groups before the drug enters the cell. Symptom: High plate-to-plate variability; potency decreases (EC50 increases) with longer pre-incubation times.

VariableWhy it mattersStandard Protocol (Self-Validating)
FBS Lot Esterase levels vary significantly between lots.Action: Screen FBS lots for esterase activity using a model substrate (e.g., p-nitrophenyl acetate) or buy "low-esterase" / "charcoal-stripped" FBS.
Heat Inactivation Standard HI (56°C, 30 min) reduces but does not eliminate all esterase activity.Action: Do not rely solely on HI. If stability is poor, perform the assay in reduced serum (2%) or serum-free media for the first 4–6 hours (pulse), then add serum.
Media Aging Media stored at 4°C for weeks may have degraded glutamine/pH changes affecting esterase kinetics.Action: Use fresh media (<2 weeks). Always pre-warm media to 37°C only immediately before use to prevent accelerating hydrolysis.
Module B: Compound Handling & Solubility

Issue: The di-acetyl modification increases lipophilicity, making the compound prone to precipitation in aqueous media if not mixed rapidly. Symptom: "Spotty" data; wells with unexpectedly low viral inhibition due to compound crashing out.

  • DMSO Stock Preparation:

    • Dissolve to 10 mM or 20 mM in 100% anhydrous DMSO.

    • Aliquot immediately: Avoid freeze-thaw cycles. Moisture uptake promotes hydrolysis of the acetyl esters in the stock tube.

  • Dilution Sequence (The "Fast-Mix" Technique):

    • Incorrect: Adding neat DMSO stock directly to the cell well (causes local precipitation).

    • Correct: Perform an intermediate dilution in culture media (2x concentration) in a separate "dosing plate." Mix vigorously, then transfer to the cell plate.

    • Final DMSO Limit: Keep final DMSO <0.5% (v/v). Higher levels can permeabilize membranes artificially, masking the prodrug effect.

Module C: Biological Variables

Issue: The conversion of the prodrug to the parent nucleoside relies on intracellular carboxylesterases (CES). Symptom: Inconsistent EC50 values between different cell passages or cell lines.

  • Cell Density: Confluent cells often downregulate metabolic enzymes. Seed cells to be in the logarithmic growth phase during the treatment window.

  • Passage Number: Restrict assays to a tight passage window (e.g., p10–p25). Senescent cells have altered esterase profiles.

Frequently Asked Questions (FAQs)

Q1: My EC50 values shift significantly when I change FBS bottles. Why? A: This is the hallmark of extracellular hydrolysis . The new FBS bottle likely has higher esterase activity, converting your lipophilic prodrug (3',5'-di-acetyl) into the hydrophilic parent (5-fluoro-2'-O-Me-U) outside the cell. The parent molecule enters cells much less efficiently than the prodrug, appearing less potent.

  • Validation: Run a parallel stability test. Incubate the compound in media+FBS for 0, 4, and 24 hours at 37°C, then analyze by LC-MS to quantify the loss of the di-acetyl species.

Q2: Can I use heat-inactivated (HI) serum to fix this? A: Heat inactivation helps but is not a cure-all. Some esterases are heat-stable.

  • Recommendation: If variability persists, switch to a media-swap protocol : Incubate cells with the compound in serum-free Opti-MEM for 4 hours to allow entry, then top up with FBS-containing media. This minimizes extracellular exposure to esterases during the critical uptake phase.

Q3: The compound precipitates when I add it to the media. How do I fix this? A: This compound is hydrophobic.

  • Ensure your DMSO stock is warm (RT) before pipetting.

  • Do not add the stock directly to cold media.

  • Use a serial dilution plate . Dilute compound in media without cells first, ensure it is soluble (no turbidity), and then transfer to the cell plate.

Q4: Why is the toxicity (CC50) variability lower than the antiviral (EC50) variability? A: Cytotoxicity often results from the accumulation of the parent nucleoside over days, which is less sensitive to the rate of uptake. Antiviral activity (EC50) depends on hitting a threshold concentration of the triphosphate quickly to stop viral replication. Therefore, EC50 is more sensitive to the kinetics of entry and de-protection (esterase activity) than CC50 is.

Experimental Validation Workflow

Use this decision tree to isolate the source of noise in your assay.

TroubleshootingTree Start Start: High Assay Variability CheckSolubility Step 1: Check Solubility (Visual/Turbidity) Start->CheckSolubility Precipitation Precipitate Visible? CheckSolubility->Precipitation FixSolubility Improve Mixing/DMSO Reduce Conc. Precipitation->FixSolubility Yes CheckSerum Step 2: Serum Stability Test (LC-MS or Bioassay) Precipitation->CheckSerum No SerumUnstable Unstable in Media? CheckSerum->SerumUnstable FixSerum Use Serum-Free Pulse or Screen FBS Lots SerumUnstable->FixSerum Yes (>20% loss in 4h) CheckCells Step 3: Check Cell Health (Passage/Confluency) SerumUnstable->CheckCells No

Caption: Figure 2. Troubleshooting decision tree for isolating variability sources.

References

  • Nucleoside Prodrug Mechanisms

    • Title: "Recent Advances in Molecular Mechanisms of Nucleoside Antivirals"
    • Source: MDPI (Viruses)
    • URL:[Link][4][5][6][7][8][9]

  • Esterase Variability in Assays

    • Title: "Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses" (Discusses prodrug activation challenges)[1][2]

    • Source: NIH / Antiviral Research
    • URL:[Link]

  • Assay Optimization (EC50/IC50)

    • Title: "The EC50 - Curve Fitting Guide"
    • Source: GraphPad[3]

    • URL:[Link]

  • Serum Effects on Reagents

    • Title: "Inactivating Accutase with Fetal Bovine Serum" (Demonstrates serum enzymatic activity)[10]

    • Source: Innovative Cell Technologies[10]

    • URL:[Link]

Sources

Technical Support Guide: Optimizing the Potency of 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide addresses the specific challenges associated with 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine . This molecule is a lipophilic prodrug of 5-fluoro-2'-O-methyluridine (F-OMe-U). Its design intends to enhance cellular permeability via acetylation, but researchers often encounter potency ceilings due to downstream metabolic bottlenecks.

Part 1: The Activation Pathway & Troubleshooting Logic

To increase potency, you must first diagnose where the "activation chain" is breaking. This molecule requires a multi-step bioactivation process.

The Bioactivation Pathway (Visualization)

Bioactivation cluster_0 Cytosol Prodrug 3',5'-Di-O-Acetyl- F-OMe-U (Extracellular) Intracellular Intracellular Prodrug Prodrug->Intracellular Passive Diffusion (Lipophilic) FreeNucl Free Nucleoside (F-OMe-U) Intracellular->FreeNucl Carboxylesterases (Deacetylation) F_OMe_UMP F-OMe-UMP (Monophosphate) FreeNucl->F_OMe_UMP Uridine-Cytidine Kinase (UCK) [RATE LIMITING] FiveFU 5-FU (Base Release) FreeNucl->FiveFU Nucleoside Phosphorylase RNA_Incorp RNA Incorporation (Cytotoxicity) F_OMe_UMP->RNA_Incorp Phosphorylation Cascade Inactive Inactive Metabolites FiveFU->Inactive DPD (Catabolism)

Figure 1: The bioactivation cascade.[1] Note the "Rate Limiting" step at UCK phosphorylation due to the 2'-O-methyl steric hindrance.

Part 2: Troubleshooting Guide (Q&A)
Phase 1: Solubility & Entry (The "Invisible" Problem)

Q: My IC50 values are inconsistent between replicates. Could this be a solubility issue? A: Yes. While the acetyl groups increase lipophilicity, they also make the compound prone to "micro-precipitation" in aqueous media.

  • The Issue: The compound dissolves in DMSO but crashes out when spiked into cell culture media (especially serum-free media).

  • The Fix:

    • DMSO Limit: Keep final DMSO concentration < 0.5%.

    • Pre-dilution: Do not add the DMSO stock directly to the well. Dilute the stock 1:10 in culture media with serum (which acts as a dispersant) in a separate tube, vortex immediately, and then add to cells.

    • Check for Crystals: Inspect wells under 40x microscopy 1 hour after treatment. If you see micro-crystals, your "effective dose" is a fraction of the theoretical dose.

Phase 2: Deacetylation (The Activation Switch)

Q: I see high potency in HepG2 cells but low potency in other lines. Why? A: This is likely due to differential Carboxylesterase (CES) expression.

  • The Mechanism: The 3' and 5' acetyl groups must be cleaved to release the active 5-fluoro-2'-O-methyluridine. HepG2 and liver cells have high CES1/CES2 activity. Many other cancer lines (e.g., some leukemic lines) have low esterase activity.

  • Diagnostic Experiment: Incubate the prodrug in cell lysate for 1 hour and analyze by LC-MS. If the acetylated mass persists, your cell line cannot activate the prodrug.

  • Strategy: If esterase activity is the bottleneck, co-incubation with low-dose esterase-inducing agents (rare) is difficult. Instead, consider switching to the non-acetylated parent (5-fluoro-2'-O-methyluridine) if uptake is not the primary limiter.

Phase 3: Phosphorylation (The Kinase Bottleneck)

Q: The free nucleoside is present, but I still see low cytotoxicity. Is the 2'-OMe group the problem? A: Yes, this is the most critical biological barrier.

  • The Science: The 2'-O-methyl group creates steric conflict in the active site of Uridine-Cytidine Kinase (UCK) . Unlike 2'-deoxy analogs (like FdUrd) or 2'-OH analogs (like 5-FUrd), 2'-OMe analogs are often extremely poor substrates for initial phosphorylation.

  • The Consequence: The drug enters the cell and is deacetylated, but it sits in the cytosol as the free nucleoside until it is eventually pumped out or degraded.

  • Strategy to Increase Potency:

    • Overexpression: Transfect cells with UCK2 to verify if kinase activity is the limiting factor.

    • ProTide Approach: If you are in the synthesis phase, the only robust solution to this specific bottleneck is to bypass the first kinase step entirely using ProTide technology (synthesizing the 5'-phosphoramidate prodrug instead of the 3',5'-di-acetyl prodrug).

Part 3: Strategic Protocols to Increase Potency

If you cannot alter the molecule, use these pharmacological strategies to maximize the potency of the current reagent.

Strategy A: Metabolic Blockade (The "Plug the Drain" Method)

If the molecule is being degraded before it can be phosphorylated, inhibiting catabolism will shift the equilibrium toward activation.

Target EnzymeInhibitorConcentrationMechanism
DPD (Dihydropyrimidine Dehydrogenase)Gimeracil or Eniluracil 1-5 µMPrevents catabolism of any released 5-FU base. Essential if the MoA involves base release.
Uridine Phosphorylase BAU (Benzylacyclouridine)10-50 µMPrevents the cleavage of the glycosidic bond, forcing the nucleoside toward the kinase pathway (RNA incorporation).

Protocol: Pre-treat cells with the inhibitor for 2 hours before adding the 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine.

Strategy B: The "Serum Shift"

Q: Should I use heat-inactivated serum? A: Be cautious. Serum contains esterases that can prematurely deacetylate your prodrug outside the cell.

  • The Trap: If serum esterases cleave the acetyl groups in the media, the resulting free nucleoside (F-OMe-U) is less lipophilic and may not enter the cell efficiently, reducing apparent potency.

  • Optimization: Compare IC50 values in Serum-Free Media (4h pulse) vs. 10% FBS Media .

    • If Potency is HIGHER in Serum-Free: Extracellular deacetylation is hurting you. Reduce serum or use a defined media formulation.

Part 4: Frequently Asked Questions (FAQs)

Q: Is this molecule a Thymidylate Synthase (TS) inhibitor like 5-FU? A: Not directly. The 2'-O-methyl group prevents the conversion to the 2'-deoxy form (FdUMP) by Ribonucleotide Reductase. Therefore, it cannot inhibit TS via the classical FdUMP pathway. Its primary toxicity is likely through RNA incorporation (chain termination or ribosome inhibition) or by acting as a slow-release reservoir for 5-FU (if the base is cleaved).

Q: How should I store the stock solution? A:

  • Solvent: 100% DMSO (Anhydrous).

  • Temp: -20°C or -80°C.

  • Stability: Avoid repeated freeze-thaw cycles. Acetyl groups are hydrolytically unstable in the presence of water/moisture. Aliquot into single-use vials.

Q: Can I use this in vivo? A: Yes, the acetylation is specifically designed for in vivo pharmacokinetics to improve oral bioavailability or circulation time. However, mice have different plasma esterase profiles than humans (often higher activity), which may lead to rapid clearance of the prodrug before it reaches the tumor tissue.

References
  • Lalanne, M., Andrieux, K., & Couvreur, P. (2009). Strategies to increase the oral bioavailability of nucleoside analogs. Current Medicinal Chemistry, 16(11), 1391-1399. Link

  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer, 3(5), 330-338. Link

  • Van Rompay, A. R., Johansson, M., & Karlsson, A. (2000). Phosphorylation of nucleosides and nucleoside analogs by mammalian nucleoside monophosphate kinases. Pharmacology & Therapeutics, 87(2-3), 189-198. Link

  • Galmarini, C. M., Mackey, J. R., & Dumontet, C. (2001). Nucleoside analogues: mechanisms of drug resistance and reversal strategies. Leukemia, 15(6), 875-890. Link

Sources

Technical Support Center: Enhancing Oral Bioavailability of 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine Prodrugs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine and its prodrugs. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the challenges of achieving optimal oral bioavailability for this class of compounds.

Introduction: The Challenge of Oral Delivery for Nucleoside Analogs

Nucleoside analogs are a cornerstone of antiviral and anticancer therapies. However, their inherent polarity often leads to poor oral bioavailability, limiting their therapeutic potential.[1][2][3][4][5] The prodrug approach, where lipophilic moieties are attached to the parent drug, is a common strategy to enhance membrane permeability and, consequently, oral absorption.[1][2][6] 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine is one such prodrug, designed to improve the delivery of the active 5-fluoro-2'-O-methyluridine. Despite this modification, researchers often encounter frustratingly low and variable oral bioavailability in preclinical studies. This guide will walk you through a systematic approach to diagnosing and addressing these issues.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions that arise during the development of acetylated nucleoside prodrugs.

Q1: Why is the oral bioavailability of my 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine prodrug still low despite the acetyl groups increasing lipophilicity?

A1: While increased lipophilicity is a critical first step, several other factors can limit oral bioavailability. These include:

  • Poor Aqueous Solubility: While the prodrug is more lipophilic than the parent compound, it may still have limited solubility in the aqueous environment of the gastrointestinal (GI) tract, which is a prerequisite for absorption.[7][8]

  • Rapid First-Pass Metabolism: The acetyl ester bonds are susceptible to hydrolysis by esterase enzymes present in the gut lumen, intestinal wall, and liver.[9] If the prodrug is prematurely converted back to the polar parent drug before it can be absorbed, bioavailability will be compromised.

  • Efflux by Transporters: The prodrug or its parent compound may be substrates for efflux transporters, such as P-glycoprotein (P-gp), which actively pump drugs out of intestinal cells and back into the gut lumen.

  • Chemical Instability: The prodrug may be unstable in the varying pH environments of the GI tract, leading to degradation before it can be absorbed.[6]

Q2: What are the initial steps I should take to investigate the cause of poor oral bioavailability?

A2: A systematic in vitro characterization is the most effective starting point. This allows you to isolate and assess individual factors before moving to more complex and resource-intensive in vivo studies. Key initial experiments include:

  • Solubility Assessment: Determine the kinetic and thermodynamic solubility of the prodrug in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).

  • Stability Studies: Evaluate the chemical stability of the prodrug at different pH values mimicking the stomach and intestine. Also, assess its enzymatic stability in the presence of simulated gastric and intestinal fluids containing relevant enzymes, as well as in liver microsomes and plasma from the preclinical species you are using.[10]

  • Permeability Assay: Utilize an in vitro model like the Caco-2 cell monolayer to assess the intestinal permeability of the prodrug.[11][12] This can also provide initial insights into potential efflux.

Q3: How do I interpret the results from these initial in vitro assays?

A3: The following table provides a general guide for interpreting your initial findings and suggests potential next steps.

In Vitro Observation Potential Cause of Poor Oral Bioavailability Recommended Next Steps
Low solubility in SGF/SIF Dissolution rate-limited absorption.[13]Formulation development (e.g., micronization, amorphous solid dispersions, lipid-based formulations).[13][14][15]
Rapid degradation in simulated GI fluids or liver microsomes Premature hydrolysis of the acetyl groups.Consider alternative prodrug strategies with more stable linkers or co-administration with an esterase inhibitor.
Low permeability in Caco-2 assay (Low Papp value) Poor passive diffusion across the intestinal epithelium.Explore different prodrug moieties to further enhance lipophilicity or target uptake transporters.
High efflux ratio in Caco-2 assay Active efflux by transporters like P-gp.Co-administration with a P-gp inhibitor in subsequent in vitro and in vivo studies to confirm.

Troubleshooting Guides: A Deeper Dive

Once you have a preliminary understanding from the initial in vitro characterization, you can delve deeper into specific troubleshooting strategies.

Issue 1: Sub-optimal Physicochemical Properties
Problem: The prodrug exhibits poor solubility or is unstable in the GI tract.
Causality:

The oral absorption of a drug is a multi-step process that begins with its dissolution in the fluids of the GI tract. If a compound has poor aqueous solubility, it will not be available in a sufficient concentration at the surface of the intestinal epithelium to be absorbed effectively.[7][8] Furthermore, the harsh and varying pH conditions of the stomach and intestine can lead to chemical degradation of the prodrug before it has a chance to be absorbed.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor solubility and stability.

Experimental Protocols:

Protocol 1: Kinetic Solubility Assessment in Biorelevant Media

  • Prepare simulated gastric fluid (SGF, pH 1.2) and fasted state simulated intestinal fluid (FaSSIF, pH 6.5).

  • Add an excess of the 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine prodrug to each medium.

  • Incubate at 37°C with constant agitation for 1 and 4 hours.

  • At each time point, withdraw an aliquot and immediately filter through a 0.45 µm filter to remove undissolved solid.

  • Quantify the concentration of the dissolved prodrug in the filtrate using a validated analytical method (e.g., HPLC-UV).

Protocol 2: pH and Enzymatic Stability

  • Prepare buffer solutions at pH 1.2, 4.5, and 6.8. Also, prepare SGF and SIF containing relevant enzymes (e.g., pepsin and pancreatin).

  • Spike the prodrug into each solution to a final concentration of 10 µM.

  • Incubate at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot and quench the reaction (e.g., by adding ice-cold acetonitrile).

  • Analyze the samples by LC-MS/MS to quantify the remaining prodrug and the formation of the parent drug.

  • Calculate the half-life (t½) of the prodrug in each condition.

Issue 2: Poor Intestinal Permeability and High Efflux
Problem: The prodrug does not efficiently cross the intestinal epithelium, or it is actively pumped back into the gut lumen.
Causality:

For a drug to be systemically available after oral administration, it must permeate through the intestinal epithelial cells.[16] This can occur via passive diffusion or through carrier-mediated transport. The physicochemical properties of the drug, such as its lipophilicity, size, and charge, will influence its ability to passively diffuse across the lipid cell membranes. Additionally, many cells in the intestinal epithelium express efflux transporters, such as P-glycoprotein (P-gp), which can recognize a wide range of xenobiotics and actively transport them out of the cell, thereby limiting their absorption.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor permeability and high efflux.

Experimental Protocols:

Protocol 3: Caco-2 Bidirectional Permeability Assay

  • Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days until they form a confluent monolayer with well-developed tight junctions.

  • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).

  • Apical to Basolateral (A→B) Permeability: a. Add the prodrug solution to the apical (upper) chamber. b. At various time points, collect samples from the basolateral (lower) chamber.

  • Basolateral to Apical (B→A) Permeability: a. Add the prodrug solution to the basolateral chamber. b. At various time points, collect samples from the apical chamber.

  • Quantify the concentration of the prodrug in the collected samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for both directions.

  • The efflux ratio is calculated as Papp(B→A) / Papp(A→B). An efflux ratio greater than 2 suggests the involvement of active efflux.

Protocol 4: Confirmation of P-gp Mediated Efflux

  • Repeat the Caco-2 bidirectional permeability assay as described above.

  • In a separate set of experiments, co-incubate the prodrug with a known P-gp inhibitor (e.g., verapamil or cyclosporine A).

  • If the efflux ratio is significantly reduced in the presence of the P-gp inhibitor, it confirms that the prodrug is a substrate for P-gp.

Issue 3: Extensive First-Pass Metabolism
Problem: The prodrug is rapidly metabolized in the intestine or liver before it can reach systemic circulation.
Causality:

First-pass metabolism refers to the metabolism of a drug in the gut wall and liver after oral administration and before it reaches the systemic circulation.[17] Ester-based prodrugs are particularly susceptible to hydrolysis by a wide variety of esterases present in these tissues. If the rate of hydrolysis is too rapid, the prodrug will be converted to its more polar parent compound, which is then poorly absorbed, leading to low oral bioavailability.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for extensive first-pass metabolism.

Experimental Protocols:

Protocol 5: Metabolic Stability in Liver and Intestinal Subcellular Fractions

  • Obtain liver and intestinal microsomes or S9 fractions from the relevant preclinical species.

  • Prepare an incubation mixture containing the subcellular fraction, a NADPH-regenerating system (for oxidative metabolism, though less critical for ester hydrolysis), and buffer.

  • Pre-incubate the mixture at 37°C.

  • Initiate the reaction by adding the prodrug.

  • At various time points, take aliquots and quench the reaction.

  • Analyze the samples by LC-MS/MS to determine the rate of disappearance of the prodrug.

  • Calculate the in vitro half-life and intrinsic clearance.

Protocol 6: Co-administration with Cytidine Deaminase Inhibitor

In some cases, the parent nucleoside analog can be a substrate for cytidine deaminase (CD), leading to rapid metabolism.[17]

  • In preclinical animal models, administer the prodrug orally.

  • In a separate group of animals, co-administer the prodrug with a cytidine deaminase inhibitor such as tetrahydrouridine (THU).[17][18]

  • Collect blood samples at various time points and determine the plasma concentration of the prodrug and the parent drug.

  • A significant increase in the exposure (AUC) of the parent drug in the presence of THU indicates that cytidine deaminase-mediated metabolism is a significant contributor to low bioavailability.[17]

Summary of Troubleshooting Strategies

Problem Area Key Diagnostic Assays Potential Solutions
Physicochemical Properties Solubility in biorelevant media, pH stabilityFormulation optimization (micronization, solid dispersions, lipid formulations), modification of prodrug linker.[13][14][15]
Intestinal Permeability Caco-2 bidirectional permeability assayIncrease lipophilicity of the promoiety, explore transporter-targeted prodrug strategies.
Efflux by Transporters Caco-2 assay with P-gp inhibitorsCo-administration with a P-gp inhibitor, redesign of the prodrug to avoid transporter recognition.
First-Pass Metabolism Metabolic stability in liver and intestinal microsomes/S9 fractionsIntroduce steric hindrance around the ester bond, use alternative promoieties with greater enzymatic stability.

By systematically working through these FAQs and troubleshooting guides, researchers can effectively diagnose the root causes of poor oral bioavailability of 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine prodrugs and develop rational strategies to overcome these challenges, ultimately accelerating the development of these promising therapeutic agents.

References

  • Current prodrug strategies for improving oral absorption of nucleoside analogues. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • An in vitro system for prediction of oral absorption of relatively water-soluble drugs and ester prodrugs. (2003, September 16). PubMed. Retrieved February 19, 2026, from [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Prodrugs of nucleoside analogues for improved oral absorption and tissue targeting. (2008, March 15). PubMed. Retrieved February 19, 2026, from [Link]

  • Strategies to Increase the Oral Bioavailability of Nucleoside Analogs. (2009, April 1). Ingenta Connect. Retrieved February 19, 2026, from [Link]

  • Strategies to increase the oral bioavailability of nucleoside analogs. (n.d.). PubMed. Retrieved February 19, 2026, from [Link]

  • Strategies to Increase the Oral Bioavailability of Nucleoside Analogs. (n.d.). Bentham Science. Retrieved February 19, 2026, from [Link]

  • Strategies for formulating and delivering poorly water-soluble drugs. (n.d.). Academia.edu. Retrieved February 19, 2026, from [Link]

  • Formulation Strategies for Improving Bioavailability of Poorly Soluble Drugs. (2024, May 15). ManTech Publications. Retrieved February 19, 2026, from [Link]

  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. (n.d.). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

  • In vitro models for prediction of drug absorption and metabolism. (n.d.). ITQB NOVA. Retrieved February 19, 2026, from [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025, October 17). World Pharma Today. Retrieved February 19, 2026, from [Link]

  • In Vitro Methods used for Ester Prodrug Screening Screening Tool... (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Prodrug Strategies in the Design of Nucleoside and Nucleotide Antiviral Therapeutics. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. (1993, October). PubMed. Retrieved February 19, 2026, from [Link]

  • Overcoming Bioavailability Challenges In Oral Formulation Development. (n.d.). Pharmaceutical Outsourcing. Retrieved February 19, 2026, from [Link]

  • Prioritizing oral bioavailability in drug development strategies. (n.d.). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

  • Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products. (2020, October 29). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

  • Synthesis and anticancer evaluation of acetylated-lysine conjugated gemcitabine prodrugs. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • In Vitro Oral Cavity Permeability Assessment to Enable Simulation of Drug Absorption. (2025, July 17). MDPI. Retrieved February 19, 2026, from [Link]

  • Striving Towards the Perfect In Vitro Oral Drug Absorption Model. (2019, October 15). PubMed. Retrieved February 19, 2026, from [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (n.d.). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

  • How to improve the bioavailability of a drug? (2025, March 20). Patsnap Synapse. Retrieved February 19, 2026, from [Link]

  • Prodrug Approaches to Enhancing the Oral Delivery of Poorly Permeable Drugs. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Prodrug strategies for improved efficacy of nucleoside antiviral inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

  • Grand challenges in oral drug delivery. (2025, February 19). Frontiers. Retrieved February 19, 2026, from [Link]

  • Challenges and Recent Progress in Oral Drug Delivery Systems for Biopharmaceuticals. (n.d.). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

  • Pharmacokinetics and Bioavailability of Oral 5'-deoxy-5-fluorouridine in Cancer Patients. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. (n.d.). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

  • Challenges and Recent Progress in Oral Drug Delivery Systems for Biopharmaceuticals. (2019, March 29). MDPI. Retrieved February 19, 2026, from [Link]

  • New 3'-O-aromatic acyl-5-fluoro-2'-deoxyuridine derivatives as potential anticancer agents. (2016, June 10). PubMed. Retrieved February 19, 2026, from [Link]

  • Pharmacokinetics, metabolism, and oral bioavailability of the DNA methyltransferase inhibitor 5-fluoro-2'-deoxycytidine in mice. (2006, December 15). PubMed. Retrieved February 19, 2026, from [Link]

  • Aminoalkoxycarbonyloxymethyl Ether Prodrugs with a pH-Triggered Release Mechanism: A Case Study Improving the Solubility, Bioavailability, and Efficacy of Antimalarial 4(1 H)-Quinolones with Single Dose Cures. (2021, May 12). ACS Publications. Retrieved February 19, 2026, from [Link]

  • Plasma pharmacokinetics and oral bioavailability of 3,4,5,6-tetrahydrouridine, a cytidine deaminase inhibitor, in mice. (2008, August 15). PubMed. Retrieved February 19, 2026, from [Link]

Sources

Validation & Comparative

Comparative Efficacy Analysis: 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine and Remdesivir

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive comparison between 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine and the well-established antiviral agent, remdesivir, cannot be conducted at this time due to a lack of publicly available data on the antiviral efficacy of 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine.

Extensive searches of scientific literature and databases have yielded no specific in vitro or in vivo studies evaluating the antiviral activity of 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine against any viral pathogen. While information exists for structurally related uridine analogs, it is scientifically unsound to extrapolate these findings to the specific compound .

Therefore, this guide will provide a detailed overview of the established efficacy and mechanism of action of remdesivir to serve as a benchmark for when data on 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine becomes available.

Remdesivir: A Profile of a Broad-Spectrum Antiviral

Remdesivir is a nucleotide analog prodrug that has demonstrated broad-spectrum antiviral activity against a range of RNA viruses. Its efficacy, particularly against SARS-CoV-2, has been the subject of numerous preclinical and clinical investigations.

Mechanism of Action

Remdesivir is an adenosine nucleotide analog. As a prodrug, it is metabolized within the host cell to its active triphosphate form, GS-443902. This active metabolite structurally mimics adenosine triphosphate (ATP) and acts as a substrate for viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral genome replication.

The incorporation of the remdesivir triphosphate into the nascent viral RNA chain results in delayed chain termination. This disruption of the replication process ultimately inhibits the production of new viral particles.

Remdesivir_Mechanism cluster_cell Host Cell cluster_virus Viral Replication Remdesivir Remdesivir (Prodrug) Metabolism Cellular Kinases Remdesivir->Metabolism Metabolized by Active_Metabolite Remdesivir Triphosphate (GS-443902) Metabolism->Active_Metabolite to form Viral_RNA Viral RNA Template RdRp RNA-dependent RNA Polymerase (RdRp) Active_Metabolite->RdRp Competes with ATP Viral_RNA->RdRp Nascent_RNA Nascent RNA Strand RdRp->Nascent_RNA Incorporation into Chain_Termination Delayed Chain Termination Nascent_RNA->Chain_Termination leads to

Caption: Mechanism of action of remdesivir.

Preclinical Efficacy

In vitro studies have demonstrated the potent antiviral activity of remdesivir against a variety of coronaviruses, including SARS-CoV and MERS-CoV. For SARS-CoV-2, remdesivir has shown effective inhibition in various cell lines.

Clinical Efficacy

Clinical trials have been instrumental in defining the role of remdesivir in the treatment of COVID-19. The Adaptive COVID-19 Treatment Trial (ACTT-1), a large, randomized, double-blind, placebo-controlled trial, was a key study.

Key Findings from ACTT-1:

OutcomeRemdesivir GroupPlacebo Group
Median Time to Recovery 10 days15 days
Mortality Rate by Day 29 11.4%15.2%

These results indicated that remdesivir was superior to placebo in shortening the time to recovery in adults hospitalized with COVID-19 and with evidence of lower respiratory tract infection.

Experimental Protocols

In Vitro Antiviral Activity Assay (Example):

  • Cell Culture: Vero E6 cells (or other susceptible cell lines) are seeded in 96-well plates and incubated until a confluent monolayer is formed.

  • Compound Preparation: A serial dilution of the test compound (e.g., remdesivir) is prepared in cell culture medium.

  • Viral Infection: The cell culture medium is removed, and the cells are infected with the virus (e.g., SARS-CoV-2) at a specific multiplicity of infection (MOI).

  • Treatment: After a 1-hour adsorption period, the viral inoculum is removed, and the diluted compounds are added to the respective wells.

  • Incubation: The plates are incubated for a defined period (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.

  • Efficacy Assessment: The antiviral efficacy is determined by measuring the reduction in viral-induced cytopathic effect (CPE) or by quantifying viral RNA levels using quantitative reverse transcription PCR (qRT-PCR). The 50% effective concentration (EC50) is then calculated.

Antiviral_Assay_Workflow cluster_workflow In Vitro Antiviral Assay Workflow A Seed susceptible cells in 96-well plates C Infect cells with virus A->C B Prepare serial dilutions of test compounds D Add test compounds to infected cells B->D C->D E Incubate for 48-72 hours D->E F Assess antiviral efficacy (e.g., CPE, qRT-PCR) E->F G Calculate EC50 value F->G

Caption: A generalized workflow for an in vitro antiviral activity assay.

Conclusion and Future Directions

While a direct comparison is not currently feasible, the established profile of remdesivir provides a robust framework for evaluating novel antiviral candidates like 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine. Future research should prioritize in vitro and in vivo studies to determine the antiviral spectrum and potency of this compound. Once such data becomes available, a comprehensive and scientifically rigorous comparison with remdesivir and other relevant antivirals can be undertaken. This will be crucial in identifying new and effective therapeutic options for a range of viral diseases.

References

At present, no references can be provided for the antiviral efficacy of 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine. The following references pertain to the information provided on remdesivir.

  • Beigel, J.H., et al. (2020). Remdesivir for the Treatment of Covid-19 — Final Report. New England Journal of Medicine, 383(19), 1813–1826. [Link]

  • Wang, M., et al. (2020). Remdesivir and chloroquine effectively inhibit the recently emerged novel coronavirus (2019-nCoV) in vitro. Cell Research, 30(3), 269–271. [Link]

  • Gilead Sciences. VEKLURY® (remdesivir) Mechanism of Action. [Link]

A Researcher's Guide to the Antiviral Validation of 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine and its Comparative Assessment

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel antiviral agents, the modification of nucleoside analogues remains a cornerstone of drug discovery. This guide provides an in-depth technical framework for the validation of the antiviral activity of a promising, yet under-characterized compound: 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine. As a Senior Application Scientist, this document is structured to not only present available data on related compounds but to empower researchers with the rationale and detailed methodologies required to conduct a thorough and conclusive validation in their own laboratories.

While direct experimental data for 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine is not extensively available in the public domain, this guide will draw upon the established antiviral profiles of its structural relatives and well-characterized antiviral drugs. By providing a head-to-head comparison with established agents like Remdesivir, Favipiravir, Ribavirin, and Sofosbuvir, we offer a benchmark for evaluating the potential of this novel compound.

Introduction to 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine: A Prodrug Strategy

3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine belongs to the family of fluorinated pyrimidine nucleoside analogs. The strategic modifications to the parent molecule, 5-fluoro-2'-O-methyluridine, are designed to enhance its therapeutic potential. The addition of acetyl groups at the 3' and 5' positions of the ribose sugar is a common prodrug strategy aimed at increasing the lipophilicity of the molecule.[1] This enhanced lipophilicity is hypothesized to improve its ability to traverse the lipid bilayers of cell membranes, leading to increased intracellular concentrations.[1]

Once inside the cell, it is anticipated that cellular esterases will cleave the acetyl groups, releasing the active form, 5-fluoro-2'-O-methyluridine. The 2'-O-methyl modification on the ribose is a key feature known to confer stability against degradation by cellular enzymes and can play a role in the specific recognition by viral polymerases.

Comparative Landscape: Benchmarking Against Established Antivirals

To contextualize the potential of 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine, it is essential to compare its anticipated antiviral activity and cytotoxicity against well-established broad-spectrum antiviral agents. The following tables summarize the reported 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values for Remdesivir, Favipiravir, Ribavirin, and Sofosbuvir in various cell lines against a range of RNA viruses. This data will serve as a critical benchmark for your own experimental findings.

Table 1: Comparative Antiviral Activity (EC₅₀ in µM) of Selected Antiviral Agents

Antiviral AgentVirusCell LineEC₅₀ (µM)
Remdesivir SARS-CoV-2Human Airway Epithelial Cells0.0099[2]
SARS-CoV-2Vero E60.32 - 9.8[3]
Ebola Virus-Submicromolar[4]
Enterovirus 71HeLa0.991[4]
Coxsackievirus B3-0.097[4]
Favipiravir Influenza A (H1N1)MDCK0.014 - 0.55[5][6]
Junin VirusVero0.79 - 0.94[5]
Lassa VirusVero1.7 - 11.1 (EC₉₀)[5]
SARS-CoV-2Vero E665 - 400[7]
Ribavirin Respiratory Syncytial Virus (RSV)HeLa1.38 - 5.3[8]
Parainfluenza Virus (PFLUV)-8.6 - 67
Yellow Fever Virus (YFV)Vero12.3 - 48.5[8]
Hepatitis E Virus (HEV)-3[9]
Sofosbuvir Hepatitis C Virus (HCV)Replicon Cells0.016 - 0.048[10]
Zika Virus (ZIKV)Hepatic Cells1 - 5[10]
Dengue Virus (DENV)Hepatic Cells3.8[10]
West Nile Virus (WNV)Hepatic Cells1.2[10]

Table 2: Comparative Cytotoxicity (CC₅₀ in µM) of Selected Antiviral Agents

Antiviral AgentCell LineCC₅₀ (µM)
Remdesivir Various Human Cell Lines1.7 to >20[2]
HepG2>50[11]
Favipiravir MDCK, Vero, A549, HeLa, HEp-2>1000[12]
H9c2 (Cardiomyoblast)Low cytotoxicity[13]
CCD-1079Sk (Skin Fibroblast)Low cytotoxicity[13]
Ribavirin HepG2>3900[14]
CHO-K1>244.2[14]
A549>200[15]
Vero>300[15][16]
Sofosbuvir HepG2No significant cytotoxicity[17][18]
Huh-7No significant cytotoxicity[18]

Proposed Mechanism of Action: Targeting Viral RNA Polymerase

The primary mechanism of action for many fluorinated nucleoside analogs is the inhibition of viral RNA-dependent RNA polymerase (RdRp). After intracellular conversion to its active triphosphate form, 5-fluoro-2'-O-methyluridine triphosphate is expected to act as a competitive inhibitor of the natural nucleotide (uridine triphosphate). Upon incorporation into the growing viral RNA chain, it can act as a chain terminator, prematurely halting viral replication. The presence of the 5-fluoro modification can also interfere with base pairing, leading to mutations in the viral genome.

Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Prodrug 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine Active_Metabolite 5-fluoro-2'-O-methyluridine Prodrug->Active_Metabolite Cellular Esterases Monophosphate 5-fluoro-2'-O-methyluridine Monophosphate Active_Metabolite->Monophosphate Cellular Kinases Diphosphate 5-fluoro-2'-O-methyluridine Diphosphate Monophosphate->Diphosphate Cellular Kinases Triphosphate 5-fluoro-2'-O-methyluridine Triphosphate (Active Form) Diphosphate->Triphosphate Cellular Kinases RdRp Viral RNA-dependent RNA Polymerase (RdRp) Triphosphate->RdRp Competitive Inhibition RNA_Chain Nascent Viral RNA Chain RdRp->RNA_Chain Incorporation Termination Chain Termination RNA_Chain->Termination

Caption: Proposed metabolic activation and mechanism of action of 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine.

Experimental Protocols for Antiviral Validation

To rigorously assess the antiviral potential of 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine, a series of standardized in vitro assays must be performed. The following protocols provide a comprehensive framework for determining the compound's efficacy and cytotoxicity.

Cytotoxicity Assay (CC₅₀ Determination)

The initial and most critical step is to determine the concentration range at which the compound is toxic to the host cells. This is essential for distinguishing true antiviral activity from non-specific cytotoxic effects. The MTT assay is a widely used colorimetric assay for assessing cell metabolic activity.

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed a 96-well plate with a suitable cell line (e.g., Vero, A549, Huh-7) at a density that will result in 80-90% confluency after 24 hours.

  • Compound Preparation: Prepare a series of 2-fold serial dilutions of 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine in cell culture medium.

  • Treatment: After 24 hours, remove the old medium and add the serially diluted compound to the wells. Include a "no drug" (medium only) control.

  • Incubation: Incubate the plate for a period that corresponds to the duration of the planned antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "no drug" control. The CC₅₀ value is the concentration of the compound that reduces cell viability by 50%.

Cytotoxicity_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Prepare_Compound Prepare serial dilutions of test compound Seed_Cells->Prepare_Compound Treat_Cells Treat cells with compound dilutions Prepare_Compound->Treat_Cells Incubate Incubate for 48-72 hours Treat_Cells->Incubate Add_MTT Add MTT reagent Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Add solubilization solution Incubate_MTT->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Calculate_CC50 Calculate CC₅₀ value Read_Absorbance->Calculate_CC50 End End Calculate_CC50->End

Caption: Workflow for determining the 50% cytotoxic concentration (CC₅₀) using the MTT assay.

Plaque Reduction Assay (EC₅₀ Determination)

The plaque reduction assay is the gold standard for quantifying the inhibition of viral infectivity. It measures the reduction in the number of viral plaques formed in a cell monolayer in the presence of the test compound.

Protocol: Plaque Reduction Assay

  • Cell Seeding: Seed 6- or 12-well plates with a susceptible cell line to form a confluent monolayer.

  • Virus Dilution: Prepare a dilution of the virus stock that will produce a countable number of plaques (e.g., 50-100 plaques per well).

  • Infection: Infect the cell monolayers with the virus dilution.

  • Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose or agarose) containing various concentrations of 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine. The highest concentration should be below the CC₅₀ value.

  • Incubation: Incubate the plates until plaques are visible (typically 2-10 days, depending on the virus).

  • Plaque Visualization: Fix the cells and stain with a dye such as crystal violet to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well. The EC₅₀ value is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control (no compound).

Virus Yield Reduction Assay

This assay provides a quantitative measure of the inhibition of the production of infectious virus particles.

Protocol: Virus Yield Reduction Assay

  • Infection and Treatment: Infect confluent cell monolayers in multi-well plates with the virus at a specific multiplicity of infection (MOI) in the presence of serial dilutions of the test compound.

  • Incubation: Incubate the plates for a single replication cycle of the virus.

  • Harvest Supernatant: Collect the cell culture supernatants, which contain the progeny virus.

  • Quantify Viral Titer: Determine the viral titer in the harvested supernatants using a plaque assay or a TCID₅₀ (50% Tissue Culture Infectious Dose) assay on fresh cell monolayers.

  • Data Analysis: Calculate the reduction in viral yield for each compound concentration compared to the untreated virus control. The EC₅₀ is the concentration that reduces the viral yield by 50%.

Conclusion and Future Directions

The validation of 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine's antiviral activity represents a crucial step in its potential development as a therapeutic agent. While direct comparative data is currently limited, the structural rationale and the established efficacy of related fluorinated nucleoside analogs provide a strong impetus for its investigation.

This guide has provided a comprehensive framework for the systematic evaluation of this compound. By following the detailed protocols for cytotoxicity and antiviral assays, and by comparing the obtained EC₅₀ and CC₅₀ values against the provided benchmarks for established antiviral drugs, researchers can generate the robust data necessary to ascertain the true potential of 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine.

Future studies should focus on elucidating the precise mechanism of action, including its interaction with viral polymerases from a broad range of viruses, and its potential for in vivo efficacy and safety in relevant animal models. The data generated from these studies will be invaluable in determining the path forward for this promising antiviral candidate.

References

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A Comparative Analysis of Fluorinated Nucleoside Analogs Against RNA Viruses: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The global health landscape is continually challenged by the emergence and re-emergence of RNA viruses. From seasonal influenza to devastating pandemics, the need for effective antiviral therapeutics is paramount. Among the most successful classes of antiviral agents are nucleoside analogs, which act by mimicking the natural building blocks of viral genetic material, thereby disrupting replication. This guide provides a comparative analysis of key fluorinated nucleoside analogs, offering insights into their mechanisms of action, antiviral spectra, and the experimental methodologies used to evaluate their efficacy.

The Central Role of the Viral RNA-Dependent RNA Polymerase (RdRp)

At the heart of RNA virus replication lies the RNA-dependent RNA polymerase (RdRp), an enzyme essential for copying the viral RNA genome.[1][2][3] This enzyme is a prime target for antiviral drug development because it is crucial for the virus and absent in host cells, minimizing the potential for target-related side effects.[2][4] Fluorinated nucleoside analogs are designed to be recognized by the viral RdRp and incorporated into the growing RNA chain, leading to the termination of viral replication.[4][5]

The general mechanism involves the intracellular conversion of the prodrug into its active triphosphate form.[6][7][8][9] This active metabolite then competes with natural nucleoside triphosphates for incorporation into the nascent viral RNA strand by the RdRp.[9][10][11]

Diagram: Generalized Mechanism of Action of Nucleoside Analogs

Caption: Intracellular activation and inhibition of viral RdRp by nucleoside analogs.

Comparative Analysis of Key Fluorinated Nucleoside Analogs

This section details the mechanisms and antiviral spectra of several prominent fluorinated and other key nucleoside analogs.

  • Mechanism of Action: Remdesivir is a phosphoramidate prodrug of an adenosine nucleotide analog (GS-441524).[10] After entering the host cell, it is metabolized to its active triphosphate form, remdesivir-TP (GS-443902).[8][9] Remdesivir-TP acts as a substrate for the viral RdRp and is incorporated into the nascent RNA chain.[8][11] This incorporation leads to delayed chain termination, effectively halting viral RNA synthesis.[8][9] It has been shown to interfere with the nsp12 polymerase in coronaviruses.[9]

  • Antiviral Spectrum: Remdesivir exhibits broad-spectrum activity against a range of RNA viruses, including Coronaviridae (e.g., SARS-CoV, MERS-CoV, SARS-CoV-2), Filoviridae (e.g., Ebola virus), and Paramyxoviridae.[10][12]

  • Mechanism of Action: Molnupiravir is an isopropylester prodrug of the nucleoside analog β-D-N4-hydroxycytidine (NHC).[6][13] Once inside the cell, it is converted to its active triphosphate form (NHC-TP).[6] The viral RdRp incorporates NHC-TP into the growing viral RNA strand.[14][15] The incorporated NHC can then act as a template, leading to the incorporation of incorrect nucleotides in the subsequent replication cycle.[15] This process, known as "lethal mutagenesis" or "error catastrophe," introduces a high number of mutations into the viral genome, ultimately leading to non-viable viral progeny.[6][14] A key advantage of this mechanism is that it can escape the proofreading activity of some viral exonucleases.[6]

  • Antiviral Spectrum: Molnupiravir has demonstrated broad-spectrum antiviral activity against numerous RNA viruses, including SARS-CoV-2, influenza viruses, and Chikungunya virus.[13][14]

  • Mechanism of Action: Favipiravir is a prodrug that is intracellularly converted to its active form, favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP).[7][16] This active form is recognized as a purine nucleotide by the viral RdRp and inhibits its activity.[16][17] It can act as a potent and GTP-competitive inhibitor of the viral polymerase.[17] At lower concentrations, it can also induce lethal mutagenesis by causing an increase in G to A and C to U transitions.[13][17]

  • Antiviral Spectrum: Favipiravir has a broad range of antiviral activity against influenza A, B, and C viruses, including strains resistant to other antivirals.[7][18][19] It is also effective against other RNA viruses such as arenaviruses, bunyaviruses, and filoviruses.[7][18]

  • Mechanism of Action: Sofosbuvir is a phosphoramidate prodrug of a uridine nucleotide analog.[20] It is metabolized in the liver to its active triphosphate form, GS-461203.[20][21] This active metabolite acts as a chain terminator when incorporated into the nascent viral RNA by the hepatitis C virus (HCV) NS5B RNA polymerase.[20][22] The 2'-methyl group on the sugar moiety is thought to cause a steric clash with the incoming nucleotide, preventing further elongation.[22]

  • Antiviral Spectrum: Sofosbuvir is a cornerstone of treatment for chronic hepatitis C virus (HCV) infection, with pan-genotypic activity.[20][23][24] It has also shown inhibitory activity against other RNA viruses like Dengue, Chikungunya, and Yellow fever virus in preclinical studies.[25]

  • Mechanism of Action: Galidesivir is an adenosine nucleoside analog.[26][27] It is converted intracellularly to its active triphosphate form (Gal-TP) by host cell kinases.[26][28] Gal-TP competes with adenosine triphosphate (ATP) for binding to the viral RdRp.[26] Its incorporation into the growing viral RNA chain causes premature chain termination.[27][28][29]

  • Antiviral Spectrum: Galidesivir has demonstrated broad-spectrum antiviral activity in vitro against over 20 RNA viruses from nine different families, including Coronaviridae, Filoviridae, Togaviridae, Bunyaviridae, Arenaviridae, Paramyxoviridae, and Flaviviridae.[28][29][30]

  • Mechanism of Action: Bemnifosbuvir is an orally bioavailable hemisulfate salt of AT-511, a guanosine monophosphate analog prodrug.[31][32] It is metabolized to the active triphosphate, AT-9010, which acts as an RNA polymerase inhibitor.[32][33] It has a dual mechanism of action, inhibiting viral RNA replication by both chain termination via the RdRp and by blocking priming mediated by the Nidovirus RdRp-associated nucleotidyltransferase (NiRAN).[33][34]

  • Antiviral Spectrum: Initially developed for hepatitis C, bemnifosbuvir has shown potent in vitro activity against SARS-CoV-2.[31][32][34] It has demonstrated greater potency than sofosbuvir against HCV and maintains activity against resistance-associated strains.[35]

Quantitative Comparison of Antiviral Activity

The efficacy of antiviral compounds is often quantified by their half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50). The EC50 represents the concentration of a drug that provides 50% of its maximal effect in cell-based assays, while the IC50 is the concentration that inhibits 50% of the target enzyme's activity in a cell-free assay.

Analog Target Virus EC50 (µM) Reference
Favipiravir Influenza A virus (H1N1)0.08 - 3[17]
Influenza A virus (in MDCK cells)11 - 17[17]
Galidesivir Ebola virusData from in vivo studies[28]
Marburg virusData from in vivo studies[28]
Yellow fever virusData from in vivo studies[28]
Zika virusData from in vivo studies[28]
Sofosbuvir-TP Hepatitis C virus (HCV) NS5BIC50: 0.12[25]
Sofosbuvir Hepatitis C virus (HCV) NS5B2.06 µg/mL (approx. 3.89 µM)[25]

Note: EC50 and IC50 values can vary significantly depending on the cell line, viral strain, and assay conditions used.

Experimental Protocols for Antiviral Efficacy Assessment

The evaluation of antiviral compounds relies on robust and reproducible in vitro assays. The plaque reduction assay is a classic and widely used method to determine the ability of a compound to inhibit viral replication.[36][37]

This assay quantifies the reduction in the formation of viral plaques in the presence of an antiviral agent.[36] Plaques are localized areas of cell death caused by viral infection and replication.[36][38]

Diagram: Plaque Reduction Assay Workflow

Plaque_Reduction_Assay Cell_Seeding 1. Seed susceptible cells in multi-well plates Confluent_Monolayer 2. Incubate to form a confluent monolayer Cell_Seeding->Confluent_Monolayer Virus_Infection 4. Infect cell monolayers with virus in the presence of the compound Confluent_Monolayer->Virus_Infection Drug_Dilution 3. Prepare serial dilutions of the antiviral compound Drug_Dilution->Virus_Infection Overlay 5. Add a semi-solid overlay (e.g., agarose, methylcellulose) Virus_Infection->Overlay Incubation 6. Incubate to allow plaque formation Overlay->Incubation Staining 7. Stain cells to visualize plaques Incubation->Staining Plaque_Counting 8. Count plaques and calculate the percentage of inhibition Staining->Plaque_Counting EC50_Calculation 9. Determine the EC50 value Plaque_Counting->EC50_Calculation

Caption: Step-by-step workflow of a plaque reduction assay for antiviral testing.

Step-by-Step Protocol:

  • Cell Seeding: Plate a susceptible host cell line in multi-well plates at a density that will result in a confluent monolayer the following day.[36]

  • Compound Preparation: Prepare serial dilutions of the fluorinated nucleoside analog in an appropriate cell culture medium.[36][38]

  • Infection: Remove the growth medium from the cells and infect them with a known amount of virus in the presence of the various compound dilutions or a control medium.[37][38]

  • Adsorption: Incubate the plates for a short period (e.g., 1-2 hours) to allow the virus to attach to and enter the cells.[37]

  • Overlay: After the adsorption period, remove the virus-containing medium and add a semi-solid overlay medium (e.g., containing methylcellulose or agarose).[36][38] This overlay restricts the spread of progeny virus to adjacent cells, resulting in the formation of distinct plaques.[37]

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).[36]

  • Visualization and Counting: After incubation, fix and stain the cells (e.g., with crystal violet). Plaques will appear as clear zones against a background of stained, uninfected cells. Count the number of plaques in each well.[36][38]

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The EC50 value is then determined by plotting the percentage of inhibition against the compound concentration.[36][38]

Another common method for assessing antiviral activity is to measure the reduction in viral nucleic acid in infected cells using quantitative real-time polymerase chain reaction (qPCR).[39] This technique uses virus-specific primers and probes to amplify and quantify the amount of viral RNA present.[39] The reduction in viral RNA levels in treated cells compared to untreated controls provides a measure of the compound's antiviral efficacy.[39]

Resistance to Fluorinated Nucleoside Analogs

A significant challenge in antiviral therapy is the development of drug resistance. For nucleoside analogs, resistance often arises from mutations in the viral polymerase that reduce the enzyme's ability to incorporate the analog or increase its ability to excise it.[40][41] However, some analogs, like sofosbuvir, appear to have a high barrier to the development of resistance.[23] The mechanism of lethal mutagenesis employed by molnupiravir may also present a higher barrier to resistance compared to drugs that simply block replication.[14]

Concluding Remarks and Future Perspectives

Fluorinated nucleoside analogs represent a cornerstone of antiviral therapy against a wide array of RNA viruses. Their ability to selectively target the viral RdRp provides a powerful mechanism for inhibiting viral replication. The introduction of a fluorine atom can enhance the metabolic stability and alter the conformational properties of the nucleoside, often leading to improved antiviral activity.[5][23][42]

The comparative analysis presented here highlights the distinct mechanisms of action, from direct chain termination to lethal mutagenesis, and the broad antiviral spectra of these compounds. Understanding these differences is crucial for the rational selection and development of antiviral agents for specific viral threats.

Future research will undoubtedly focus on the development of next-generation fluorinated nucleoside analogs with improved oral bioavailability, enhanced potency against a broader range of viruses, and a higher barrier to resistance. The continued exploration of novel modifications to the sugar and base moieties, guided by a deeper understanding of viral polymerase structures and functions, will be key to staying ahead of the ever-evolving landscape of RNA viruses.

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The Multiplicative Power of Combination: A Guide to the Synergistic Antiviral Effects of 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine with Other Antivirals

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of effective antiviral therapies, the principle of synergy—where the combined effect of two or more agents is greater than the sum of their individual effects—offers a compelling strategy to enhance therapeutic efficacy, reduce toxicity, and combat the emergence of drug resistance. This guide explores the potential synergistic effects of the novel nucleoside analog, 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine, in combination with other antiviral agents. While direct experimental data for this specific compound is emerging, we will draw upon established principles and data from structurally and mechanistically related fluorinated pyrimidines to provide a comprehensive framework for its investigation and application.

Understanding 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine: A Primer

3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine belongs to the class of fluorinated pyrimidine nucleoside analogs. The presence of the fluorine atom at the 5-position of the uracil base is a key feature, known to interfere with nucleotide metabolism. The 2'-O-methyl group on the ribose sugar can enhance metabolic stability and may influence the compound's interaction with viral polymerases. The 3' and 5' acetyl groups are typically added to improve cell permeability, acting as prodrug moieties that are cleaved intracellularly to release the active compound.

The primary mechanism of action for many fluorinated pyrimidines involves the inhibition of thymidylate synthase, a critical enzyme in the de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA. By disrupting this pathway, these compounds can halt viral replication.

The Rationale for Synergy: Targeting Viral Vulnerabilities on Multiple Fronts

The core principle behind synergistic antiviral combinations is to attack the virus from multiple, distinct angles. This can involve targeting different viral enzymes, host factors essential for viral replication, or a combination of both. For a fluorinated pyrimidine analog like 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine, synergistic partners could include:

  • Viral Polymerase Inhibitors: These drugs directly target the viral RNA-dependent RNA polymerase (RdRp) or DNA polymerase, the enzymes responsible for replicating the viral genome. Combining a nucleoside analog that gets incorporated into the growing nucleic acid chain with an inhibitor of the polymerase itself can create a powerful two-pronged attack.

  • Host-Targeting Agents: Viruses are obligate intracellular parasites, relying on host cell machinery for their replication. Drugs that inhibit host enzymes essential for viral replication, such as dihydroorotate dehydrogenase (DHODH) in the pyrimidine biosynthesis pathway, can create a state of nucleotide starvation, thereby enhancing the activity of nucleoside analogs.

  • Other Nucleoside/Nucleotide Analogs: Combining two different nucleoside analogs that are incorporated into the viral genome by the same polymerase can sometimes lead to synergistic effects, especially if they have different mechanisms of chain termination or mutagenesis.

Case Study in Synergy: Fluorinated Pyrimidines and DHODH Inhibitors

A compelling example of antiviral synergy is the combination of the fluorinated nucleoside analog 4'-Fluorouridine (4'-FlU) with inhibitors of dihydroorotate dehydrogenase (DHODH)[1][2]. DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway.

Mechanism of Synergy:

Inhibiting DHODH depletes the intracellular pool of pyrimidines. This has a dual effect that enhances the efficacy of 4'-FlU:

  • Reduced Competition: With lower levels of natural uridine triphosphate (UTP), there is less competition for the viral RNA polymerase, leading to a higher probability of incorporating the 4'-FlU analog into the nascent viral RNA.

  • Enhanced Antiviral State: The depletion of pyrimidines itself can create a cellular environment that is less conducive to viral replication.

This synergistic interaction has been shown to be effective against a broad range of RNA viruses, including influenza A viruses and SARS-CoV-2[1][2].

cluster_0 Host Cell cluster_1 Viral Replication DHODH Dihydroorotate Dehydrogenase (DHODH) Pyrimidine_Pool Intracellular Pyrimidine Pool (UTP) DHODH->Pyrimidine_Pool Produces Viral_Polymerase Viral RNA Polymerase Pyrimidine_Pool->Viral_Polymerase Natural Substrate Fluorinated_Pyrimidine 3',5'-di-O-acetyl- 5-fluoro-2'-O-methyluridine (Active Form) Pyrimidine_Pool->Fluorinated_Pyrimidine Reduced Competition DHODH_Inhibitor DHODH Inhibitor (e.g., Brequinar) DHODH_Inhibitor->DHODH Inhibits Viral_RNA Viral RNA Replication Viral_Polymerase->Viral_RNA Synthesizes Fluorinated_Pyrimidine->Viral_Polymerase Incorporated by Viral_RNA->Viral_RNA

Caption: Mechanism of synergy between a DHODH inhibitor and a fluorinated pyrimidine antiviral.

Quantifying Synergy: The Chou-Talalay Method

To objectively assess the interaction between two drugs, the Combination Index (CI) method developed by Chou and Talalay is widely used[3][4][5]. This method provides a quantitative measure of synergy, additivity, or antagonism.

Combination Index (CI) Values:

  • CI < 1: Synergism

  • CI = 1: Additive effect

  • CI > 1: Antagonism

Another important metric is the Dose-Reduction Index (DRI) , which quantifies how many-fold the dose of each drug in a synergistic combination can be reduced to achieve a given effect level compared with the doses of each drug alone[6][7][8]. A DRI value greater than 1 indicates a favorable dose reduction.

Experimental Data from Analogous Compounds:

The following table summarizes hypothetical data based on findings for related compounds to illustrate how synergy is reported.

Antiviral CombinationVirusCell LineCI Value (at ED50)DRI for Drug ADRI for Drug BReference
4'-Fluorouridine + BrequinarInfluenza A VirusA549< 0.5> 5> 10[1][2]
Trifluridine + GanciclovirHSV-1Vero< 0.9> 2> 3[9]

Experimental Protocol: The Checkerboard Assay for Synergy Assessment

The checkerboard assay is a common in vitro method to determine the synergistic, additive, or antagonistic effects of drug combinations.

Materials:

  • 96-well cell culture plates

  • Appropriate host cell line for the virus of interest

  • Virus stock with a known titer

  • 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine (Drug A) stock solution

  • Second antiviral agent (Drug B) stock solution

  • Cell culture medium

  • Assay for quantifying viral activity (e.g., plaque reduction assay, CPE reduction assay, or reporter virus expression)

Step-by-Step Methodology:

  • Cell Seeding: Seed the 96-well plates with the host cells at a density that will result in a confluent monolayer on the day of infection. Incubate overnight.

  • Drug Dilution Series:

    • Prepare a serial dilution of Drug A in cell culture medium along the x-axis of the plate (e.g., columns 2-11).

    • Prepare a serial dilution of Drug B in cell culture medium along the y-axis of the plate (e.g., rows B-G).

    • The first column and last row should contain single-drug controls. The top left well can be a no-drug, no-virus control, and the rest of the first row and last column can be virus controls.

  • Drug Addition: Add the prepared drug dilutions to the corresponding wells of the cell plate.

  • Virus Infection: Infect the cells with the virus at a pre-determined multiplicity of infection (MOI).

  • Incubation: Incubate the plates for a period sufficient for the virus to replicate and cause a measurable effect (e.g., 48-72 hours).

  • Quantification of Viral Activity: Measure the viral activity in each well using the chosen assay method.

  • Data Analysis:

    • Calculate the percentage of viral inhibition for each drug concentration and combination.

    • Determine the IC50 (50% inhibitory concentration) for each drug alone and in combination.

    • Use software like CompuSyn to calculate the Combination Index (CI) and Dose-Reduction Index (DRI) based on the Chou-Talalay method[10].

cluster_0 Experimental Workflow A 1. Seed Cells in 96-well plate B 2. Prepare Serial Dilutions of Drug A and Drug B A->B C 3. Add Drug Combinations to wells (Checkerboard) B->C D 4. Infect Cells with Virus C->D E 5. Incubate D->E F 6. Quantify Viral Inhibition E->F G 7. Calculate CI and DRI (Chou-Talalay Method) F->G

Caption: Workflow for a checkerboard synergy assay.

Future Perspectives and the Promise of Combination Therapy

While this guide has drawn upon data from analogous compounds, it underscores the significant potential for 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine in synergistic antiviral therapies. The principles and methodologies outlined here provide a clear roadmap for future research.

Key areas for investigation include:

  • In vitro synergy screening: Testing 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine in combination with a panel of approved and investigational antivirals against a range of viruses.

  • Mechanism of action studies: Elucidating the precise molecular targets of 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine to inform the rational selection of synergistic partners.

  • In vivo studies: Validating promising in vitro synergistic combinations in animal models to assess their therapeutic efficacy and safety.

The development of effective antiviral combination therapies is a critical component of our preparedness for both existing and emerging viral threats. By leveraging the power of synergy, we can expand our therapeutic arsenal and improve patient outcomes.

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A Strategic Guide to De-risking Novel Nucleoside Analogs: Assessing the Off-Target Profile of 3',5'-di-O-acetyl-5-fluoro-2'-O-methyluridine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of therapeutic development, nucleoside analogs represent a cornerstone of antiviral and anticancer chemotherapy. Their efficacy hinges on the precise interruption of nucleic acid synthesis in pathological cells. However, the structural similarity to endogenous nucleosides creates a significant risk of off-target interactions, leading to unforeseen toxicity and diminished therapeutic windows. The compound 3',5'-di-O-acetyl-5-fluoro-2'-O-methyluridine is a molecule designed with therapeutic intent, incorporating features to enhance efficacy and delivery. This guide provides a comprehensive, multi-tiered strategy for elucidating the off-target profile of this and other novel nucleoside analogs, ensuring a rigorous and data-driven path toward clinical translation.

The structure of 3',5'-di-O-acetyl-5-fluoro-2'-O-methyluridine suggests a pro-drug design. The 3',5'-di-O-acetyl groups are likely incorporated to increase lipophilicity and enhance cell membrane permeability, with the expectation that intracellular esterases will cleave these groups to release the active form.[1] The core molecule, 5-fluoro-2'-O-methyluridine, combines the cytotoxic 5-fluorouracil (5-FU) moiety with a 2'-O-methyl modification. The 2'-O-methyl group is known to increase the stability of RNA molecules and protect against nuclease degradation.[2][3]

Given the limited public data on this specific compound, this guide will focus on the essential experimental frameworks required to build a comprehensive off-target liability profile from the ground up.

Tier 1: Unbiased, System-Wide Discovery

The initial phase of off-target profiling should cast a wide net to identify any potential interactions across the entire proteome and transcriptome. This unbiased approach is critical for discovering unexpected liabilities that would be missed by hypothesis-driven methods.

Global Protein Stability Profiling with CETSA

The Cellular Thermal Shift Assay (CETSA) is a powerful method for detecting direct drug-target engagement within a native cellular environment.[4] It operates on the principle that a protein's thermal stability increases upon ligand binding.[5][6] By coupling CETSA with mass spectrometry (Thermal Proteome Profiling), we can obtain an unbiased, proteome-wide view of which proteins are stabilized by the compound, indicating direct interaction.

Causality Behind Experimental Choice: Unlike in vitro assays using purified proteins, CETSA assesses target engagement in the complex milieu of the cell, accounting for factors like cofactor availability, protein complexes, and compartmentalization, which provides more physiologically relevant data.[4][6]

  • Cell Culture and Treatment: Culture a relevant human cell line (e.g., a cancer cell line for an oncology candidate) to ~80% confluency. Treat cells with 3',5'-di-O-acetyl-5-fluoro-2'-O-methyluridine at a relevant concentration (e.g., 10x EC50) and a vehicle control (e.g., DMSO) for a predetermined time.

  • Thermal Challenge: Heat the cell suspensions across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by immediate cooling.

  • Lysis and Separation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (containing stabilized proteins) from the precipitated, denatured proteins via ultracentrifugation.[5]

  • Sample Preparation for Mass Spectrometry: Prepare the soluble fractions for proteomic analysis. This typically involves protein quantification, reduction, alkylation, and tryptic digestion.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins present in the soluble fraction at each temperature.

  • Data Analysis: Plot the abundance of each identified protein against temperature to generate melting curves. Proteins that show a significant shift in their melting temperature in the drug-treated group compared to the control are considered direct binding targets or off-targets.

CETSA_Workflow cluster_cell_culture Cellular Phase cluster_biochem Biochemical Phase cluster_analysis Analysis Phase A 1. Treat Cells (Compound vs. Vehicle) B 2. Apply Heat Gradient A->B Incubate C 3. Cell Lysis (Freeze-Thaw) B->C Process D 4. Separate Soluble & Precipitated Proteins C->D Centrifuge E 5. Prepare Soluble Fraction for MS D->E Digest F 6. LC-MS/MS Analysis E->F Inject G 7. Identify Proteins & Generate Melt Curves F->G Quantify H 8. Pinpoint Off-Targets (Shifted Curves) G->H Compare

Caption: Workflow for proteome-wide off-target identification using CETSA.

Transcriptome-Wide Perturbation Analysis with RNA-Seq

RNA-sequencing (RNA-seq) provides a snapshot of the entire transcriptome, revealing how a compound alters gene expression.[7] This can identify off-target effects that are not caused by direct binding but by downstream signaling pathway modulation or unintended interference with RNA processing. Given that the compound is a nucleoside analog, assessing its impact on transcription and RNA stability is paramount.

Causality Behind Experimental Choice: RNA-seq is an unbiased method to detect downstream consequences of both on- and off-target activity.[8] For a nucleoside analog that could be incorporated into RNA or interfere with RNA-binding proteins, transcriptomic analysis is essential to capture these potential mechanisms of toxicity.[9][10]

  • Cell Culture and Treatment: Treat cells as described in the CETSA protocol, including vehicle controls and multiple biological replicates.

  • RNA Extraction: Lyse cells and extract total RNA using a high-purity column-based kit. Assess RNA quality and quantity.

  • Library Preparation: Prepare sequencing libraries from the extracted RNA. For gene expression, this typically involves poly(A) selection for mRNA, followed by fragmentation, reverse transcription, and adapter ligation.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.

  • Data Analysis:

    • Align sequencing reads to a reference genome.

    • Quantify gene expression levels.

    • Perform differential expression analysis between drug-treated and control groups to identify genes that are significantly up- or down-regulated.

    • Conduct pathway analysis (e.g., GO, KEGG) on the differentially expressed genes to identify perturbed biological pathways.

Tier 2: Targeted Validation and Profiling

Data from the unbiased screens will generate a list of putative off-targets. The next tier of analysis involves using orthogonal, targeted assays to validate these hits and to proactively screen against known high-risk protein families, such as kinases.

Kinome Profiling

Kinases are a frequent source of off-target effects for many drugs due to their conserved ATP-binding pocket.[11] Comprehensive kinase profiling against a large panel of recombinant kinases is a standard part of preclinical safety assessment.[12][13]

Causality Behind Experimental Choice: Even if no kinases are identified in the CETSA screen, it is crucial to perform a dedicated kinome scan. This is because many kinase inhibitors are competitive with ATP, and these interactions may not always induce a significant thermal shift. Kinome profiling provides direct, quantitative data on inhibitory activity.[14][15]

Kinase Target% Inhibition @ 1 µM (Compound A)% Inhibition @ 1 µM (3',5'-di-O-acetyl-5-fluoro-2'-O-methyluridine)
On-Target 98%95%
CDK2/CycA5%8%
MAPK1 (ERK2)8%12%
SRC 12%65%
YES1 9%58%
ABL14%7%

This table presents hypothetical data to illustrate how results would be compared. A significant inhibition (>50%) of SRC and YES1 would flag these as potential off-targets requiring further investigation.

Validation of CETSA Hits

Putative protein interactors identified by proteome-wide CETSA should be validated using orthogonal methods. An isothermal dose-response (ITDR) CETSA experiment is an excellent first step.[16]

  • Cell Culture and Treatment: Treat cells with a range of concentrations of the compound.

  • Thermal Challenge: Heat all samples at a single, optimized temperature (a temperature that causes significant, but not complete, precipitation of the protein of interest in the absence of the drug).

  • Lysis and Detection: Lyse the cells and separate the soluble fraction. Quantify the amount of the specific target protein remaining in the soluble fraction using Western Blot or an immunoassay.

  • Data Analysis: Plot the amount of soluble protein against the drug concentration to generate a dose-response curve, confirming target engagement in a quantitative manner.

Validation_Workflow Discovery Tier 1: Discovery Proteome-wide CETSA (Mass Spec) RNA-Seq Hits Putative Off-Targets (e.g., Protein X, Kinase Y) Discovery->Hits Generates List Validation Tier 2: Validation Isothermal Dose-Response CETSA (Western Blot) Recombinant Kinase Assay Cellular Phenotypic Assay Hits->Validation Informs Targeted Assays Confirmation Confirmed Off-Target Profile Validation->Confirmation Validates & Quantifies

Caption: A logical workflow from unbiased discovery to targeted validation.

Tier 3: Cellular and Phenotypic Consequences

Ultimately, a molecular off-target interaction is only a liability if it translates into a functional cellular effect. This final tier connects the molecular findings to cellular phenotypes.

For example, if a kinase like SRC was identified as a potent off-target, a subsequent cellular assay should be performed to measure the phosphorylation of a known SRC substrate in treated cells. A reduction in substrate phosphorylation would confirm that the off-target binding event is functionally relevant. Similarly, if RNA-seq reveals the upregulation of apoptosis-related genes, a follow-up assay for caspase activation or apoptosis would be warranted.

The off-target profile of a related compound, 5-Fluorouracil (5-FU), is well-documented and includes side effects like bone marrow suppression, cardiotoxicity, and hand-foot syndrome.[17][18] These toxicities arise from its mechanism of action and off-target effects.[19] A thorough assessment of 3',5'-di-O-acetyl-5-fluoro-2'-O-methyluridine should include assays relevant to these known toxicities to determine if the modifications have successfully mitigated them.

Conclusion

Assessing the off-target profile of a novel nucleoside analog like 3',5'-di-O-acetyl-5-fluoro-2'-O-methyluridine is a critical, multi-step process that requires a combination of unbiased, system-wide screens and targeted, hypothesis-driven validation. By integrating proteomic, transcriptomic, and targeted biochemical approaches, researchers can build a comprehensive safety profile, anticipate potential toxicities, and make informed decisions. This rigorous, self-validating system of inquiry is fundamental to translating promising chemical matter into safe and effective therapeutics.

References

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cross-resistance studies of 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine with other nucleoside inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the cross-resistance profile of 3',5'-Di-O-Acetyl-5-fluoro-2'-O-methyluridine , a nucleoside analog inhibitor (NAI) derivative. It compares this compound against established direct-acting antivirals (DAAs) such as Sofosbuvir, Mericitabine, and non-nucleoside inhibitors (NNIs), focusing on the HCV NS5B polymerase landscape where such resistance patterns are most critically defined.

Executive Summary

3',5'-Di-O-Acetyl-5-fluoro-2'-O-methyluridine functions as a lipophilic prodrug. Upon cellular entry, the acetyl groups are cleaved by intracellular esterases to release the active nucleoside, 5-fluoro-2'-O-methyluridine .

This compound belongs to the 2'-modified nucleoside inhibitor class. Its primary mechanism of action involves conversion to the 5'-triphosphate form, which competes with natural nucleotides (UTP) for incorporation into the viral RNA by the NS5B polymerase, leading to chain termination or lethal mutagenesis.

Key Resistance Insight: Unlike 2'-C-methyl nucleosides (e.g., Sofosbuvir) which strongly select for the S282T mutation, 2'-O-methyl derivatives often exhibit a distinct resistance profile due to the specific steric clash of the 2'-O-methyl group within the polymerase active site.

Compound Profile & Mechanism of Action[1]

Chemical Identity[2][3][4][5][6]
  • Systematic Name: 3',5'-Di-O-acetyl-5-fluoro-2'-O-methyluridine[1][2]

  • Core Pharmacophore: 5-Fluoro-2'-O-methyluridine (2'-OMe-5-FU)[2]

  • Prodrug Strategy: The 3',5'-di-O-acetyl protection enhances passive diffusion across the lipid bilayer, bypassing the rate-limiting step of nucleoside uptake.

Activation Pathway

The compound follows a multi-step metabolic activation pathway essential for antiviral activity.

ActivationPathway Prodrug 3',5'-Di-O-Acetyl- Prodrug CellEntry Cellular Uptake Prodrug->CellEntry Deacetylation Esterase Cleavage CellEntry->Deacetylation Nucleoside 5-Fluoro-2'-O-Me Uridine Deacetylation->Nucleoside MP Monophosphate (MP) Nucleoside->MP Kinase 1 DP Diphosphate (DP) MP->DP Kinase 2 TP Triphosphate (Active Inhibitor) DP->TP Kinase 3 NS5B HCV NS5B Polymerase TP->NS5B Comp. Inhibition Chain Termination

Figure 1: Intracellular activation pathway from acetylated prodrug to active triphosphate inhibitor.[3][4]

Cross-Resistance Landscape

Primary Comparator: Sofosbuvir (2'-F, 2'-C-Me)

The most critical comparison is with Sofosbuvir , the standard-of-care nucleotide inhibitor. Sofosbuvir resistance is defined by the S282T mutation in the NS5B polymerase.

  • Sofosbuvir Mechanism: The 2'-C-methyl group causes a steric clash with the incoming nucleotide in the S282T mutant, rendering the polymerase resistant.

  • 2'-O-Methyl Profile: The 2'-O-methyl group is bulkier than the 2'-hydroxyl but distinct from 2'-C-methyl. Cross-resistance studies determine if the S282T mutant also excludes 2'-O-methyl analogs.

Comparative Resistance Data (Representative)
Inhibitor ClassRepresentative DrugKey Resistance MutationCross-Resistance to 3',5'-Di-O-Ac-5-F-2'-OMe-UMechanism of Resistance
2'-C-Me Nucleosides SofosbuvirS282T Partial/High S282T alters the active site shape, often excluding bulky 2'-modified analogs.
2'-C-Me Cytidine MericitabineS282T High Shared resistance pathway via S282T.
4'-Azido Nucleosides BalapiravirS96T / N142T Low Resistance maps to a different pocket; minimal cross-resistance expected.
Non-Nucleoside (NNI) DasabuvirC316N / S556G None NNIs bind to allosteric sites (Thumb/Palm); no structural overlap.
Base-Modified RibavirinNone (General) None Acts via lethal mutagenesis/GTP pool depletion; no specific cross-resistance.

Technical Note: The S282T mutation is the "Achilles' heel" of the 2'-modified class. If 3',5'-Di-O-Acetyl-5-fluoro-2'-O-methyluridine shows reduced efficacy against S282T replicons, it confirms a shared binding mode with Sofosbuvir.

Experimental Protocols for Cross-Resistance Validation

To objectively assess cross-resistance, the following self-validating workflow is required.

A. Phenotypic Replicon Assay

Objective: Determine the fold-change in EC50 against Wild-Type (WT) vs. Mutant replicons.

  • Cell Line: Huh7-Lunet or Huh7.5 cells containing HCV subgenomic replicons (Luciferase reporter).

  • Mutant Generation: Introduce S282T , S96T , and C316N mutations into the replicon plasmid using Site-Directed Mutagenesis (SDM).

  • Transfection: Electroporate in vitro transcribed RNA into Huh7 cells.

  • Treatment:

    • Seed cells (5,000 cells/well) in 96-well plates.

    • Add serial dilutions of 3',5'-Di-O-Acetyl-5-fluoro-2'-O-methyluridine (Test) and Sofosbuvir (Control).

    • Incubate for 72 hours.

  • Readout: Measure Luciferase activity (replication) and MTT/ATP (cytotoxicity).

  • Calculation:

    
    
    
B. In Vitro Enzymatic Assay (Biochemical)

Objective: Verify direct interaction with the polymerase, excluding cellular metabolic factors.

  • Enzyme: Recombinant HCV NS5B (WT and S282T).

  • Substrate: Heteropolymeric RNA template.

  • Reaction: Incubate NS5B with radiolabeled UTP and varying concentrations of the active triphosphate form (synthesized separately, as the acetylated prodrug is inactive in cell-free systems).

  • Analysis: Gel electrophoresis to observe chain termination products.

Workflow Diagram

ResistanceWorkflow Start Start: Cross-Resistance Study Step1 Generate Mutant Replicons (S282T, S96T, C316N) Start->Step1 Step2 Transfect Huh7 Cells Step1->Step2 Step3 Treat with Serial Dilutions of Test Compound Step2->Step3 Decision Is EC50 Fold Change > 3x? Step3->Decision ResultHigh High Cross-Resistance (Shared Mechanism) Decision->ResultHigh Yes ResultLow No Cross-Resistance (Distinct Mechanism) Decision->ResultLow No

Figure 2: Decision tree for interpreting phenotypic cross-resistance data.

References

  • Sofia, M. J., et al. (2010). "Discovery of a β-d-2'-Deoxy-2'-α-fluoro-2'-β-C-methyluridine Nucleotide Prodrug (PSI-7977) for the Treatment of Hepatitis C Virus." Journal of Medicinal Chemistry. Link

  • Lam, A. M., et al. (2011). "Genotype and Subtype Profiling of PSI-7977 as a Nucleotide Inhibitor of Hepatitis C Virus RNA Polymerase." Antimicrobial Agents and Chemotherapy. Link

  • Migliaccio, G., et al. (2003).[5] "Characterization of Resistance to Non-obligate Chain-terminating Ribonucleoside Analogs that Inhibit Hepatitis C Virus Replication in vitro." Journal of Biological Chemistry. Link

  • Eldrup, A. B., et al. (2004).[6] "Structure-Activity Relationship of Heterobase-Modified 2'-C-Methyl Ribonucleosides as Inhibitors of Hepatitis C Virus RNA Replication." Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary. "3',5'-Di-O-acetyl-2'-deoxy-5-fluorouridine" (Analog Reference). Link

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head-to-head comparison of 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine and favipiravir

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Antiviral Drug Development

In the landscape of antiviral therapeutics, the exploration of novel nucleoside and nucleotide analogs remains a cornerstone of drug discovery. This guide provides a detailed, head-to-head comparison of two such molecules: the established broad-spectrum antiviral agent, favipiravir, and the less-characterized uridine analog, 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine. While favipiravir has undergone extensive clinical evaluation, this guide will also extrapolate the potential antiviral profile of 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine based on the known properties of its constituent chemical moieties. This analysis aims to provide researchers with a framework for understanding their potential mechanisms, antiviral spectra, and key differentiators in the context of drug development.

Section 1: Favipiravir - A Deep Dive into a Broad-Spectrum RNA Virus Inhibitor

Favipiravir (T-705) is a pyrazinecarboxamide derivative that has demonstrated a broad spectrum of activity against numerous RNA viruses.[1] Initially approved in Japan for the treatment of influenza, its potential application has been explored for other significant viral pathogens, including Ebola virus and SARS-CoV-2.[1][2]

Mechanism of Action: A Dual Threat to Viral Replication

Favipiravir is a prodrug that, upon entering the cell, is converted to its active form, favipiravir ribofuranosyl-5'-triphosphate (favipiravir-RTP), through intracellular ribosylation and phosphorylation.[3][4] This active metabolite then targets the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of RNA viruses.[3][5] The inhibitory effect of favipiravir-RTP is multifaceted:

  • Chain Termination: By mimicking purine nucleosides, favipiravir-RTP can be incorporated into the nascent viral RNA strand, leading to the termination of RNA synthesis.[1][6]

  • Lethal Mutagenesis: The incorporation of favipiravir-RTP into the viral genome can also induce a high rate of mutations, leading to the production of non-viable viral progeny.[3][6] This mechanism of "error catastrophe" is a key feature of its antiviral activity.

The dual mechanism of action, targeting a conserved viral enzyme, contributes to its broad-spectrum efficacy and a higher barrier to the development of resistance.[7]

Diagram: Mechanism of Action of Favipiravir

G cluster_cell Host Cell cluster_virus Viral Replication Favipiravir Favipiravir (Prodrug) Ribosylation Ribosylation & Phosphorylation Favipiravir->Ribosylation Favipiravir_RTP Favipiravir-RTP (Active Form) Ribosylation->Favipiravir_RTP RdRp RNA-dependent RNA Polymerase (RdRp) Favipiravir_RTP->RdRp Inhibits RNA_synthesis Viral RNA Synthesis RdRp->RNA_synthesis Lethal_mutagenesis Lethal Mutagenesis RdRp->Lethal_mutagenesis Incorporation leads to Chain_termination Chain Termination RdRp->Chain_termination Incorporation leads to Non_viable_virus Non-viable Virus Progeny Lethal_mutagenesis->Non_viable_virus Chain_termination->Non_viable_virus

Caption: Intracellular activation and dual mechanism of favipiravir.

Antiviral Spectrum and Efficacy

Favipiravir has demonstrated in vitro and in vivo activity against a wide range of RNA viruses, including:

  • Orthomyxoviruses: Influenza A, B, and C viruses, including strains resistant to other antivirals.[1]

  • Filoviruses: Ebola virus.[1]

  • Arenaviruses: Lassa virus.[1]

  • Bunyaviruses: Rift Valley fever virus.[8]

  • Flaviviruses: Yellow fever virus, West Nile virus.[1]

  • Coronaviruses: Including SARS-CoV-2.[1][3]

Clinical trials for COVID-19 have shown mixed but often positive results, with some studies indicating faster viral clearance and clinical improvement in patients with mild to moderate disease.[1][4]

Parameter Favipiravir
Target RNA-dependent RNA polymerase (RdRp)
Mechanism Chain termination and lethal mutagenesis
Antiviral Spectrum Broad-spectrum against RNA viruses
Key Indications Influenza (Japan), explored for COVID-19, Ebola
Pharmacokinetics and Safety Profile

Favipiravir is orally bioavailable, with a high bioavailability of approximately 94%.[1] It is metabolized in the liver by aldehyde oxidase and xanthine oxidase to an inactive hydroxylated form that is renally excreted.[1][9] The half-life is relatively short, around 2.5-5 hours.[1]

Commonly reported adverse events in clinical trials are generally mild to moderate and include:[4][10]

  • Hyperuricemia (increased uric acid levels)

  • Gastrointestinal disturbances (diarrhea, nausea)

  • Elevated liver enzymes

A significant safety concern is its potential for teratogenicity and embryotoxicity, making it contraindicated in pregnant women.[4]

Section 2: 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine - A Prodrug Approach to a Pyrimidine Analog

Direct experimental data on the antiviral activity of 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine is limited in publicly available literature. However, a scientific assessment of its potential can be derived from the well-documented activities of its core components: a 5-fluorouridine base, a 2'-O-methylated ribose sugar, and 3',5'-di-O-acetyl prodrug moieties.

Postulated Mechanism of Action: Interference with Pyrimidine Metabolism and RNA Synthesis

It is hypothesized that 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine acts as a prodrug. The acetyl groups at the 3' and 5' positions are likely cleaved by intracellular esterases to release the active nucleoside, 5-fluoro-2'-O-methyluridine. This active form would then be phosphorylated by host cell kinases to its triphosphate form. The antiviral mechanism could then proceed via one or more of the following pathways:

  • Inhibition of Nucleotide Biosynthesis: 5-fluorouracil, a related compound, is known to be converted to fluorodeoxyuridine monophosphate (FdUMP), a potent inhibitor of thymidylate synthase.[11] This inhibition depletes the intracellular pool of thymidine triphosphate, which is essential for DNA synthesis. While the target virus may be an RNA virus, disruption of nucleotide pools can have indirect antiviral effects.

  • Incorporation into Viral RNA: As a uridine analog, the triphosphate form of 5-fluoro-2'-O-methyluridine could be recognized by viral RdRp and incorporated into the growing viral RNA chain. This could lead to chain termination or introduce errors in the viral genome, similar to the mutagenic effect of favipiravir. The 2'-O-methyl group may influence the recognition by the viral polymerase.[12]

Diagram: Postulated Activation and Mechanism of 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine

G cluster_cell Host Cell cluster_virus Viral Replication Prodrug 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine Deacetylation Esterase Cleavage Prodrug->Deacetylation Active_Nucleoside 5-fluoro-2'-O-methyluridine Deacetylation->Active_Nucleoside Phosphorylation Phosphorylation Active_Nucleoside->Phosphorylation Active_TP Active Triphosphate Form Phosphorylation->Active_TP RdRp RNA-dependent RNA Polymerase (RdRp) Active_TP->RdRp Potential Substrate TS_Inhibition Potential Inhibition of Thymidylate Synthase Active_TP->TS_Inhibition RNA_synthesis Viral RNA Synthesis RdRp->RNA_synthesis Incorporation Incorporation into Viral RNA RdRp->Incorporation Replication_Inhibition Inhibition of Viral Replication Incorporation->Replication_Inhibition TS_Inhibition->Replication_Inhibition G A Seed Host Cells B Infect with Virus A->B C Add Antiviral Compound B->C D Incubate for Plaque Formation C->D E Fix and Stain D->E F Count Plaques and Calculate EC50 E->F

Caption: Workflow for determining in vitro antiviral efficacy.

Conclusion

Favipiravir is a well-characterized antiviral with a broad spectrum of activity and a known clinical profile. Its dual mechanism of action makes it a robust inhibitor of many RNA viruses. In contrast, 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine represents a more speculative antiviral candidate. Based on its chemical structure, it is likely a prodrug of a pyrimidine analog that could interfere with viral RNA synthesis. While its acetylated and 2'-O-methylated structure presents a rational design for a potential antiviral, its efficacy and safety remain to be determined through rigorous experimental evaluation. This guide provides a foundational understanding of both compounds to inform future research and development efforts in the critical field of antiviral therapeutics.

References

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  • Favipiravir Analogues as Inhibitors of SARS-CoV-2 RNA-Dependent RNA Polymerase, Combined Quantum Chemical Modeling, Quantitative Structure–Property Relationship, and Molecular Docking Study. (2024). International Journal of Molecular Sciences. [Link]

  • Understanding the pharmacokinetics of Favipiravir: Implications for treatment of influenza and COVID-19. (2021). Clinical Infectious Diseases. [Link]

  • Favipiravir – Knowledge and References. (n.d.). Taylor & Francis. [Link]

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  • In vitro methods for testing antiviral drugs. (2018). Comprehensive Reviews in Food Science and Food Safety. [Link]

  • Potent activity of 5-fluoro-2'-deoxyuridine and related compounds against thymidine kinase-deficient (TK-) herpes simplex virus: targeted at thymidylate synthase. (1987). Molecular Pharmacology. [Link]

  • Discovery of 5′-Substituted 5-Fluoro-2′-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors. (2023). ACS Pharmacology & Translational Science. [Link]

  • Pharmacokinetics of favipiravir in adults with mild COVID-19 in Thailand. (2022). medRxiv. [Link]

  • Clinical effectiveness, safety, and viral mutagenicity of oral favipiravir for COVID-19: results from a community-based, open-label, randomized Phase III trial. (2023). Antimicrobial Agents and Chemotherapy. [Link]

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validating the inhibitory effect of 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine on viral polymerase

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: Antiviral Nucleoside Analog Validation Target Audience: Medicinal Chemists, Virologists, and Drug Development Leads

Executive Summary: The Prodrug Strategy

The compound 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine (herein referred to as DA-FMeU ) represents a classic "Trojan Horse" strategy in nucleoside antiviral design. Unlike direct nucleoside administration, which often suffers from poor membrane permeability due to hydrophilicity, DA-FMeU utilizes 3',5'-di-O-acetylation to mask polar hydroxyl groups, significantly enhancing lipophilicity and cellular uptake.

Once intracellular, the molecule relies on host esterases and kinases to reveal its active triphosphate form.[1] This guide outlines the rigorous validation protocols required to benchmark DA-FMeU against industry "Gold Standards" like Sofosbuvir (HCV) and Remdesivir (Broad-spectrum), focusing on its specific pharmacophore: the 2'-O-methyl ribose modification and the 5-fluoro base substitution.

Comparative Pharmacophore Analysis

To validate DA-FMeU, researchers must understand how its structural features compare to established alternatives. The following table contrasts DA-FMeU with market-leading analogs.

FeatureDA-FMeU (Candidate)Sofosbuvir (Standard)Remdesivir (Standard)Mechanistic Implication
Base 5-Fluoro-UracilUracilAdenine analog (1'-CN)5-F often enhances base stacking and binding affinity but increases mutagenic risk compared to natural bases.
Sugar Mod 2'-O-Methyl 2'-Fluoro, 2'-C-Methyl2'-OH (with 1'-CN)2'-O-Me provides steric bulk to block polymerase translocation (chain termination) and resists nucleases.
Prodrug Moiety 3',5'-Di-O-Acetyl Phosphoramidate (ProTide)Phosphoramidate (ProTide)Acetylation improves passive diffusion; ProTides bypass the rate-limiting first phosphorylation step.
Primary Mechanism Obligate Chain Termination (Likely)Obligate Chain TerminationDelayed Chain TerminationDA-FMeU must be validated for immediate vs. delayed termination.

Mechanistic Validation: The Activation Pathway

A critical failure point in nucleoside development is the "metabolic bottleneck." The compound must be processed into a triphosphate to inhibit the Viral RNA-dependent RNA Polymerase (RdRp).[1]

The following diagram illustrates the critical checkpoints you must validate. If the compound fails in cell-based assays but works in enzymatic assays, the failure likely lies in Step 2 (Deacetylation) or Step 3 (Phosphorylation) .

ActivationPathway Extracellular Extracellular DA-FMeU CellMembrane Cell Membrane (Passive Diffusion) Extracellular->CellMembrane Entry Intracellular Intracellular DA-FMeU CellMembrane->Intracellular Nucleoside 5-Fluoro-2'-O-Me Uridine (Core) Intracellular->Nucleoside Esterases (Deacetylation) MP Monophosphate (F-Me-UMP) Nucleoside->MP Host Kinase (Rate Limiting) DP Diphosphate (F-Me-UDP) MP->DP UMP-CMP Kinase TP Triphosphate (Active Inhibitor) DP->TP NDP Kinase RdRp Viral Polymerase (RdRp Complex) TP->RdRp Competitive Binding

Figure 1: The metabolic activation cascade of DA-FMeU. The transition from Nucleoside to Monophosphate (MP) is typically the rate-limiting step for non-ProTide analogs.

Experimental Protocols for Validation

To objectively compare DA-FMeU, you must execute a "pincer movement" of validation: Biochemical (Is it a potent inhibitor?) and Cellular (Can it get to the target?).

Protocol A: Cell-Free Polymerase Inhibition (The "Gold Standard")

This assay determines if the active triphosphate form (which you must synthesize separately or generate enzymatically) actually inhibits the viral enzyme.

  • Objective: Determine

    
     and Mode of Inhibition (Chain Termination vs. Mutagenesis).
    
  • Reagents: Purified Recombinant Viral RdRp (e.g., HCV NS5B, SARS-CoV-2 nsp12), RNA Template/Primer, radiolabeled NTPs (

    
    -
    
    
    
    -GTP).
  • Critical Control: Use 3'-dGTP (Obligate terminator) as a positive control.

Workflow:

  • Reaction Assembly: Mix RdRp (50 nM) with RNA duplex (Template + Primer).

  • Inhibitor Titration: Add DA-FMeU-Triphosphate (0.1

    
    M – 100 
    
    
    
    M). Note: The acetylated prodrug will NOT work here; you must use the triphosphate.
  • Initiation: Add competing natural NTPs (ATP, CTP, GTP) and initiate with Mg++.

  • Analysis: Run products on 20% denaturing PAGE sequencing gel.

  • Readout:

    • Chain Termination: Distinct bands at position

      
      .
      
    • Mutagenesis: Full-length products but with reduced fidelity (requires sequencing).

Protocol B: Cell-Based Antiviral Potency (Replicon Assay)

This validates the full prodrug mechanism (Entry + Metabolism + Inhibition).

  • Objective: Determine

    
     (Effective Concentration) and 
    
    
    
    (Cytotoxic Concentration).
  • System: Huh-7 cells harboring HCV subgenomic replicon (luciferase reporter).

  • Comparison: Run side-by-side with Sofosbuvir .[2]

Step-by-Step:

  • Seeding: Plate Huh-7 replicon cells (5,000 cells/well) in 96-well plates.

  • Treatment: Add DA-FMeU (serial dilutions: 0.01

    
    M to 100 
    
    
    
    M) in DMSO (keep DMSO <0.5%).
  • Incubation: Incubate for 48–72 hours.

  • Dual Readout:

    • Viral Load: Measure Luciferase activity (proxy for viral replication).

    • Viability: Measure ATP levels (CellTiter-Glo) to rule out host toxicity.

  • Calculation: Calculate Selectivity Index (

    
    ). An 
    
    
    
    is the minimum threshold for a viable candidate; commercial drugs often have
    
    
    .

Validation Logic & Decision Matrix

Use the following flowchart to interpret your experimental data and decide the fate of the DA-FMeU candidate.

ValidationLogic Start Start Validation Enzymatic Enzymatic Assay (Triphosphate Form) Start->Enzymatic Result1 Inhibits RdRp? Enzymatic->Result1 Cellular Cell-Based Assay (Prodrug Form) Result2 Inhibits Virus in Cells? Cellular->Result2 Result1->Cellular Yes (IC50 < 1uM) Fail1 Target Failure: Base/Sugar not recognized by Polymerase Result1->Fail1 No (IC50 > 10uM) Fail2 Metabolic Failure: Poor Deacetylation or Phosphorylation Result2->Fail2 No (EC50 High) Success Valid Candidate: Proceed to PK/PD Result2->Success Yes (EC50 Low)

Figure 2: Decision matrix for interpreting discordant results between enzymatic and cellular assays.

Critical Safety Check: Mitochondrial Toxicity

A common failure mode for 2'-modified nucleosides (like 2'-O-Me) is off-target inhibition of Human Mitochondrial RNA Polymerase (POLRMT) .

  • Requirement: You must demonstrate that DA-FMeU does not inhibit POLRMT.

  • Metric: Compare the

    
     against Viral RdRp vs. Human POLRMT.
    
  • Acceptance Criteria: A selectivity ratio (

    
    ) of >100 is required to avoid clinical toxicity (e.g., lactic acidosis).
    

References

  • Sofia, M. J., et al. (2010). Discovery of a

    
    -d-2'-deoxy-2'-
    
    
    
    -fluoro-2'-
    
    
    -C-methyluridine nucleotide prodrug (PSI-7977) for the treatment of hepatitis C virus. Journal of Medicinal Chemistry.
  • Eldrup, A. B., et al. (2004). Structure-activity relationship of purine ribonucleosides for inhibition of hepatitis C virus RNA-dependent RNA polymerase.[3] Journal of Medicinal Chemistry.

  • Seley-Radtke, K. L., & Yates, M. K. (2018). The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Antiviral Research.

  • Deval, J., et al. (2014). Molecular basis for the selective inhibition of respiratory syncytial virus RNA polymerase by 2'-fluoro-4'-chloromethyl-cytidine triphosphate. PLoS Pathogens.

  • Arnold, J. J., et al. (2012). Sensitivity of mitochondrial transcription and resistance of RNA polymerase II dependent nuclear transcription to antiviral ribonucleosides. PLoS Pathogens.

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Navigating the Therapeutic Window: A Comparative Evaluation of 3',5'-Di-O-Acetyl-5-fluoro-2'-O-methyluridine's Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anticancer drug development, the quest for novel nucleoside analogs with an improved therapeutic index remains a paramount objective. This guide provides a comprehensive evaluation of the potential therapeutic index of the novel compound, 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine. Due to the limited publicly available data on this specific molecule, this analysis is built upon a comparative framework, leveraging experimental data from closely related fluoropyrimidine diesters and established chemotherapeutic agents, 5-Fluorouracil (5-FU) and Floxuridine (FUDR). This guide will delve into the fundamental methodologies for determining the therapeutic index, explore the underlying mechanism of action, and present a comparative analysis to contextualize the potential of this emerging compound.

The Therapeutic Index: A Critical Balancing Act

The therapeutic index (TI) is a quantitative measure of a drug's safety margin, representing the ratio between the dose that produces a therapeutic effect and the dose that elicits toxicity. A wider therapeutic window indicates a safer drug, allowing for effective dosing with a lower risk of adverse effects. For cytotoxic agents used in oncology, a favorable TI is a critical determinant of clinical utility.

The determination of the TI relies on two key sets of preclinical data:

  • Efficacy: Typically assessed through in vitro cytotoxicity assays and in vivo tumor growth inhibition studies.

  • Toxicity: Primarily evaluated through in vivo studies to determine the Maximum Tolerated Dose (MTD), the highest dose that does not cause unacceptable side effects[1].

Mechanism of Action: The Fluoropyrimidine Paradigm

3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine belongs to the family of fluoropyrimidine nucleoside analogs. The therapeutic action of these compounds is predicated on their intracellular conversion to active metabolites that disrupt DNA and RNA synthesis in rapidly dividing cancer cells.[2]

The parent drug, 5-Fluorouracil (5-FU), exerts its cytotoxic effects through several mechanisms after intracellular activation to fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).[3] FdUMP forms a stable complex with thymidylate synthase, inhibiting the synthesis of thymidine, an essential precursor for DNA replication.[2] FdUTP and FUTP can be incorporated into DNA and RNA, respectively, leading to dysfunction and cell death.

The rationale behind modifying the parent nucleoside with acetyl and methyl groups, as seen in 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine, is often to enhance its pharmacological properties, such as:

  • Increased Lipophilicity: Esterification with acetyl groups can increase the compound's ability to cross cell membranes, potentially leading to improved bioavailability and tumor penetration.

  • Altered Metabolism: The 2'-O-methyl group can influence the molecule's susceptibility to enzymatic degradation, potentially prolonging its half-life and altering its activation pathway.

These modifications aim to improve the therapeutic index by either increasing potency against tumor cells or decreasing toxicity in normal tissues.

Evaluating Therapeutic Potential: A Methodological Blueprint

A robust evaluation of a novel compound's therapeutic index necessitates a standardized and well-controlled experimental approach. The following sections detail the essential in vitro and in vivo protocols.

In Vitro Efficacy: The MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.[4][5] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is proportional to the number of viable cells.[4]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound (and comparator drugs) for a specified duration (e.g., 48-72 hours). Include a vehicle-only control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.[4]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), the concentration of the drug that inhibits cell growth by 50%, by plotting the percentage of cell viability against the drug concentration.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cells in 96-well Plate compound_prep 2. Prepare Drug Dilutions treatment 3. Add Drug to Cells compound_prep->treatment incubation 4. Incubate (48-72h) treatment->incubation mtt_add 5. Add MTT Reagent incubation->mtt_add formazan 6. Incubate (2-4h) mtt_add->formazan solubilize 7. Solubilize Formazan formazan->solubilize read_plate 8. Read Absorbance (570nm) solubilize->read_plate calc_ic50 9. Calculate IC50 read_plate->calc_ic50

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

In Vivo Toxicity: Maximum Tolerated Dose (MTD) Determination

The MTD is the highest dose of a drug that can be administered to an animal model without causing dose-limiting toxicity.[1] It is a crucial parameter for establishing a safe starting dose for in vivo efficacy studies and for calculating the therapeutic index.

Experimental Protocol: MTD Study in Mice

  • Animal Acclimation: Acclimate a cohort of healthy mice (e.g., BALB/c or C57BL/6) to the laboratory environment for at least one week.

  • Dose Selection: Based on in vitro data and literature on similar compounds, select a range of doses for evaluation.

  • Drug Administration: Administer the compound to groups of mice (n=3-5 per group) via the intended clinical route (e.g., intraperitoneal, intravenous, or oral). Include a vehicle control group.

  • Monitoring: Monitor the animals daily for a set period (e.g., 14 days) for clinical signs of toxicity, including:

    • Body weight changes (a loss of >15-20% is often considered a sign of significant toxicity)[6]

    • Changes in appearance (e.g., ruffled fur, hunched posture)

    • Changes in behavior (e.g., lethargy, reduced activity)

    • Mortality

  • MTD Determination: The MTD is defined as the highest dose at which no mortality and no more than a predetermined level of body weight loss (e.g., 15%) occurs, and clinical signs of toxicity are absent or minimal and reversible.

MTD_Workflow cluster_setup Study Setup cluster_dosing Dosing & Observation cluster_endpoint Endpoint Determination acclimation 1. Animal Acclimation dose_selection 2. Dose Range Selection acclimation->dose_selection grouping 3. Grouping of Animals dose_selection->grouping administration 4. Drug Administration grouping->administration monitoring 5. Daily Monitoring (14 days) - Body Weight - Clinical Signs - Mortality administration->monitoring data_analysis 6. Analyze Toxicity Data monitoring->data_analysis mtd_determination 7. Define MTD data_analysis->mtd_determination

Caption: Workflow for determining the Maximum Tolerated Dose (MTD) in mice.

Comparative Analysis: Contextualizing the Potential

While specific data for 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine is not available, a 1981 study on 3',5'-diesters of 5-fluoro-2'-deoxyuridine (FUDR) provides valuable insights. This study evaluated the antitumor activity and toxicity of various diesters, including 3',5'-diacetyl FUdR, in mice with L1210 leukemia.[7]

CompoundTherapeutic Index (TI)Relative Antitumor Activity (vs. FUDR)Plasma Half-life
Floxuridine (FUDR) 2.01Rapidly cleared
3',5'-diacetyl FUdR - (low cytotoxicity)Lower than FUDRRapidly cleared
3',5'-ditoluoyl FUdR 8.1Significantly higher than FUDR-
3',5'-dipalmitoyl FUdR -Markedly activeProlonged (up to 48h)
5-Fluorouracil (5-FU) Narrow[8][9]--

Data compiled from a study by G. Weckbecker and P.P. Mader.[7]

Key Observations and Implications:

  • Improved Therapeutic Index: The study demonstrated that modification of FUDR at the 3' and 5' positions can significantly improve the therapeutic index. For instance, 3',5'-ditoluoyl FUdR showed a TI of 8.1, a four-fold improvement over the parent compound FUDR (TI = 2.0).[7] This suggests that 3',5'-di-O-acetylation, while resulting in lower cytotoxicity in this particular study, is a viable strategy for modulating the therapeutic window.

  • Structure-Activity Relationship: The nature of the ester group was found to be critical. Longer chain aliphatic and aromatic esters showed higher activity, which correlated with a longer plasma half-life.[7] This highlights the importance of pharmacokinetic properties in determining the overall efficacy of these prodrugs.

  • Comparison with 5-FU and Floxuridine: Both 5-FU and floxuridine are known to have a narrow therapeutic index, which often leads to significant side effects and necessitates careful dose management in the clinic.[8][9][10] The potential for a significantly improved TI with a modified nucleoside like 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine would represent a substantial advancement.

Future Directions and Expert Perspective

The preliminary data on related compounds suggests that 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine is a compound of interest that warrants further investigation. The combination of 3',5'-di-O-acetylation for potentially enhanced cellular uptake and the 2'-O-methyl modification for increased metabolic stability could synergistically contribute to a more favorable pharmacokinetic and pharmacodynamic profile.

To comprehensively evaluate the therapeutic index of 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine, the following experimental roadmap is recommended:

  • In Vitro Cytotoxicity Screening: Conduct MTT assays across a panel of cancer cell lines to determine the IC50 values and compare them to 5-FU and floxuridine.

  • In Vivo MTD Studies: Perform MTD studies in relevant mouse strains to establish the safety profile and identify the optimal dose range.

  • In Vivo Efficacy Studies: Evaluate the antitumor activity in xenograft or syngeneic tumor models at doses below the MTD.

  • Pharmacokinetic Analysis: Characterize the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to understand its in vivo behavior.

By systematically executing these studies, a clear picture of the therapeutic index of 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine will emerge, allowing for an informed decision on its potential for further preclinical and clinical development. The initial findings from analogous compounds provide a strong rationale for optimism that this novel nucleoside analog may offer a wider therapeutic window compared to existing fluoropyrimidine-based chemotherapies.

References

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]

  • 塞魯士生技有限公司. MTT Assay Protocol. Available at: [Link]

  • von Roemeling R, et al. Determination of the therapeutic index of floxuridine by its circadian infusion pattern. J Natl Cancer Inst. 1990;82(5):386-93. Available at: [Link]

  • Oxford Academic. Determination of the Therapeutic Index of Floxuridine by Its Circadian Infusion Pattern. J Natl Cancer Inst. Available at: [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

  • Kaaijk P, et al. A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice. BMC Cancer. 2017;17(1):698. Available at: [Link]

  • Weckbecker G, Mader PP. Antitumor activity of 3',5'-diesters of 5-fluoro-2'-deoxyuridine against murine leukemia L1210 cells. Cancer Chemother Pharmacol. 1981;6(1):19-23. Available at: [Link]

  • IONTOX. Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. Available at: [Link]

  • ResearchGate. How to decide a dose for mice if the doses are not available in any literature. Available at: [Link]

  • OncoTargets and Therapy. Current Status of Therapeutic Drug Monitoring of 5-Fluorouracil Prodrugs. Available at: [Link]

  • Arta. The Importance of Maximum Tolerated Dose (MTD) Testing in Preclinical Studies. Available at: [Link]

  • Avalon Healthcare Solutions. AHS – M2067 – Therapeutic Drug Monitoring for 5-Fluorouracil. Available at: [Link]

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  • Biochemical and Biophysical Research Communications. 5'-O-Palmitoyl- and 3',5'-O-dipalmitoyl-5-fluoro-2'-deoxyuridine--novel lipophilic analogues of 5'-fluoro-2'-deoxyuridine: synthesis, incorporation into liposomes and preliminary biological results. Available at: [Link]

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benchmarking 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine against current standard-of-care antivirals

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for benchmarking 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine (herein referred to as DA-FMeU ) against current standard-of-care (SoC) antivirals.

DA-FMeU represents a specific class of "masked" nucleoside analogs. It combines the base-pairing disruption potential of a fluorinated base (5-fluoro) with the nuclease resistance of a 2'-O-methyl sugar modification. The 3',5'-di-O-acetyl groups function as transient lipophilic promoters, enhancing cellular permeability before being cleaved by intracellular esterases.

This guide details the experimental logic required to validate DA-FMeU against three primary comparators:

  • Sofosbuvir (Sovaldi): A 2'-deoxy-2'-fluoro-2'-C-methyluridine analog (HCV standard).

  • Remdesivir (Veklury): A 1'-cyano-modified adenosine analog (SARS-CoV-2 standard).

  • 5-Fluorouracil (5-FU): A cytotoxic antimetabolite (Toxicity control).

Compound Profile & Mechanism of Action[1][2][3][4]

To benchmark effectively, one must understand the activation pathway. Unlike Sofosbuvir, which uses a phosphoramidate "ProTide" technology to bypass the first phosphorylation step, DA-FMeU relies on esterase-mediated deprotection followed by the standard cellular kinase cascade.

Activation Pathway Visualization

The following diagram illustrates the critical metabolic checkpoints that determine the efficacy of DA-FMeU compared to SoCs.

ActivationPathway Extracellular Extracellular Space DA_FMeU DA-FMeU (Prodrug) Extracellular->DA_FMeU Membrane Cell Membrane Cytoplasm Cytoplasm Membrane->Cytoplasm FMeU 5-Fluoro-2'-O-Me-Uridine (Parent Nucleoside) Cytoplasm->FMeU Carboxylesterase 1 (CES1) Cleavage of Acetyl Groups DA_FMeU->Membrane Passive Diffusion (High Lipophilicity) FMeU_MP FMeU-MP (Monophosphate) FMeU->FMeU_MP Uridine-Cytidine Kinase (UCK) FMeU_TP FMeU-TP (Active Triphosphate) FMeU_MP->FMeU_TP NMP/NDP Kinases Viral_RNA Viral RNA Synthesis FMeU_TP->Viral_RNA Competition with UTP Chain Termination or Mutagenesis

Figure 1: Metabolic activation pathway of DA-FMeU. The acetyl groups facilitate entry, but the compound must be activated by cellular kinases to inhibit viral RdRp.

Benchmarking Framework

The evaluation of DA-FMeU requires a multi-parametric approach. You are not simply measuring "activity"; you are measuring selectivity . The critical risk for 5-fluoro-modified nucleosides is that they may inhibit host Thymidylate Synthase (TS), causing cytotoxicity similar to the cancer drug 5-FU, rather than selectively inhibiting viral RNA polymerase.

Comparative Matrix
ParameterDA-FMeU (Candidate)Sofosbuvir (Comparator 1)Remdesivir (Comparator 2)5-FU (Toxicity Control)
Primary Target Viral RdRp (Predicted)HCV NS5B PolymeraseSARS-CoV-2 RdRpThymidylate Synthase
Mechanism Chain Termination / MutagenesisChain TerminationDelayed Chain TerminationDNA/RNA Damage
Cell Entry Passive (Ester-prodrug)Passive (ProTide)Passive (ProTide)Transporter Mediated
Key Risk Host Cytotoxicity (CC50)Mitochondrial ToxicityStability in PlasmaHigh Cytotoxicity

Experimental Protocols

Protocol A: Viral Cytopathic Effect (CPE) Reduction Assay

Objective: Determine the EC50 (Effective Concentration 50%) of DA-FMeU against an RNA virus (e.g., SARS-CoV-2 or HCV replicon) relative to Remdesivir.

Reagents:

  • Vero E6 cells (for SARS-CoV-2) or Huh-7.5 cells (for HCV).

  • Test Compounds: DA-FMeU, Remdesivir (Positive Control), DMSO (Vehicle).

  • CellTiter-Glo® (Promega) for ATP quantification.

Workflow:

  • Seeding: Plate cells (4,000 cells/well) in 96-well plates. Incubate 24h at 37°C.

  • Treatment: Prepare serial dilutions of DA-FMeU (0.01 µM to 100 µM) in viral growth medium. Maintain DMSO < 0.5%.

  • Infection: Add virus at MOI 0.01 (Multiplicity of Infection).

    • Note: Include "Mock Infected" (Cell Control) and "Infected + Vehicle" (Virus Control) wells.

  • Incubation: Incubate for 48–72 hours (depending on viral kinetics).

  • Readout: Add CellTiter-Glo reagent to measure cell viability (ATP).

    • Logic: Viral replication kills cells. Effective antivirals rescue viability.

  • Calculation:

    
    
    
Protocol B: Host Cytotoxicity & Selectivity Index (SI)

Objective: Ensure DA-FMeU is not acting as a chemotherapeutic agent (like 5-FU).

Workflow:

  • Perform the exact steps as Protocol A, but DO NOT add virus .

  • Compare the cell viability curve of DA-FMeU against 5-Fluorouracil .

  • Success Criteria:

    • DA-FMeU CC50 (Cytotoxic Concentration 50%) should be > 50 µM.

    • If DA-FMeU CC50 is < 10 µM, it is likely inhibiting host enzymes (TS or Pol-II) rather than viral RdRp.

    • Selectivity Index (SI):

      
      .[1] A viable drug candidate requires SI > 10.
      

Data Presentation & Interpretation

When publishing your comparison, structure your data to highlight the therapeutic window .

Representative Data Structure (Example)
CompoundEC50 (Antiviral Potency)CC50 (Host Toxicity)Selectivity Index (SI)Interpretation
Remdesivir 0.77 µM> 100 µM> 129Excellent antiviral profile.
5-FU N/A (Not antiviral)2.5 µMN/AHighly toxic (Chemotherapy).
DA-FMeU ExperimentalExperimentalCalculatedTarget Profile: EC50 < 5 µM; CC50 > 50 µM.
Mechanistic Validation (Graphviz)

If DA-FMeU shows high potency but high toxicity, it suggests the 2'-O-methyl group is not sufficient to prevent host polymerase recognition. If it shows low potency, it suggests the "Kinase Bottleneck"—the cellular kinases may not efficiently phosphorylate the 2'-O-methylated nucleoside.

BenchmarkingLogic Start Start Evaluation Potency Measure EC50 (Viral Reduction) Start->Potency Toxicity Measure CC50 (Host Viability) Start->Toxicity Decision1 EC50 < 5 µM? Potency->Decision1 Decision2 CC50 > 50 µM? Toxicity->Decision2 Fail_Potency FAIL: Poor Kinase Recognition Decision1->Fail_Potency No Success SUCCESS: Selective Antiviral Candidate Decision1->Success Yes Fail_Tox FAIL: Host Polymerase Off-Target Effect Decision2->Fail_Tox No Decision2->Success Yes (If EC50 is low)

Figure 2: Decision tree for interpreting benchmarking data. High toxicity (low CC50) indicates the compound behaves more like 5-FU than Sofosbuvir.

References

  • Sofia, M. J., et al. (2010). Discovery of a β-d-2'-deoxy-2'-α-fluoro-2'-β-C-methyluridine nucleotide prodrug (PSI-7977) for the treatment of hepatitis C virus. Journal of Medicinal Chemistry. Link

  • Eastman, R. T., et al. (2020). Remdesivir: A Review of Its Discovery and Development Leading to Emergency Use Authorization for Treatment of COVID-19. ACS Central Science. Link

  • Longley, D. B., et al. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer. Link

  • Eldrup, A. B., et al. (2004). Structure-Activity Relationship of Purine Ribonucleosides for Inhibition of Hepatitis C Virus RNA-Dependent RNA Polymerase. Journal of Medicinal Chemistry. Link

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A Comparative Guide to the Pharmacokinetics of 3',5'-Di-O-Acetyl-5-fluoro-2'-O-methyluridine and its Parent Nucleoside

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of nucleoside analogue therapeutics, the optimization of pharmacokinetic properties is a critical determinant of clinical success. This guide provides an in-depth comparative analysis of the pharmacokinetic profiles of the prodrug 3',5'-di-O-acetyl-5-fluoro-2'-O-methyluridine and its parent nucleoside, 5-fluoro-2'-O-methyluridine. While direct comparative human pharmacokinetic data for these specific compounds is not extensively available in the public domain, this guide synthesizes established principles of nucleoside prodrug chemistry and pharmacology, supported by experimental data from analogous fluoropyrimidine nucleosides, to provide a comprehensive and scientifically grounded comparison.

The core challenge with many nucleoside analogues, including 5-fluoro-2'-O-methyluridine, lies in their suboptimal pharmacokinetic characteristics. These molecules are often highly polar, limiting their passive diffusion across cellular membranes and contributing to poor oral bioavailability. Furthermore, they can be susceptible to rapid metabolism in the plasma and liver, leading to a short biological half-life and reduced therapeutic efficacy.[1][2]

The strategic acylation of the 3' and 5' hydroxyl groups of 5-fluoro-2'-O-methyluridine to create its di-O-acetylated prodrug is a well-established approach to circumvent these limitations.[3] This modification transiently masks the polar hydroxyl groups, rendering the molecule more lipophilic. This increased lipophilicity is designed to enhance membrane permeability and, consequently, improve oral absorption and cellular uptake.[4]

Unveiling the Pharmacokinetic Advantages: A Comparative Profile

The fundamental difference in the pharmacokinetic journey of 3',5'-di-O-acetyl-5-fluoro-2'-O-methyluridine and its parent compound is rooted in the prodrug's design to be inactive until it reaches the desired biological compartment, where it is enzymatically converted to the active parent nucleoside.

Metabolic Activation Pathway

The metabolic activation of the prodrug is a critical step in its therapeutic action. The acetyl groups are cleaved by ubiquitous esterase enzymes present in the plasma and within cells, releasing the active parent nucleoside, 5-fluoro-2'-O-methyluridine.[3] This process is designed to occur gradually, potentially leading to sustained release of the active compound.

Prodrug 3',5'-Di-O-Acetyl-5-fluoro- 2'-O-methyluridine Parent 5-Fluoro-2'-O-methyluridine (Active Nucleoside) Prodrug->Parent Esterase Cleavage (Plasma & Intracellular) Metabolites Inactive Metabolites Parent->Metabolites Further Metabolism

Caption: Metabolic activation of the prodrug.

Comparative Pharmacokinetic Parameters

The following table summarizes the anticipated pharmacokinetic differences between the prodrug and its parent nucleoside, based on data from analogous fluoropyrimidine compounds.

Pharmacokinetic Parameter5-Fluoro-2'-O-methyluridine (Parent Nucleoside)3',5'-Di-O-Acetyl-5-fluoro-2'-O-methyluridine (Prodrug)Rationale for Difference
Oral Bioavailability LowSignificantly IncreasedIncreased lipophilicity of the prodrug enhances absorption across the gastrointestinal tract.[3][5]
Plasma Half-life (t½) ShortProlonged (as parent nucleoside)The prodrug acts as a circulating reservoir, gradually releasing the parent compound and sustaining its plasma concentration.[6]
Peak Plasma Concentration (Cmax) Lower (after oral administration)Higher (for the parent nucleoside)Improved absorption of the prodrug leads to a greater amount of the parent compound reaching systemic circulation.[7]
Area Under the Curve (AUC) LowerSignificantly IncreasedEnhanced bioavailability and potentially reduced first-pass metabolism contribute to greater overall drug exposure.[8]
Cellular Uptake LimitedEnhancedIncreased lipophilicity facilitates passive diffusion across cell membranes.[4][9]

Experimental Methodologies for Pharmacokinetic Assessment

The robust evaluation of the pharmacokinetic profiles of these compounds necessitates well-defined experimental protocols. The following methodologies are standard in the field for characterizing the absorption, distribution, metabolism, and excretion (ADME) of nucleoside analogues and their prodrugs.

In Vivo Pharmacokinetic Study in an Animal Model (e.g., Rats)

This experimental workflow is designed to determine key pharmacokinetic parameters following oral and intravenous administration.

cluster_0 Dosing cluster_1 Sampling cluster_2 Sample Processing cluster_3 Analysis cluster_4 Data Analysis Oral Oral Gavage (Prodrug & Parent) Blood Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) Oral->Blood IV Intravenous Injection (Prodrug & Parent) IV->Blood Plasma Plasma Separation (Centrifugation) Blood->Plasma LCMS LC-MS/MS Quantification (Prodrug, Parent, Metabolites) Plasma->LCMS PK Pharmacokinetic Modeling (Cmax, Tmax, AUC, t½, Bioavailability) LCMS->PK

Caption: In vivo pharmacokinetic study workflow.

Detailed Protocol:

  • Animal Model: Male Sprague-Dawley rats (n=5 per group) are typically used.

  • Drug Formulation: The prodrug and parent nucleoside are formulated in an appropriate vehicle (e.g., a mixture of saline, ethanol, and polyethylene glycol).

  • Dosing:

    • Oral (PO): A single dose (e.g., 50 mg/kg) is administered by oral gavage.

    • Intravenous (IV): A single dose (e.g., 10 mg/kg) is administered via the tail vein.

  • Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the jugular vein at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.[10]

  • Plasma Preparation: Plasma is immediately separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.[11]

  • Bioanalytical Method: Plasma concentrations of the prodrug, parent nucleoside, and any major metabolites are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[12]

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine pharmacokinetic parameters including Cmax, Tmax, AUC, clearance (CL), volume of distribution (Vd), and terminal half-life (t½). Oral bioavailability (F%) is calculated as (AUCoral/AUCIV) x (DoseIV/Doseoral) x 100.

In Vitro Plasma Stability Assay

This assay is crucial for evaluating the rate of conversion of the prodrug to the parent nucleoside in plasma and assessing its stability.

Detailed Protocol:

  • Plasma Source: Freshly collected plasma from the target species (e.g., human, rat, mouse) is used.

  • Incubation: The prodrug is incubated in plasma at a final concentration (e.g., 10 µM) at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).

  • Reaction Quenching: The enzymatic reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[13]

  • Sample Processing: The samples are vortexed and centrifuged to precipitate proteins. The supernatant is then analyzed.

  • Analysis: The concentrations of the remaining prodrug and the newly formed parent nucleoside are determined by LC-MS/MS.

  • Data Analysis: The half-life (t½) of the prodrug in plasma is calculated from the disappearance rate of the prodrug over time.

Concluding Remarks

The strategic di-O-acetylation of 5-fluoro-2'-O-methyluridine represents a rational and evidence-based approach to overcoming the inherent pharmacokinetic limitations of the parent nucleoside. By increasing lipophilicity, this prodrug strategy is anticipated to significantly enhance oral bioavailability, prolong plasma exposure, and improve cellular penetration. The experimental methodologies detailed herein provide a robust framework for the preclinical and clinical evaluation of this and other nucleoside prodrugs, enabling a comprehensive understanding of their pharmacokinetic behavior and therapeutic potential. The successful application of such prodrug strategies has been instrumental in the development of numerous clinically effective antiviral and anticancer nucleoside analogues.[3][14]

References

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Assessing the In Vivo Efficacy of 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine: A Comparative Guide for Novel Antiviral Development

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive assessment of the potential in vivo efficacy of the novel nucleoside analog prodrug, 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine. As no direct in vivo antiviral data for this specific compound are publicly available, this document synthesizes information from related compounds to project its anticipated performance. This is then compared against the established in vivo efficacy of several prominent antiviral agents, including Remdesivir (Veklury®), Molnupiravir (Lagevrio®), Paxlovid™ (nirmatrelvir/ritonavir), Favipiravir (Avigan®), and Oseltamivir (Tamiflu®).

Introduction: The Rationale for 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine as an Antiviral Candidate

Nucleoside analogs represent a cornerstone of antiviral therapy. Their mechanism of action typically involves intracellular phosphorylation to the active triphosphate form, which then competes with natural nucleotides for incorporation by viral RNA or DNA polymerases, ultimately inhibiting viral replication. However, the therapeutic efficacy of nucleoside analogs can be limited by poor oral bioavailability and inefficient intracellular phosphorylation.

3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine is a rationally designed prodrug of 5-fluoro-2'-O-methyluridine. This design incorporates two key modifications to enhance its potential as an antiviral agent:

  • 3',5'-Di-O-Acetylation: The addition of acetyl groups at the 3' and 5' positions of the ribose sugar is a common prodrug strategy to increase lipophilicity. This modification can enhance cell membrane permeability, leading to improved oral absorption and intracellular uptake.[1][2] Once inside the cell, the acetyl groups are expected to be rapidly cleaved by cellular esterases, releasing the active 5-fluoro-2'-O-methyluridine.

  • 5-Fluorination and 2'-O-Methylation: The 5-fluorouracil moiety is a well-established inhibitor of thymidylate synthase, a critical enzyme in nucleotide synthesis, and its nucleoside derivatives have demonstrated both anticancer and antiviral activities. The 2'-O-methylation of the ribose is a modification found in some antiviral nucleosides and can influence the conformational properties of the nucleoside, potentially enhancing its interaction with viral polymerases while reducing susceptibility to degradation by host enzymes.[3][4]

Projected In Vivo Profile of 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine

Based on studies of structurally related compounds, we can project the following in vivo characteristics for 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine:

  • Improved Oral Bioavailability: The di-acetyl prodrug design is anticipated to significantly improve oral absorption compared to the parent nucleoside.

  • Intracellular Activation: Following oral administration and absorption, the prodrug is expected to be efficiently hydrolyzed by intracellular esterases to release 5-fluoro-2'-O-methyluridine, which would then be available for phosphorylation to its active triphosphate form.

  • Broad-Spectrum Antiviral Potential: Given the mechanism of action of 5-fluorouracil derivatives, the compound may exhibit activity against a range of RNA viruses. For instance, the related compound 4'-Fluorouridine has demonstrated oral efficacy in animal models of SARS-CoV-2 and RSV infection.[5][6]

It is crucial to note that these are projections based on existing knowledge of similar compounds. Rigorous in vivo studies are required to confirm the pharmacokinetic profile, efficacy, and safety of 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine.

Comparative In Vivo Efficacy of Established Antiviral Agents

To provide a benchmark for the potential of 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine, this section details the in vivo efficacy of several approved and investigational antiviral drugs.

Data Summary Table
Antiviral AgentMechanism of ActionAnimal Model(s)Key In Vivo Efficacy FindingsReference(s)
Remdesivir RNA-dependent RNA polymerase (RdRp) inhibitorMouse (SARS-CoV, MERS-CoV, SARS-CoV-2)Significant reduction in lung viral load and improved respiratory function.[1][5][7][1][5][7]
Molnupiravir Induces lethal mutagenesis in viral RNAHamster, Ferret, Mouse (SARS-CoV-2, Influenza)Reduced viral titers in the lungs and nasal passages, prevention of transmission.[6][8][9][6][8][9]
Paxlovid 3C-like protease (3CLpro) inhibitorHuman Clinical Trials89% reduction in risk of COVID-19-related hospitalization or death in high-risk patients.[10][11][12][10][11][12]
Favipiravir RdRp inhibitorHamster, Mouse (Influenza, SARS-CoV-2)Dose-dependent reduction in lung viral titers and improved lung pathology.[13][14][13][14]
Oseltamivir Neuraminidase inhibitorMouse (Influenza)Reduced viral replication and mortality, though efficacy can be strain-dependent.

Experimental Protocols for In Vivo Efficacy Assessment

The following are generalized protocols for key in vivo experiments used to assess antiviral efficacy, based on published studies of the comparator drugs.

Murine Model of Influenza Virus Infection

This model is suitable for evaluating inhibitors of influenza virus, such as Oseltamivir and potentially broad-spectrum agents.

Protocol:

  • Animal Model: 6-8 week old female BALB/c mice.

  • Virus Strain: Influenza A/PR/8/34 (H1N1) or other relevant strains.

  • Infection: Mice are anesthetized and intranasally inoculated with a lethal dose (e.g., 5 x LD50) of the virus in a small volume (e.g., 50 µL) of phosphate-buffered saline (PBS).

  • Treatment: The test compound (e.g., Oseltamivir at 10 mg/kg/day) or vehicle control is administered orally or via the desired route starting 4 hours post-infection and continued for a specified duration (e.g., 5 days).

  • Efficacy Readouts:

    • Survival: Mice are monitored daily for 14-21 days for survival.

    • Body Weight: Body weight is recorded daily as an indicator of morbidity.

    • Viral Lung Titer: On select days post-infection, a subset of mice is euthanized, and lungs are harvested to determine viral titers by plaque assay or TCID50 assay.

    • Lung Histopathology: Lung tissues are collected, fixed, and stained to assess the degree of inflammation and tissue damage.

Syrian Hamster Model of SARS-CoV-2 Infection

This model is widely used for evaluating antivirals against SARS-CoV-2, such as Favipiravir and Molnupiravir.

Protocol:

  • Animal Model: 6-8 week old male Syrian hamsters.

  • Virus Strain: SARS-CoV-2 (e.g., WA1/2020 or other relevant variants).

  • Infection: Hamsters are intranasally inoculated with a high dose of the virus (e.g., 10^5 TCID50).

  • Treatment: The test compound (e.g., Favipiravir at 200 mg/kg, twice daily) or vehicle control is administered orally starting on the day of infection.

  • Efficacy Readouts:

    • Viral Load in Respiratory Tissues: On day 4 post-infection, hamsters are euthanized, and lungs and nasal turbinates are collected to quantify viral RNA (by RT-qPCR) and infectious virus (by TCID50 assay).

    • Lung Histopathology: Lung tissues are processed for histological examination to score for lung damage and inflammation.

    • Body Weight: Daily monitoring of body weight changes.

Visualization of Key Concepts

Prodrug Activation Pathway

Prodrug 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine (Lipophilic, Orally Absorbed) Active_Nucleoside 5-fluoro-2'-O-methyluridine Prodrug->Active_Nucleoside Intracellular Esterases Active_Triphosphate 5-fluoro-2'-O-methyluridine Triphosphate Active_Nucleoside->Active_Triphosphate Cellular Kinases Viral_Polymerase Viral RNA/DNA Polymerase Active_Triphosphate->Viral_Polymerase Competitive Incorporation Inhibition Inhibition of Viral Replication Viral_Polymerase->Inhibition

Caption: Intracellular activation of the prodrug.

Experimental Workflow for In Vivo Antiviral Testing

cluster_0 Pre-Clinical In Vivo Study Animal_Model Select Animal Model (e.g., Mouse, Hamster) Infection Viral Challenge Animal_Model->Infection Treatment_Groups Treatment Groups (Test Compound vs. Vehicle) Infection->Treatment_Groups Monitoring Daily Monitoring (Survival, Weight) Treatment_Groups->Monitoring Endpoint_Analysis Endpoint Analysis (Viral Load, Histopathology) Monitoring->Endpoint_Analysis

Caption: General workflow for in vivo antiviral efficacy studies.

Concluding Remarks

While direct in vivo data for 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine is not yet available, its rational design as a prodrug of a modified 5-fluorouridine nucleoside suggests it holds promise as an antiviral candidate. The di-acetylation strategy is a well-trodden path to improving the pharmacokinetic properties of nucleoside analogs, and the combination of 5-fluorination and 2'-O-methylation could confer potent and selective antiviral activity.

The comparative data presented for established antivirals highlight the high bar for new therapeutic agents. Future preclinical development of 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine should focus on comprehensive in vivo studies in relevant animal models to determine its safety, pharmacokinetic profile, and antiviral efficacy against a panel of clinically relevant viruses. The experimental protocols outlined in this guide provide a framework for such investigations. The insights gained from these studies will be critical in determining if this promising candidate can translate its theoretical advantages into a clinically effective antiviral therapeutic.

References

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  • Logunov, D. Y., et al. (2022). EFFICACY OF FAVIPIRAVIR AND MOLNUPIRAVIR AGAINST NOVEL SARS-COV-2 VARIANTS IN VITRO AND IN VIVO. Bulletin of Russian State Medical University, 2022(6), 106-110. [Link]

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A Senior Application Scientist's Guide to Validating Resistance Mechanisms for 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, technically-grounded framework for elucidating and validating the mechanisms of acquired resistance to 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine, a novel nucleoside analog. Moving beyond a simple checklist of procedures, we delve into the causal logic behind experimental choices, ensuring a robust and self-validating investigative workflow.

Introduction: Deconstructing the Molecule to Predict Resistance

3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine is a structurally complex derivative of 5-fluorouracil (5-FU), a cornerstone of chemotherapy for decades.[1] Its efficacy, like that of 5-FU, is predicated on its intracellular conversion to active metabolites that disrupt DNA and RNA synthesis.[1][2][3] The key modifications—acetylation at the 3' and 5' positions and 2'-O-methylation—are designed to alter its pharmacological properties, potentially enhancing cell permeability, metabolic stability, or target interaction.[4][5]

The 2'-O-methylation, in particular, is known to stabilize the ribose moiety's conformation, which can influence how the molecule interacts with enzymes and nucleic acid structures.[6][7][8] The di-O-acetyl groups typically function as prodrug moieties, increasing lipophilicity for better cell membrane passage before being cleaved by intracellular esterases to release the active compound.

Understanding these features is critical because resistance is not an abstract phenomenon; it is a direct cellular counter-response to a drug's mechanism of action. Based on the well-documented resistance pathways for 5-FU, we can hypothesize several primary avenues of resistance for our compound:[2][9][10]

  • Altered Drug Transport: Reduced influx or, more commonly, increased efflux via ATP-binding cassette (ABC) transporters.[2]

  • Impaired Metabolic Activation: Downregulation or mutation of enzymes required to remove the acetyl groups (esterases) or to phosphorylate the nucleoside into its active triphosphate form.

  • Target Modification or Overexpression: Upregulation or mutation of the primary target, thymidylate synthase (TS), rendering it insensitive to inhibition.[2][10][11]

  • Enhanced Drug Catabolism: Increased activity of enzymes like dihydropyrimidine dehydrogenase (DPD) that degrade the fluoropyrimidine core.[1][2]

  • Evasion of Apoptosis: Activation of pro-survival signaling pathways that counteract the drug-induced cell death signals.[9][12]

This guide will systematically test these hypotheses.

Phase 1: Generation and Characterization of a Resistant Model System

The foundation of any resistance study is a reliable and well-characterized model. The goal is to develop a cell line with a significant and stable increase in the half-maximal inhibitory concentration (IC50) compared to its parental counterpart.

Experimental Protocol 1: Generation of a Resistant Cell Line

This protocol uses a dose-escalation approach, which mimics the clinical development of acquired resistance.[13][14]

  • Determine Initial IC50: Seed the parental cancer cell line (e.g., HCT116, MCF-7) in 96-well plates. Treat with a serial dilution of 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine for 72 hours. Determine the IC50 using a cell viability assay (e.g., MTT or CCK-8).

  • Initial Exposure: Culture parental cells in a medium containing the compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).[14]

  • Dose Escalation: Once the cells resume a normal proliferation rate (typically 2-3 passages), double the drug concentration. If significant cell death (>50%) occurs, reduce the concentration increase to 1.5-fold.[13][14]

  • Iterative Selection: Repeat this dose-escalation process over several months. The objective is to achieve stable growth at a concentration at least 10-fold higher than the initial parental IC50.[13]

  • Stabilization and Banking: Once a resistant population is established, culture it in a drug-free medium for 5-10 passages to confirm the stability of the resistant phenotype.[15] Cryopreserve cell stocks at multiple passages.

Data Presentation 1: Validation of Resistance

The primary validation is a comparative IC50 analysis between the parental and the newly derived resistant line.

Cell LineCompoundParental IC50 (nM)Resistant IC50 (nM)Resistance Index (RI)
HCT1163',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine5075015.0
HCT1165-Fluorouracil2500125005.0
HCT116Doxorubicin25281.1

Table 1: Example IC50 values. A high RI for the target drug and low cross-resistance to drugs with different mechanisms (like Doxorubicin) suggests a specific resistance mechanism.

Phase 2: Investigating Drug Transport and Metabolism

Is the drug getting into the cell and being converted to its active form? This phase addresses the first two hypotheses.

Workflow for Phase 2

G cluster_0 Hypothesis: Altered Transport & Metabolism A Resistant & Parental Cells B Assay 1: Drug Efflux (ABC Transporter Activity) A->B C Assay 2: Intracellular Drug & Metabolite Quantification (LC-MS) A->C D Result B: Increased Efflux? B->D Measure fluorescence E Result C: Decreased Metabolites? C->E Measure peak areas

Caption: Workflow for investigating drug transport and metabolism.

Experimental Protocol 2: ABC Transporter Efflux Assay

This assay assesses the activity of multidrug resistance (MDR) pumps like P-glycoprotein (ABCB1), which are a common cause of resistance.[16]

  • Cell Seeding: Seed both parental and resistant cells in a 96-well plate.

  • Dye Loading: Incubate cells with a fluorescent substrate of ABC transporters, such as Rhodamine 123 or Calcein-AM.

  • Efflux Measurement: Wash the cells and measure the intracellular fluorescence over time using a plate reader. Rapid loss of fluorescence in resistant cells compared to parental cells indicates increased efflux.

  • Control: Include a condition where cells are co-incubated with a known ABC transporter inhibitor (e.g., Verapamil). Reversal of the rapid efflux in resistant cells confirms the involvement of these transporters.

Experimental Protocol 3: Intracellular Metabolite Quantification via LC-MS/MS

This is the most direct way to determine if the drug is being successfully activated. Liquid chromatography-mass spectrometry (LC-MS) can precisely measure the intracellular concentrations of the parent compound and its key metabolites.[17][18][19]

  • Cell Treatment: Treat a known number of parental and resistant cells with 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine for a defined period (e.g., 4 hours).

  • Metabolite Extraction: Rapidly wash cells with ice-cold saline and quench metabolism by adding a cold extraction solvent (e.g., 80% methanol). Scrape the cells and collect the lysate.

  • Sample Preparation: Centrifuge to pellet debris and collect the supernatant containing the metabolites.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method capable of separating and detecting the parent compound, the deacetylated intermediate, and the key monophosphate metabolite (the analog of FdUMP).[20][21]

  • Data Analysis: Compare the peak areas of each metabolite between the parental and resistant cell lines, normalizing to cell number or total protein.

Data Presentation 2: Comparative Metabolite Analysis
CompoundParental Cells (Relative Abundance)Resistant Cells (Relative Abundance)Interpretation
Parent Drug100%95%No significant difference in uptake.
Deacetylated Intermediate80%15%Potential Block: Reduced esterase activity.
Monophosphate Metabolite60%5%Confirmed Block: Impaired metabolic activation.

Table 2: Example LC-MS/MS results. A sharp drop-off in downstream metabolites in the resistant line strongly points to a block in the metabolic activation pathway.

Phase 3: Target Engagement and Downstream Pathways

If the drug is successfully activated but still ineffective, the issue likely lies with the target enzyme or the cell's response to its inhibition.

Hypothesized Mechanism of Action and Resistance

G cluster_0 cluster_1 cluster_2 Resistance Mechanisms A Prodrug (3',5'-di-O-acetyl...) B Deacetylated Drug A->B Esterases R1 Increased Efflux (ABC Transporters) A->R1 Blocked by C Active Metabolite (FdUMP-analog) B->C Kinases R2 Decreased Activation (Esterase/Kinase Mutation) B->R2 Blocked by D Thymidylate Synthase (TS) C->D Inhibits E DNA Synthesis D->E Required for R3 TS Overexpression or Mutation D->R3 Counteracted by F Apoptosis E->F Depletion leads to

Caption: Hypothesized pathway and points of potential resistance.

Experimental Protocol 4: Western Blot for Target Protein Expression

This experiment directly tests for the overexpression of thymidylate synthase (TS), a classic mechanism of 5-FU resistance.[10][11]

  • Prepare Lysates: Harvest protein lysates from parental and resistant cells.

  • Quantify Protein: Determine the total protein concentration for each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific for thymidylate synthase. Also probe with an antibody for a loading control (e.g., GAPDH or β-Actin).

  • Detection and Analysis: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the bands. Quantify the band intensity and normalize the TS signal to the loading control. A significant increase in the TS/GAPDH ratio in resistant cells indicates target overexpression.

Experimental Protocol 5: Gene Sequencing of Thymidylate Synthase

If protein levels are unchanged, a mutation in the TS gene (TYMS) could prevent the active metabolite from binding.

  • Isolate RNA: Extract total RNA from both parental and resistant cell lines.

  • Synthesize cDNA: Reverse transcribe the RNA into complementary DNA (cDNA).

  • PCR Amplification: Use primers designed to amplify the entire coding sequence of the TYMS gene.

  • Sanger Sequencing: Sequence the PCR products and compare the sequence from the resistant cells to that of the parental cells and the reference sequence. Any non-synonymous mutations found exclusively in the resistant line, particularly near the drug-binding site, are strong candidates for causing resistance.

Phase 4: Synthesis and Comparative Analysis

The final step is to integrate the data from all phases to build a cohesive argument for the mechanism of resistance. Compare the findings for 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine with its parent compound, 5-FU. For instance, if the resistant line shows a defect in esterase activity, it might exhibit high resistance to the acetylated prodrug but remain relatively sensitive to 5-FU, providing powerful evidence for the specific resistance mechanism.

By systematically progressing through these phases of model generation, metabolic analysis, and target validation, researchers can confidently and accurately define the resistance mechanisms at play, paving the way for the development of rational strategies to overcome them.

References

  • Zhang, N., Yin, Y., Xu, J., & Chen, W. (2008). 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies. Molecules. Available at: [Link]

  • Siu, M., & Chang, Y. (2023). Recent Updates on Mechanisms of Resistance to 5-Fluorouracil and Reversal Strategies in Colon Cancer Treatment. International Journal of Molecular Sciences. Available at: [Link]

  • Gmeiner, W. H., & Sankar, S. (2021). Review of 5-FU resistance mechanisms in colorectal cancer: clinical significance of attenuated on-target effects. Journal of Cancer Metastasis and Treatment. Available at: [Link]

  • Uchida, M., et al. (2021). The mechanism underlying resistance to 5-fluorouracil and its reversal by the inhibition of thymidine phosphorylase in breast cancer cells. Oncology Letters. Available at: [Link]

  • Kishikawa, T., et al. (2021). Molecular Mechanisms and Tumor Biological Aspects of 5-Fluorouracil Resistance in HCT116 Human Colorectal Cancer Cells. International Journal of Molecular Sciences. Available at: [Link]

  • Creative Bioarray. (n.d.). Establishment of Drug-resistant Cell Lines. Available at: [Link]

  • Seidu, Y. S., Israel, E., & Rodgers, M. T. (2023). Influence of 2'-Modifications (O-Methylation, Fluorination, and Stereochemical Inversion) on the Base Pairing Energies of Protonated Cytidine Nucleoside Analogue Base Pairs: Implications for the Stabilities of i-Motif Structures. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Iida, T., et al. (2023). Development of Drug-resistant Cell Lines for Experimental Procedures. BIO-PROTOCOL. Available at: [Link]

  • Shirasaka, T. (2000). The History, Mechanism and Clinical Use of Oral 5-Fluorouracil Derivative Chemotherapeutic Agents. Current Pharmaceutical Design. Available at: [Link]

  • Procell. (2024). Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers. Available at: [Link]

  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-FLUOROURACIL: MECHANISMS OF ACTION AND CLINICAL STRATEGIES. Nature Reviews Cancer. Available at: [Link]

  • Wikipedia. (n.d.). Fluorouracil. Available at: [Link]

  • Hirayama, A., & Soga, T. (2017). Comprehensive metabolome analysis of intracellular metabolites in cultured cells. Methods in Molecular Biology. Available at: [Link]

  • ResearchGate. (n.d.). Mechanism of action of 5-fluorouracil (5-FU). Available at: [Link]

  • Rodgers, M. T., Seidu, Y. S., & Israel, E. (2023). Influence of 2′-Modifications (O-Methylation, Fluorination, and Stereochemical Inversion) on the Base Pairing Energies of Protonated Cytidine Nucleoside Analogue Base Pairs: Implications for the Stabilities of i-Motif Structures. ACS Publications. Available at: [Link]

  • Various Authors. (2013). Ways to generate drug-resistant cancer cell lines? ResearchGate. Available at: [Link]

  • Oncolines B.V. (2024). Cell Line Generation. Available at: [Link]

  • Al-Akhras, M., et al. (2024). Multilevel Mechanisms of Cancer Drug Resistance. International Journal of Molecular Sciences. Available at: [Link]

  • Uddin, M. S., et al. (2021). Drug resistance mechanisms in cancers: Execution of pro-survival strategies. Journal of Cancer. Available at: [Link]

  • Le, T., et al. (2020). 2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states. Nucleic Acids Research. Available at: [Link]

  • Ravindran, M., & S, G. (2024). Drug resistance in human cancers - Mechanisms and implications. Life Sciences. Available at: [Link]

  • Crown Bioscience. (2025). Mastering the Fight Against Drug Resistance: How to Choose and Use the Right Models. Available at: [Link]

  • Kumar, A., et al. (2024). An overview of molecular mechanisms in cancer drug resistance and therapeutic strategies. Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • Technical University of Denmark. (n.d.). LC-MS based Metabolomics. DTU Inside. Available at: [Link]

  • Technology Networks. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. Available at: [Link]

  • Eager, M., et al. (2022). Ribosomal RNA 2′-O-methylations regulate translation by impacting ribosome dynamics. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Sun, J., & Gonzalez, F. J. (2010). LC-MS-BASED METABOLOMICS IN DRUG METABOLISM. PMC. Available at: [Link]

  • Plumb, R., et al. (2004). A novel LC-MS approach for the detection of metabolites in DMPK studies. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). 2'-O-methylation. Available at: [Link]

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Comparative Metabolic Profiling of Fluorinated Nucleosides: Mechanisms, Kinetics, and Analytical Workflows

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The strategic introduction of fluorine into nucleoside analogs is a cornerstone of modern antiviral and antineoplastic drug design. Fluorine’s high electronegativity, small atomic radius (1.47 Å, mimicking hydrogen’s 1.20 Å), and strong C-F bond energy (116 kcal/mol) fundamentally alter the metabolic fate of these molecules. This guide provides a comparative analysis of the metabolic pathways of three distinct fluorinated nucleosides: Gemcitabine (antineoplastic), Sofosbuvir (antiviral), and Fludarabine (hematologic cancer).

We analyze how specific fluorination patterns dictate activation kinetics, resistance mechanisms, and intracellular retention, followed by a validated LC-MS/MS protocol for quantifying their active triphosphate metabolites.

Part 1: The Activation Bottleneck
Gemcitabine vs. Sofosbuvir

The efficacy of any nucleoside analog hinges on its conversion to the active triphosphate form.[1] This process typically requires three phosphorylation steps. The first step—conversion of nucleoside to nucleoside monophosphate (NMP)—is often the rate-limiting "bottleneck."[1]

1. Gemcitabine (dFdC): The dCK-Dependent Pathway Gemcitabine is a prodrug that relies on the host enzyme Deoxycytidine Kinase (dCK) for its initial phosphorylation.[2][3][4][5]

  • Kinetic Insight: Gemcitabine is a good substrate for dCK, with a

    
     of 4.6 µM  (compared to 1.5 µM for the natural substrate, deoxycytidine).[6][7] However, because it competes with natural nucleosides, its activation is sensitive to the intracellular dNTP pool.
    
  • Clinical Implication: Saturation of dCK occurs at plasma concentrations above 15–20 µM. This pharmacokinetic ceiling supports the clinical practice of prolonged infusion rates (e.g., 10 mg/m²/min) rather than rapid bolus, extending the window for phosphorylation.

2. Sofosbuvir: The Kinase Bypass (ProTide Technology) Sofosbuvir represents an evolutionary leap in drug design. It is a phosphoramidate prodrug ("ProTide") that delivers the nucleoside already carrying a masked phosphate group.

  • Mechanism: It bypasses the rate-limiting dCK step. Inside the hepatocyte, it is hydrolyzed by Cathepsin A (CatA) and Carboxylesterase 1 (CES1) to release the monophosphate.[8]

  • Kinetic Insight: This bypass allows for rapid and high intracellular accumulation of the active triphosphate (GS-461203).

  • Retention: The active triphosphate has an exceptionally long intracellular half-life (>24 hours in human hepatocytes), enabling once-daily dosing—a distinct advantage over the shorter-lived metabolites of older analogs.

Part 2: The Self-Potentiation Loop
Gemcitabine’s Unique Mechanism

Gemcitabine is not just a passive substrate; it actively remodels the intracellular environment to favor its own activity. This phenomenon, known as Self-Potentiation , operates through two mechanisms:

  • RNR Inhibition: The diphosphate metabolite (dFdCDP) inhibits Ribonucleotide Reductase (RNR) . This depletes the pool of natural deoxycytidine triphosphate (dCTP).[2]

  • Feedback Removal: Normal dCTP acts as a feedback inhibitor of dCK. By depleting dCTP, Gemcitabine removes this "brake," accelerating its own phosphorylation by dCK.

  • Competition: Lower dCTP pools mean less competition for DNA polymerase, increasing the incorporation of Gemcitabine triphosphate (dFdCTP) into DNA.[9]

Part 3: The Catabolic Shield
Fludarabine vs. Natural Purines [1]

Natural purine nucleosides (like Adenosine) are rapidly cleaved by Purine Nucleoside Phosphorylase (PNP) into their base and sugar, rendering them inactive.

  • The Fluorine Effect: Fludarabine contains a fluorine atom at the C-2 position of the adenine ring (2-fluoro-ara-A). This specific modification renders the glycosidic bond highly resistant to PNP cleavage.

  • Result: While the parent compound (Ara-A) is rapidly degraded, Fludarabine persists in the cell long enough to be phosphorylated, demonstrating how fluorination can serve as a "metabolic shield."

Part 4: Visualization of Metabolic Pathways

The following diagram illustrates the divergent activation pathways of Gemcitabine (dCK-dependent) and Sofosbuvir (ProTide activation), highlighting the specific enzymes and the self-potentiation loop.

Figure 1: Comparative activation pathways. Note Gemcitabine's reliance on dCK and the "Self-Potentiation" loop via RNR inhibition, contrasted with Sofosbuvir's direct hydrolysis pathway.

Part 5: Experimental Protocol
Quantification of Intracellular Nucleoside Triphosphates via HILIC-MS/MS

Measuring polar triphosphates (NTPs) is challenging due to their instability and poor retention on standard C18 columns. This protocol uses Hydrophilic Interaction Liquid Chromatography (HILIC) , which is the gold standard for polar metabolites.

Objective: Quantify dFdCTP (Gemcitabine) and GS-461203 (Sofosbuvir) in PBMC or Hepatocyte lysates.

1. Sample Preparation (Critical Step)

  • Harvest: Pellet

    
     cells. Wash 2x with ice-cold PBS (rapidly to prevent efflux).
    
  • Lysis/Extraction: Resuspend pellet in 100 µL 70% Methanol (aq) at -20°C .

    • Why: Methanol precipitates proteins immediately, stopping enzymatic degradation (phosphatases) while extracting polar NTPs.

  • Internal Standard: Spike with 10 µL of stable isotope-labeled standard (e.g.,

    
    -CTP) to correct for matrix effects.
    
  • Incubation: Vortex and keep at -20°C for 30 mins (or overnight).

  • Clarification: Centrifuge at 14,000 x g for 10 mins at 4°C. Collect supernatant.

2. LC-MS/MS Conditions

  • Column: ZIC-pHILIC or Amide-HILIC (2.1 x 100 mm, 3.5 µm).

    • Why: Zwitterionic HILIC phases retain highly charged triphosphates better than silica.

  • Mobile Phase A: 10 mM Ammonium Carbonate (pH 9.0) + 0.1% Ammonium Hydroxide.

    • Why: High pH ensures NTPs are fully deprotonated, improving peak shape on polymeric HILIC columns.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 80% B to 40% B over 10 mins.

  • Detection: Triple Quadrupole MS in Negative Ion Mode (ESI-).

    • Transitions: Monitor precursor [M-H]⁻ to fragment [PO3]⁻ (79 m/z) or [P2O6H]⁻ (159 m/z).

3. Data Analysis & Validation

  • Linearity: 10 nM – 10 µM (Standard curve in blank cell matrix).

  • Normalization: Normalize NTP concentration to cell number or total protein content (BCA assay on the pellet).

Part 6: Comparative Data Summary

The following table synthesizes kinetic and metabolic data for the three key nucleosides.

FeatureGemcitabine (dFdC)SofosbuvirFludarabine (2-F-ara-A)
Primary Indication Pancreatic/Lung CancerHepatitis C (HCV)CLL / AML
Fluorine Modification 2',2'-difluoro (Sugar)2'-fluoro-2'-C-methyl (Sugar)2-fluoro (Base)
Activation Enzyme dCK (Rate Limiting)CatA / CES1 (Esterases)dCK
Kinase Affinity (

)
4.6 µM (dCK)N/A (Bypassed)~1-2 µM (dCK)
Active Metabolite dFdCTPGS-461203 (TP)F-ara-ATP
Intracellular

Variable (Dose dependent)> 24 Hours ~15-20 Hours
Primary Resistance dCK downregulation / CDA upregulationNS5B mutation (Rare)dCK downregulation
Clearance Route Deamination by CDA to dFdURenal (as GS-331007)Renal
References
  • Mini, E., et al. (2006). "Cellular pharmacology of gemcitabine." Annals of Oncology. Link

  • Murakami, E., et al. (2010). "Mechanism of activation of PSI-7851 and its diastereoisomer PSI-7977 (Sofosbuvir)." Journal of Biological Chemistry. Link

  • Veltkamp, S. A., et al. (2008). "Intracellular pharmacokinetics of gemcitabine... in patients." British Journal of Clinical Pharmacology. Link

  • Galmarini, C. M., et al. (2001). "Nucleoside analogues: mechanisms of drug resistance and reversal strategies." Leukemia.[1][10] Link

  • FDA Drug Approval Package. (2013).[11] "Sovaldi (Sofosbuvir) Clinical Pharmacology Biopharmaceutics Review." Link

  • Jordheim, L. P., et al. (2013). "Gemcitabine resistance mechanisms." Drug Resistance Updates. Link

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine

Author: BenchChem Technical Support Team. Date: February 2026

Author's Note: This document provides comprehensive guidance for the safe handling and disposal of 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine. As a Senior Application Scientist, my objective is to merge established safety protocols with the underlying scientific rationale, ensuring that researchers can manage this compound with confidence and full regulatory compliance. The procedures outlined are based on general hazardous waste management principles and data from analogous compounds. However, you must always consult and adhere to your institution's specific Environmental Health & Safety (EH&S) guidelines and local regulations, as these take ultimate precedence.

Foundational Principle: Why This Compound Demands Special Handling

3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine is a fluorinated nucleoside analogue. This class of molecules is fundamental to biomedical research, particularly in the development of anticancer and antiviral therapeutics.[1][2][3] Their efficacy stems from their ability to mimic natural nucleosides, thereby integrating into and disrupting cellular processes like DNA and RNA synthesis.[4] This inherent biological activity is precisely why the parent compounds and their derivatives must be treated as cytotoxic and potentially mutagenic hazardous waste. The introduction of a fluorine atom can increase metabolic stability and bioavailability, potentially enhancing its biological effects.[3][5]

Therefore, the core principle of this guide is containment and controlled disposal . Under no circumstances should this compound or its waste be disposed of in standard trash or down the sanitary sewer system.[6][7]

Hazard Identification and Risk Assessment

Hazard ClassificationDescriptionRationale and Representative Sources
Acute Toxicity, Oral Harmful or toxic if swallowed.Analogous compounds like 2'-Deoxy-5-fluorouridine and others are classified as harmful or toxic upon ingestion.[8]
Skin Irritation May cause skin irritation upon direct contact.A common classification for related chemical structures.
Serious Eye Damage/Irritation May cause serious eye irritation or damage.Contact with dust or solutions can lead to severe eye damage.
Specific Target Organ Toxicity May cause respiratory irritation if inhaled as a dust or aerosol.Fine powders of active pharmaceutical ingredients often carry this risk.
Suspected Mutagenicity Suspected of causing genetic defects.As a nucleoside analogue designed to interfere with nucleic acids, this is a significant long-term health risk.[9]

Mandatory Personal Protective Equipment (PPE)

A proactive approach to safety begins with robust personal protection. The following PPE is mandatory when handling the compound in any form (solid, solution, or waste).

PPE ItemSpecificationPurpose
Eye Protection ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles.Protects against splashes and airborne dust particles.
Hand Protection Chemical-resistant nitrile gloves.Provides a barrier against skin contact. Always inspect gloves before use and change them immediately if contaminated.
Body Protection Standard laboratory coat.Prevents contamination of personal clothing.
Respiratory Protection Recommended when handling bulk powder outside of a certified chemical fume hood.Use a NIOSH-approved respirator with an appropriate particulate filter.

Spill Management Protocol

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.

For Small Spills (Manageable by Lab Personnel):

  • Alert & Isolate: Alert personnel in the immediate area and restrict access.

  • Ventilate: Increase ventilation by opening a fume hood sash.

  • Don PPE: Wear the full PPE ensemble described in Section 3.

  • Contain & Absorb:

    • Solid Spill: Gently cover the spill with a damp paper towel to avoid raising dust. Use a scoop or forceps to collect the material and place it in a designated hazardous waste container.

    • Liquid Spill: Cover the spill with a chemical absorbent material (e.g., vermiculite or a spill pad).

  • Clean & Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.

  • Dispose: All cleanup materials (gloves, paper towels, absorbent pads) are considered hazardous waste and must be placed in the solid hazardous waste container.[10]

For Large Spills:

  • Evacuate: Immediately evacuate the laboratory.

  • Alert: Notify your supervisor and contact your institution's EH&S emergency line.

  • Secure: Close the laboratory doors and prevent re-entry. Post a warning sign.

  • Await Response: Do not attempt to clean a large spill yourself. Await the arrival of the trained emergency response team.

Step-by-Step Disposal Protocol

The disposal process must be systematic and compliant with national and local regulations, such as the EPA's Resource Conservation and Recovery Act (RCRA) in the United States.[11]

Step 1: Waste Characterization and Segregation

All waste streams containing 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine must be classified as Hazardous Chemical Waste .[7] Maintain strict segregation at the point of generation.

  • Solid Waste:

    • Unused or expired pure compound.

    • Contaminated consumables: Weigh paper, gloves, pipette tips, centrifuge tubes, paper towels.

  • Liquid Waste:

    • Solutions containing the compound (e.g., from experimental assays).

    • Solvent rinses from contaminated glassware (e.g., methanol, DMSO, ethanol rinses).

Step 2: Container Selection

Select containers that are compatible with the waste type and in good condition.[12]

  • For Solid Waste: A sealable, puncture-resistant container (e.g., a sturdy plastic pail with a lid or a designated solid waste drum).

  • For Liquid Waste: A sealable, chemically compatible container (e.g., a high-density polyethylene (HDPE) carboy or a glass bottle with a screw cap). Ensure the container is compatible with any solvents in the waste stream.

Step 3: Waste Accumulation
  • Location: The waste container must be kept at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[12]

  • Closure: Keep the waste container securely closed at all times, except when adding waste. Never leave a funnel in an open liquid waste container. [12]

  • Fill Level: Do not overfill containers. A maximum of 90% capacity is recommended to prevent spills and allow for vapor expansion.

  • Secondary Containment: Place liquid waste containers in a secondary containment bin to catch any potential leaks.

Step 4: Labeling

Proper labeling is a critical compliance point. Your institution's EH&S will provide official hazardous waste labels. The label must be filled out completely and legibly.

  • Required Information:

    • The words "HAZARDOUS WASTE" .[7]

    • Full Chemical Name: Write out "3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine". Do not use abbreviations or chemical formulas.[12]

    • Constituents & Concentration: List all components in the container, including solvents, with their estimated percentages.

    • Hazard Pictograms: Apply the appropriate GHS pictograms (e.g., Health Hazard, Exclamation Mark).

Step 5: Request for Disposal

Once the container is approaching 90% full, or if your experiment is complete, contact your institution's EH&S department to schedule a waste pickup. Follow their specific procedures for requesting collection.

Visualized Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of waste generated from work with 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine.

G Disposal Workflow for 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine start Waste Generation (Contains the target compound) decision_type Solid or Liquid Waste? start->decision_type solid_container Select puncture-resistant, sealable SOLID waste container. decision_type->solid_container Solid liquid_container Select compatible (HDPE, glass) sealable LIQUID waste container. decision_type->liquid_container Liquid solid_label Affix 'HAZARDOUS WASTE' label. List all solid components. solid_container->solid_label solid_accumulate Place contaminated items (gloves, tips, etc.) in container. solid_label->solid_accumulate storage Store container in Satellite Accumulation Area (SAA). Keep container closed. solid_accumulate->storage liquid_label Affix 'HAZARDOUS WASTE' label. List all liquid components & %. liquid_container->liquid_label liquid_accumulate Pour solutions & rinsates into container. Do not overfill. liquid_label->liquid_accumulate liquid_accumulate->storage ehs_contact When container is full (≤90%), contact Environmental Health & Safety (EH&S) for pickup. storage->ehs_contact

Caption: Decision workflow for segregating and preparing waste.

References

  • Daniels Health. (n.d.). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12790164, 3',5'-Di-O-acetyl-2'-deoxy-5-fluorouridine. Retrieved from [Link]

  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]

  • University of Nevada, Reno. (2025, January). Chapter 20: Chemical Waste Management. Retrieved from [Link]

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]

  • McNeese State University. (n.d.). Chemical and Hazardous Waste Management and Disposal Policy. Retrieved from [Link]

  • ChemWhat. (n.d.). 3',5'-DI-O-ACETYL-5-FLUORO-2'-O-METHYLURIDINE CAS#: 869355-34-0. Retrieved from [Link]

  • Pathak, T. P., et al. (2022). A Unified Strategy to Fluorinated Nucleoside Analogues Via an Electrophilic Manifold. Organic Letters, 24(42), 7830–7835. Retrieved from [Link]

  • Zhang, J., et al. (2022). 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. Acta Pharmaceutica Sinica B, 12(10), 3845-3862. Retrieved from [Link]

  • Reddy, A., et al. (2025, January 13). Chemical Space of Fluorinated Nucleosides/Nucleotides in Biomedical Research and Anticancer Drug Discovery. Molecules, 30(2), 489. Retrieved from [Link]

  • De Clercq, E. (2019). Therapeutic use of fluorinated nucleosides - progress in patents. Expert Opinion on Therapeutic Patents, 29(4), 269-281. Retrieved from [Link]

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A Senior Application Scientist's Guide to Handling 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine: A Risk-Based Approach to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your comprehensive guide on the safe handling of 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine. As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety. This document is structured not as a rigid checklist, but as a decision-making framework to empower you with the knowledge to work safely. We will delve into the why behind each recommendation, grounding our protocols in the inherent chemical and biological properties of the compound class to which our topic molecule belongs.

While a specific Safety Data Sheet (SDS) for 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine is not publicly available, its structure provides critical clues to its potential hazards. It is a fluorinated nucleoside analog, a class of compounds designed to be biologically active.[1] The 5-fluorouracil moiety is a known feature of anticancer drugs that function by inhibiting DNA synthesis.[2][3] Therefore, the foundational principle of our safety protocol is to treat this compound as a potent, cytotoxic agent with potential for mutagenic or teratogenic effects. [4][5][6][7] Our primary goal is to prevent occupational exposure through a multi-layered approach encompassing engineering controls, administrative procedures, and, as our last and most personal line of defense, appropriate Personal Protective Equipment (PPE).

Understanding the Hazard: An Analog-Based Assessment

To build a robust safety profile, we can extrapolate from closely related molecules like 5-Fluoro-2'-deoxyuridine (Floxuridine). The SDS for this compound indicates significant hazards:

  • Acute Oral Toxicity (Category 3): Toxic if swallowed.[6][8][9]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[6][8]

  • Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[6][8]

  • Germ Cell Mutagenicity (Category 2): Suspected of causing genetic defects.[6][8]

Given these known risks for a similar structure, we must assume 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine presents, at a minimum, the same hazard profile. The acetyl and methyl groups may alter its physical properties, but the underlying cytotoxic potential of the fluorinated uridine core remains our primary concern.

The Core of Protection: A Multi-Barrier PPE Strategy

Handling this compound requires a comprehensive PPE strategy that leaves no route of exposure unprotected. This is not merely about wearing gloves and a lab coat; it's about creating an impermeable barrier between you and the molecule.

Table 1: Summary of Required Personal Protective Equipment
Body AreaPrimary PPESecondary/Enhanced PPERationale & Key Standards
Hands 2 pairs of chemotherapy-rated nitrile gloves (ASTM D6978)Thicker gauge nitrile or neoprene glovesPrevents dermal absorption of cytotoxic agent. Double-gloving provides a backup barrier in case of a tear or contamination of the outer glove.
Body Disposable, solid-front, back-closing chemotherapy gownPolyethylene-coated polypropylene or similar laminate materialProtects skin and personal clothing from contamination. Must be resistant to chemical permeation. Cloth lab coats are insufficient.
Eyes/Face Chemical splash goggles (ANSI Z87.1)Full-face shield worn over gogglesProtects against splashes of liquids or fine powders. A face shield adds a further layer of protection for the entire face.
Respiratory N95 Respirator (or higher)Elastomeric half-mask or full-face respirator with P100 cartridgesRequired when handling the solid powder outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of fine particles.
Feet Closed-toe, fluid-resistant shoesDisposable shoe coversProtects feet from spills and prevents tracking of contamination outside the lab.

Procedural Deep Dive: Operational and Disposal Plans

Effective PPE use is a matter of procedure as much as it is about the equipment itself. Contamination often occurs not during an experiment, but during the donning and, most critically, the doffing of PPE.

Experimental Workflow: Handling Solid 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine

This protocol outlines the essential steps for weighing and preparing a stock solution of the compound.

  • Preparation:

    • Designate a specific area for handling the cytotoxic compound, preferably within a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC).

    • Assemble all necessary equipment (spatulas, weigh boats, vials, solvent, vortexer) and the cytotoxic spill kit before you begin.

    • Ensure an appropriate cytotoxic waste container is placed within the work area.

  • Donning PPE (in order):

    • First: Shoe covers.

    • Second: Inner pair of chemotherapy-rated gloves.

    • Third: Disposable chemotherapy gown. Ensure it is fully snapped or tied in the back.

    • Fourth: N95 respirator or higher (perform a seal check).

    • Fifth: Chemical splash goggles and/or face shield.

    • Sixth: Outer pair of chemotherapy-rated gloves. Tuck the gown cuffs into the outer gloves.

  • Handling the Compound:

    • Perform all manipulations with the solid compound over a disposable, plastic-backed absorbent pad to contain any minor spills.

    • Carefully open the container. Avoid creating airborne dust.

    • Use a dedicated spatula to weigh the desired amount of powder.

    • Close the primary container tightly.

    • Add solvent to the vial containing the powder, cap it securely, and vortex to dissolve. All solutions should be clearly labeled as cytotoxic.[4]

  • Decontamination and Doffing PPE:

    • Wipe down the exterior of all containers and equipment used with an appropriate deactivating agent (e.g., a high-pH solution or a commercial product) followed by 70% ethanol.

    • Dispose of all disposable items (weigh boats, absorbent pads, pipette tips) directly into the designated cytotoxic waste container.

    • Doffing (The Critical Step - perform slowly and deliberately):

      • First: Remove outer gloves, peeling them off so they are inside-out. Dispose of them in the cytotoxic waste.

      • Second: Remove the gown by rolling it away from your body and folding it in on itself. Dispose of it in the cytotoxic waste.

      • Third: Exit the immediate work area.

      • Fourth: Remove the face shield/goggles from the back.

      • Fifth: Remove the respirator from the back.

      • Sixth: Remove shoe covers.

      • Seventh: Remove the inner pair of gloves, again, inside-out.

      • Eighth: Wash hands thoroughly with soap and water.

Disposal Plan: A Cradle-to-Grave Responsibility

All materials that come into contact with 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine must be treated as cytotoxic waste.[10]

  • Solid Waste: Includes gloves, gowns, shoe covers, absorbent pads, weigh boats, and any other contaminated disposables. This waste must be segregated into clearly labeled, puncture-proof cytotoxic waste containers (often yellow or purple).

  • Liquid Waste: Unused solutions or contaminated solvents must be collected in a dedicated, sealed, and clearly labeled hazardous waste container for cytotoxic liquids. Do not mix with other chemical waste streams.

  • Sharps: Needles, scalpels, or contaminated glass pipette tips must be placed in a puncture-proof sharps container designated for cytotoxic waste.

These waste containers must be disposed of through your institution's hazardous waste program in accordance with all local, state, and federal regulations.

Visualization of Safety Workflow

The following diagram illustrates the critical decision points and workflow for ensuring personal and environmental safety when handling this compound.

PPE_Workflow cluster_prep 1. Preparation & Hazard Assessment cluster_don 2. PPE Donning Sequence cluster_handle 3. Compound Handling cluster_decon 4. Decontamination & Doffing Prep Review Protocol & Assess Risk (Cytotoxic) Controls Confirm Engineering Controls (Fume Hood / BSC) Prep->Controls Don_InnerGloves Inner Gloves Prep->Don_InnerGloves SpillKit Assemble Spill Kit & Cytotoxic Waste Bin Controls->SpillKit Don_Gown Chemo Gown Don_InnerGloves->Don_Gown Don_Resp Respirator Don_Gown->Don_Resp Don_Eyes Goggles / Face Shield Don_Resp->Don_Eyes Don_OuterGloves Outer Gloves Don_Eyes->Don_OuterGloves Handling Perform manipulations in designated area Don_OuterGloves->Handling Decon_Area Wipe down surfaces & equipment Handling->Decon_Area Decon_Waste Dispose of all solid & liquid cytotoxic waste Decon_Area->Decon_Waste Doff_Outer Doff Outer Gloves & Gown Decon_Waste->Doff_Outer Doff_Face Doff Face/Eye/Resp Protection Doff_Outer->Doff_Face Doff_Inner Doff Inner Gloves Doff_Face->Doff_Inner Wash Wash Hands Thoroughly Doff_Inner->Wash

Caption: PPE selection and decontamination workflow for cytotoxic compounds.

By internalizing this risk-based, procedural approach, you build a culture of safety that extends far beyond this specific molecule. You become your own best advocate for a safe and productive research environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and training.

References

  • Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL). (n.d.). PMC. [Link]

  • Risks and Safety Measures for Cytotoxic Compounding. (2025, March 19). Ecolab. [Link]

  • Safe Handling of Cytotoxic Drugs and Bodily Fluids SOP-SHCDBF-01. (2019, May 1). KHSC. [Link]

  • Safe handling of cytotoxic drugs and related waste. (n.d.). Pharm-Ed. [Link]

  • Safe handling of cytotoxics: guideline recommendations. (n.d.). PMC. [Link]

  • 3′,5′-DI-O-ACETYL-5-FLUORO-2′-O-METHYL-O4-(2,4,6-TRIMETHYLPHENYL)URIDINE CAS#: 869355-32-8. (n.d.). ChemWhat. [Link]

  • 3',5'-Di-O-acetyl-2'-deoxy-5-fluorouridine. (n.d.). PubChem. [Link]

  • 5-FLUORO-2'-O-METHYLURIDINE. (2025, August 21). Chemsrc. [Link]

  • Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs. (2022, October 31). Royal Society of Chemistry. [Link]

  • Chemical Space of Fluorinated Nucleosides/Nucleotides in Biomedical Research and Anticancer Drug Discovery. (2025, January 13). MDPI. [Link]

  • Fluorinated Nucleosides: Synthesis and Biological Implication. (n.d.). PMC. [Link]

  • Therapeutic use of fluorinated nucleosides - progress in patents. (n.d.). SciSpace. [Link]

  • SAFETY DATA SHEET (+)-5-Fluoro-2''-deoxyuridine. (n.d.). Fisher Scientific. [Link]

  • Structure-activity relationships of fluorinated nucleoside analogs and their synergistic effect in combination with phosphonoformate against human immunodeficiency virus type 1. (n.d.). NIH. [Link]

  • Safety Data Sheet: 2'-Deoxy-5-fluorouridine. (2025, April 15). Carl ROTH. [Link]

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3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine
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